molecular formula H2O B103892 Atomic oxygen CAS No. 17778-80-2

Atomic oxygen

Cat. No.: B103892
CAS No.: 17778-80-2
M. Wt: 18.015 g/mol
InChI Key: XLYOFNOQVPJJNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atomic oxygen, denoted as O(³P) or O(¹D) for its ground triplet and excited singlet states, is a highly reactive, monatomic allotrope of oxygen. It is a critical species in various research fields due to its high energy and potent oxidative properties, often serving as a key intermediate in gas-phase and surface reactions that are inaccessible to molecular oxygen (O₂). Its primary research value lies in simulating extreme oxidative environments. In studies of space materials and spacecraft durability, this compound is used to replicate the low Earth orbit conditions that cause erosion and degradation of polymers and other materials . In combustion chemistry and atmospheric science, it is fundamental for modeling reaction mechanisms, such as the decomposition of ozone (O₃ → O₂ + O) . Furthermore, its role is being explored in advanced electrochemical processes, including novel pathways for the oxygen evolution reaction (OER) in water splitting . The mechanism of action for this compound involves direct, high-energy interactions with target molecules or surfaces. Its high reactivity stems from the presence of unpaired electrons, allowing it to form bonds much more readily than stable O₂ molecules. For instance, upon collision with a polymer surface, it can abstract hydrogen or carbon atoms, leading to chain scission and the formation of volatile oxidation products like CO, CO₂, and H₂O, thereby etching the material . In quantum chemical studies, its interaction with water molecules can lead to the formation of transient oxywater complexes and potentially hydrogen peroxide . This product is intended For Research Use Only. It is not for diagnostic, therapeutic, or any personal use. Strict safety protocols must be followed, as this compound is a powerful oxidizer and can pose significant hazards.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxidane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H2O/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYOFNOQVPJJNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2O
Record name WATER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/30024
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name water
Source Wikipedia
URL https://en.wikipedia.org/wiki/Water
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

151517-95-2, 25766-61-4, 163734-19-8, 151733-06-1, 155964-99-1, 70232-06-3, 181895-39-6, 139322-39-7, 144442-59-1, 151517-94-1, 151733-07-2, 139322-38-6, 163734-21-2, 148076-13-5, 148076-12-4, 163734-20-1, 79800-59-2, 142473-62-9, 31014-12-7, 142473-64-1, 151517-96-3, 25655-83-8, 144442-58-0, 142473-63-0
Record name Water, octadecamer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151517-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Water, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25766-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Water, heneicosamer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163734-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Water, tridecamer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151733-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Water, undecamer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155964-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Water, tetramer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70232-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Water, octacosamer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181895-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Water, octamer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139322-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Water, nonamer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144442-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Water, tetradecamer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151517-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Water, heptadecamer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151733-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Water, hexamer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139322-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Water, pentacosamer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163734-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Water, hexadecamer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148076-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Water, dodecamer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148076-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Water, docosamer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163734-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Water, pentamer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79800-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Water, decamer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142473-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Water, trimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31014-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Water, eicosamer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142473-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Water, tetracosamer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151517-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Water, dimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25655-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Water, heptamer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144442-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Water, pentadecamer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142473-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID6026296, DTXSID00170378
Record name Water
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6026296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Atomic oxygen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

18.015 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Water appears as a clear, nontoxic liquid composed of hydrogen and oxygen, essential for life and the most widely used solvent. Include water in a mixture to learn how it could react with other chemicals in the mixture., Liquid, Clear colorless odorless liquid; [NTP]
Record name WATER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/30024
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Water
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Water
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18668
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Water
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002111
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

212 °F at 760 mmHg, 99.974 °C
Record name WATER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/30024
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Water
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09145
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Water
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8183
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Completely miscible, Water dissolves some amount of virtually every solid or gas with wich it comes in contact., Very soluble in ethanol, methanol, acetone, 55.5 mol/L
Record name Water
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09145
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Water
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8183
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Water
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002111
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

1, 0.9950 g/cu cm at 25 °C, Chemical and physical properties[Table#8152], Expands on freezing. Temp of max density 3.98 °C. density: 1.000000g/mL at 3.98 °C; 0.917 g/cc at 0 °C (ice); 0.999868 at 0 °C/4 °C (liquid), Weight of sea water: approximately 63.93 lb/cu ft at 15 °C; density of sea water: approximately 1.025 g/cu cm at 25 °C, Ice Properties[Table#8154]
Record name WATER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/30024
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Water
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8183
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

23.75 [mmHg], VP: 760 mm Hg at 100 °C, VP: 611.657 Pa at 273.16 K
Record name Water
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18668
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Water
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8183
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless liquid, Liquid

CAS No.

7732-18-5, 191612-63-2, 146915-49-3, 158061-35-9, 191612-61-0, 146915-50-6, 17778-80-2
Record name WATER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/30024
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Water, tetramer, radical ion(1-)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=191612-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Water, dimer, radical ion(1-)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146915-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Water, dimer, radical ion(1+)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158061-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Water
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7732-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Water, trimer, radical ion(1-)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=191612-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Water, hexamer, radical ion(1-)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146915-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Water
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007732185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Water
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09145
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name water
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147337
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Water
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Water
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6026296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Atomic oxygen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Water
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.902
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name water
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name WATER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/059QF0KO0R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Water
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8183
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Water
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002111
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

32 °F, 0 °C
Record name WATER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/30024
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Water
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09145
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Water
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8183
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Water
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002111
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Fundamental Properties of Atomic Oxygen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atomic oxygen (O), the monoatomic form of oxygen, is a highly reactive radical that plays a crucial role in a variety of scientific and industrial fields.[1] Unlike its more stable diatomic counterpart (O₂), this compound does not exist naturally on Earth's surface for extended periods due to its high reactivity.[1] However, its significant presence in low Earth orbit (LEO) and its utility in various plasma and combustion processes make a thorough understanding of its fundamental properties essential.[2][3] This guide provides an in-depth overview of the core characteristics of this compound, methods for its generation and detection, and its interaction with materials, tailored for professionals in research, development, and drug formulation.

Core Properties of this compound

Electronic Structure and Quantum States

This compound possesses eight electrons with a ground state electronic configuration of 1s²2s²2p⁴.[4] The arrangement of the four electrons in the 2p orbital leads to three distinct electronic states, as described by Hund's rules. The ground state is a triplet state, denoted as ³P, which has two unpaired electrons, making this compound a biradical.[4] There are also two higher-energy, metastable singlet states, ¹D and ¹S. The high reactivity of this compound is largely attributed to its electronic structure, which drives it to readily form chemical bonds.

Physical and Chemical Constants

A summary of the key physical and chemical properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: Fundamental Physical Properties of this compound

PropertyValue
Atomic Number8
Atomic Weight15.999 u
Electron Configuration[He] 2s²2p⁴
Ground State Term Symbol³P₂
Ionization Energy13.618 eV
Electron Affinity1.461 eV
Covalent Radius66 pm
Van der Waals Radius152 pm

Table 2: Thermodynamic Properties of this compound

PropertyValue
Enthalpy of Formation (gas, 298.15 K)249.18 kJ/mol
Entropy of Formation (gas, 298.15 K)161.06 J/(mol·K)
O₂ Bond Dissociation Energy498.36 kJ/mol

Reactivity of this compound

This compound is a potent oxidizing agent due to its open-shell electronic structure.[1] It readily reacts with a wide range of materials, including metals, semiconductors, and organic compounds. In the context of drug development and materials science, the interaction of this compound with polymers is of particular interest, as it can lead to material degradation through a process known as this compound erosion.[2][3] This process involves the abstraction of hydrogen atoms, insertion into C-H and C-C bonds, and addition to double bonds, ultimately leading to the formation of volatile oxidation products and surface erosion.[1]

Experimental Protocols

The generation and detection of this compound in a laboratory setting are crucial for studying its properties and interactions. Below are detailed methodologies for common experimental techniques.

Generation of this compound

This method utilizes microwave energy to create a plasma from a precursor gas, typically molecular oxygen (O₂).

Protocol:

  • Gas Inlet: Introduce a controlled flow of high-purity O₂ gas into a quartz or ceramic discharge tube. The pressure is typically maintained in the range of 1-10 Torr.

  • Microwave Application: Apply microwave power (commonly at 2.45 GHz) to the gas using a microwave generator and a resonant cavity (e.g., a McCarroll or Evenson cavity). The absorbed power, typically in the range of 50-500 W, creates a plasma.

  • Dissociation: Inside the plasma, electron collisions with O₂ molecules lead to their dissociation into this compound. The degree of dissociation is dependent on the pressure, flow rate, and microwave power.[5]

  • Downstream Flow: The resulting mixture of atomic and molecular oxygen, along with other plasma species, flows downstream into a reaction chamber where experiments can be conducted.

Pulsed laser photolysis is a technique used to generate this compound with high temporal and spatial control.

Protocol:

  • Precursor Gas: Fill a reaction chamber with a precursor gas that absorbs light at the laser wavelength and subsequently dissociates to produce this compound. Common precursors include O₂, SO₂, and NO₂.

  • Laser Irradiation: Irradiate the precursor gas with a pulsed laser, such as an excimer laser (e.g., ArF at 193 nm or KrCl at 222 nm).[6] The laser pulse energy is typically in the range of 1-10 mJ/cm².

  • Photodissociation: The precursor molecules absorb the laser photons, leading to their photodissociation and the formation of this compound. The concentration of this compound produced is dependent on the laser fluence, the absorption cross-section of the precursor, and the quantum yield of dissociation.

  • Time-Resolved Studies: This method is particularly useful for kinetic studies, as the "pump" laser pulse creates a well-defined starting time for reactions involving this compound.

Detection of this compound

This technique relies on the absorption of VUV light by this compound at its resonance transitions.

Protocol:

  • VUV Light Source: Generate VUV radiation using a source such as a deuterium (B1214612) lamp or a microwave-discharge-powered resonance lamp containing a trace amount of oxygen in a buffer gas (e.g., He or Ar).

  • Wavelength Selection: Use a vacuum monochromator to select the specific wavelength corresponding to an this compound resonance line, typically around 130 nm.

  • Absorption Measurement: Pass the monochromatic VUV beam through the experimental chamber containing this compound.

  • Detection: Measure the intensity of the transmitted light using a VUV-sensitive detector, such as a photomultiplier tube with a sodium salicylate (B1505791) scintillator.

  • Concentration Determination: The concentration of this compound can be determined from the measured absorbance using the Beer-Lambert law, provided the absorption cross-section and path length are known.

Visualization of this compound Interaction

The following diagram illustrates a simplified workflow for the erosion of a polymer surface by this compound, a critical consideration for the stability of polymer-based drug delivery systems or medical devices intended for use in environments where this compound is present.

AtomicOxygenErosion cluster_process This compound Erosion of a Polymer AO This compound (O) Interaction Surface Interaction AO->Interaction Polymer Polymer Surface (e.g., Hydrocarbon) Polymer->Interaction Abstraction H-atom Abstraction Interaction->Abstraction Initiation Addition Addition to Backbone Interaction->Addition Propagation Scission Chain Scission Abstraction->Scission Addition->Scission VolatileProducts Volatile Products (CO, CO₂, H₂O) Scission->VolatileProducts Formation of Erosion Surface Erosion (Mass Loss) VolatileProducts->Erosion Leads to

Caption: A simplified workflow of polymer erosion by this compound.

This guide provides a foundational understanding of this compound for professionals in research and development. A thorough grasp of its properties is crucial for applications ranging from materials science in drug delivery systems to the development of sterilization techniques.

References

An In-depth Technical Guide to the Formation and Prevalence of Atomic Oxygen in Low Earth Orbit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation, prevalence, and experimental characterization of atomic oxygen (AO) in the Low Earth Orbit (LEO) environment. This document is intended to be a valuable resource for researchers, scientists, and professionals in fields such as materials science, spacecraft engineering, and atmospheric science, where understanding the effects of this compound is critical.

Introduction to this compound in Low Earth Orbit

This compound is the most abundant atmospheric species in Low Earth Orbit, typically defined as the region between 180 and 650 kilometers in altitude.[1] Its high reactivity and significant flux make it a primary concern for the durability and performance of spacecraft and their components. The constant bombardment by this compound can lead to material erosion, changes in thermal and optical properties, and overall degradation of spacecraft surfaces. A thorough understanding of the mechanisms of AO formation and its spatial and temporal variations is crucial for the design and development of long-duration space missions.

Formation of this compound in Low Earth Orbit

The primary mechanism for the formation of this compound in LEO is the photodissociation of molecular oxygen (O₂) by solar ultraviolet (UV) radiation.[1][2] This process is most effective at wavelengths shorter than 243 nanometers, where the energy of the photons is sufficient to break the diatomic bond of the oxygen molecule.

The key steps in the formation of this compound can be summarized as follows:

  • Solar UV Radiation : The sun continuously emits a broad spectrum of electromagnetic radiation, including high-energy UV photons.

  • Photodissociation of O₂ : When a UV photon with a wavelength of less than 243 nm strikes an oxygen molecule in the upper atmosphere, it is absorbed, leading to the breaking of the molecular bond and the formation of two individual oxygen atoms.

  • Low Recombination Rate : Due to the low atmospheric density at LEO altitudes, the mean free path between particles is very long. This significantly reduces the probability of the newly formed oxygen atoms recombining with each other to form O₂ or reacting with other oxygen molecules to form ozone (O₃).

This continuous process of photodissociation, coupled with the low rate of recombination, results in a significant and persistent population of this compound in the LEO environment.

Formation_of_Atomic_Oxygen Solar_UV_Radiation Solar UV Radiation (< 243 nm) Molecular_Oxygen Molecular Oxygen (O₂) Solar_UV_Radiation->Molecular_Oxygen Photodissociation Atomic_Oxygen This compound (O) Molecular_Oxygen->Atomic_Oxygen 2x

Formation of this compound in LEO.

Prevalence and Distribution of this compound

The concentration and flux of this compound in LEO are not uniform but vary significantly with several factors, including altitude, solar activity, and time of day.

Influence of Altitude

This compound is the dominant species in the altitude range of 180 to 650 km. Below this range, the higher atmospheric density leads to a greater rate of recombination, and above it, the overall atmospheric density decreases significantly.

Influence of Solar Activity

Solar activity, which follows an approximately 11-year cycle, has a profound impact on the production of this compound. During periods of high solar activity, the increased emission of UV radiation leads to a higher rate of photodissociation and, consequently, a greater concentration of this compound. The arriving flux of this compound can vary by a factor of up to 500 depending on the altitude and the level of solar activity.[3]

Diurnal Variations

The concentration of this compound also exhibits diurnal variations. The solar heating of the Earth's atmosphere causes a bulge in the atmospheric density that, due to the co-rotation of the atmosphere with the Earth, is pushed forward, leading to a peak in this compound density at around 3 p.m. local time.

Quantitative Data on this compound Prevalence

The following tables summarize the approximate this compound number density and flux at various altitudes and levels of solar activity.

Altitude (km)Solar Minimum (atoms/cm³)Solar Nominal (atoms/cm³)Solar Maximum (atoms/cm³)
200~ 1.0 x 10⁹~ 5.0 x 10⁹~ 1.0 x 10¹⁰
300~ 1.0 x 10⁸~ 1.0 x 10⁹~ 5.0 x 10⁹
400~ 1.0 x 10⁷~ 1.0 x 10⁸~ 1.0 x 10⁹
500~ 1.0 x 10⁶~ 1.0 x 10⁷~ 1.0 x 10⁸
600~ 1.0 x 10⁵~ 1.0 x 10⁶~ 1.0 x 10⁷

Table 1: Approximate this compound Number Density vs. Altitude and Solar Activity.

Altitude (km)Solar Minimum (atoms/cm²·s)Solar Nominal (atoms/cm²·s)Solar Maximum (atoms/cm²·s)
200~ 1.0 x 10¹⁴~ 5.0 x 10¹⁴~ 1.0 x 10¹⁵
300~ 1.0 x 10¹³~ 1.0 x 10¹⁴~ 5.0 x 10¹⁴
400~ 1.0 x 10¹²~ 1.0 x 10¹³~ 1.0 x 10¹⁴
500~ 1.0 x 10¹¹~ 1.0 x 10¹²~ 1.0 x 10¹³
600~ 1.0 x 10¹⁰~ 1.0 x 10¹¹~ 1.0 x 10¹²

Table 2: Approximate this compound Flux vs. Altitude and Solar Activity for a ram-facing surface.

Experimental Measurement of this compound

The characterization of the this compound environment and its effects on materials relies on a combination of in-situ measurements and ground-based simulation experiments.

In-Situ Measurement Techniques

In-situ measurements provide direct data on the this compound flux and its effects in the LEO environment. These experiments are often deployed on platforms such as the International Space Station (ISS) and sounding rockets.

4.1.1. Mass Loss Measurements

This is a common passive technique where pre-weighed material samples are exposed to the LEO environment for a known duration. After retrieval, the mass loss of the samples is measured, and the this compound fluence can be calculated using the known erosion yield of a reference material, such as Kapton.

Experimental Protocol for Mass Loss Measurement:

  • Sample Preparation: Precisely cut and clean the material samples and a reference material (e.g., Kapton H).

  • Pre-flight Dehydration and Weighing: Dehydrate the samples in a vacuum to remove any absorbed water and then weigh them using a microbalance.

  • Space Exposure: Mount the samples on an external platform of a spacecraft (e.g., the ISS) for a predetermined duration.

  • Post-flight Retrieval and Weighing: Upon return to Earth, carefully handle the samples, repeat the dehydration process, and re-weigh them.

  • Fluence Calculation: The this compound fluence (F) is calculated using the mass loss of the reference sample (Δm_ref), its exposed surface area (A_ref), its density (ρ_ref), and its known erosion yield (E_ref) using the formula: F = Δm_ref / (A_ref * ρ_ref * E_ref).

4.1.2. Active Measurement Systems

Active sensors provide real-time or time-resolved measurements of the this compound flux.

  • Quartz Crystal Microbalances (QCMs): A QCM consists of a quartz crystal that oscillates at a specific frequency. A thin film of a material that erodes upon exposure to this compound (e.g., carbon) is deposited on the crystal. As the material erodes, the mass of the crystal changes, which in turn alters its oscillation frequency. By monitoring this frequency shift, the incident this compound flux can be determined in near real-time.

  • Resistance-based Sensors: These sensors utilize a thin film of a conductive material (e.g., carbon-polymer resistive ink) whose electrical resistance changes as it is eroded by this compound. By measuring the change in resistance over time, the this compound fluence can be calculated.

Ground-Based Simulation Facilities

Ground-based facilities are essential for systematically studying the effects of this compound on a wide range of materials in a controlled environment. These facilities typically use plasma sources or fast-atom beams to generate a directed flow of this compound that simulates the conditions in LEO.

Experimental Protocol for Ground-Based Simulation:

  • Sample Preparation: Prepare the material samples as for in-situ experiments.

  • Facility Calibration: Calibrate the this compound source using a reference material (e.g., Kapton) to determine the effective this compound flux of the facility.

  • Sample Exposure: Place the samples in the vacuum chamber and expose them to the this compound beam for a specified duration.

  • In-situ Monitoring (optional): If available, use in-situ diagnostic tools such as mass spectrometers or QCMs to monitor the exposure environment and sample changes.

  • Post-exposure Analysis: After exposure, analyze the samples using various techniques such as mass loss measurement, surface profilometry, scanning electron microscopy (SEM), and X-ray photoelectron spectroscopy (XPS) to characterize the extent of erosion and changes in surface morphology and composition.

Experimental_Workflow cluster_pre Pre-Exposure cluster_exp Exposure cluster_post Post-Exposure Analysis Sample_Preparation Sample Preparation (Cleaning, Cutting) Initial_Characterization Initial Characterization (Mass, Surface Analysis) Sample_Preparation->Initial_Characterization In_Situ_Exposure In-Situ Exposure (e.g., ISS) Initial_Characterization->In_Situ_Exposure Ground_Based_Simulation Ground-Based Simulation Initial_Characterization->Ground_Based_Simulation Final_Characterization Final Characterization (Mass Loss, Surface Analysis) In_Situ_Exposure->Final_Characterization Ground_Based_Simulation->Final_Characterization Data_Analysis Data Analysis and Erosion Yield Calculation Final_Characterization->Data_Analysis

Workflow for this compound Effects Experiment.

Interaction of this compound with Materials

The high kinetic energy (approximately 4.5 eV) of this compound in LEO, due to the orbital velocity of spacecraft, is sufficient to break chemical bonds in many materials, particularly polymers.[1] The interaction of this compound with a material surface can result in several processes, including chemical reactions, elastic scattering, and recombination.

For polymeric materials, the interaction with this compound typically leads to a series of chemical reactions that result in the formation of volatile byproducts, causing material erosion. The primary reaction pathways for a hydrocarbon polymer include:

  • Hydrogen Abstraction: An incident oxygen atom can abstract a hydrogen atom from a polymer chain, forming a hydroxyl radical (OH) and leaving a reactive site on the polymer.

  • Oxygen Addition: An oxygen atom can add to the polymer backbone, particularly at sites of unsaturation or at the reactive sites created by hydrogen abstraction.

  • Chain Scission: The addition of oxygen and subsequent reactions can lead to the breaking of the polymer chains (chain scission), forming smaller, volatile molecules such as carbon monoxide (CO), carbon dioxide (CO₂), and water (H₂O).

These reactions lead to a gradual thinning of the material, a phenomenon known as this compound erosion.

AO_Polymer_Interaction Atomic_Oxygen This compound (O) Polymer_Surface Polymer Surface (e.g., C-H bonds) Atomic_Oxygen->Polymer_Surface Impact Hydrogen_Abstraction Hydrogen Abstraction Polymer_Surface->Hydrogen_Abstraction Oxygen_Addition Oxygen Addition Polymer_Surface->Oxygen_Addition Chain_Scission Chain Scission Hydrogen_Abstraction->Chain_Scission Oxygen_Addition->Chain_Scission Volatile_Products Volatile Products (CO, CO₂, H₂O) Chain_Scission->Volatile_Products Erosion Kapton_Erosion AO This compound (O) Kapton Kapton (Polyimide) AO->Kapton Impact Radical_Formation Radical Formation (Hydrogen Abstraction) Kapton->Radical_Formation Ring_Opening Imide Ring Opening Radical_Formation->Ring_Opening Further AO Attack Backbone_Scission Polymer Backbone Scission Ring_Opening->Backbone_Scission Volatiles Volatile Products (CO, CO₂, H₂O, NOx) Backbone_Scission->Volatiles Desorption

References

A Technical Guide to the Chemical Reactivity of Atomic Oxygen with Organic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the chemical reactivity of ground-state atomic oxygen (O(³P)) with a variety of organic materials. The high reactivity of this compound makes it a significant factor in various fields, from materials science in low Earth orbit (LEO) to potential, yet less understood, roles in biological systems. This document provides a comprehensive overview of reaction mechanisms, quantitative kinetic data, and detailed experimental protocols for studying these interactions.

Introduction to this compound Reactivity

This compound, the ground-state triplet O(³P), is a highly reactive species due to its electronic configuration with two unpaired electrons. Unlike the more stable dithis compound (O₂), this compound readily reacts with most organic molecules, often initiating oxidative degradation. This reactivity is a major concern for the durability of spacecraft materials in LEO, where photodissociation of O₂ by solar ultraviolet radiation creates an environment rich in this compound.[1] The kinetic energy of this compound impacting spacecraft surfaces in LEO is typically around 4.5 to 5 eV, which is sufficient to break chemical bonds in many organic polymers.[2] In biological contexts, while reactive oxygen species (ROS) like superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂) are well-established signaling molecules, the direct role of this compound in cellular signaling is less clear and is thought to be primarily damaging due to its high reactivity.[3][4][5]

Reaction Mechanisms with Organic Materials

The reactions of this compound with organic compounds are diverse and depend on the nature of the organic substrate. The primary reaction pathways include hydrogen abstraction, addition to double and triple bonds, and insertion into C-H bonds.

Saturated Organic Compounds (Alkanes)

The principal reaction of this compound with alkanes is the abstraction of a hydrogen atom to form a hydroxyl radical (•OH) and an alkyl radical (R•).[6] This is the initial and rate-determining step. The resulting alkyl radical can then undergo further reactions, often leading to a cascade of oxidative processes.

General Reaction: O(³P) + R-H → •OH + R•

Unsaturated Organic Compounds (Alkenes and Alkynes)

With alkenes and alkynes, this compound primarily undergoes an electrophilic addition to the π-bond, forming a transient triplet biradical intermediate. This intermediate can then rearrange to form various products, including epoxides and carbonyl compounds. For alkenes, this addition is a stepwise process.[7]

Aromatic Compounds

This compound can react with aromatic compounds through two main pathways: abstraction of a hydrogen atom from a substituent alkyl group or addition to the aromatic ring.[5] The addition to the ring can lead to the formation of phenols or ring-opening products. For benzene, the reaction can produce phenol (B47542) and polymeric materials.[5]

Polymers

For polymers, exposure to this compound leads to a process known as "this compound erosion," where the material is progressively lost as volatile oxidation products.[8] The reaction is initiated by hydrogen abstraction from the polymer backbone, followed by reactions with the resulting radical sites, leading to chain scission and the formation of volatile products like CO, CO₂, and H₂O. The erosion yield, a measure of the volume of material lost per incident oxygen atom, is a critical parameter for material longevity in space applications.[8][9]

Quantitative Data on this compound Reactivity

The reactivity of this compound with organic materials can be quantified by two key parameters: reaction rate constants (k) for gas-phase reactions and erosion yields (Eᵧ) for solid-phase material degradation.

Gas-Phase Reaction Rate Constants

The following table summarizes recommended rate constants for the gas-phase reactions of this compound with various organic compounds.

Organic CompoundFormulaTemperature (K)Rate Constant (cm³ molecule⁻¹ s⁻¹)Reference(s)
MethaneCH₄2981.1 x 10⁻¹⁸[6][10]
EthaneC₂H₆2986.8 x 10⁻¹⁵[6][10]
PropaneC₃H₈2982.9 x 10⁻¹⁴[6][10]
n-ButaneC₄H₁₀2985.3 x 10⁻¹⁴[6][10]
EthyleneC₂H₄2988.1 x 10⁻¹³[10][11]
PropyleneC₃H₆2983.8 x 10⁻¹²[10][11]
AcetyleneC₂H₂2981.1 x 10⁻¹³[10][11]
BenzeneC₆H₆2981.6 x 10⁻¹³[10][11]
TolueneC₇H₈2985.0 x 10⁻¹³[10][11]
This compound Erosion Yields of Polymeric Materials

The erosion yield is a critical parameter for assessing the durability of polymers in environments with high this compound flux, such as low Earth orbit.

MaterialPolymer AbbreviationLEO MISSE 2 Erosion Yield (cm³/atom)Reference(s)
Acrylonitrile butadiene styreneABS1.09 x 10⁻²⁴[12]
PolyethylenePE> 3.74 x 10⁻²⁴[12]
PolystyrenePS3.74 x 10⁻²⁴[12]
Polymethyl methacrylatePMMA> 5.60 x 10⁻²⁴[12]
PolyoxymethylenePOM9.14 x 10⁻²⁴[12]
Polyimide (Kapton H)3.00 x 10⁻²⁴[2]
Fluorinated Ethylene PropyleneFEP0.05 x 10⁻²⁴[9]
PolytetrafluoroethylenePTFE0.03 x 10⁻²⁴[9]
PolycarbonatePC2.52 x 10⁻²⁴[9]

Experimental Protocols for Studying this compound Reactivity

The study of this compound interactions with organic materials requires specialized experimental facilities that can generate a controlled flux of this compound. Ground-based simulation facilities are crucial for this research.

Generation and Detection of this compound

Several methods are used to generate this compound for laboratory studies:

  • RF Plasma Ashers: These devices use a radio frequency discharge to create a plasma from molecular oxygen. They produce a high flux of this compound, but also ions and UV radiation, which can lead to synergistic effects.[13][14]

  • Laser Detonation Sources: A pulsed high-power laser (e.g., CO₂) is focused on a burst of molecular oxygen, creating a high-temperature plasma that generates a pulsed beam of high-energy this compound upon expansion.[15][16][17][18]

  • Electron Cyclotron Resonance (ECR) Plasma Sources: Microwaves and a magnetic field are used to generate a plasma with a high density of this compound.[14]

Detection and quantification of the this compound flux are typically achieved using:

  • Mass Spectrometry: To identify the species present in the beam.

  • Catalytic Probes: These measure the heat generated by the recombination of this compound on a catalytic surface to determine the flux.[19]

  • Kapton Witness Samples: The erosion of a well-characterized material like Kapton H polyimide is used to determine the effective this compound fluence.[20]

Standardized Testing Procedures (ASTM E2089)

The American Society for Testing and Materials (ASTM) has established standard practices for evaluating the interaction of this compound with materials in ground-based facilities (ASTM E2089).[21][22][23][24] These practices are intended to minimize variability in test results between different facilities.

A generalized experimental workflow based on ASTM E2089 includes:

  • Sample Preparation:

    • Samples are cleaned to remove any surface contaminants.

    • Samples are desiccated to a constant mass before and after exposure to avoid errors from water absorption.

    • The initial mass and dimensions of the samples are precisely measured.

  • Exposure to this compound:

    • Samples are mounted in the vacuum chamber of the this compound facility.

    • The chamber is evacuated to a high vacuum.

    • The this compound source is activated, and the samples are exposed to a controlled flux of this compound for a predetermined duration.

    • Witness samples (e.g., Kapton) are often co-exposed to determine the this compound fluence.

  • Post-Exposure Analysis:

    • The final mass and dimensions of the samples are measured after desiccation.

    • The erosion yield is calculated from the mass loss, material density, exposed area, and the this compound fluence.

    • Surface morphology changes are often characterized using techniques like scanning electron microscopy (SEM).

Visualizing Reaction Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes described in this guide.

Reaction_Pathway_Alkane Alkane (R-H) Alkane (R-H) Transition State Transition State Alkane (R-H)->Transition State O(³P) O(³P) O(³P)->Transition State Alkyl Radical (R•) Alkyl Radical (R•) Transition State->Alkyl Radical (R•) Hydroxyl Radical (•OH) Hydroxyl Radical (•OH) Transition State->Hydroxyl Radical (•OH) Further Oxidation Further Oxidation Alkyl Radical (R•)->Further Oxidation Experimental_Workflow_ASTM_E2089 cluster_pre Pre-Exposure cluster_exp Exposure cluster_post Post-Exposure Analysis A Sample Cleaning B Desiccation A->B C Initial Mass & Dimension Measurement B->C D Mounting in Vacuum Chamber C->D E Evacuation D->E F This compound Exposure E->F G Final Mass & Dimension Measurement F->G H Erosion Yield Calculation G->H I Surface Characterization (SEM) G->I Biological_ROS_Effects cluster_damage Cellular Damage Molecular Oxygen (O₂) Molecular Oxygen (O₂) Superoxide (O₂⁻) Superoxide (O₂⁻) Molecular Oxygen (O₂)->Superoxide (O₂⁻) Metabolism This compound (O(³P)) This compound (O(³P)) Hydroxyl Radical (•OH) Hydroxyl Radical (•OH) This compound (O(³P))->Hydroxyl Radical (•OH) Reaction with H₂O DNA Oxidation DNA Oxidation This compound (O(³P))->DNA Oxidation Protein Oxidation Protein Oxidation This compound (O(³P))->Protein Oxidation Hydrogen Peroxide (H₂O₂) Hydrogen Peroxide (H₂O₂) Superoxide (O₂⁻)->Hydrogen Peroxide (H₂O₂) Hydrogen Peroxide (H₂O₂)->Hydroxyl Radical (•OH) Fenton Reaction Hydroxyl Radical (•OH)->DNA Oxidation Hydroxyl Radical (•OH)->Protein Oxidation Lipid Peroxidation Lipid Peroxidation Hydroxyl Radical (•OH)->Lipid Peroxidation

References

The Lynchpin of the Upper Atmosphere: A Technical Guide to the Role of Atomic Oxygen in Atmospheric Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atomic oxygen (O), a highly reactive allotrope of oxygen, is the most predominant chemical species in Earth's upper atmosphere, particularly within the mesosphere and lower thermosphere (MLT).[1] Formed by the photodissociation of molecular oxygen (O₂) by solar ultraviolet (UV) radiation, it is a critical driver of the photochemical and energy balance in this region.[2][3] This technical guide provides an in-depth examination of the fundamental role of this compound, detailing its production mechanisms, its central function in the ozone-oxygen cycle, its involvement in catalytic reactions, and its contribution to phenomena such as airglow. The paper summarizes key quantitative data, details experimental protocols for its measurement, and provides visual representations of the core chemical pathways.

Formation of this compound

The primary source of this compound in the upper atmosphere is the photolysis of molecular oxygen by high-energy solar UV radiation, specifically at wavelengths shorter than 242 nanometers.[4][5] This process occurs predominantly in the stratosphere, mesosphere, and thermosphere.[6][7] The intense solar radiation in these layers provides the necessary energy to break the double bond of the O₂ molecule, yielding two free oxygen atoms.[4][6] This photodissociation is the foundational step for many subsequent chemical reactions that define the composition and thermal structure of the upper atmosphere.[8]

G cluster_0 Upper Atmosphere O2 Molecular Oxygen (O₂) O_atoms 2x this compound (O) O2->O_atoms UV Solar UV Radiation (<242 nm) UV->O2 Photodissociation

Caption: Production of this compound via photodissociation of O₂.

Core Chemical Reactions and Atmospheric Significance

This compound is a key reactant in numerous atmospheric processes, the most significant of which are related to the ozone layer, catalytic destruction cycles, and airglow phenomena.

The Ozone-Oxygen (Chapman) Cycle

The ozone-oxygen cycle, first described by Sydney Chapman in 1930, outlines the steady-state chemistry that governs the concentration of ozone in the stratosphere.[4] this compound is central to this cycle.

  • Ozone Formation: A free oxygen atom, produced from O₂ photolysis, combines with another oxygen molecule (O₂) in a three-body reaction to form ozone (O₃). The third body (M), typically N₂ or another O₂ molecule, is required to absorb the excess energy and stabilize the newly formed ozone molecule.[4][5]

  • Ozone Destruction: Ozone strongly absorbs UV radiation (240-310 nm), which causes it to photodissociate back into molecular oxygen (O₂) and a free oxygen atom (O).[4] Additionally, this compound can react directly with an ozone molecule to form two molecules of molecular oxygen. This reaction is a significant natural sink for stratospheric ozone.[4][9]

This continuous cycle of creation and destruction converts UV radiation into thermal energy, which is responsible for the temperature inversion observed in the stratosphere.[4]

Chapman_Cycle O2_UV O₂ + UV (<242nm) O_plus_O O + O O2_UV->O_plus_O Photodissociation O_plus_O2 O + O₂ + M O_plus_O->O_plus_O2 O3 Ozone (O₃) O_plus_O2->O3 Ozone Formation O3_UV O₃ + UV (240-310nm) O3->O3_UV Absorption O3_O O₃ + O O3->O3_O Reaction O2_O O₂ + O O3_UV->O2_O Photodissociation two_O2 2O₂ O3_O->two_O2 Ozone Destruction O2_O->O_plus_O2 Recombination

Caption: The Ozone-Oxygen (Chapman) Cycle.

Catalytic Ozone Destruction

While the Chapman cycle describes the natural ozone balance, trace radical species can dramatically accelerate ozone destruction through catalytic cycles. This compound plays a crucial role in regenerating these radicals, allowing a single radical molecule to destroy thousands of ozone molecules.

One of the most well-known examples is the chlorine catalytic cycle, initiated by the breakdown of chlorofluorocarbons (CFCs).[6][10]

  • A free chlorine atom (Cl) reacts with ozone (O₃) to form chlorine monoxide (ClO) and molecular oxygen (O₂).

  • The chlorine monoxide (ClO) then reacts with a free oxygen atom (O) to produce another molecular oxygen (O₂) and regenerates the chlorine atom (Cl).[11][12]

The net result is the conversion of an ozone molecule and an oxygen atom into two molecular oxygen molecules, with the chlorine atom free to repeat the cycle.[12] Similar catalytic cycles involving bromine (BrOx), nitrogen (NOx), and hydrogen (HOx) radicals also contribute to ozone depletion.[5][9]

Catalytic_Cycle cluster_net Net Reaction: O₃ + O → 2O₂ Cl Chlorine Atom (Cl) ClO Chlorine Monoxide (ClO) Cl->ClO + O₃ O2_2 Oxygen (O₂) O3 Ozone (O₃) ClO->Cl + O O2_1 Oxygen (O₂) ClO->O2_1 O This compound (O) O->ClO

Caption: Chlorine-catalyzed ozone destruction cycle.

Role in Airglow and Aurora

This compound is a primary contributor to the phenomenon of airglow, the faint emission of light by a planetary atmosphere.

  • Nightglow: In the absence of sunlight, the recombination of this compound is a key source of energy for nightglow emissions.[13]

  • Dayglow: During the day, photodissociation of O₂ and dissociative recombination of O₂⁺ contribute to the excitation of this compound, leading to dayglow emissions, such as the prominent green line at 557.7 nm.[14][15]

  • Aurora: In auroral displays, precipitating electrons and protons from the magnetosphere collide with and excite atmospheric constituents. The de-excitation of this compound is responsible for the most common auroral colors: the green light (557.7 nm) and, at higher altitudes where collisional quenching is less frequent, the red light (630.0 nm).[16]

Energy Balance

This compound is integral to the energy balance of the mesosphere and lower thermosphere. It plays a significant role in cooling this region through the collisional excitation of carbon dioxide (CO₂) molecules. The excited CO₂ then radiates energy away into space in the infrared spectrum, leading to a net cooling effect.[2] This process makes this compound a key species in climate models that assess changes in the upper atmosphere.[3]

Quantitative Data

The following tables summarize key quantitative data related to this compound concentrations and important reaction rate constants.

Table 1: Typical this compound Concentrations in the Upper Atmosphere

Atmospheric RegionAltitude Range (km)Peak Concentration (atoms/cm³)Reference(s)
Mesosphere/Lower Thermosphere90 - 1201.5 x 10¹¹ to 3.5 x 10¹¹[17]
Low Earth Orbit (LEO)200 - 700Varies, but is the predominant species[1][18]

Table 2: Selected Reaction Rate Constants Involving this compound

ReactionRate Constant (k) (cm³/molecule·s)Temperature (K)NotesReference(s)
O + O₂ + M → O₃ + MVaries with third body (M) and temperature200 - 346Three-body reaction, crucial for ozone formation.[19][20]
O(¹D) + N₂ → O(³P) + N₂~2.6 x 10⁻¹¹298Collisional quenching of excited state this compound.[21]
O(¹D) + O₂ → O(³P) + O₂~4.0 x 10⁻¹¹298Collisional quenching of excited state this compound.[21]
O(³P) + NO₂ → NO + O₂1 x 10⁻¹¹ (T/300)⁻⁰.⁶⁵50 - 296Important in NOx chemistry.[22]
O(³P) + NO(v=1) → O(³P) + NO(v=0)5 ± 1 x 10⁻¹¹200 - 350Deactivation of vibrationally excited nitric oxide.[23]

Note: O(¹D) refers to the first electronically excited state of this compound, while O(³P) is the ground state.

Experimental Protocols for Measurement

Measuring the concentration of this compound in the upper atmosphere is challenging due to its high reactivity and the difficulty of accessing these altitudes.[2] Several direct and indirect methods have been developed.

Remote Sensing: Terahertz Heterodyne Spectroscopy

This technique allows for direct, spectrally resolved measurements of this compound from airborne or space-based platforms.

  • Principle: The method targets the fine-structure transition of this compound at 4.7 THz (63 µm).[3] The instrument, a heterodyne spectrometer, measures the emission profile of this specific spectral line.

  • Methodology:

    • An airborne observatory like SOFIA (Stratospheric Observatory for Infrared Astronomy) or a balloon-borne spectrometer like OSAS-B flies at high altitude (e.g., 30-40 km) to minimize interference from atmospheric water vapor.[3][24]

    • The spectrometer is aimed at the Earth's limb (the edge of the atmosphere) to collect emissions.

    • The measured spectral line is Doppler broadened, with the width of the line corresponding to the temperature and altitude of the emitting atoms. This allows for the retrieval of an altitude-resolved concentration profile.[3]

    • The measured emission spectra are compared against a radiative transfer model, which uses semi-empirical data for temperature and pressure profiles, to derive the absolute this compound concentration.[3]

THz_Spectroscopy_Workflow Platform High-Altitude Platform (e.g., SOFIA, Balloon) Spectrometer THz Heterodyne Spectrometer (e.g., GREAT, OSAS-B) Platform->Spectrometer Limb Earth's Atmospheric Limb Limb->Spectrometer Collects Emission Spectrum Measure 4.7 THz Emission Line Profile Spectrometer->Spectrum Analysis Analyze Doppler Broadening (Altitude Information) Spectrum->Analysis Model Radiative Transfer Model Comparison Analysis->Model Result Derive Altitude-Resolved [O] Concentration Profile Model->Result

Caption: Workflow for THz heterodyne spectroscopy measurement of this compound.

In-Situ Measurement: Resonance Fluorescence

This method provides direct measurements of this compound density at a specific point in space using instruments carried aboard sounding rockets.[17]

  • Principle: The technique is based on the principle of resonance fluorescence. The instrument emits light at a specific wavelength (e.g., the 130 nm triplet) that is known to excite this compound. The excited atoms then fluoresce, emitting light at the same wavelength, which is detected by the instrument. The intensity of the fluorescence is proportional to the local concentration of this compound.

  • Methodology:

    • A resonance fluorescence instrument is integrated into the payload of a sounding rocket.

    • The rocket is launched through the mesosphere and lower thermosphere.

    • During its flight, a lamp within the instrument (e.g., a radio-frequency-powered lamp containing a small amount of O₂) generates the specific UV radiation needed to excite this compound.

    • A detector, positioned at an angle to the lamp, measures the intensity of the resulting fluorescence from the ambient this compound outside the instrument.

    • The instrument is calibrated in a laboratory setting using a flow tube system where a known concentration of this compound can be generated.[17] This calibration allows the measured fluorescence signal to be converted into an absolute number density.

Indirect Measurement Methods

This compound concentrations can also be inferred from observations of other species or phenomena that are chemically linked to it. These methods rely on photochemical models and assumptions about reaction rates and quenching coefficients.[2][3]

  • Airglow Observations: Measuring the intensity of specific airglow emissions (e.g., from OH or O₂) and using photochemical models to relate these emissions back to the this compound concentration.[3]

  • Satellite-based Limb Sounding: Instruments on satellites like SABER (Sounding of the Atmosphere using Broadband Emission Radiometry) and SCIAMACHY (Scanning Imaging Absorption Spectrometer for Atmospheric Chartography) have been used to derive this compound profiles indirectly.[2]

Conclusion

This compound is an indispensable component of upper atmospheric chemistry. Its formation through the photodissociation of O₂ initiates a cascade of chemical reactions that are fundamental to the existence and stability of the ozone layer, the thermal balance of the stratosphere and mesosphere, and the visual phenomena of airglow and aurora. As the most abundant species in the lower thermosphere, its high reactivity also has significant implications for the longevity of satellites and other spacecraft in low Earth orbit.[1][18] Continued precise measurement and modeling of this compound are therefore essential for a comprehensive understanding of atmospheric dynamics, climate change, and space weather.

References

energy states and transitions of atomic oxygen

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Energy States and Transitions of Atomic Oxygen

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental , a species of critical importance in fields ranging from atmospheric science and plasma physics to materials science and medicine. Understanding the quantum mechanical properties of this compound is essential for leveraging its reactivity in various applications, including sterilization, surface modification, and elucidating its role as a reactive oxygen species (ROS) in biological systems.

Electronic Structure and Energy States

This compound (O), with the atomic number 8, has an electron configuration of 1s²2s²2p⁴.[1] The arrangement of the four electrons in the outer 2p orbital gives rise to several distinct energy states, as described by Hund's rules. The ground state and the first two metastable excited states are of particular significance in many chemical and physical processes.[2]

  • Ground State (³P): Following Hund's first rule, the ground state has the highest multiplicity. The four 2p electrons are arranged to give a total spin (S) of 1, resulting in a triplet state (2S+1=3). This state is further split by spin-orbit coupling into three fine-structure levels: ³P₂, ³P₁, and ³P₀, with J=2 being the lowest in energy.[3]

  • First Excited State (¹D): The next lowest energy configuration results in a singlet state (S=0) with the term symbol ¹D. This is a metastable state, as radiative transition to the ground state is forbidden by selection rules.[2]

  • Second Excited State (¹S): The third low-lying state is also a singlet state (S=0), with the term symbol ¹S. This state is also metastable.[2]

Quantitative Summary of Energy Levels

The energy levels of neutral this compound (O I) have been precisely determined through spectroscopic methods. The following table summarizes the energies of the key low-lying states.[3]

ConfigurationTermJEnergy Level (cm⁻¹)Energy Level (eV)
2s²2p⁴³P20.0000.00000
2s²2p⁴³P1158.2650.01962
2s²2p⁴³P0226.9770.02814
2s²2p⁴¹D215867.8621.96737
2s²2p⁴¹S033792.5834.18974
2s²2p³(⁴S°)3s³S°176794.9789.52111
2s²2p³(⁴S°)3p³P2,1,0~88631~10.988
2s²2p³(⁴S°)3d³D°3,2,1~97488~12.087

Data sourced from the NIST Atomic Spectra Database.[3]

Radiative Transitions

Transitions between the energy states of this compound result in the emission or absorption of photons at specific wavelengths. These transitions can be either "allowed" or "forbidden" based on quantum mechanical selection rules.[4] Forbidden transitions have a much lower probability of occurring but are responsible for prominent atmospheric phenomena like the airglow.

Selection Rules for Electric Dipole Transitions:

  • Change in parity (configuration): Required

  • ΔJ = 0, ±1 (but J=0 to J=0 is forbidden)

  • ΔL = 0, ±1 (but L=0 to L=0 is forbidden)

  • ΔS = 0 (Spin-forbidden transitions are much weaker)[5][6]

Key Radiative Transitions

The following table summarizes important radiative transitions for this compound, including the famous auroral green and red lines.

TransitionWavelength (nm)Einstein A Coefficient (s⁻¹)TypeDescription
¹S₀ → ¹D₂557.73391.35ForbiddenAuroral Green Line
¹D₂ → ³P₂630.03046.90 x 10⁻³ForbiddenAuroral Red Line
¹D₂ → ³P₁636.37762.21 x 10⁻³ForbiddenAuroral Red Line
³S°₁ → ³P₂,₁,₀130.2168, 130.4858, 130.60293.43 x 10⁸AllowedVUV Resonance Lines
³P₂,₁,₀ → ³S°₁844.625, 844.636, 844.6763.22 x 10⁷AllowedNear-Infrared Triplet
³D°₃,₂,₁ → ³P₂,₁,₀1128.6, 1128.7, 1129.5~1.5 x 10⁸AllowedVUV Lines

Data sourced from the NIST Atomic Spectra Database.[7]

Grotrian Diagram of this compound

The following diagram illustrates the primary energy levels and some of the key radiative transitions in neutral this compound.

Grotrian_O_I cluster_levels Energy Levels (not to scale) cluster_states l0 0 eV l2 1.97 eV l4 4.19 eV l9 9.52 eV l11 10.99 eV l12 12.09 eV P3 ³P₂,₁,₀ D1 ¹D₂ D1->P3 630.0 nm 636.4 nm (Red Doublet) S1 ¹S₀ S1->D1 557.7 nm (Green Line) S3o ³S°₁ S3o->P3 130.2 nm (VUV) P3p ³P₂,₁,₀ P3p->S3o 844.6 nm (NIR) D3o ³D°₃,₂,₁

Caption: Grotrian diagram for neutral this compound (O I).

Non-Radiative Transitions: Collisional Quenching

In addition to spontaneous emission, excited states of this compound can be deactivated through collisions with other atoms or molecules. This process, known as collisional quenching, is a non-radiative pathway that plays a significant role in environments with higher gas densities, such as atmospheric pressure plasmas or biological systems.[8] The rate of quenching depends on the specific quenching partner, the temperature, and the pressure. For example, the ¹D state is efficiently quenched by N₂ and O₂, which is a critical process in atmospheric chemistry.[9]

Experimental Protocols for Characterization

Several advanced spectroscopic techniques are employed to study the , enabling the measurement of species concentration, temperature, and transition dynamics.

Protocol: Two-Photon Absorption Laser-Induced Fluorescence (TALIF)

TALIF is a highly sensitive and non-intrusive laser-based diagnostic technique used to measure the absolute density of ground-state this compound.[10]

I. Principle: Ground state oxygen atoms (2p⁴ ³P) are excited to a higher energy state (e.g., 3p ³P) by the simultaneous absorption of two photons at a specific UV wavelength (around 226 nm). This two-photon excitation is necessary because the single-photon transition lies in the vacuum ultraviolet (VUV) range, which is strongly absorbed by air.[11] The excited atoms then relax to a lower state (3s ³S°), emitting fluorescence at a different wavelength (around 845 nm), which is detected. The intensity of this fluorescence is proportional to the ground-state atom density.

II. Experimental Workflow:

TALIF_Workflow Laser Tunable Dye Laser (Pumped by Nd:YAG) FrequencyDoubler Frequency Doubling & Mixing (BBO Crystals) Laser->FrequencyDoubler 570 nm Optics Focusing Optics (Lenses, Mirrors) FrequencyDoubler->Optics 226 nm UV Pulse Chamber Plasma/Sample Chamber (Contains Atomic O) Optics->Chamber CollectionOptics Collection Optics (Lenses, Filters) Chamber->CollectionOptics 845 nm Fluorescence Detector Detector (PMT or ICCD Camera) CollectionOptics->Detector DataAcq Data Acquisition (Oscilloscope, Computer) Detector->DataAcq Calibration Calibration (Xenon Gas Reference) DataAcq->Calibration Comparison Calibration->DataAcq

Caption: Experimental workflow for TALIF measurements of this compound.

III. Methodology:

  • Laser System: A pulsed Nd:YAG laser is used to pump a tunable dye laser, generating light at approximately 570 nm.

  • UV Generation: The dye laser output is passed through a series of nonlinear crystals (e.g., BBO) to double and mix the frequency, producing tunable UV laser pulses at ~226 nm.[2]

  • Beam Delivery: The UV laser beam is focused into the measurement volume (e.g., a plasma chamber) where this compound is present.

  • Fluorescence Collection: The resulting fluorescence at 845 nm is collected at a 90-degree angle to the laser beam path using a lens system.

  • Detection: An appropriate optical filter is used to isolate the 845 nm fluorescence from scattered laser light and other background emissions. The filtered light is detected by a photomultiplier tube (PMT) for point measurements or an intensified CCD (ICCD) camera for 2D imaging.

  • Calibration: To obtain absolute densities, the TALIF signal from oxygen is calibrated against the TALIF signal from a known concentration of a noble gas, typically Xenon (Xe), which has a similar two-photon excitation scheme.[12]

Protocol: VUV Absorption Spectroscopy

This technique directly measures the concentration of this compound by quantifying its absorption of VUV light, typically at the 130 nm resonance triplet.

I. Principle: According to the Beer-Lambert law, the amount of light absorbed as it passes through a medium is proportional to the concentration of the absorbing species and the path length. By measuring the incident and transmitted intensity of VUV light at a wavelength corresponding to an this compound transition, the absolute number density can be determined.[13]

II. Methodology:

  • VUV Source: A stable source of VUV radiation, such as an oxygen resonance lamp or an inductively coupled plasma (ICP) source, is used to generate the 130 nm emission lines.[14]

  • Measurement Path: The VUV light is collimated and directed through the experimental chamber containing the this compound.

  • Wavelength Selection: A VUV monochromator or spectrometer is used to select the specific transition wavelength and measure its intensity.

  • Detection: A VUV-sensitive detector, such as a channeltron or a CsI photodiode, measures the transmitted light intensity.

  • Analysis: The absorbance is calculated from the ratio of the transmitted intensity with and without this compound present. The number density is then derived using the known absorption cross-section for the transition.

Role in Biological Signaling

While this compound itself is extremely reactive and short-lived in biological environments, it is a key component of the broader family of Reactive Oxygen Species (ROS). ROS, including superoxide (B77818) (O₂⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (•OH), are no longer viewed solely as agents of oxidative damage but as critical second messengers in a multitude of cellular signaling pathways. They are generated through normal metabolic processes, particularly in the mitochondria, and by dedicated enzymes like NADPH oxidases.

ROS can modulate cellular processes by reversibly oxidizing specific amino acid residues (primarily cysteine) in proteins such as kinases, phosphatases, and transcription factors. This redox signaling is crucial for regulating cell proliferation, immunity, and apoptosis. An imbalance leading to excessive ROS production results in oxidative stress, a condition implicated in numerous pathologies, making the study of oxygen-centered species highly relevant to drug development.

ROS Signaling Cascade

The following diagram illustrates a simplified pathway where an extracellular stimulus leads to ROS production and downstream signaling.

ROS_Signaling Stimulus Extracellular Stimulus (e.g., Growth Factor) Receptor Membrane Receptor Stimulus->Receptor NOX NADPH Oxidase (NOX) Receptor->NOX activates O2_to_Superoxide O₂ → O₂⁻ (Superoxide) NOX->O2_to_Superoxide catalyzes SOD Superoxide Dismutase (SOD) O2_to_Superoxide->SOD Superoxide_to_H2O2 O₂⁻ → H₂O₂ SOD->Superoxide_to_H2O2 catalyzes H2O2 H₂O₂ (Hydrogen Peroxide) Superoxide_to_H2O2->H2O2 Target Target Protein (Kinase, Phosphatase) H2O2->Target oxidizes (activates/inhibits) Response Cellular Response (Gene Expression, Proliferation) Target->Response modulates

Caption: Simplified ROS signaling pathway via NADPH Oxidase.

References

Unveiling the Dynamics of Atmospheric Atomic Oxygen: A Technical Guide to its Natural Sources and Sinks

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the natural sources, sinks, and measurement of atmospheric atomic oxygen has been released today. This in-depth whitepaper is tailored for researchers, scientists, and drug development professionals, offering a thorough exploration of the core chemical and physical processes that govern the concentration of this highly reactive species in Earth's upper atmosphere. The guide provides a quantitative overview of the key reactions, detailed experimental methodologies for its measurement, and illustrative diagrams to clarify complex atmospheric pathways.

This compound (O), a key player in the chemistry of the mesosphere and lower thermosphere, is primarily generated through the photodissociation of molecular oxygen by solar ultraviolet radiation. Its subsequent reactions are fundamental to the formation and destruction of the ozone layer, which shields terrestrial life from harmful UV rays. Understanding the delicate balance between the sources and sinks of this compound is crucial for accurate atmospheric modeling and predicting the impacts of climate change.

Quantitative Analysis of this compound Flux

The production and depletion of atmospheric this compound are governed by a series of photochemical reactions, collectively known as the Chapman cycle. The rates of these reactions are influenced by factors such as altitude, temperature, and solar flux. The following tables summarize the key quantitative data for the primary natural sources and sinks of atmospheric this compound.

Table 1: Primary Natural Sources of Atmospheric this compound

Source ReactionDescriptionWavelength (nm)Photodissociation Rate Coefficient (J) (s⁻¹)Altitude of Occurrence
O₂ + hν → O + O Photodissociation of molecular oxygen by solar UV radiation.< 242Strongly altitude-dependent; increases with altitude.[1][2]Stratosphere and above
O₃ + hν → O₂ + O(¹D) Photodissociation of ozone, producing an excited oxygen atom.< 310Altitude-dependent.[1]Stratosphere

Table 2: Primary Natural Sinks of Atmospheric this compound

Sink ReactionDescriptionRate Constant (k) (cm³ molecule⁻¹ s⁻¹)Temperature DependenceAltitude of Occurrence
O + O₂ + M → O₃ + M Three-body reaction forming ozone, where M is a third body (e.g., N₂, O₂).k = 6.0 x 10⁻³⁴ (300/T)²·⁴NegativeStratosphere
O + O₃ → 2O₂ Reaction between this compound and ozone, resulting in two molecular oxygen molecules.[3]k = 8.0 x 10⁻¹² exp(-2060/T)[4]PositiveStratosphere
O(¹D) + N₂ → O(³P) + N₂ Quenching of excited this compound by nitrogen.[5][6]k = 2.0 x 10⁻¹¹ exp(107/T)[5][6]Negative[5][6]Upper Atmosphere
O(¹D) + O₂ → O(³P) + O₂ Quenching of excited this compound by molecular oxygen.[5][6]k = 2.9 x 10⁻¹¹ exp(67/T)[5][6]Negative[5][6]Upper Atmosphere

Experimental Determination of this compound

A variety of sophisticated techniques have been developed to measure the concentration of this compound in the atmosphere, each with its own advantages and limitations. These methods can be broadly categorized into in-situ and remote sensing techniques.

In-Situ Measurement Techniques

In-situ measurements involve instruments that are directly exposed to the atmospheric region of interest, often carried aboard rockets or high-altitude balloons.

Resonance Fluorescence: This technique is a highly sensitive and specific method for detecting this compound.[7]

  • Principle: A lamp emits ultraviolet light at a specific wavelength (typically 130.4 nm) that is resonantly absorbed by this compound. The excited oxygen atoms then re-emit this light (fluoresce) in all directions. A detector, positioned at an angle to the light source, measures the intensity of the fluorescence, which is proportional to the this compound concentration.[7]

  • Instrumentation: A typical resonance fluorescence instrument consists of a resonance lamp (e.g., a microwave-discharged helium-oxygen mixture), a collimator to direct the light beam, a detection chamber through which the atmospheric sample flows, and a sensitive photon-counting detector (e.g., a photomultiplier tube) with a narrow-band filter to isolate the fluorescence signal.[7]

  • Calibration: Calibration is crucial and is typically performed in a laboratory setting using a known concentration of this compound generated in a flow tube system. The instrument's response to this known concentration is used to establish a calibration factor.

Chemical Titration with Nitric Oxide (NO): This method provides a reliable way to determine absolute this compound concentrations.

  • Principle: Nitric oxide is introduced into the flow of atmospheric gas containing this compound. The rapid reaction between O and NO produces nitrogen dioxide (NO₂) and a characteristic green-yellow chemiluminescence. The intensity of this light emission is proportional to the initial this compound concentration. The titration endpoint is reached when all the this compound has reacted.

  • Procedure: A known flow rate of NO is gradually added to the sample stream. The intensity of the chemiluminescence is monitored by a photometer. The flow rate of NO that corresponds to the maximum light intensity is used to calculate the this compound concentration.

Remote Sensing Techniques

Remote sensing techniques allow for the measurement of this compound over large geographical areas and at altitudes that are difficult to access with in-situ probes.

Terahertz Heterodyne Spectroscopy: This advanced technique enables the direct measurement of this compound from airborne observatories like the Stratospheric Observatory for Infrared Astronomy (SOFIA).[8][9]

  • Principle: The instrument detects the fine-structure emission line of this compound at a frequency of 4.7 THz. The intensity and shape of this spectral line provide information about the concentration and temperature of this compound in the mesosphere and lower thermosphere.[8]

  • Instrumentation: The German Receiver for Astronomy at Terahertz Frequencies (GREAT) on SOFIA is a high-resolution heterodyne spectrometer. It mixes the incoming atmospheric signal with a stable local oscillator signal to down-convert the frequency to a range that can be analyzed by a digital spectrometer.

  • Data Analysis: The measured spectra are compared with atmospheric models to retrieve the vertical profile of this compound concentration. This involves a radiative transfer model that simulates the emission and absorption of the terahertz radiation through the atmosphere.[8]

Visualizing Atmospheric Processes and Experimental Workflows

To further elucidate the complex interplay of reactions and the methodologies for their study, the following diagrams have been generated using the Graphviz (DOT language).

Chapman_Cycle cluster_source Source of this compound cluster_sink Sinks of this compound O2 Molecular Oxygen (O₂) O_O 2 this compound (2O) O2->O_O Photodissociation (hν < 242 nm) O This compound (O) O_O->O O3 Ozone (O₃) O->O3 O₂ + M Two_O2 2 Molecular Oxygen (2O₂) O->Two_O2 O₃ O2_sink Molecular Oxygen (O₂)

Figure 1: The Chapman Cycle for Atmospheric this compound.

Experimental_Workflow cluster_payload Rocket/Balloon Payload cluster_ground Ground Station Instrument In-Situ Sensor (e.g., Resonance Fluorescence) Telemetry Telemetry System Instrument->Telemetry Raw Data Data_Acquisition Data Acquisition Telemetry->Data_Acquisition Transmission Data_Processing Data Processing & Analysis Data_Acquisition->Data_Processing Atmospheric_Model Atmospheric Model Comparison Data_Processing->Atmospheric_Model Results This compound Profile Data_Processing->Results Calibration_Data Laboratory Calibration Data Calibration_Data->Data_Processing Atmospheric_Model->Results

Figure 2: Generalized Experimental Workflow for In-Situ Measurement.

References

The Corrosive Touch of Space: A Technical Guide to Atomic Oxygen-Induced Material Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the hostile environment of Low Earth Orbit (LEO), spacecraft are subjected to a barrage of environmental factors that can compromise their integrity and performance. Among the most significant threats is atomic oxygen (AO), a highly reactive species that relentlessly erodes the surfaces of exposed materials.[1][2] This technical guide provides an in-depth exploration of the fundamental mechanisms driving AO-induced material degradation, offering crucial insights for the development of robust and long-lasting space-faring technologies.

This compound is the most abundant atmospheric species in LEO, at altitudes ranging from 200 to 700 kilometers.[1][3] It is primarily formed through the photodissociation of dithis compound (O₂) by solar ultraviolet radiation.[4] Spacecraft orbiting at high velocities (approximately 7.8 km/s) collide with these oxygen atoms, resulting in impact energies of around 4.5 to 5 eV.[5] This energy is sufficient to break the chemical bonds within many materials, particularly polymers and carbon-based composites, initiating a cascade of degradative chemical and physical reactions.[1][2]

Core Mechanisms of Degradation

The interaction of this compound with a material surface is a complex process involving several distinct mechanisms that can occur independently or synergistically.

1. Direct Chemical Reaction (Oxidation): This is the primary degradation pathway for organic polymers. The high kinetic energy of impinging AO atoms facilitates the breaking of chemical bonds, such as C-H and C-C bonds, within the polymer chains. This leads to the formation of volatile oxidation products, primarily carbon monoxide (CO) and carbon dioxide (CO₂), along with water (H₂O) and hydroxyl (OH) radicals as initial byproducts.[6] The continuous removal of these volatile species results in a gradual thinning and mass loss of the material, a process known as erosion.[4]

2. Physical Sputtering: In addition to chemical reactions, the momentum of the impacting AO atoms can physically dislodge atoms and molecules from the material's surface. While this effect is more pronounced for higher energy particles, it contributes to the overall material loss, especially in materials with lower bond energies.

3. Surface Roughening and Morphological Changes: The erosion process is not uniform. The random nature of AO impacts and variations in material homogeneity lead to the formation of pits and cone-like structures on the surface.[1] This increased surface roughness can alter the thermal and optical properties of the material, such as increasing its solar absorptance and decreasing its specularity, which can be detrimental to thermal control surfaces and optical components.[1][7]

4. Subsurface Damage and Microcracking: For some materials, such as silicones, the interaction with this compound can lead to the formation of a thin, brittle silica (B1680970) (SiOₓ) layer.[4][8][9] While this layer can initially be protective, the mismatch in the coefficient of thermal expansion between the silica layer and the underlying polymer can lead to the development of tensile stress and subsequent microcracking.[9] These cracks can then provide pathways for AO to attack the underlying material, leading to deeper degradation.

Factors Influencing Degradation Rate

The extent and rate of AO-induced degradation are not constant but are influenced by a combination of environmental and material-specific factors:

  • AO Fluence: The total number of this compound atoms impacting a unit area over a period of time is a primary determinant of the total material loss.[5]

  • Altitude and Orbital Inclination: These parameters affect the density of this compound and the impact velocity, thereby influencing the AO flux and energy.[5]

  • Solar Activity: Solar activity can modify the density and temperature of the upper atmosphere, which in turn affects the AO concentration.[5]

  • Material Composition and Structure: The type of chemical bonds, the presence of protective functional groups (e.g., fluorine), and the overall molecular structure of a material significantly impact its susceptibility to AO attack.[10]

  • Surface Orientation: Surfaces directly facing the direction of orbital motion (the "ram" direction) experience the highest AO flux and thus the most severe degradation.[5]

Quantitative Analysis of Material Erosion

The susceptibility of a material to this compound erosion is quantified by its erosion yield (Eᵧ) , defined as the volume of material lost per incident oxygen atom (typically expressed in cm³/atom).[11] This parameter is crucial for predicting the in-space lifetime of materials and for the design of protective coatings.

MaterialErosion Yield (Eᵧ) (x 10⁻²⁴ cm³/atom)AO Fluence (atoms/cm²)Mission/ExperimentReference
Polyimide Kapton® H3.08.43 x 10²¹MISSE 2[4]
Polyimide Kapton® EN~3.5 (calculated from relative erosion rate)Not specifiedMISSE-FF[7]
Mylar® M0212.96Not specifiedMISSE-16[1]
Melinex® 4543.70Not specifiedMISSE-16[1]
Polyoxymethylene (POM)9.148.43 x 10²¹MISSE 2[11]
DC 93-500 Silicone0.003814.62 x 10²¹MISSE 8[11]

Experimental Protocols for this compound Testing

To assess the durability of materials in the LEO environment, ground-based simulation facilities are employed to replicate the effects of this compound. These facilities utilize various techniques to generate energetic AO beams.

Key Experimental Methodologies:

1. Sample Preparation and Pre-Exposure Characterization:

  • Test samples are cut to standard dimensions (e.g., 1-inch diameter disks).[12]

  • Samples are cleaned to remove any surface contaminants.

  • The initial mass of each sample is precisely measured using a microbalance.[3]

  • The initial surface morphology and roughness are characterized using techniques such as Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM).

  • The initial optical properties (reflectance, transmittance, absorptance) are measured as required.

2. This compound Exposure:

  • Samples are mounted in a sample holder within a high-vacuum chamber.[3]

  • The chamber is evacuated to a base pressure of less than 1x10⁻³ Pa.[3]

  • An this compound source, such as a laser detonation source or a radio-frequency plasma asher, is used to generate a beam of this compound with a kinetic energy of approximately 5 eV and a flux ranging from 10¹⁴ to 10¹⁶ atoms/(cm²·s).[3]

  • The AO beam is directed onto the sample surface. A witness sample of a well-characterized material, such as Kapton®, is often co-exposed to accurately determine the AO fluence.[3]

  • The sample temperature is monitored throughout the exposure.[3]

3. Post-Exposure Analysis:

  • The final mass of the sample is measured to determine the mass loss.[3]

  • The change in surface morphology, roughness, and the formation of any erosion features are analyzed using SEM and AFM.

  • The erosion yield (Eᵧ) is calculated using the following formula[4]: Eᵧ = ΔM / (A * ρ * F) Where:

    • ΔM is the mass loss of the sample.

    • A is the exposed surface area.

    • ρ is the density of the material.

    • F is the this compound fluence.

  • Changes in optical and thermal properties are re-measured.

Visualizing Degradation Pathways and Experimental Workflows

To better understand the complex processes involved in this compound-induced material degradation, the following diagrams illustrate the key signaling pathways and experimental workflows.

AO_Degradation_Pathway AO High-Energy this compound (4.5-5 eV) Surface Material Surface (e.g., Polymer) AO->Surface Impact BondScission Chemical Bond Scission (C-H, C-C) Surface->BondScission Chemical Reaction Sputtering Physical Sputtering Surface->Sputtering Momentum Transfer VolatileProducts Formation of Volatile Oxidation Products (CO, CO2, H2O) BondScission->VolatileProducts MassLoss Material Mass Loss (Erosion) VolatileProducts->MassLoss Ejection SurfaceRoughening Surface Roughening (Pits and Cones) MassLoss->SurfaceRoughening Sputtering->MassLoss OpticalChange Altered Optical/ Thermal Properties SurfaceRoughening->OpticalChange

Caption: Primary mechanisms of this compound-induced material degradation.

AO_Silicone_Pathway AO This compound Silicone Silicone Surface AO->Silicone Impact Oxidation Oxidation of Methyl Groups Silicone->Oxidation SilicaLayer Formation of Brittle Silica (SiOx) Layer Oxidation->SilicaLayer TensileStress Tensile Stress Development SilicaLayer->TensileStress CTE Mismatch Cracking Microcracking TensileStress->Cracking UnderlyingAttack Attack of Underlying Material Cracking->UnderlyingAttack Exposure

Caption: Degradation pathway for silicone-based materials in an AO environment.

AO_Testing_Workflow Start Start: Material Sample PreChar Pre-Exposure Characterization (Mass, Surface Morphology) Start->PreChar AO_Exposure This compound Exposure in Ground-Based Facility PreChar->AO_Exposure PostChar Post-Exposure Characterization (Mass Loss, Surface Analysis) AO_Exposure->PostChar Calc Calculation of Erosion Yield (Eᵧ) PostChar->Calc Report Durability Assessment & Lifetime Prediction Calc->Report End End Report->End

Caption: General experimental workflow for AO effects testing.

Conclusion

The degradation of materials due to this compound is a critical consideration in the design and longevity of spacecraft operating in Low Earth Orbit. A thorough understanding of the fundamental chemical and physical mechanisms of AO attack, coupled with robust ground-based testing and quantitative analysis of erosion yields, is essential for the development of next-generation materials and protective coatings. This knowledge will enable the engineering of more durable and reliable spacecraft systems, ensuring mission success in the challenging environment of space.

References

An In-depth Technical Guide to Atomic Oxygen Research in Space Science

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of atomic oxygen (AO) research in space science, with a particular focus on its effects on spacecraft materials, its role in the upper atmosphere, and the experimental and modeling techniques used to study its behavior.

Introduction to this compound in the Space Environment

This compound is the most abundant atmospheric species in low Earth orbit (LEO), typically at altitudes ranging from 180 to 650 km.[1] It is primarily formed through the photodissociation of molecular oxygen (O₂) by solar ultraviolet radiation with wavelengths less than 243 nm.[1] Spacecraft orbiting in LEO collide with these oxygen atoms at high velocities (approximately 8 km/s), resulting in impact energies of around 4.5 to 5 eV.[2][3] This energy is sufficient to break chemical bonds in many materials, particularly polymers, leading to erosion and degradation of their physical, chemical, and optical properties.[4] Understanding and mitigating the effects of this compound is therefore a critical aspect of spacecraft design and mission longevity.

The Effects of this compound on Spacecraft Materials

The interaction of this compound with spacecraft surfaces can lead to a variety of detrimental effects. For many polymers, this interaction results in material erosion through chemical reactions that produce volatile byproducts.[1][5] The rate of this erosion is quantified by the material's erosion yield (Ey), typically expressed in cm³ per atom.[6]

Beyond simple material loss, AO exposure can also lead to:

  • Surface Roughening: The random nature of AO impacts can cause the formation of pits and cones on a material's surface, leading to increased surface roughness.[7] This can alter the thermal and optical properties of the material.

  • Changes in Optical Properties: Increased surface roughness can lead to a more diffuse reflectance of light.[7]

  • Degradation of Mechanical Properties: The erosion of material can weaken structural components over time.

  • Formation of Contaminating Films: In the presence of silicone-based contaminants, AO can form non-volatile silica (B1680970) (SiO₂) deposits on surfaces, which can interfere with the function of optical instruments.[1]

Quantitative Data: this compound Erosion Yields

The erosion yield of a material is a critical parameter for predicting its durability in the LEO environment. Extensive in-space testing, most notably through the Materials International Space Station Experiment (MISSE) missions, has provided a wealth of data on the erosion yields of various materials.[6][8][9][10][11]

Below are tables summarizing the LEO this compound ram erosion yields for a selection of polymers, as determined from the MISSE 2, 4, 6, 7, and 8 missions.

Polymer Material Abbreviation Erosion Yield (x 10⁻²⁴ cm³/atom) AO Fluence (x 10²¹ atoms/cm²) Mission Reference
PolyoxymethylenePOM9.148.43MISSE 2[9]
Cellulose AcetateCA5.058.43MISSE 2[6]
Acrylonitrile Butadiene StyreneABS1.098.43MISSE 2[6]
Polyimide Kapton H3.00(Reference)[1]
PolyethylenePE>3.748.43MISSE 2[6]
Polyvinyl Fluoride (Clear Tedlar)PVF1.838.43MISSE 2[8]
Poly-(p-phenylene terephthalamide) (Kevlar)PPDT0.6288.43MISSE 2[6]
DC 93-500 Silicone0.003814.62MISSE 8[9]
Triton Oxygen Resistant, Low ModulusTOR™ LMMass Gain2.15MISSE 4[9]

Experimental Protocols for this compound Research

The study of this compound effects relies on both in-space experiments and ground-based simulation facilities.

In-Space Experiments: The Materials International Space Station Experiment (MISSE)

The MISSE program involves exposing a wide variety of material samples to the LEO environment on the exterior of the International Space Station (ISS).[3][12]

Methodology for a Typical MISSE Polymer Erosion Experiment:

  • Sample Preparation:

    • Polymer samples, often in the form of thin films, are cut to specific dimensions (e.g., 1-inch diameter).[3][7]

    • For thin films that would erode completely during the mission, multiple layers are stacked.[3]

    • The pre-flight mass of each sample is accurately measured.[13]

    • Samples are mounted in Passive Experiment Containers (PECs), which are suitcase-like trays.[9]

  • Space Exposure:

    • The PECs are transported to the ISS and mounted on the exterior, often in a "ram" orientation to face the direction of orbital motion and maximize AO exposure.[7][9]

    • Samples are exposed to the LEO environment for an extended period, which can be several years.[3]

    • Witness samples, typically made of Kapton H polyimide, are included to measure the total this compound fluence during the mission.[3]

  • Post-Flight Analysis:

    • The PECs are retrieved and returned to Earth.[7]

    • The post-flight mass of each sample is measured to determine mass loss.[13]

    • The erosion yield (Ey) is calculated using the following formula[7]:

      • Ey = ΔMs / (As * ρs * Fk)

      • Where:

        • ΔMs = mass loss of the sample

        • As = exposed surface area of the sample

        • ρs = density of the sample

        • Fk = this compound fluence, determined from the Kapton witness sample.[7]

    • Surface morphology and roughness are often analyzed using techniques like scanning electron microscopy (SEM).

Ground-Based Simulation Facilities

Ground-based facilities are essential for accelerated testing and for studying the effects of AO in a controlled environment. These facilities aim to simulate the key aspects of the LEO AO environment, including AO energy and flux.[2][14]

Standard Practices for Ground-Based AO Testing (Based on ASTM E2089): [15][16][17][18]

  • Facility Requirements:

    • This compound Energy: Typically around 5 eV.[2]

    • This compound Flux: In the range of 10¹⁴ to 10¹⁶ atoms/(cm²·s).[2]

    • Vacuum: A base pressure of less than 1x10⁻³ Pa.[2]

    • Beam Uniformity: The AO flux should be uniform across the sample exposure area, typically with a variation of no more than ±10%.[2]

  • Test Procedure:

    • Sample Preparation: Samples are prepared and their initial mass and properties are characterized.

    • Witness Samples: Kapton H or HN is typically used as a witness sample to determine the effective AO fluence.[2]

    • Exposure: Samples are placed in the vacuum chamber and exposed to the AO beam for a predetermined duration.

    • In-situ Monitoring (if available): Some facilities allow for in-situ monitoring of material property changes.

    • Post-Exposure Analysis: Samples are removed and their mass loss, surface morphology, and other properties are analyzed, similar to in-space experiments.

  • Calculation of Erosion Yield: The erosion yield is calculated using the same formula as for in-space experiments, with the AO fluence being determined from the mass loss of the Kapton witness sample.[2]

Signaling Pathways: Reaction Mechanisms of this compound with Polymers

The term "signaling pathways" in this context refers to the sequence of chemical reactions that occur at a material's surface upon interaction with this compound. For hydrocarbon polymers, the primary reaction pathways involve[1][5]:

  • Hydrogen Abstraction: An incident AO atom can abstract a hydrogen atom from a polymer chain, forming a hydroxyl radical (OH) and leaving a radical site on the polymer.[19]

  • Oxygen Addition: An AO atom can directly add to the polymer backbone or to a radical site.

  • Oxygen Insertion: An AO atom can insert itself into the polymer chain.

These initial reactions lead to the formation of various volatile oxidation products, such as CO, CO₂, and H₂O, which then leave the surface, resulting in material loss.[19][20]

For fluoropolymers, the initial attack by AO is believed to be on the fluorine atoms, leading to a decrease in the near-surface fluorine concentration.[21]

The following diagram illustrates the generalized reaction pathways for a hydrocarbon polymer.

AtomicOxygenReactionPathways AO This compound (O) Radical Polymer Radical (-CH•-CH2-)n AO->Radical Hydrogen Abstraction Polymer Hydrocarbon Polymer (-CH2-CH2-)n VolatileProducts Volatile Products (CO, CO2, H2O, OH) Radical->VolatileProducts Further Oxidation Erosion Material Erosion VolatileProducts->Erosion Desorption

Generalized reaction pathways of this compound with a hydrocarbon polymer.

Visualization of Key Processes

This compound Production and Transport in the Thermosphere

The production and transport of this compound in the upper atmosphere is a complex process driven by solar radiation and atmospheric dynamics.

AOThermosphere cluster_thermosphere Lower Thermosphere cluster_mesosphere Mesosphere SolarUVO2 Solar UV (< 243 nm) + Molecular Oxygen (O2) AO_Production This compound (O) Production SolarUVO2->AO_Production Photodissociation AO_Loss This compound (O) Loss AO_Production->AO_Loss Downward Diffusion (Molecular and Eddy) O3_O2 Ozone (O3) and Molecular Oxygen (O2) AO_Loss->O3_O2 Recombination

Production and transport of this compound in the upper atmosphere.
Experimental Workflow for In-Space AO Effects Evaluation (MISSE)

The workflow for evaluating the effects of this compound on materials using the MISSE platform follows a systematic process from pre-flight preparation to post-flight analysis.

MISSE_Workflow cluster_preflight Pre-Flight cluster_inflight In-Flight cluster_postflight Post-Flight prep Sample Preparation & Characterization (Mass, Surface Properties) integration Integration into Passive Experiment Containers (PECs) prep->integration launch Launch to ISS integration->launch exposure Exterior Mounting & LEO Exposure launch->exposure retrieval Retrieval & Return to Earth exposure->retrieval deintegration De-integration from PECs retrieval->deintegration analysis Post-Flight Analysis (Mass Loss, Surface Morphology) deintegration->analysis calculation Erosion Yield Calculation analysis->calculation

Experimental workflow for the MISSE program.

Modeling and Simulation of this compound Effects

Computational modeling plays a crucial role in predicting the long-term effects of this compound on spacecraft materials and in understanding the complex interactions at the atomic level.

  • Monte Carlo Simulations: These models are used to simulate the trajectories of individual oxygen atoms as they interact with a surface.[22][23][24] They can account for various interaction probabilities, such as reaction, scattering, and recombination, and can model the erosion of complex geometries, such as at defect sites in protective coatings.[22][25]

  • Reactive Molecular Dynamics (ReaxFF): This method allows for the simulation of chemical reactions at the atomic scale, providing detailed insights into the mechanisms of AO-induced material degradation.[20]

Mitigation Strategies

To protect spacecraft from the damaging effects of this compound, several mitigation strategies have been developed:

  • AO-Resistant Materials: The development of polymers with inherent resistance to AO, such as those containing silicon or phosphorus, is an active area of research.[26] For example, silicones tend to form a protective silica layer upon exposure to AO.[1]

  • Protective Coatings: Applying thin films of AO-resistant materials, such as silicon dioxide (SiO₂) or aluminum oxide (Al₂O₃), is a common method for protecting underlying susceptible materials.[9] However, defects in these coatings can lead to localized undercutting erosion.

Conclusion

This compound is a significant environmental factor in LEO that poses a serious threat to the durability of many spacecraft materials. Through extensive in-space and ground-based research, a substantial body of knowledge has been accumulated regarding its effects, leading to the development of predictive models and effective mitigation strategies. Continued research, including the development of new AO-resistant materials and more sophisticated modeling techniques, will be essential for ensuring the success of future long-duration space missions.

References

The Pivotal Role of Atomic Oxygen in Planetary Atmospheres: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atomic oxygen (O), a highly reactive allotrope of oxygen, plays a critical and multifaceted role in the chemistry, dynamics, and energy balance of planetary atmospheres. This technical guide provides a comprehensive overview of the significance of this compound in the atmospheres of Earth, Mars, Venus, and its potential implications for exoplanetary studies. It delves into the primary production and loss mechanisms, its atmospheric distribution, and its profound impact on atmospheric composition and spacecraft integrity. This document summarizes key quantitative data, details experimental methodologies for its detection, and presents visual representations of the core chemical pathways, offering a foundational resource for researchers in atmospheric science, planetary science, and related fields.

Introduction

The presence and behavior of this compound are fundamental to understanding the chemical and physical processes that govern a planet's upper atmosphere. Formed predominantly through the photodissociation of molecular oxygen (O₂) or carbon dioxide (CO₂) by solar ultraviolet (UV) radiation, this compound is a key reactant in a cascade of chemical reactions.[1][2] Its high reactivity makes it a transient but crucial species, influencing ozone layer chemistry, atmospheric heating and cooling, and the phenomenon of airglow.[3][4] Furthermore, its corrosive nature presents a significant challenge for spacecraft operating in low Earth orbit and in the upper atmospheres of other planets.[5] This guide synthesizes current knowledge on this compound across different planetary environments to provide a cohesive understanding of its significance.

This compound in the Atmosphere of Earth

In Earth's atmosphere, this compound is most abundant in the mesosphere and thermosphere, at altitudes ranging from approximately 80 to several hundred kilometers.[6] Its presence in these layers is a direct consequence of the intense solar UV radiation that dissociates molecular oxygen.[6]

Production and Loss Mechanisms

The primary production mechanism of this compound in Earth's upper atmosphere is the photodissociation of molecular oxygen by UV photons with wavelengths shorter than 242 nanometers.[7]

Production: O₂ + hν (λ < 242 nm) → O + O

Once formed, this compound can be lost through several reaction pathways, most notably through the formation of ozone (O₃) via a three-body reaction, which is then subsequently destroyed in catalytic cycles involving this compound.[7][8]

Loss: O + O₂ + M → O₃ + M (where M is a third body, like N₂ or O₂) O + O₃ → 2O₂

These reactions are central to the Chapman cycle, which describes the steady-state concentration of ozone in the stratosphere.[7] this compound also plays a crucial role in catalytic cycles that destroy ozone, involving species such as chlorine (Cl) and bromine (Br).[9][10][11] For example, the catalytic cycle involving chlorine is:

Cl + O₃ → ClO + O₂ ClO + O → Cl + O₂ Net Reaction: O + O₃ → 2O₂

Significance

The significance of this compound in Earth's atmosphere is manifold:

  • Ozone Layer Chemistry: It is a key participant in the formation and destruction of the ozone layer, which protects the biosphere from harmful UV radiation.[4][12]

  • Energy Balance: Collisions involving this compound are a significant source of heating in the thermosphere. Conversely, emissions from excited this compound contribute to the cooling of this region.[3]

  • Airglow: The recombination of this compound and other chemical reactions involving this compound are responsible for the faint emission of light in the upper atmosphere known as airglow.[4]

  • Spacecraft Erosion: In Low Earth Orbit (LEO), the high flux of this compound is a major cause of material degradation for spacecraft, affecting thermal blankets, solar arrays, and other external components.[5]

This compound in the Atmosphere of Mars

The atmosphere of Mars is primarily composed of carbon dioxide (95%).[13][14] Consequently, the production of this compound is dominated by the photodissociation of CO₂.[8][15]

Production and Loss Mechanisms

Solar UV radiation with wavelengths shorter than 227 nm dissociates carbon dioxide into carbon monoxide (CO) and this compound.[16]

Production: CO₂ + hν (λ < 227 nm) → CO + O

The recombination of CO and O to reform CO₂ is a spin-forbidden and therefore slow process.[16] This would suggest a significant buildup of CO and O₂ in the Martian atmosphere, which is not observed. This discrepancy points to the existence of catalytic cycles, likely involving hydrogen radicals (HOₓ), that efficiently reform CO₂.[13]

Significance and Quantitative Data

This compound is a key species in the Martian upper atmosphere, influencing its stability and the escape of other atmospheric constituents. Recent measurements have provided valuable data on its concentration.

ParameterValueAltitude/RegionSource
Exobase Density ~10⁶ to ~10⁸ cm⁻³Varies with solar zenith angle and season[7]
[O]/[CO₂] Mixing Ratio ~0.1% to 4.6%130 km[7]
Exobase Temperature ~162 K to ~239 KVaries with season[7]

Table 1: Quantitative Data for this compound in the Martian Atmosphere

This compound in the Atmosphere of Venus

Similar to Mars, the dense atmosphere of Venus is predominantly carbon dioxide (96.5%).[17] The production of this compound is therefore also primarily driven by the photolysis of CO₂.[18][19]

Production and Loss Mechanisms

The photodissociation of CO₂ by solar UV radiation is the main source of this compound.[18][19]

Production: CO₂ + hν → CO + O

The subsequent recombination of CO and O is thought to be facilitated by catalytic cycles involving chlorine-containing species.[16] this compound has been directly detected on both the day and night sides of Venus, with its concentration peaking at an altitude of about 100 kilometers.[18][20] This layer of this compound is situated between two opposing atmospheric currents.[18]

Significance and Quantitative Data

The presence of this compound on Venus provides crucial insights into the planet's atmospheric chemistry and dynamics.

ParameterValueAltitude/RegionSource
Peak Concentration Altitude ~100 km-[18][20]
Relative Concentration to Earth ~10 times lower-[18][19]
Temperature (Day Side) Approximately -120 °C~100 km[1][11]
Temperature (Night Side) Approximately -160 °C~100 km[1][11]

Table 2: Quantitative Data for this compound in the Venusian Atmosphere

This compound in Exoplanetary Atmospheres

The detection of oxygen, including this compound, in the atmosphere of an exoplanet is a key area of research in the search for extraterrestrial life. However, the presence of oxygen is not an unambiguous biosignature, as several abiotic (non-biological) production mechanisms have been identified.[9][21][22]

Abiotic Production Mechanisms

Significant amounts of abiotic oxygen can accumulate in an exoplanet's atmosphere through processes such as:

  • Photolysis of Water Vapor: On planets orbiting M-dwarf stars, intense stellar radiation can lead to the evaporation of oceans and the subsequent breakdown of water vapor. The lighter hydrogen atoms can escape to space, leaving behind an oxygen-rich atmosphere.[18][23]

  • Photolysis of Carbon Dioxide: Similar to Mars and Venus, CO₂ in an exoplanet's atmosphere can be photodissociated to produce this compound.[21]

  • Ionic Pathway from Sulfur Dioxide: High-energy radiation can ionize sulfur dioxide (SO₂), leading to the formation of molecular oxygen.[9][22]

Understanding these abiotic pathways is crucial for correctly interpreting future observations of exoplanetary atmospheres.

Experimental Protocols for this compound Detection

A variety of remote sensing and in-situ techniques are employed to measure the concentration and distribution of this compound in planetary atmospheres.

Remote Sensing Techniques
  • Terahertz Heterodyne Spectroscopy (SOFIA/GREAT and OSAS-B): The German Receiver for Astronomy at Terahertz Frequencies (GREAT) on the Stratospheric Observatory for Infrared Astronomy (SOFIA) and the balloon-borne Oxygen Spectrometer for Atmospheric Science on a Balloon (OSAS-B) are powerful instruments for directly detecting this compound.[5][24][25][26]

    • Methodology: These instruments are high-resolution spectrometers that observe the fine-structure emission line of this compound at 4.7 terahertz (63.2 micrometers).[5][11] By measuring the strength and shape of this emission line, scientists can determine the concentration and temperature of this compound at different altitudes.[11] The high spectral resolution allows for the retrieval of altitude profiles from the pressure-broadened line shape.[24] Observations are typically conducted from high altitudes (stratosphere) to minimize absorption by terrestrial water vapor.[6]

  • Ultraviolet Spectroscopy (MAVEN/IUVS): The Imaging Ultraviolet Spectrograph (IUVS) on the Mars Atmosphere and Volatile Evolution (MAVEN) spacecraft measures this compound emissions in the Martian upper atmosphere.

    • Methodology: IUVS observes the limb emission of the O I 130.4 nm line, which is produced by the resonant scattering of solar radiation by this compound.[7] By analyzing the intensity and altitude profile of this emission, researchers can derive the density and temperature of this compound in the Martian thermosphere and exosphere.[7]

In-situ Measurement Techniques
  • Resonance Fluorescence: This technique involves exciting this compound with a lamp that emits light at a specific resonant wavelength (e.g., 130.4 nm) and then detecting the resulting fluorescence.

    • Methodology: An instrument containing a resonance lamp and a detector is flown through the upper atmosphere on a rocket. The lamp emits photons that are absorbed by this compound atoms, exciting them to a higher energy state. As the atoms return to their ground state, they emit fluorescent photons, which are detected. The intensity of the fluorescence is proportional to the this compound concentration.[27][28]

  • Solid Electrolyte Sensors: These sensors utilize an electrochemical cell to measure the flux of this compound.

    • Methodology: The sensor consists of a solid electrolyte, typically yttria-stabilized zirconia (YSZ), with porous electrodes. When exposed to this compound, a potential difference is generated across the electrolyte, or a limiting current is measured, which is proportional to the partial pressure or flux of this compound.[29][30][31] These sensors are often deployed on rockets for in-situ measurements.[29]

Visualization of Key Signaling Pathways

The following diagrams, generated using the Graphviz DOT language, illustrate the core chemical pathways involving this compound in the atmospheres of Earth, Mars, and Venus.

Earth's Atmospheric Oxygen Chemistry

Earth_Atomic_Oxygen cluster_catalytic Catalytic Ozone Destruction O2 O₂ O O O2->O Photodissociation O3 O₃ O2->O3 O->O2 Ozone Destruction O->O3 Ozone Formation O3->O2 hv_O2 hν (<242nm) hv_O2->O M M M->O3 Cl Cl ClO ClO Cl->ClO O₃ ClO->Cl O

Production and loss of this compound in Earth's atmosphere.
Mars' Atmospheric Oxygen Chemistry

Mars_Atomic_Oxygen cluster_recombination Catalytic Recombination CO2 CO₂ CO CO CO2->CO Photodissociation O O CO2->O CO->CO2 O, HOₓ O->CO2 hv_CO2 hν (<227nm) hv_CO2->CO hv_CO2->O HOx HOₓ HOx->CO2

Primary this compound pathway in the Martian atmosphere.
Venus' Atmospheric Oxygen Chemistry

Venus_Atomic_Oxygen cluster_recombination Catalytic Recombination CO2 CO₂ CO CO CO2->CO Photodissociation O O CO2->O CO->CO2 O, Cl-species O->CO2 hv_CO2 hv_CO2->CO hv_CO2->O Cl_species Cl-species Cl_species->CO2

Dominant this compound pathway in the Venusian atmosphere.

Conclusion and Future Outlook

This compound is an undeniably crucial component in the upper atmospheres of terrestrial planets. Its study provides fundamental insights into atmospheric chemistry, energy balance, and the long-term evolution of planetary atmospheres. While significant progress has been made in understanding its role on Earth, Mars, and Venus, many questions remain. Future research will focus on refining atmospheric models with more precise reaction rate data, developing more advanced remote sensing and in-situ measurement techniques, and extending these studies to a wider range of exoplanets. The continued investigation of this compound will be vital for assessing the habitability of exoplanets and for ensuring the longevity of current and future space missions. The James Webb Space Telescope and future dedicated missions will undoubtedly play a pivotal role in advancing our understanding of this highly significant atmospheric species.

References

Atomic Oxygen Biocompatibility: A Technical Guide to Surface Modification and Cellular Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atomic oxygen (AO) is increasingly recognized for its potential in biomaterial science, primarily due to its ability to precisely modify surface properties. This technical guide delves into the preliminary investigations of AO biocompatibility, providing a comprehensive overview of its effects on biomaterials and subsequent cellular interactions. We will explore the experimental protocols for AO treatment and biocompatibility assessment, present quantitative data on cell-material interactions, and elucidate the key signaling pathways involved in the cellular response to AO-modified surfaces. This document is intended to serve as a foundational resource for researchers and professionals in the fields of biomedical engineering, materials science, and drug development who are interested in leveraging AO technology for enhanced biocompatibility.

Introduction

The biocompatibility of a material is paramount for its successful integration and function within a biological system. Surface properties such as topography, chemistry, and wettability play a critical role in dictating the initial interactions between a biomaterial and the surrounding biological environment. This compound, a highly reactive species, has emerged as a powerful tool for tailoring these surface characteristics at the nanoscale.[1]

Initially studied for its effects on spacecraft materials in low Earth orbit, AO is now being explored for a range of biomedical applications.[1] These include enhancing the biocompatibility of medical implants, improving cell culture substrates, and sterilizing medical devices.[2][3] By precisely controlling the exposure of a material to AO, it is possible to modify its surface to promote desirable cellular responses, such as increased adhesion, proliferation, and differentiation, while minimizing adverse reactions.[2][3] This guide will provide a detailed examination of the current understanding of AO biocompatibility, with a focus on the underlying experimental methodologies and the molecular mechanisms of cell-material interactions.

This compound Surface Modification

This compound treatment is a versatile surface modification technique that can be applied to a wide range of materials, particularly polymers. The primary effects of AO exposure are surface cleaning, chemical functionalization, and texturing.

  • Surface Cleaning and Sterilization: AO is highly effective at removing organic contaminants and endotoxins from surfaces.[4] It reacts with organic molecules to form volatile byproducts, which are then removed, leaving a clean and sterile surface.[4] This is particularly advantageous for medical implants, where residual contaminants can lead to inflammation and implant failure.[4]

  • Chemical Functionalization: AO exposure introduces oxygen-containing functional groups, such as hydroxyl (-OH), carboxyl (-COOH), and carbonyl (C=O), onto the material surface. This process can significantly increase the surface's hydrophilicity, or wettability, which has been shown to be beneficial for cell adhesion and spreading.[2][5]

  • Surface Texturing: AO can etch polymer surfaces, creating nanoscale roughness.[1] This altered topography can influence cell behavior by providing physical cues that guide cell attachment and alignment.

Experimental Protocol: this compound Treatment of Polymer Substrates

This protocol outlines a general procedure for treating polymer substrates with this compound using a radio frequency (RF) plasma asher.

Materials:

  • Polymer substrates (e.g., polystyrene, polyethylene (B3416737) terephthalate)

  • Kapton® witness coupon (for fluence measurement)

  • RF plasma asher (e.g., 100-W, 13.56-MHz)

  • Vacuum pump

  • Oxygen gas source (high purity)

  • Microbalance

Procedure:

  • Sample Preparation: Clean the polymer substrates to remove any surface contaminants. Dehydrate the samples and a Kapton® witness coupon in a vacuum chamber overnight and record their initial mass using a microbalance.[1]

  • Loading: Place the polymer substrates and the Kapton® witness coupon into the plasma asher chamber.

  • Evacuation: Evacuate the chamber to a base pressure of approximately 10-3 Torr.

  • Oxygen Introduction: Introduce a controlled flow of high-purity oxygen gas into the chamber, maintaining a pressure of 100-200 mTorr.

  • Plasma Generation: Apply RF power (e.g., 100 W) to generate an oxygen plasma. The plasma will contain this compound.

  • Exposure: Expose the samples to the plasma for a predetermined duration to achieve the desired AO fluence.

  • Venting and Removal: Turn off the RF power and the oxygen supply. Vent the chamber to atmospheric pressure and carefully remove the samples.

  • Post-Treatment Analysis: Dehydrate the samples and the Kapton® witness coupon again and measure their final mass.

  • Fluence Calculation: Calculate the this compound fluence based on the mass loss of the Kapton® witness coupon, its known erosion yield (3.0 x 10⁻²⁴ cm³/atom), and density (1.42 g/cm³).[1]

Quantitative Analysis of Biocompatibility

The biocompatibility of AO-treated surfaces is typically assessed through a series of in vitro assays that quantify cellular responses such as viability, proliferation, and adhesion.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound on material properties and cellular responses.

MaterialAO Fluence (atoms/cm²)Initial Water Contact Angle (°)Final Water Contact Angle (°)Reference
Polystyrene5.16 x 10²⁰87.918.2[5]
Polyethylene Terephthalate5.16 x 10²⁰72.120.1[5]
Polycarbonate5.16 x 10²⁰82.519.8[5]
Nylon5.16 x 10²⁰64.221.5[5]
MaterialSurface TreatmentCell TypeAssayResultReference
PolystyreneOxygen PlasmaL929Cell ProliferationIncreased proliferation with <20s treatment[6]
PETOxygen PlasmaHUVECCell ProliferationIncreased proliferation by 15-30%
Experimental Protocols for Biocompatibility Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cells cultured on AO-treated and untreated control substrates in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells onto the AO-treated and control substrates in a 96-well plate and culture for the desired time period.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[7]

  • Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan (B1609692) crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7] The absorbance is directly proportional to the number of viable cells.

This protocol allows for the visualization of cellular morphology and adhesion structures.

Materials:

  • Cells cultured on AO-treated and control substrates on coverslips

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Blocking solution (e.g., BSA in PBS)

  • Primary antibodies (e.g., anti-vinculin, anti-paxillin)

  • Fluorescently labeled secondary antibodies

  • Phalloidin (B8060827) conjugated to a fluorescent dye (for F-actin)

  • DAPI (for nuclei)

  • Fluorescence microscope

Procedure:

  • Fixation: Fix the cells with 4% PFA in PBS.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS.[9]

  • Blocking: Block non-specific antibody binding with a blocking solution.

  • Primary Antibody Incubation: Incubate with primary antibodies against focal adhesion proteins.

  • Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies.

  • Actin and Nuclei Staining: Stain for F-actin with fluorescently labeled phalloidin and for nuclei with DAPI.

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.

Cellular Signaling Pathways

The interaction of cells with AO-modified surfaces triggers a cascade of intracellular signaling events that ultimately determine the cellular response. While direct signaling studies on AO-treated biomaterials are emerging, we can infer the likely pathways based on research into plasma-treated surfaces and the cellular response to modified surface properties.

Integrin-Mediated Signaling and Focal Adhesion Formation

Cell adhesion to the extracellular matrix (ECM) is primarily mediated by integrins, which are transmembrane receptors that link the ECM to the actin cytoskeleton. The altered surface chemistry and topography of AO-treated materials can influence the adsorption of ECM proteins, which in turn affects integrin binding and the subsequent formation of focal adhesions.

Focal_Adhesion_Formation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AO_Surface This compound Modified Surface ECM_Proteins Adsorbed ECM Proteins (e.g., Fibronectin) AO_Surface->ECM_Proteins Promotes adsorption Integrin Integrin Receptor (αβ heterodimer) ECM_Proteins->Integrin Binds to FAK Focal Adhesion Kinase (FAK) Integrin->FAK Recruits & Activates Actin Actin Cytoskeleton Integrin->Actin Connects to FAK->Actin Regulates dynamics Signaling_Cascade Downstream Signaling FAK->Signaling_Cascade Initiates

Integrin-mediated signaling at the cell-biomaterial interface.
MAPK and NF-κB Signaling Pathways

The generation of reactive oxygen species (ROS) at the cell-material interface, a potential consequence of AO treatment, can activate key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[6] These pathways are crucial regulators of cell proliferation, differentiation, inflammation, and survival.

Low-temperature plasma, which contains this compound, has been shown to activate the NF-κB pathway in fibroblasts, leading to increased proliferation.[6] This activation involves the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate gene transcription.[6]

MAPK_NFkB_Activation AO_Surface This compound Modified Surface Cell Cell AO_Surface->Cell Interaction ROS Reactive Oxygen Species (ROS) Cell->ROS Generates MAPKKK MAPKKK ROS->MAPKKK Activates IKK IKK ROS->IKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates Nucleus Nucleus MAPK->Nucleus Translocates to IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Regulates Experimental_Workflow cluster_preparation 1. Material Preparation & Treatment cluster_invitro 2. In Vitro Biocompatibility Assessment cluster_analysis 3. Data Analysis & Conclusion Start Start: Polymer Substrate AO_Treatment This compound Treatment Start->AO_Treatment Surface_Characterization Surface Characterization (AFM, Contact Angle) AO_Treatment->Surface_Characterization Cell_Culture Cell Seeding & Culture Surface_Characterization->Cell_Culture Viability_Assay Viability/Proliferation Assay (e.g., MTT) Cell_Culture->Viability_Assay Morphology_Analysis Morphology Analysis (Immunofluorescence) Cell_Culture->Morphology_Analysis Signaling_Analysis Signaling Pathway Analysis (Western Blot) Cell_Culture->Signaling_Analysis Data_Analysis Data Analysis & Interpretation Viability_Assay->Data_Analysis Morphology_Analysis->Data_Analysis Signaling_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

In-Depth Technical Guide: Exploratory Studies on Atomic Oxygen for Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies involved in utilizing atomic oxygen (AO) for surface modification of materials. It delves into the fundamental interactions between this compound and polymer surfaces, detailing the resulting changes in physicochemical properties. This document summarizes key quantitative data from various studies, presents detailed experimental protocols, and visualizes the underlying mechanisms and workflows.

Introduction to this compound Surface Modification

This compound, a highly reactive species, is the predominant component of the low Earth orbit (LEO) environment.[1][2] Its high reactivity makes it a potent agent for modifying the surfaces of materials, particularly polymers.[3] The interaction of this compound with a polymer surface can lead to a variety of changes, including chemical functionalization, erosion, and alterations in surface topography.[4] These modifications can significantly impact surface properties such as wettability, adhesion, and biocompatibility, making AO treatment a valuable tool in various fields, including aerospace, microelectronics, and biomedical applications.[5][6]

The primary mechanisms of AO-induced surface modification involve the breaking of chemical bonds within the polymer backbone and the formation of new oxygen-containing functional groups.[7] For hydrocarbon polymers, this often leads to the formation of volatile byproducts like CO, CO2, and H2O, resulting in material erosion.[8] The extent of these modifications is dependent on several factors, including the AO fluence (the total number of atoms impinging on the surface), the energy of the AO atoms, the polymer's chemical structure, and the presence of other environmental factors like UV radiation.[9][10]

Quantitative Data on Surface Modification

The following tables summarize quantitative data from various studies on the effects of this compound exposure on key surface properties of different polymers.

Table 1: Water Contact Angle Changes After this compound Exposure
PolymerInitial Contact Angle (°)Final Contact Angle (°)AO Fluence (atoms/cm²)Reference(s)
Polyethylene Terephthalate (PET)7422Short treatment (3s)[11]
Polystyrene (PS)~90< 45Not Specified[3]
Polyether ether ketone (PEEK)Not Specified~15-251 x 10²³ - 1 x 10²⁶[12]
Polyphenylenesulfide (PPS)Not Specified~15-251 x 10²³ - 1 x 10²⁶[12]
Non-fluorinated polymers (general)VariesSignificantly Decreased2.07 x 10¹⁸[5]
Fluorinated polymers (general)VariesMinor Change or Increase2.07 x 10¹⁸[5]
Polyimide (Kapton)Not SpecifiedHydrophilicNot Specified[6]
Fluorinated Ethylene Propylene (FEP)Not SpecifiedHydrophilic5 x 10¹⁶ - 2 x 10¹⁷[6]
Table 2: Surface Roughness (RMS) Changes After this compound Exposure
MaterialInitial Roughness (μm)Final Roughness (μm)AO Fluence (atoms/cm²)Reference(s)
Melinex® 454Not SpecifiedDecreased3.07 x 10²⁰[13]
Various PolymersNot SpecifiedIncreasedNot Specified[13]
Graphite/Polymer Composite0.274Not Specified[2]
Polyimide (PI)~7 nm~65 nm5 x 10¹⁶ - 2 x 10¹⁷[6]
Fluorinated Ethylene Propylene (FEP)~5 nm~28 nm5 x 10¹⁶ - 2 x 10¹⁷[6]
Table 3: Erosion Yield of Various Polymers Exposed to this compound
PolymerErosion Yield (cm³/atom)EnvironmentReference(s)
Kapton HN (unstressed)7.01 x 10⁻²⁵LEO (MISSE 6)[14]
Kapton HN (stressed)2.93 x 10⁻²⁴LEO (MISSE 6)[14]
Kapton H3.0 x 10⁻²⁴LEO[10]
Fluorinated Ethylene Propylene (FEP)VariesLEO & Ground[10]
Polyethylene (PE)VariesLEO & Ground[10]
Various PolymersSee detailed tables in referenceLEO (MISSE 2)[15]
POSS-PolyimidesAs low as 1% of KaptonLaboratory and Space[16]
Table 4: XPS Analysis of Polyimide (Kapton) Before and After He-H₂O Plasma Treatment
ElementBinding Energy (eV) - PristineComponent - PristineBinding Energy (eV) - TreatedComponent - TreatedReference(s)
C 1s284.08C-C284.08C-C[17]
285.8C-N285.8C-N[17]
288.5C=O288.5C=O[17]
Not Present-291π-π* shake-up[17]
N 1s398.9N-C-C399.1C-N or C=N[17]
399.65N-C=O399.9N-C=O (amide)[17]
Not Present-401.1N-H₂ (amine)[17]
O 1s531.9O=C or O=C-NNot SpecifiedNot Specified[17]
532.8C-ONot SpecifiedNot Specified[17]

Experimental Protocols

This section outlines the detailed methodologies for key experiments involved in the study of this compound for surface modification.

Generation of this compound

Objective: To produce a controlled flux of this compound for treating material surfaces. A common laboratory method involves the use of a radio frequency (RF) plasma asher.[10][18]

Apparatus:

  • RF Plasma Asher (e.g., Structure Probe, Inc. Plasma Prep II)[10]

  • Vacuum pump

  • Gas inlet for oxygen (or ambient air)

  • Sample holder

  • Kapton witness coupons for fluence measurement[14]

Procedure:

  • Place the polymer samples and a Kapton witness coupon inside the plasma asher chamber on the sample holder.

  • Evacuate the chamber to a base pressure typically in the range of 0.5-1.0 x 10² mtorr.[10]

  • Introduce a controlled flow of oxygen gas or ambient air into the chamber.

  • Apply RF power (e.g., 100 W at 13.56 MHz) to generate the plasma.[10] The plasma consists of ions, electrons, and neutral this compound.

  • Expose the samples for a predetermined duration to achieve the desired AO fluence.

  • After exposure, turn off the RF power and vent the chamber to atmospheric pressure.

  • Remove the samples for analysis.

  • Measure the mass loss of the Kapton witness coupon to calculate the effective this compound fluence using established erosion yield values for Kapton (typically 3.0 x 10⁻²⁴ cm³/atom in LEO).[10]

Surface Wettability Measurement (Contact Angle)

Objective: To quantify the change in surface hydrophilicity or hydrophobicity after this compound treatment. This is typically performed by measuring the static water contact angle using a goniometer, following standards such as ASTM D5946.[5][14]

Apparatus:

  • Goniometer with a high-resolution camera and light source

  • Syringe with a fine needle for dispensing liquid droplets

  • High-purity deionized water

  • Sample stage

Procedure:

  • Place the AO-treated polymer sample on the goniometer stage.

  • Fill the syringe with deionized water, ensuring no air bubbles are present.

  • Carefully dispense a small droplet of water (typically a few microliters) onto the sample surface.

  • Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

  • Use the accompanying software to analyze the image and measure the angle formed between the tangent to the droplet at the three-phase contact point and the solid surface.

  • Repeat the measurement at multiple locations on the sample surface to ensure statistical reliability.

  • Calculate the average contact angle and standard deviation.

Surface Morphology Analysis (Atomic Force Microscopy - AFM)

Objective: To characterize the changes in surface topography and roughness at the nanoscale following this compound exposure.

Apparatus:

  • Atomic Force Microscope (AFM)

  • Appropriate AFM probes (cantilevers with sharp tips)

  • Sample mounting stubs

Procedure:

  • Mount the polymer sample securely onto an AFM stub.

  • Install the appropriate AFM probe into the instrument.

  • Bring the probe into close proximity with the sample surface.

  • Engage the feedback loop to maintain a constant tip-sample interaction (either in contact mode or tapping mode, with tapping mode being generally preferred for soft polymer surfaces to minimize damage).[11]

  • Scan the probe across a defined area of the sample surface.

  • The vertical movement of the probe is recorded to generate a three-dimensional topographic map of the surface.[11]

  • From the topographic data, software can be used to calculate various roughness parameters, such as the root-mean-square (RMS) roughness.[2]

Surface Chemical Analysis (X-ray Photoelectron Spectroscopy - XPS)

Objective: To determine the elemental composition and chemical bonding states of the polymer surface before and after this compound treatment.

Apparatus:

  • X-ray Photoelectron Spectrometer with a monochromatic X-ray source (e.g., Al Kα or Mg Kα)

  • Ultra-high vacuum (UHV) chamber

  • Electron energy analyzer

  • Sample holder

Procedure:

  • Mount the sample on a holder and introduce it into the UHV chamber of the XPS instrument.

  • Irradiate the sample surface with a focused beam of X-rays.

  • The X-rays induce the emission of core-level electrons (photoelectrons) from the atoms in the near-surface region (top 5-10 nm).[19]

  • The kinetic energy of the emitted photoelectrons is measured by the electron energy analyzer.

  • The binding energy of the electrons is calculated, which is characteristic of the element and its chemical environment.[20][21]

  • Acquire survey scans to identify all elements present on the surface.

  • Acquire high-resolution scans for specific elements of interest (e.g., C 1s, O 1s, N 1s) to determine the different chemical states (functional groups) present.[17]

  • The peaks in the high-resolution spectra are curve-fitted to identify and quantify the different chemical species.

Visualization of Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key processes in this compound surface modification.

G cluster_source This compound Source cluster_process Surface Interaction cluster_effects Surface Modification Effects O2_gas O₂ Gas Plasma Plasma Generation O2_gas->Plasma RF_power RF Power (13.56 MHz) RF_power->Plasma AO This compound (O) Plasma->AO Ions Ions (O₂⁺, O⁺) Plasma->Ions UV UV Radiation Plasma->UV Polymer Polymer Surface AO->Polymer Functionalization Surface Functionalization (C-O, C=O, O-C=O) Polymer->Functionalization Erosion Erosion (Volatile Products: CO, CO₂, H₂O) Polymer->Erosion Topography Topography Change (Increased Roughness) Polymer->Topography

Caption: Generation and interaction of this compound with a polymer surface.

G start Start sample_prep Sample Preparation (Cleaning, Mounting) start->sample_prep ao_exposure This compound Exposure (Plasma Asher) sample_prep->ao_exposure post_exposure_analysis Post-Exposure Analysis ao_exposure->post_exposure_analysis contact_angle Contact Angle Measurement (Goniometer) post_exposure_analysis->contact_angle Wettability afm AFM Analysis (Surface Roughness) post_exposure_analysis->afm Morphology xps XPS Analysis (Chemical Composition) post_exposure_analysis->xps Chemistry data_analysis Data Analysis and Comparison contact_angle->data_analysis afm->data_analysis xps->data_analysis end End data_analysis->end

Caption: Experimental workflow for this compound surface modification studies.

G cluster_reactions Reaction Pathways cluster_products Products AO This compound (O) Polyimide Polyimide Chain (-C-H, -C-N-, -C=O) AO->Polyimide H_abstraction Hydrogen Abstraction Polyimide->H_abstraction Reaction with C-H Ring_opening Imide/Benzene Ring Opening Polyimide->Ring_opening Attack on rings Volatile Volatile Products (CO, CO₂, H₂O, OH) H_abstraction->Volatile Oxidation Oxidation Ring_opening->Oxidation Oxidation->Volatile Surface_Oxides Surface Oxides (C-O, C=O, O-C=O) Oxidation->Surface_Oxides

Caption: Simplified reaction pathways for this compound with polyimide.

References

Methodological & Application

Application Notes and Protocols for Laboratory-Scale Atomic Oxygen Generation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atomic oxygen (O), a highly reactive species, plays a crucial role in a variety of scientific and industrial processes. In laboratory settings, the controlled generation of this compound is essential for a range of applications, including the simulation of low Earth orbit (LEO) conditions for materials testing, surface modification of polymers for biomedical applications, sterilization of medical devices, and fundamental studies in chemical kinetics.[1][2] This document provides detailed application notes and experimental protocols for the most common laboratory techniques used to generate this compound.

Methods for Generating this compound

The primary methods for producing this compound in a laboratory environment can be broadly categorized into plasma-based techniques, photodissociation, and chemical reactions.

Plasma-Based Methods

Plasma-based methods utilize electrical energy to dissociate molecular oxygen (O₂) into this compound. These techniques are widely used due to their ability to generate a sustained and high flux of this compound.

RF plasma sources, typically operating at 13.56 MHz, are a common method for producing this compound.[3][4][5] In this technique, an RF electric field is used to energize a low-pressure oxygen-containing gas, creating a plasma rich in this compound.

Experimental Protocol: RF Plasma Generation of this compound

Objective: To generate a stable plasma containing this compound for surface treatment of materials.

Materials and Equipment:

  • Vacuum chamber

  • RF power supply (13.56 MHz) and matching network

  • Gas inlet and mass flow controller for oxygen (O₂) and optionally a carrier gas like Helium (He) or Argon (Ar)

  • Vacuum pump (e.g., rotary vane pump, turbomolecular pump)

  • Pressure gauge

  • Sample holder

  • Optical Emission Spectrometer (OES) for plasma diagnostics (optional)

Procedure:

  • Sample Preparation: Place the material to be treated on the sample holder within the vacuum chamber. Ensure the sample is clean and free of contaminants.[6]

  • System Evacuation: Close the chamber and evacuate it to a base pressure typically in the range of 10⁻³ to 10⁻⁶ Torr using the vacuum pump.

  • Gas Introduction: Introduce oxygen gas into the chamber at a controlled flow rate using the mass flow controller. A typical operating pressure for RF plasma generation is in the range of 100 to 500 mTorr.[7] For certain applications, a mixture of oxygen with an inert gas like helium or argon can be used to sustain the plasma and control the concentration of this compound.[5][8]

  • Plasma Ignition: Turn on the RF power supply and gradually increase the power. The gas will ionize and form a visible glow, indicating plasma ignition. Typical RF power levels range from 50 to 300 Watts.

  • Plasma Stabilization and Treatment: Allow the plasma to stabilize for a few minutes. The sample is then exposed to the this compound within the plasma for the desired duration. The flux of this compound can be controlled by adjusting the RF power, gas pressure, and gas composition.[3][4]

  • System Shutdown: After the treatment is complete, turn off the RF power supply. Stop the gas flow and vent the chamber to atmospheric pressure before removing the sample.

Safety Precautions:

  • RF power supplies can generate hazardous voltages. Ensure all electrical connections are properly shielded.

  • The plasma generates UV radiation. Use appropriate protective eyewear if viewing the plasma directly.

  • Ensure the vacuum system is properly maintained to prevent leaks.

Microwave plasma sources, typically operating at 2.45 GHz, are another effective method for generating a high-density this compound plasma.[9][10]

Experimental Protocol: Microwave Plasma Generation of this compound

Objective: To produce a high-flux beam of this compound for applications such as materials erosion studies.

Materials and Equipment:

  • Microwave power supply (2.45 GHz) and waveguide

  • Plasma source chamber

  • Gas inlet and mass flow controller for O₂

  • Vacuum system

  • Extraction/acceleration grids (optional, for ion beam generation)

  • Sample manipulation stage

Procedure:

  • System Setup: Assemble the microwave plasma source, ensuring the waveguide is correctly coupled to the plasma chamber.

  • Vacuum Pumping: Evacuate the system to the desired base pressure.

  • Gas Feed: Introduce oxygen gas into the plasma source at a controlled flow rate.

  • Plasma Generation: Apply microwave power to the system. The microwave energy will be coupled to the gas, leading to the formation of a high-density plasma.[11]

  • This compound Extraction (Optional): For a directed beam, this compound can be extracted from the plasma and directed towards a sample.

  • Sample Exposure: The sample is exposed to the this compound flux for the specified duration.

  • Shutdown: Turn off the microwave power and gas flow. Vent the chamber to retrieve the sample.

Safety Precautions:

  • Microwave radiation is harmful. Ensure the system is properly shielded to prevent leakage.

  • High voltages are present in the microwave power supply. Follow all electrical safety guidelines.

Diagram: Workflow for Plasma-Based this compound Generation

Plasma_Workflow cluster_prep Preparation cluster_generation Generation cluster_treatment Treatment & Shutdown SamplePrep Sample Preparation SystemEvac System Evacuation SamplePrep->SystemEvac GasIntro Introduce O₂ Gas SystemEvac->GasIntro PlasmaIgnition Ignite Plasma (RF/Microwave) GasIntro->PlasmaIgnition Stabilization Stabilize Plasma PlasmaIgnition->Stabilization Exposure Sample Exposure Stabilization->Exposure Shutdown System Shutdown Exposure->Shutdown Venting Vent Chamber Shutdown->Venting

Caption: Workflow for generating this compound using plasma-based methods.

Photodissociation Methods

Photodissociation involves breaking the chemical bonds of molecules using photons. This method can produce this compound with well-defined energy states.

Molecular oxygen can be dissociated into two oxygen atoms by vacuum ultraviolet (VUV) radiation with wavelengths below 242 nm.[12]

Experimental Protocol: VUV Photodissociation of O₂

Objective: To generate this compound for fundamental chemical kinetics studies.

Materials and Equipment:

  • VUV light source (e.g., excimer laser, synchrotron radiation)

  • Reaction cell with VUV transparent windows (e.g., MgF₂, LiF)

  • Gas handling system for O₂

  • Detection system for this compound (e.g., laser-induced fluorescence, mass spectrometry)

Procedure:

  • Cell Preparation: Evacuate the reaction cell to a high vacuum.

  • Gas Filling: Introduce a known partial pressure of O₂ into the cell.

  • Photolysis: Irradiate the O₂ gas with the VUV light source. The O₂ molecules will absorb the photons and dissociate into this compound.

  • Detection: Use a sensitive detection technique to measure the concentration and energy state of the generated this compound.

Ozone can be photodissociated by UV radiation in the Hartley band (200-310 nm) to produce this compound.[12][13] This method is advantageous as it can be performed with more readily available UV sources compared to VUV sources.

Experimental Protocol: Photodissociation of Ozone

Objective: To produce this compound for studying its reactions with biological molecules.

Materials and Equipment:

  • Ozone generator

  • UV light source (e.g., mercury lamp, excimer laser)

  • Flow tube reactor

  • Mass flow controllers for O₃ and a carrier gas

  • Analytical instrument for monitoring reaction products

Procedure:

  • Ozone Generation: Generate a controlled concentration of ozone from O₂ using an ozone generator.[14]

  • Gas Mixture Preparation: Mix the ozone with a carrier gas (e.g., He, N₂) at a specific ratio using mass flow controllers.

  • Photolysis: Pass the gas mixture through the flow tube reactor, where it is irradiated with the UV light source. The ozone molecules will be photodissociated, producing this compound.[13]

  • Reaction and Analysis: Introduce the target molecules into the flow tube downstream of the photolysis region and analyze the reaction products.

Diagram: Principle of Photodissociation for this compound Generation

Photodissociation cluster_O2 From Molecular Oxygen cluster_O3 From Ozone O2 O₂ Photon_VUV Photon (λ < 242 nm) O2_diss O + O Photon_VUV->O2_diss Dissociation O1 O O3 O₃ Photon_UV Photon (200-310 nm) O3_diss O₂ + O Photon_UV->O3_diss Dissociation O2_prod O₂ O_prod O

Caption: Photodissociation pathways for this compound generation.

Quantitative Data Summary

The following tables summarize typical quantitative data for different this compound generation techniques.

Table 1: Plasma-Based this compound Generation Parameters

ParameterRF PlasmaMicrowave Plasma
Frequency 13.56 MHz2.45 GHz
Operating Pressure 10 - 500 mTorr1 - 100 mTorr
Input Power 50 - 500 W100 - 1000 W
This compound Flux 10¹⁴ - 10¹⁷ atoms/cm²·s10¹⁵ - 10¹⁸ atoms/cm²·s[1]
This compound Energy Thermal (~0.04 eV) to hyperthermal (>1 eV)[7][15]Thermal to hyperthermal (several eV)[9]
Advantages Good uniformity over large areas, stable operation.[3]High plasma density, high dissociation efficiency.[9]
Disadvantages Lower plasma density than microwave sources.Can be more complex to set up and operate.

Table 2: Photodissociation-Based this compound Generation Parameters

ParameterVUV Photodissociation of O₂UV Photodissociation of O₃
Wavelength < 242 nm200 - 310 nm
Typical Source Excimer laser, SynchrotronMercury lamp, Excimer laser
This compound Yield Dependent on photon flux and absorption cross-section.High quantum yield (~0.9) for O(¹D) production.
This compound Energy Determined by photon energy and dissociation dynamics.Can produce electronically excited O(¹D) atoms.
Advantages Produces well-defined energy states, clean source.Can be achieved with more common UV sources.
Disadvantages Requires specialized and expensive VUV sources.Ozone is toxic and requires careful handling.

General Safety Precautions

Working with this compound and the equipment used for its generation requires strict adherence to safety protocols.

  • Chemical Safety: Handle all gases, especially ozone (which is toxic and explosive in high concentrations), in well-ventilated areas or in a fume hood.[16][17][18]

  • Electrical Safety: High voltage power supplies for plasma generation pose a significant electrical hazard. Ensure all equipment is properly grounded and interlocked.

  • Radiation Safety: Plasma sources and UV lamps emit harmful radiation (UV, VUV). Use appropriate shielding and personal protective equipment (e.g., UV-blocking glasses).

  • Vacuum Safety: Inspect all vacuum components for damage before use. Never vent a hot chamber rapidly with air.

  • Emergency Procedures: Be familiar with the location and operation of emergency shut-offs, fire extinguishers, and first aid kits.[17][18]

By following these guidelines and protocols, researchers can safely and effectively generate this compound for a wide range of laboratory applications.

References

Application Notes and Protocols for Accelerated Atomic Oxygen Testing of Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for accelerated atomic oxygen (AO) testing of materials. This document is intended to guide researchers in selecting appropriate testing methods and executing experimental protocols to evaluate the durability of materials in environments where this compound is prevalent, such as in Low Earth Orbit (LEO).

Introduction to this compound Effects

This compound is the most abundant species in the LEO environment, at altitudes ranging from 180 to 650 km.[1] Spacecraft orbiting in this region collide with AO at high velocities (approximately 8 km/s), resulting in an impact energy of about 4.5 to 5.5 eV.[2][3] This energy is sufficient to break chemical bonds in many materials, particularly polymers and other carbon-based substances, leading to their degradation through oxidation.[4] The consequences of AO exposure include material erosion, changes in surface morphology, and alterations in optical and thermal properties, which can significantly impact the performance and lifespan of spacecraft components.[1][2] To ensure the reliability of materials in space, ground-based accelerated testing is crucial to simulate the effects of long-term exposure to AO in a shorter timeframe.[5][6]

Methods for Accelerated this compound Testing

Several ground-based facilities have been developed to simulate the LEO this compound environment and accelerate the testing of materials. These facilities can be broadly categorized into two groups: plasma-based systems and fast this compound beam systems.[5]

Plasma-Based Systems (Oxygen Plasma Ashers)

Oxygen plasma ashers are a widely used and cost-effective method for screening the AO resistance of materials.[7] In these systems, a plasma is generated from molecular oxygen or air using radio frequency (RF) or low-frequency (LF) electrical discharges.[8][9] The plasma contains a mixture of neutral oxygen atoms, ions, electrons, and excited species, as well as vacuum ultraviolet (VUV) radiation.[7] The kinetic energy of the this compound in these systems is typically near thermal energies (a few tenths of an electron volt), which is significantly lower than the ~5 eV encountered in LEO.[5]

Fast this compound Beam Facilities

Fast this compound (FAO) beam facilities are designed to generate a directed beam of neutral this compound with energies comparable to those in the LEO environment (~5 eV).[5][10] These facilities provide a more accurate simulation of the directional impact of AO on spacecraft surfaces.[5] Various techniques are employed to generate and accelerate the this compound, including:

  • Laser Detonation: A high-power pulsed laser, such as a CO2 laser, is focused onto a supersonic jet of molecular oxygen.[11] The laser-induced plasma dissociates the O2 and accelerates the resulting oxygen atoms to high velocities.[11] This method can produce a high-flux, high-energy beam of predominantly neutral this compound.[12]

  • Ion Beam Neutralization: An ion source generates a beam of oxygen ions, which are then accelerated to the desired energy. The ion beam is subsequently neutralized by passing it through a charge-exchange cell or by reflecting it off a neutralizer plate.[5]

  • Gas Dynamic Sources (Supersonic Expansion): A mixture of oxygen and a light carrier gas, such as helium, is heated to a high temperature and then expanded supersonically through a nozzle.[5] This process can generate a high flux of this compound, but the achievable energy is typically limited to below 3 eV.[5]

Data Presentation: Comparison of Accelerated AO Testing Facilities

The selection of an appropriate testing facility depends on the specific requirements of the material and the desired level of simulation fidelity. The following table summarizes the key operational parameters of different types of accelerated AO testing facilities.

Facility TypeAO Energy (eV)AO Flux (atoms/cm²·s)Beam CompositionAdvantagesLimitations
Oxygen Plasma Asher (RF/LF) Thermal (~0.1)10¹⁴ - 10¹⁷AO, O₂⁺, O⁺, e⁻, VUVHigh flux, cost-effective screeningLow AO energy, isotropic exposure, complex plasma environment[7]
Laser Detonation FAO Beam 2 - 11 (Tunable)10¹⁵ - 10¹⁸>80% AO, <1% ionsHigh energy, high flux, neutral beam[11][12]Pulsed operation, potential for surface contamination from nozzle materials
Ion Beam Neutralization FAO Beam 5 - 30 (Tunable)Up to 10¹⁶Neutral AO, residual ionsControllable energy, well-defined beamLower flux compared to other methods, potential for ion-induced damage
Gas Dynamic (Supersonic Expansion) FAO Beam < 310¹⁸ - 10¹⁹AO, O₂, carrier gas (e.g., He)High flux, continuous operationLower AO energy, presence of carrier gas[5]

Experimental Protocols

Adherence to standardized procedures is essential for obtaining reliable and comparable results from accelerated AO testing. The ASTM E2089 standard provides practices for ground laboratory this compound interaction evaluation of materials for space applications.[13][14][15] The following are generalized protocols for key testing methods.

Protocol for Oxygen Plasma Asher Testing

1. Sample Preparation:

  • Clean the material samples to remove any surface contaminants.
  • Measure and record the initial mass and thickness of each sample.
  • Dehydrate the samples to ensure accurate mass measurements.[8]
  • Mount the samples in the plasma asher chamber, ensuring they are electrically isolated.

2. Witness Coupon Preparation:

  • Prepare witness coupons of a well-characterized material, such as Kapton polyimide, to determine the effective AO fluence.[8]
  • Measure and record the initial mass of the witness coupons.
  • Place the witness coupons in close proximity to the test samples.

3. Exposure Procedure:

  • Evacuate the chamber to a base pressure typically below 10⁻⁵ Torr.
  • Introduce a controlled flow of high-purity oxygen or air to maintain a pressure of 50-100 mTorr.[8]
  • Apply RF or LF power (e.g., 100 Watts at 13.56 MHz) to generate the plasma.[8]
  • Expose the samples and witness coupons for a predetermined duration.
  • Monitor and record the chamber pressure and power throughout the exposure.

4. Post-Exposure Analysis:

  • Vent the chamber and carefully remove the samples and witness coupons.
  • Measure and record the final mass and thickness of the samples and the final mass of the witness coupons.
  • Calculate the mass loss and erosion yield of the test materials and the effective AO fluence from the mass loss of the witness coupons.
  • Characterize the surface morphology of the exposed samples using techniques such as scanning electron microscopy (SEM) and atomic force microscopy (AFM).[16]

Protocol for Fast this compound Beam Testing

1. Sample Preparation:

  • Follow the same sample preparation and pre-exposure characterization steps as for plasma asher testing.
  • Mount the samples on a temperature-controlled stage within the high-vacuum chamber, perpendicular to the FAO beam.

2. Witness Coupon and Fluence Measurement:

  • Use witness coupons or an in-situ fluence measurement device, such as a quartz crystal microbalance (QCM) or a silver-coated QCM, to monitor the AO flux and fluence.[17]

3. Exposure Procedure:

  • Evacuate the vacuum chamber to an ultra-high vacuum level (e.g., < 10⁻⁷ Torr).[11]
  • Operate the FAO source (e.g., laser detonation, ion beam) to generate the this compound beam with the desired energy and flux.
  • Expose the samples for the target AO fluence.
  • Monitor the beam parameters (energy, flux, composition) throughout the experiment using in-situ diagnostics like a mass spectrometer.[17]

4. Post-Exposure Analysis:

  • Follow the same post-exposure analysis procedures as for plasma asher testing, including mass and thickness loss measurements and surface characterization.[16]

Mandatory Visualizations

Experimental Workflow for Accelerated AO Testing

G cluster_pre Pre-Exposure cluster_exp Exposure cluster_post Post-Exposure SamplePrep Sample Preparation (Cleaning, Dehydration) InitialChar Initial Characterization (Mass, Thickness, Surface) SamplePrep->InitialChar Exposure Controlled Exposure (Vacuum, AO Flux, Duration) InitialChar->Exposure AO_Source AO Source (Plasma Asher or FAO Beam) AO_Source->Exposure FinalChar Final Characterization (Mass, Thickness) Exposure->FinalChar SurfaceAnalysis Surface Analysis (SEM, AFM) Exposure->SurfaceAnalysis Fluence Fluence Monitoring (Witness Coupon or QCM) Fluence->Exposure DataAnalysis Data Analysis (Erosion Yield, Surface Roughness) FinalChar->DataAnalysis SurfaceAnalysis->DataAnalysis

Caption: General experimental workflow for accelerated this compound testing of materials.

Material Degradation Pathway by this compound

G AO This compound (AO) ~5 eV Reaction Chemical Reaction (Oxidation) AO->Reaction Material Material Surface (e.g., Polymer) Material->Reaction Volatile Volatile Products (e.g., CO, CO2, H2O) Reaction->Volatile Erosion Material Erosion (Mass Loss) Volatile->Erosion Ejection SurfaceChange Surface Roughening Erosion->SurfaceChange

References

protocols for handling and safety in atomic oxygen experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atomic oxygen (AO) is the most prevalent atmospheric species in Low Earth Orbit (LEO) at altitudes between 160 and 650 km.[1] It is formed by the photodissociation of molecular oxygen by solar ultraviolet radiation.[2] Due to the high orbital velocity of spacecraft (approximately 7.8 km/s), surfaces can be exposed to a stream of AO at energies around 4.5-5 eV.[1][2] This hyperthermal and highly reactive oxygen species can cause significant erosion and degradation of a wide range of materials, particularly polymers and carbon-based composites.[3][4]

These application notes provide detailed protocols for the safe handling of this compound in a laboratory setting, methodologies for conducting AO exposure experiments, and guidance on data interpretation. The primary audience includes researchers in materials science, aerospace engineering, and drug development professionals exploring sterilization or surface modification applications.

Safety Protocols for this compound Experiments

This compound is a highly reactive and strong oxidizing agent.[5] While it does not burn, it intensely supports and can accelerate combustion.[6][7] Exposure to pure oxygen, especially at elevated pressures or in liquid form, poses significant health risks, including respiratory irritation, pulmonary edema, and cryogenic burns.[5][6] Therefore, stringent safety measures are essential when working with AO generation and exposure facilities.

Hazard Assessment
  • Reactivity and Fire Hazard: this compound can react explosively with fuels and combustible materials such as wood, paper, oils, and grease.[5][6] All organic materials should be considered highly flammable in the presence of this compound.

  • High-Energy Plasma: Many AO generation systems utilize high-energy plasma, lasers, or ion beams, which present electrical, radiation, and high-temperature hazards.[8][9][10]

  • Vacuum Systems: Experiments are typically conducted in vacuum chambers.[8][11] Rapid pressurization or depressurization can cause equipment damage or implosion.

  • Inhalation: While this compound has a very short lifetime in atmosphere, inhalation of high concentrations of molecular oxygen, which can be present in the system, can cause dizziness, nausea, and severe lung damage.[5][6]

  • Cryogenic Hazards: Some precursor gases may be stored in liquid form (e.g., liquid oxygen), which can cause severe frostbite on contact.[6]

Personal Protective Equipment (PPE)

A thorough hazard assessment of the specific experimental setup is required to determine the necessary PPE.[12] The minimum recommended PPE for working in a laboratory with an this compound facility includes:

  • Eye Protection: Safety glasses with side shields are the minimum requirement.[12] When there is a splash hazard from cryogenic liquids or a risk of implosion, chemical splash goggles and a full-face shield must be worn.[12][13]

  • Hand Protection: Use insulated, loose-fitting gloves when handling cryogenic liquids.[14] For general lab work and handling of potentially contaminated samples, appropriate chemical-resistant gloves should be worn.[15]

  • Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[12][15] An apron may be required for additional protection when handling large volumes of cryogenic liquids or corrosive chemicals.[13][16]

  • Oxygen Monitoring: An oxygen monitoring device should be installed in any indoor location where compressed gases or cryogenic liquids are used or dispensed to detect both oxygen-deficient (<19.5%) and oxygen-enriched (>23.5%) atmospheres.[14]

Handling and Storage of Precursor Gases
  • Cylinders of precursor gases (e.g., O₂) must be clearly labeled and stored in a cool, well-ventilated area away from combustible materials, heat sources, and incompatible chemicals.[5][17]

  • Securely fasten all gas cylinders in an upright position.[18]

  • Use regulators and valves specifically designed for oxygen service; they must be free of oil and grease.[7]

  • Never completely empty a gas cylinder; leave a slight positive pressure (e.g., 25 psi) to prevent contamination.[18]

Emergency Procedures

In the event of an emergency, such as a major gas leak, fire, or medical incident, personnel should prioritize their safety, activate alarms, and evacuate the area.

  • Gas Leak: If a gas cylinder or piping ruptures, immediately close the valve if it is safe to do so. Activate the building's fire alarm to initiate an evacuation and notify emergency personnel.[19]

  • Chemical/AO Exposure:

    • Skin Contact: For contact with cryogenic liquids, thaw frosted parts with lukewarm water. Do not rub the affected area. Remove any contaminated clothing once thawed.[6] Seek immediate medical attention.

    • Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration and call for emergency medical assistance.[6]

  • Fire: For small, containable fires, a trained individual may use a fire extinguisher. For larger fires or any fire involving volatile or explosive materials, evacuate immediately and activate the fire alarm.[19]

EmergencyResponse Start Emergency Event (Leak, Fire, Exposure) Assess Assess Situation (Is it safe to act?) Start->Assess Evacuate Evacuate Area Assess->Evacuate No FirstAid Administer First Aid (If trained and safe) Assess->FirstAid Yes (Exposure) Extinguish Attempt to Extinguish (Small fire, if trained) Assess->Extinguish Yes (Small Fire) Alarm Activate Alarm / Call 911 Evacuate->Alarm Secure Secure Area (Close doors) Alarm->Secure Report Report to Supervisor & Emergency Personnel Secure->Report End Area Secured Report->End FirstAid->Report Extinguish->Report AO_Experiment_Workflow Clean 1. Clean Samples Dehydrate_Pre 2. Dehydrate in Vacuum Clean->Dehydrate_Pre Weigh_Pre 3. Record Dry Mass Dehydrate_Pre->Weigh_Pre Mount 4. Mount Samples Weigh_Pre->Mount PumpDown 5. Evacuate Chamber Mount->PumpDown ActivateSource 6. Activate AO Source PumpDown->ActivateSource Expose 7. Expose Samples to AO ActivateSource->Expose DeactivateSource 8. Deactivate Source Expose->DeactivateSource Vent 9. Vent Chamber DeactivateSource->Vent Dehydrate_Post 10. Dehydrate in Vacuum Vent->Dehydrate_Post Weigh_Post 11. Record Dry Mass Dehydrate_Post->Weigh_Post Analyze 12. Surface Analysis (SEM, etc.) Weigh_Post->Analyze

References

Application of Atomic Oxygen in the Sterilization of Medical Devices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sterilization of medical devices is a critical process in preventing healthcare-associated infections. Traditional methods such as ethylene (B1197577) oxide (EtO) gas, gamma radiation, and steam autoclaving, while effective, have limitations regarding material compatibility, potential toxicity, and cost. Atomic oxygen, a highly reactive monoatomic species, presents a promising low-temperature alternative for the sterilization of sensitive medical devices. This document provides detailed application notes and protocols for the use of this compound in medical device sterilization, summarizing key data and methodologies from recent research.

This compound is typically generated in a plasma state from gaseous oxygen or water vapor using methods like radio-frequency (RF) or microwave energy.[1] Its high reactivity allows it to effectively inactivate a broad spectrum of microorganisms, including resilient bacterial spores, by oxidizing their cellular components.

Mechanism of Action

The primary mechanism of this compound sterilization involves the chemical reaction of this compound with the organic molecules that constitute microorganisms. This process, known as oxidation, breaks down essential cellular components:

  • Cell Wall and Membrane Disruption: this compound attacks the lipids and proteins in the cell wall and membrane, leading to increased permeability and eventual lysis. Scanning electron microscopy has shown that plasma treatment can crack the cell wall and membrane of bacteria like Pseudomonas aeruginosa, causing cellular content to leak out.[2]

  • Protein and Enzyme Denaturation: The oxidative reactions alter the three-dimensional structure of proteins and enzymes, rendering them non-functional and disrupting critical metabolic pathways.

  • Nucleic Acid Damage: this compound can also damage DNA and RNA, preventing microbial replication.

This multi-targeted approach makes it difficult for microorganisms to develop resistance.

Efficacy of this compound Sterilization

This compound has demonstrated high efficacy against a variety of microorganisms, including bacteria, bacterial spores, and biofilms. The effectiveness is typically quantified as a log reduction, which represents the decrease in the number of live microorganisms by a factor of 10.

Quantitative Data on Microbial Inactivation
MicroorganismSterilization MethodKey Process ParametersAchieved Log ReductionSource
Pseudomonas aeruginosaLow-temperature oxygen plasmaTreatment Time: 30 seconds4.2[2]
Pseudomonas aeruginosaAtmospheric pressure argon plasma jetTreatment Time: 4 minutes, Frequency: 20 kHz, Voltage: 6 kV> 4[3]
Pseudomonas aeruginosaAtmospheric pressure argon plasma jetTreatment Time: 4 minutes, Frequency: 40 kHzComplete eradication[3]
Staphylococcus aureus biofilmsSurface discharge plasma (Ar + 1% air)Not specified> 3[4]
Geobacillus stearothermophilus sporesVaporized Hydrogen Peroxide (as a proxy for low-temperature plasma)Not specified> 6[5]

Note: Data from various studies may not be directly comparable due to differences in experimental setups and parameters.

Material Compatibility

A significant advantage of this compound sterilization is its low processing temperature, making it suitable for heat-sensitive materials commonly used in modern medical devices. However, the high reactivity of this compound can also lead to material erosion, particularly in polymers. The extent of this erosion is a critical factor in determining the suitability of this sterilization method for a given device.

Quantitative Data on Polymer Erosion

The erosion of materials by this compound is often quantified by the erosion yield, which is the volume of material removed per incident oxygen atom (cm³/atom).

MaterialPolymer TypeErosion Yield (cm³/atom)Experimental ConditionsSource
Teflon (FEP)Fluorinated ethylene propylene3.64 x 10⁻²⁵Low Earth Orbit (LEO) exposure[6]
Polyethylene (PE)Polyolefin> 3.74 x 10⁻²⁴LEO exposure[7]
Polypropylene (PP)PolyolefinNot specified-
Polyvinyl Chloride (PVC)Vinyl polymerNot specified-
Silicone (CV-1144-O)PolysiloxaneInitial rapid erosion, then slower rateElectron cyclotron resonance oxygen plasma[8]
Silicone (GS414)PolysiloxaneSmall mass changes, significant surface crazingGround-based LEO simulation (fluence: 1.4x10²¹ atoms/cm²)[9][10]

Note: Much of the available quantitative data on this compound erosion comes from studies simulating the conditions of Low Earth Orbit (LEO) for spacecraft materials. While indicative, these conditions may differ from those in a dedicated medical device sterilizer. Further testing on medical-grade polymers under sterilization-specific plasma conditions is necessary.

Experimental Protocols

Protocol 1: General Procedure for Evaluating Sterilization Efficacy of this compound Plasma

This protocol outlines a general method for assessing the sporicidal activity of an this compound-based sterilization process using biological indicators.

1. Materials and Equipment:

  • This compound plasma sterilizer (e.g., a custom-built RF plasma reactor).

  • Biological indicators (BIs) containing Geobacillus stearothermophilus spores (e.g., 10⁶ CFU/spore strip).

  • Process Challenge Devices (PCDs) to house the BIs.

  • Sterile culture media (e.g., Tryptic Soy Broth).

  • Incubator (55-60°C).

  • Sterile transfer tools (forceps).

  • Control BIs from the same lot (unexposed).

2. Methodology:

  • Preparation: Place a BI spore strip inside a PCD. The PCD should be chosen to represent a challenge to the sterilization process, such as a long, narrow lumen.

  • Loading the Sterilizer: Place the PCD containing the BI into the sterilization chamber. Distribute multiple PCDs throughout the chamber to evaluate sterilant penetration.

  • Sterilization Cycle: Run the this compound sterilization cycle with the desired parameters (e.g., gas composition, pressure, RF power, exposure time, and temperature).

  • Unloading: Following the cycle, aseptically remove the PCDs from the sterilizer.

  • Culturing: Aseptically retrieve the BI spore strip from the PCD and transfer it to a tube of sterile culture medium.

  • Incubation: Incubate the cultured BIs and at least one positive control BI (an unexposed strip from the same lot) at the appropriate temperature for G. stearothermophilus (typically 55-60°C) for a specified period (e.g., 7 days), as recommended by the BI manufacturer.

  • Analysis: Observe the culture tubes daily for signs of turbidity, which indicates microbial growth. If the medium remains clear after the incubation period, the spores have been inactivated.

  • Validation: For a valid test, the positive control BI must show turbidity, and the sterilized BIs must remain clear.

Protocol 2: Evaluation of Material Compatibility with this compound

This protocol provides a framework for assessing the effects of this compound sterilization on the physical and chemical properties of medical device materials.

1. Materials and Equipment:

  • This compound plasma sterilizer.

  • Material samples of interest (e.g., coupons of medical-grade polymers).

  • Analytical instruments for material characterization (e.g., Scanning Electron Microscope (SEM), Atomic Force Microscope (AFM), Fourier-Transform Infrared (FTIR) spectrometer, tensile tester).

  • High-precision analytical balance.

2. Methodology:

  • Sample Preparation: Prepare multiple identical samples of each material. Document the initial mass, dimensions, and surface characteristics (e.g., through SEM imaging and surface roughness measurements).

  • Exposure: Place the samples in the this compound sterilizer and expose them to a defined number of sterilization cycles. It is recommended to test at 1x, 5x, and 10x the expected number of sterilization cycles the device will undergo in its lifetime.

  • Post-Exposure Analysis: After each set of cycles, analyze the samples for any changes:

    • Mass Loss: Accurately weigh the samples to determine any mass loss due to erosion.

    • Surface Morphology: Use SEM and AFM to examine changes in surface texture, such as increased roughness or the formation of pits and cones.[11]

    • Chemical Composition: Use FTIR or X-ray Photoelectron Spectroscopy (XPS) to detect any changes in the chemical bonds on the material's surface.

    • Mechanical Properties: Perform tensile testing or other relevant mechanical tests to assess any degradation in material strength, flexibility, or other critical properties.

  • Data Comparison: Compare the post-exposure data with the pre-exposure data to quantify the effects of the this compound sterilization process on the material.

Signaling Pathways and Workflow Diagrams

Signaling Pathway: Microbial Inactivation by this compound

G Mechanism of Microbial Inactivation by this compound cluster_cell Cellular Components cluster_damage Oxidative Damage AO This compound (O) Microbe Microorganism (e.g., Bacterium, Spore) AO->Microbe Direct Contact CellWall Cell Wall / Membrane (Lipids, Proteins) Microbe->CellWall Proteins Intracellular Proteins & Enzymes Microbe->Proteins DNA Nucleic Acids (DNA/RNA) Microbe->DNA MembraneDamage Increased Permeability, Cell Lysis CellWall->MembraneDamage Oxidation ProteinDamage Denaturation, Loss of Function Proteins->ProteinDamage Oxidation DNADamage Strand Breaks, Replication Inhibition DNA->DNADamage Oxidation Inactivation Microbial Inactivation (Sterilization) MembraneDamage->Inactivation ProteinDamage->Inactivation DNADamage->Inactivation

Caption: Oxidative damage pathways leading to microbial inactivation by this compound.

Experimental Workflow: Sterilization Validation

G Workflow for this compound Sterilization Validation Start Start Validation PrepBI Prepare Biological Indicators (BIs) in Process Challenge Devices (PCDs) Start->PrepBI Load Load BIs/PCDs into Sterilizer Chamber PrepBI->Load RunCycle Execute this compound Sterilization Cycle Load->RunCycle Unload Aseptically Unload RunCycle->Unload Culture Culture BIs and Controls Unload->Culture Incubate Incubate at Appropriate Temperature Culture->Incubate Analyze Analyze for Microbial Growth (e.g., Turbidity) Incubate->Analyze Result Validation Result Analyze->Result Pass Pass: No Growth in Sterilized BIs Result->Pass No Growth Fail Fail: Growth Detected Result->Fail Growth End End Validation Pass->End Fail->End

Caption: Step-by-step workflow for the validation of an this compound sterilization process.

Validation and Standards

Currently, there are no specific ISO standards dedicated solely to this compound sterilization for medical devices. However, the validation of a low-temperature plasma sterilization process would generally fall under the guidance of ISO 14937:2009, "Sterilization of health care products — General requirements for characterization of a sterilizing agent and the development, validation and routine control of a sterilization process for medical devices".[12]

The validation process typically involves three key stages:

  • Installation Qualification (IQ): Ensuring the sterilization equipment is installed correctly and all components are functioning as specified by the manufacturer.

  • Operational Qualification (OQ): Demonstrating that the equipment operates within the specified parameters (e.g., pressure, power, temperature) throughout the cycle.

  • Performance Qualification (PQ): Verifying that the sterilization process consistently achieves the desired Sterility Assurance Level (SAL) of 10⁻⁶ for the specific medical device being processed. This is typically demonstrated using biological indicators in the most challenging locations within the device and the sterilization load.[12]

Conclusion

This compound sterilization offers a compelling low-temperature solution for medical devices that are incompatible with traditional sterilization methods. Its broad-spectrum antimicrobial activity and ability to remove organic contaminants are significant advantages. However, careful consideration and rigorous testing of material compatibility are essential due to the oxidative nature of this compound. As research progresses, the development of standardized protocols and a deeper understanding of the interactions between this compound and a wider range of medical-grade materials will be crucial for its broader adoption in the healthcare industry. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to explore and validate the use of this compound for their specific medical device sterilization needs.

References

Application Notes and Protocols for Surface Texturing of Polymers using Atomic Oxygen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the surface texturing of polymers using atomic oxygen (AO). This technique is a powerful tool for modifying the surface properties of polymers to enhance their performance in a variety of applications, including biomedical devices, advanced materials, and drug delivery systems. This compound treatment can alter the surface morphology and chemistry of polymers, leading to improved hydrophilicity, enhanced cell adhesion, and controlled surface erosion.

Introduction to this compound Surface Texturing

This compound, a highly reactive species, is the dominant component of the atmosphere in low Earth orbit (LEO). Its interaction with polymeric materials on spacecraft has been extensively studied, revealing its ability to erode and texture surfaces.[1][2] This phenomenon is now harnessed in ground-based facilities to precisely modify polymer surfaces for various applications.

The process involves exposing a polymer to a stream of this compound, typically generated in a plasma environment. The AO reacts with the polymer's surface, leading to the formation of volatile byproducts such as carbon monoxide and carbon dioxide, and a change in the surface topography.[1] The resulting texture can range from microscopic cones to sharp-edged craters, depending on the directionality of the AO exposure.[3]

Key effects of this compound on polymer surfaces include:

  • Surface Texturing: Creation of micro- and nano-scale features on the polymer surface.[1]

  • Increased Hydrophilicity: For most non-fluorinated polymers, AO treatment significantly decreases the water contact angle, making the surface more hydrophilic.[4][5] This is attributed to both changes in surface chemistry (oxidation) and morphology.

  • Controlled Erosion: The polymer material is removed at a predictable rate, known as the erosion yield.[6][7]

These modifications have significant implications for biomedical applications, such as improving the biocompatibility of implants and enhancing cell growth on tissue engineering scaffolds.[4]

Quantitative Data

The following tables summarize the quantitative effects of this compound exposure on various polymers.

Table 1: Water Contact Angle of Various Polymers Before and After this compound Exposure

This table presents the water contact angle of nine different polymers before (pristine) and after exposure to various fluences of this compound. A lower contact angle indicates a more hydrophilic surface. The data shows that non-fluorinated polymers become significantly more hydrophilic even after a short exposure, while the effect on fluorinated polymers is less pronounced.[4][5]

PolymerPristine Water Contact Angle (°)Water Contact Angle after 2.07 x 10¹⁸ atoms/cm² (°)Water Contact Angle after 5.16 x 10²⁰ atoms/cm² (°)
Polyimide (Kapton)701010
Polystyrene902020
Polycarbonate851515
Polyethylene954040
Polypropylene1005050
Polytetrafluoroethylene (PTFE)110105100
Fluorinated Ethylene Propylene (FEP)115110105
Polyvinylidene Fluoride (B91410) (PVDF)908580
Ethylene Tetrafluoroethylene (ETFE)959085

Data synthesized from NASA technical reports.[4]

Table 2: this compound Erosion Yield of Various Polymers

The erosion yield is a measure of the volume of material removed per incident oxygen atom and is a critical parameter for predicting the durability of polymers in an AO environment. This data is often gathered from spaceflight experiments like the Materials International Space Station Experiment (MISSE).[6][7][8][9][10]

PolymerAbbreviationErosion Yield (x 10⁻²⁴ cm³/atom)
Acrylonitrile butadiene styreneABS1.09
Cellulose acetateCA5.05
Poly-(p-phenylene terephthalamide)PPDT (Kevlar)0.628
PolyethylenePE> 3.74
Polyvinyl fluoride (clear)PVF (Tedlar)3.19
PolyoxymethylenePOM (Delrin)9.14
PolyacrylonitrilePAN1.41
PolystyrenePS3.74
Polymethyl methacrylatePMMA> 5.60
Polyimide (Kapton® XC)-3.07 ± 0.51

Data sourced from MISSE flight experiments.[7][8][9]

Experimental Protocols

This section provides detailed protocols for the surface texturing of polymers using a radio frequency (RF) plasma asher and for the subsequent characterization of the treated surfaces.

Protocol for this compound Surface Texturing using an RF Plasma Asher

This protocol describes a general procedure for treating polymer samples with this compound generated in a low-pressure RF plasma.

Materials and Equipment:

  • Polymer sample of interest

  • Kapton witness coupon (for fluence measurement)[5]

  • RF plasma asher (e.g., 100-W, 13.56-MHz)[4][5]

  • Vacuum pump

  • Oxygen gas (high purity)

  • Desiccator

  • Analytical balance (accuracy ≤ 0.1mg)[11]

  • Sample holders

Procedure:

  • Sample Preparation:

    • Clean the polymer samples to remove any surface contaminants.

    • Place the samples in a desiccator for at least 24 hours to ensure they are dry.[11]

    • Measure the initial mass of the polymer samples and the Kapton witness coupon using an analytical balance.

  • Plasma Asher Setup:

    • Ensure the plasma asher chamber is clean.

    • Place the polymer samples and the Kapton witness coupon inside the chamber on the sample holder.

    • Close the chamber and start the vacuum pump to evacuate the chamber to a base pressure of less than 1x10⁻³ Pa.[11]

  • This compound Exposure:

    • Introduce high-purity oxygen gas into the chamber.

    • Set the desired RF power (e.g., 100 W) and ignite the plasma.[4][5]

    • Monitor the chamber pressure and adjust the gas flow to maintain a stable operating pressure.

    • Expose the samples for the desired duration. The exposure time will determine the total this compound fluence.

  • Post-Treatment:

    • Turn off the RF power and the oxygen gas flow.

    • Vent the chamber to atmospheric pressure.

    • Carefully remove the samples and the Kapton witness coupon.

    • Measure the final mass of the Kapton witness coupon to calculate the this compound fluence. The erosion yield of Kapton is a known standard (approximately 3.0 x 10⁻²⁴ cm³/atom).[9]

    • Store the treated samples in a clean, dry environment for subsequent characterization.

Protocols for Surface Characterization

3.2.1. Water Contact Angle Measurement

This technique is used to determine the hydrophilicity of the polymer surface.

Equipment:

  • Contact angle goniometer

  • Micropipette

  • Deionized water

Procedure:

  • Place the treated polymer sample on the goniometer stage.

  • Using a micropipette, carefully dispense a small droplet of deionized water (e.g., 20 µl) onto the sample surface.[4]

  • Capture an image of the droplet at the liquid-solid interface.

  • Use the goniometer software to measure the angle between the tangent of the droplet and the sample surface.

  • Repeat the measurement at multiple locations on the sample to ensure statistical significance.[4]

3.2.2. Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology of the textured polymer at high magnification.

Equipment:

  • Scanning Electron Microscope

  • Sputter coater (for non-conductive polymers)

  • SEM stubs and conductive adhesive

Procedure:

  • Mount the polymer sample on an SEM stub using conductive adhesive.

  • For non-conductive polymers, coat the sample with a thin layer of a conductive material (e.g., gold or carbon) using a sputter coater to prevent charging.[12]

  • Insert the sample into the SEM chamber.

  • Evacuate the chamber to the required vacuum level.

  • Apply an appropriate accelerating voltage and scan the electron beam across the sample surface.

  • Collect the secondary or backscattered electrons to form an image of the surface topography.[12]

3.2.3. Atomic Force Microscopy (AFM)

AFM provides high-resolution, three-dimensional images of the surface topography and can be used to quantify surface roughness.

Equipment:

  • Atomic Force Microscope

  • Appropriate AFM cantilever and tip

Procedure:

  • Mount the polymer sample on the AFM stage.

  • Engage the AFM tip with the sample surface.

  • Scan the tip across the surface in a raster pattern.

  • The deflection of the cantilever is measured by a laser and photodiode system, which is then used to generate a topographical map of the surface.

  • AFM can be operated in different modes, such as contact or tapping mode, to obtain various surface information.

3.2.4. X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the polymer surface.

Equipment:

  • X-ray Photoelectron Spectrometer

Procedure:

  • Place the polymer sample in the ultra-high vacuum chamber of the XPS instrument.[13]

  • Irradiate the sample surface with a monochromatic X-ray beam (e.g., Al Kα or Mg Kα).[13]

  • The X-rays cause the emission of core-level electrons (photoelectrons).

  • An electron energy analyzer measures the kinetic energy of the emitted photoelectrons.

  • The binding energy of the electrons is calculated, which is characteristic of the element and its chemical environment. This allows for the identification of changes in surface functional groups due to this compound treatment.[14][15]

Visualizations

The following diagrams illustrate the experimental workflow and the chemical processes involved in this compound surface texturing.

experimental_workflow cluster_prep Sample Preparation cluster_treatment This compound Treatment cluster_char Surface Characterization prep1 Polymer Sample Cleaning prep2 Drying in Desiccator prep1->prep2 prep3 Initial Mass Measurement prep2->prep3 treat1 Load Samples into Plasma Asher prep3->treat1 treat2 Evacuate Chamber treat1->treat2 treat3 Introduce Oxygen Gas treat2->treat3 treat4 Ignite RF Plasma treat3->treat4 char1 Contact Angle Measurement treat4->char1 char2 SEM Analysis treat4->char2 char3 AFM Analysis treat4->char3 char4 XPS Analysis treat4->char4

Experimental workflow for polymer surface texturing.

reaction_mechanism cluster_reaction Reaction Steps AO This compound (O) Polymer Hydrocarbon Polymer Surface (-CH2-CH2-) AO->Polymer Impacts step1 Hydrogen Abstraction Polymer->step1 Initiates step2 Oxygen Addition step1->step2 step3 Formation of Volatile Products step2->step3 CO2 Carbon Dioxide (CO2) step3->CO2 H2O Water (H2O) step3->H2O Textured Textured Polymer Surface step3->Textured

Simplified reaction mechanism of this compound with a hydrocarbon polymer.

References

Application Notes and Protocols for Atomic Oxygen Plasma in Etching and Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of atomic oxygen plasma for the etching and surface modification of various materials. Detailed protocols for common applications are included to facilitate experimental design and execution.

Introduction to this compound Plasma

This compound (AO) plasma is a highly reactive environment consisting of neutral oxygen atoms, ions, electrons, and photons.[1] It is a versatile tool for modifying the surface properties of materials without altering their bulk characteristics.[2] The high reactivity of this compound makes it effective for two primary applications: surface modification (also known as surface activation or functionalization) and material etching .[1][3]

  • Surface Modification: AO plasma introduces oxygen-containing functional groups (e.g., hydroxyl, carbonyl, carboxyl) onto a material's surface.[1] This increases surface energy and polarity, leading to improved wettability, adhesion, and biocompatibility.[4][5][6] This is particularly useful for polymers that are inherently hydrophobic and inert.[7]

  • Etching: At higher plasma densities or longer exposure times, the interaction of this compound with a material can lead to the formation of volatile byproducts, effectively removing material from the surface in a process known as plasma etching or ashing.[1][3] This is a dry etching technique that offers an alternative to wet chemical etching.[8]

Key Applications

This compound plasma finds applications in various fields:

  • Biomedical: Improving the biocompatibility of polymer-based implants and cell culture substrates by creating hydrophilic surfaces that promote cell adhesion and growth.[4][9]

  • Microelectronics: Etching of photoresists and other organic materials in semiconductor fabrication.[8]

  • Adhesion Science: Enhancing the bond strength between dissimilar materials, such as polymers and metals, by increasing surface energy and creating reactive sites for adhesives.[5][6][10]

  • Materials Science: Tailoring the surface properties of polymers for specific applications, including microfluidics and protective coatings.

Quantitative Data: Etch Rates of Polymers

The rate at which a material is etched by this compound plasma is dependent on several factors, including the polymer type, plasma power, pressure, and treatment time. The following table summarizes the etch rates for various polymers under specific plasma conditions.

PolymerPlasma ParametersEtch Rate (nm/s)
Polyvinyl chloride (PVC)27.12 MHz RF plasma, 200 W, 75 Pa O₂178
High-density polyethylene (B3416737) (HDPE)27.12 MHz RF plasma, 200 W, 75 Pa O₂34
Low-density polyethylene (LDPE)27.12 MHz RF plasma, 200 W, 75 Pa O₂31
Polyethylene terephthalate (B1205515) (PET), amorphous27.12 MHz RF plasma, 200 W, 75 Pa O₂27
Polyethylene terephthalate (PET), semi-crystalline27.12 MHz RF plasma, 200 W, 75 Pa O₂35
Polystyrene (PS)27.12 MHz RF plasma, 200 W, 75 Pa O₂13
Polymethyl methacrylate (B99206) (PMMA)27.12 MHz RF plasma, 200 W, 75 Pa O₂Varies with time
Polytetrafluoroethylene (PTFE)27.12 MHz RF plasma, 200 W, 75 Pa O₂Constant rate

Note: The etch rate for PMMA was observed to have a very low initial rate, followed by an exponential increase with treatment time. The etch rate for PTFE remained constant over time.[11][12]

Experimental Protocols

Protocol 1: Surface Modification of Polymers for Enhanced Adhesion

This protocol outlines the steps for treating a polymer surface with this compound plasma to improve its adhesive properties.

Objective: To introduce polar functional groups on a polymer surface to increase its surface energy and promote better adhesion to other materials or coatings.

Materials:

  • Polymer substrate (e.g., Polyethylene, Polypropylene, PEEK)

  • Plasma system (capacitively or inductively coupled RF plasma)

  • Oxygen gas (high purity)

  • Vacuum pump

  • Sample holder

  • Adhesive for testing

  • Contact angle goniometer (for surface energy analysis)

  • X-ray Photoelectron Spectrometer (XPS) (for chemical analysis)

Procedure:

  • Sample Preparation:

    • Clean the polymer substrate to remove any surface contaminants. This can be done by wiping with a suitable solvent (e.g., isopropanol) and drying thoroughly.

    • Place the cleaned substrate on the sample holder within the plasma chamber.

  • Plasma Treatment:

    • Evacuate the plasma chamber to a base pressure typically in the range of 10-100 mTorr.

    • Introduce high-purity oxygen gas into the chamber, establishing a stable working pressure (e.g., 50-200 mTorr).

    • Apply RF power (e.g., 50-300 W) to generate the oxygen plasma. The plasma will typically have a characteristic pinkish-purple glow.

    • Expose the polymer substrate to the plasma for a predetermined duration. For surface modification, short treatment times (e.g., 10 seconds to 5 minutes) are usually sufficient.[10]

    • After the treatment time, turn off the RF power and the oxygen gas supply.

    • Vent the chamber back to atmospheric pressure and remove the treated sample.

  • Post-Treatment Analysis:

    • Contact Angle Measurement: Immediately after treatment, measure the water contact angle on the polymer surface. A significant decrease in the contact angle indicates increased hydrophilicity and surface energy.

    • XPS Analysis: To confirm the introduction of oxygen-containing functional groups, perform XPS analysis on the treated surface. Look for an increase in the O1s peak and deconvolution of the C1s peak to identify C-O, C=O, and O-C=O species.[13][14]

    • Adhesion Testing: Apply the desired adhesive or coating to the treated and untreated (control) polymer surfaces according to the manufacturer's instructions. Perform a suitable adhesion test (e.g., peel test, pull-off test) to quantify the improvement in bond strength.[6]

Protocol 2: Plasma Etching of Polymeric Materials

This protocol describes the procedure for using this compound plasma to etch or remove a layer of polymeric material.

Objective: To remove a controlled thickness of a polymer material from a substrate.

Materials:

  • Polymer-coated substrate or bulk polymer sample

  • Plasma system with a high-density plasma source (e.g., ICP-RIE)

  • Oxygen gas (high purity)

  • Vacuum system

  • Sample holder

  • Profilometer or Atomic Force Microscope (AFM) for etch depth measurement

Procedure:

  • Sample Preparation:

    • Clean the sample surface to remove any contaminants.

    • If selective etching is required, use a suitable mask (e.g., photoresist, metal mask) to protect the areas that should not be etched.

    • Mount the sample on the holder in the plasma chamber.

  • Plasma Etching Process:

    • Evacuate the chamber to a low base pressure.

    • Introduce oxygen gas and stabilize the pressure.

    • Apply RF power to generate the plasma. For etching, higher power densities and potentially lower pressures are often used compared to surface modification to enhance the physical bombardment component of the etching process.

    • Etch the sample for the desired time. The etch time will depend on the material and the desired etch depth. It is recommended to perform a calibration run to determine the etch rate for your specific material and plasma conditions.

    • Terminate the plasma process by turning off the RF power and gas flow.

    • Vent the chamber and retrieve the sample.

  • Post-Etching Analysis:

    • Etch Depth Measurement: If a mask was used, remove it carefully. Measure the step height between the etched and unetched areas using a profilometer or AFM to determine the etch depth.

    • Surface Morphology Analysis: Use AFM to characterize the surface roughness and morphology of the etched area.[15] Plasma etching can sometimes lead to an increase in surface roughness.

Visualizations

Experimental Workflow for Surface Modification

experimental_workflow cluster_prep Sample Preparation cluster_plasma Plasma Treatment cluster_analysis Post-Treatment Analysis Clean Clean Substrate Mount Mount in Chamber Clean->Mount Evacuate Evacuate Chamber Mount->Evacuate Gas Introduce O2 Gas Evacuate->Gas Ignite Ignite Plasma Gas->Ignite Treat Expose Sample Ignite->Treat Remove Remove Sample Treat->Remove ContactAngle Contact Angle Remove->ContactAngle XPS XPS Analysis Remove->XPS Adhesion Adhesion Test Remove->Adhesion

Caption: Workflow for polymer surface modification using this compound plasma.

Simplified Reaction Pathway for Polyethylene Surface Modification

reaction_pathway Polyethylene_Surface Polyethylene Surface (-CH2-CH2-)n Radical_Formation Alkyl Radical Formation (-CH•-CH2-)n + OH• Polyethylene_Surface->Radical_Formation H Abstraction Atomic_Oxygen This compound (O) Atomic_Oxygen->Radical_Formation Oxygen_Addition Peroxy Radical (-CH(OO•)-CH2-)n Radical_Formation->Oxygen_Addition + O2 Hydrogen_Abstraction Hydroperoxide (-CH(OOH)-CH2-)n Oxygen_Addition->Hydrogen_Abstraction + H Functional_Groups Stable Oxygenated Groups (e.g., -C=O, -COOH, -OH) Hydrogen_Abstraction->Functional_Groups Decomposition Volatile_Products Volatile Products (CO, CO2, H2O) Functional_Groups->Volatile_Products Further Oxidation (Etching)

Caption: Simplified reaction pathway of this compound with a polyethylene surface.

Safety Precautions

  • Plasma systems involve high voltages and vacuum. Always follow the manufacturer's safety guidelines.

  • Ensure proper grounding of the equipment.

  • Wear appropriate personal protective equipment (PPE), including safety glasses.

  • Handle compressed gas cylinders with care and ensure they are properly secured.

  • Be aware of the potential for UV radiation exposure from the plasma and use appropriate shielding.

References

Application Notes and Protocols for Atomic Oxygen Resistant Coatings for Spacecraft

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development and evaluation of atomic oxygen (AO) resistant coatings for spacecraft operating in Low Earth Orbit (LEO). The protocols detailed below are intended to offer standardized procedures for the application and testing of these essential protective layers.

Introduction to this compound and Material Degradation

In the LEO environment, from approximately 180 to 650 km in altitude, ultraviolet (UV) radiation from the sun causes the photodissociation of dithis compound (O₂) into highly reactive this compound (AO).[1] Spacecraft orbiting in this region travel at very high velocities, leading to collisions with AO particles that have kinetic energies of about 4.5 to 5 eV.[2][3] This energetic AO is a significant threat to many spacecraft materials, particularly polymers, which are widely used for thermal blankets, solar array substrates, and insulation. The repeated impact of AO can lead to surface erosion, mass loss, and degradation of the material's mechanical and optical properties, ultimately compromising spacecraft performance and lifespan.[4]

To mitigate this damage, protective coatings that are resistant to AO are applied to vulnerable surfaces. These coatings are typically inorganic materials like silicon dioxide (SiO₂) or aluminum oxide (Al₂O₃), or hybrid organic-inorganic materials such as organosilicones.[1][5] The ideal AO-resistant coating is dense, pinhole-free, flexible, and strongly adherent to the underlying substrate.[6]

Types of this compound Resistant Coatings

Several classes of materials have been developed and tested for their resistance to this compound. The choice of coating depends on the substrate material, the specific LEO environment, and the required functional properties of the coated component.

  • Inorganic Coatings: These are typically metal oxides with dense structures that provide excellent protection against AO. Common examples include silicon dioxide (SiO₂), aluminum oxide (Al₂O₃), and tin oxide (SnO₂).[1][5] While highly effective, they can be brittle and prone to cracking under thermal cycling or mechanical stress.[5][7]

  • Organosilicon Coatings: These coatings, such as siloxanes, offer a combination of AO resistance and flexibility.[7] When exposed to AO, the organic components are etched away, leaving a passivating layer of silica (B1680970) (SiO₂) that protects the underlying material.[8]

  • Composite Coatings: These materials incorporate AO-resistant fillers, such as polyhedral oligomeric silsesquioxanes (POSS), into a polymer matrix.[2][5] The POSS cages form a protective silica layer upon exposure to AO. Another approach involves using materials like graphene as a protective layer.[2][3]

Data Presentation: Performance of AO Resistant Coatings

The primary metric for evaluating the performance of an AO-resistant coating is its erosion yield (Eᵧ), defined as the volume of material lost per incident oxygen atom (cm³/atom).[4] A lower erosion yield indicates greater resistance to this compound.

Coating MaterialSubstrateCoating Thickness (nm)This compound Fluence (atoms/cm²)Erosion Yield (Eᵧ) (cm³/atom)Reference
Uncoated Kapton---3.0 x 10⁻²⁴[3][7]
SiloxaneKapton4182.5 x 10²⁰5.39 x 10⁻²⁷[1]
Perhydropolysilazane (PHPS)-derived SiOₓKapton~2001.5 x 10²¹5.13 x 10⁻²⁶[7]
MIL-53(Al)Polyimide (PI)-4.35 x 10²⁰3.618 x 10⁻²⁵[2]
GrapheneKapton--(Mass loss reduced to 3.73% of uncoated)[3]

Experimental Protocols

Protocol for Coating Deposition: Physical Vapor Deposition (PVD) of SiO₂

This protocol describes a general procedure for depositing a silicon dioxide (SiO₂) protective coating using a physical vapor deposition technique.

Materials and Equipment:

  • Substrate material (e.g., Kapton® polyimide film)

  • PVD system with an electron beam evaporator or sputtering source

  • High-purity SiO₂ target or pellets

  • Substrate holder and heater

  • Vacuum chamber with pumps capable of reaching high vacuum (<10⁻⁶ Torr)

  • Thickness monitor (e.g., quartz crystal microbalance)

  • Cleaning solvents (e.g., acetone, isopropyl alcohol)

Procedure:

  • Substrate Cleaning: Thoroughly clean the substrate to remove any organic contaminants. This can be done by wiping with lint-free cloths soaked in acetone, followed by isopropyl alcohol.

  • Substrate Mounting: Securely mount the cleaned substrate onto the substrate holder in the PVD chamber.

  • Chamber Pump-down: Evacuate the vacuum chamber to a base pressure of at least 10⁻⁶ Torr to minimize contamination.

  • Substrate Heating: If required for improved adhesion and film density, heat the substrate to the desired deposition temperature.

  • Deposition:

    • Initiate the deposition of SiO₂ by either electron beam evaporation or sputtering.

    • Monitor the deposition rate and thickness in real-time using the quartz crystal microbalance.

    • Continue deposition until the desired coating thickness is achieved. A thickness of around 200 nm has been shown to be effective.[9]

  • Cool-down and Venting:

    • Once the deposition is complete, turn off the deposition source and allow the substrate to cool down.

    • Slowly vent the chamber with an inert gas (e.g., nitrogen or argon) back to atmospheric pressure.

  • Sample Removal: Carefully remove the coated substrate from the chamber.

Protocol for this compound Exposure Testing: Plasma Asher

This protocol outlines the procedure for evaluating the AO resistance of coated materials using a ground-based plasma asher, which generates a low-energy oxygen plasma to simulate the LEO environment.

Materials and Equipment:

  • Plasma asher system

  • Oxygen gas (high purity)

  • Vacuum pump

  • Sample holder

  • Coated and uncoated (control) material samples

  • Analytical balance (microgram sensitivity)

  • Scanning Electron Microscope (SEM)

Procedure:

  • Sample Preparation:

    • Cut the coated and uncoated materials into small, uniform coupons.

    • Dehydrate the samples in a vacuum oven to remove any absorbed water.

    • Accurately weigh each sample using a microgram-sensitive analytical balance and record the initial mass (G₀).[10]

  • Sample Mounting: Place the samples in the plasma asher chamber on a clean sample holder. Ensure that the surfaces to be tested are facing the plasma source.

  • Plasma Exposure:

    • Evacuate the chamber to the desired base pressure (e.g., 5 x 10⁻³ Pa).[1]

    • Introduce a controlled flow of high-purity oxygen gas.

    • Generate the oxygen plasma by applying radio frequency (RF) or microwave power. Typical parameters include a microwave power source frequency of 2.45 GHz.[1][11]

    • Expose the samples for a predetermined duration to achieve the desired AO fluence. The this compound flux can be on the order of 1.0 x 10¹⁵ atoms/cm²/s.[11]

  • Post-Exposure Analysis:

    • After the exposure is complete, turn off the plasma and vent the chamber.

    • Carefully remove the samples and re-weigh them to determine the final mass (G₁).[10]

    • Calculate the mass loss (ΔM = G₀ - G₁).

    • Calculate the erosion yield (Eᵧ) using the following formula:[1] Eᵧ = ΔM / (A * ρ * F) where:

      • A is the exposed surface area of the sample (cm²)

      • ρ is the density of the material (g/cm³)

      • F is the total this compound fluence (atoms/cm²)

    • Examine the surface morphology of the exposed samples using a Scanning Electron Microscope (SEM) to observe any changes in texture, cracking, or undercutting.

Protocol for Adhesion Testing: ASTM D3359 (Tape Test)

This protocol describes the standard tape test method for assessing the adhesion of coatings to flexible substrates.

Materials and Equipment:

  • Coated substrate

  • Sharp cutting tool (scalpel or razor blade)

  • Cutting guide or template

  • Pressure-sensitive adhesive tape (as specified in ASTM D3359)

  • Soft brush

  • Magnifying glass

Procedure:

  • Test Method A (X-Cut):

    • Make two cuts in the coating in the form of an "X". The cuts should be approximately 40 mm long and intersect near the middle at an angle between 30 and 45 degrees.

    • Ensure the cuts penetrate through the coating to the substrate.

  • Test Method B (Cross-Cut):

    • For films with a thickness up to 50 µm, make a series of six parallel cuts 2 mm apart. Make a second series of six parallel cuts at a 90-degree angle to and centered on the first set to create a grid.[12][13]

    • For films with a thickness between 50 µm and 125 µm, increase the spacing between cuts to 5 mm.[12][13]

  • Tape Application:

    • Place the center of the pressure-sensitive tape over the cut area.

    • Firmly press the tape onto the surface, ensuring good contact.

  • Tape Removal:

    • Within 90 ± 30 seconds of application, rapidly pull the tape off at an angle as close to 180 degrees as possible.

  • Adhesion Assessment:

    • Visually inspect the grid area for any removal of the coating.

    • Classify the adhesion according to the ASTM D3359 scale (5B: no peeling or removal, to 0B: flaking and detachment worse than 4B).[14]

Protocol for Thermal Cycling Testing: MIL-STD-883, Method 1010

This protocol provides a procedure for evaluating the durability of coated materials under thermal stress, which is crucial for spacecraft components that experience extreme temperature variations in orbit.

Materials and Equipment:

  • Thermal cycling chamber (dual or single chamber system)

  • Coated material samples

  • Fixtures for mounting samples

Procedure:

  • Sample Mounting: Securely mount the coated samples in the thermal cycling chamber. Ensure that there is adequate air circulation around each sample.[6]

  • Thermal Cycling:

    • Subject the samples to a specified number of thermal cycles. A typical test might involve 100 cycles.

    • Each cycle consists of a high-temperature dwell and a low-temperature dwell, with a controlled transition time between them.

    • A common temperature range for non-operating components is -55°C to +125°C.[15][16]

    • The dwell time at each temperature extreme should be sufficient to allow the sample to reach thermal equilibrium (typically at least 10 minutes).[6]

    • The transfer time between the hot and cold zones should not exceed one minute.[6][15]

  • Post-Test Inspection:

    • After the completion of the required number of cycles, visually inspect the samples for any signs of cracking, delamination, or other physical damage.

    • Further testing, such as the adhesion test (ASTM D3359), can be performed to assess any degradation in coating adhesion.

Visualizations

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_exposure 2. Environmental Exposure cluster_analysis 3. Post-Exposure Analysis Substrate_Cleaning Substrate Cleaning Coating_Deposition Coating Deposition (PVD) Substrate_Cleaning->Coating_Deposition Initial_Characterization Initial Characterization (Mass, Thickness, Adhesion) Coating_Deposition->Initial_Characterization AO_Exposure This compound Exposure (Plasma Asher) Initial_Characterization->AO_Exposure Thermal_Cycling Thermal Cycling (MIL-STD-883) Initial_Characterization->Thermal_Cycling Mass_Loss Mass Loss Measurement AO_Exposure->Mass_Loss Surface_Analysis Surface Analysis (SEM) AO_Exposure->Surface_Analysis Adhesion_Test Adhesion Test (ASTM D3359) Thermal_Cycling->Adhesion_Test Erosion_Yield Erosion Yield Calculation Mass_Loss->Erosion_Yield

Caption: Experimental workflow for the evaluation of this compound resistant coatings.

Degradation_Mechanism AO This compound (AO) Coating AO-Resistant Coating (e.g., Siloxane) AO->Coating Impact Passivation Passivating Layer (e.g., SiO2) Coating->Passivation Forms Volatile Volatile Byproducts (CO, H2O, etc.) Coating->Volatile Releases Substrate Polymer Substrate (e.g., Kapton) Passivation->Substrate Protects

Caption: Degradation and protection mechanism of an organosilicon AO-resistant coating.

References

Application Notes and Protocols for In-Situ Monitoring of Atomic Oxygen Erosion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established in-situ techniques for monitoring the erosion of materials subjected to atomic oxygen (AO). The content is designed to offer both theoretical understanding and practical guidance for implementing these methods in a research or development setting.

Introduction to this compound Erosion

In the Low Earth Orbit (LEO) environment, this compound is the most abundant atmospheric species and a primary cause of material degradation for spacecraft and satellites.[1][2] The high orbital velocity of spacecraft results in AO impacting surfaces with sufficient energy to break chemical bonds, leading to erosion, changes in material properties, and potential mission failure.[2][3] In-situ monitoring of this erosion is crucial for material selection, lifetime prediction, and the development of protective coatings.

Quartz Crystal Microbalance (QCM) Technique

The Quartz Crystal Microbalance (QCM) is a highly sensitive mass-sensing device capable of detecting nanogram-level changes in mass on its surface by monitoring shifts in its resonant frequency.[4][5] This makes it an ideal tool for real-time, in-situ monitoring of material erosion due to AO.

Application Note: QCM for In-Situ AO Erosion Monitoring

Principle: A thin film of the material of interest (or a surrogate material) is coated onto the surface of a quartz crystal. As this film erodes due to AO exposure, its mass decreases, causing an increase in the crystal's resonant frequency.[6][7] This frequency change is directly proportional to the mass loss, allowing for a precise measurement of the erosion rate.

Advantages:

  • High Sensitivity: Capable of detecting very small mass changes, making it suitable for low AO flux environments or materials with low erosion yields.[5]

  • Real-Time Data: Provides continuous, real-time feedback on the erosion process.

  • Versatility: Can be coated with a wide variety of materials to study their specific erosion characteristics.

Limitations:

  • Limited Sample Thickness: The coating thickness is limited to ensure proper crystal oscillation.

  • Temperature Sensitivity: The resonant frequency of the quartz crystal is temperature-dependent, requiring careful temperature control or compensation.

  • Indirect Measurement: Measures mass loss of a thin film, which may not always perfectly represent the erosion of a bulk material.

Experimental Protocol: In-Situ AO Erosion Measurement using a Silver-Coated QCM

This protocol describes the use of a silver-coated QCM to measure AO flux, which can then be used to calculate the erosion yield of other materials exposed simultaneously. Silver is often used for AO flux measurements because it readily oxidizes at a rate proportional to the AO flux.[8]

Materials and Equipment:

  • AT-cut quartz crystal (typically 6 MHz)

  • QCM holder and feedthroughs for vacuum chamber

  • Frequency counter or QCM controller with data logging capabilities

  • Vacuum chamber with an AO source (e.g., plasma asher, ion source)

  • Silver (Ag) evaporation source (for coating the crystal)

  • Material samples for erosion testing

  • Vacuum-compatible desiccator

  • Microbalance (for ex-situ mass measurements)

  • Reference material (e.g., Kapton® HN film) for fluence determination[9][10]

Procedure:

  • Crystal Preparation:

    • Clean the quartz crystal with a suitable solvent (e.g., acetone, isopropanol) and dry it with a gentle stream of nitrogen.

    • Deposit a thin, uniform layer of silver (typically 100-200 nm) onto one side of the crystal using a thermal evaporator or similar deposition technique.

  • System Setup:

    • Mount the silver-coated QCM in the QCM holder within the vacuum chamber. Position it to face the AO source.

    • Place the material samples to be tested and the Kapton® reference sample in the same plane as the QCM to ensure they are exposed to the same AO flux.

    • Connect the QCM to the frequency counter/controller outside the vacuum chamber.

    • Evacuate the chamber to the desired base pressure.

  • Data Acquisition:

    • Begin recording the resonant frequency of the QCM.

    • Initiate the AO source.

    • Continuously monitor and log the QCM frequency throughout the exposure period. The frequency will decrease as the silver oxidizes and gains mass.[11]

    • Simultaneously, expose the material samples and the Kapton® reference to the AO flux.

  • Post-Exposure Analysis:

    • Turn off the AO source and vent the vacuum chamber.

    • Carefully remove the QCM, material samples, and Kapton® reference.

    • Perform ex-situ mass loss measurements on the material samples and the Kapton® reference according to ASTM E2089 standard practices, which includes vacuum desiccation before weighing.[1][2][12][13]

    • Calculate the AO fluence from the mass loss of the Kapton® reference sample, using its known erosion yield.

    • Correlate the change in QCM frequency to the AO flux. The initial rate of frequency change is proportional to the AO flux.[8]

    • Calculate the erosion yield of the test materials from their mass loss and the determined AO fluence.

Data Presentation:

ParameterSymbolUnitDescription
Initial Frequencyf₀HzResonant frequency of the QCM before AO exposure.
Frequency ChangeΔfHzChange in resonant frequency during AO exposure.
Mass ChangeΔmgChange in mass on the QCM surface.
Sauerbrey ConstantCg/(Hz·cm²)A constant relating frequency change to mass change.
This compound FluxFatoms/(cm²·s)The number of AO atoms impacting the surface per unit area per unit time.
This compound FluenceΦatoms/cm²The total number of AO atoms impacting the surface per unit area over the exposure time.
Erosion YieldEcm³/atomThe volume of material eroded per incident AO atom.

Semiconductor-Based Sensors

Semiconductor-based sensors offer a reusable and robust method for in-situ AO monitoring. These sensors typically utilize metal oxide semiconductors whose electrical properties change upon interaction with this compound.

Application Note: Semiconductor-Based AO Sensors

Principle: The electrical conductivity of a metal oxide semiconductor, such as zinc oxide (ZnO) or tin oxide (SnO₂), is altered by the adsorption of this compound.[14] For an n-type semiconductor like ZnO, the adsorption of oxidizing species like AO removes electrons from the conduction band, leading to a decrease in conductivity (increase in resistance).[14] This change in resistance can be measured and correlated to the AO flux.

Advantages:

  • Reusability: The sensor can often be "reset" by heating, which desorbs the oxygen and restores the initial conductivity, allowing for multiple measurements.[14]

  • Robustness: Solid-state design makes them suitable for the space environment.

  • Low Power and Mass: Generally have small footprints and low power requirements, making them ideal for small satellites.[14]

Limitations:

  • Temperature Dependence: The sensor's response is temperature-dependent, requiring temperature control or calibration across a range of temperatures.

  • Cross-Sensitivity: May be sensitive to other reactive species present in the environment.

  • Calibration Required: Requires careful calibration against a known AO source to establish the relationship between resistance change and AO flux.

Experimental Protocol: Fabrication and Calibration of a ZnO-Based AO Sensor

Materials and Equipment:

  • Alumina (B75360) substrates with pre-patterned electrodes (e.g., interdigitated gold electrodes).[14]

  • Zinc oxide (ZnO) sputtering target or precursor for deposition.

  • Sputtering system or other thin-film deposition equipment.

  • Vacuum chamber with a calibrated AO source.

  • Source meter or high-precision ohmmeter.

  • Heater element and temperature controller for the sensor substrate.

  • QCM or other reference AO flux sensor for calibration.

Procedure:

  • Sensor Fabrication:

    • Clean the alumina substrate with the pre-patterned electrodes.

    • Deposit a thin film of n-type ZnO onto the substrate, covering the electrodes. The thickness of the film will influence the sensor's sensitivity.

    • Anneal the ZnO film in a controlled atmosphere to achieve the desired crystallinity and electrical properties.

  • System Setup:

    • Mount the fabricated ZnO sensor in the vacuum chamber, facing the AO source.

    • Place a calibrated reference AO sensor (e.g., a silver-coated QCM) adjacent to the ZnO sensor.

    • Connect the ZnO sensor's electrodes to the source meter.

    • Connect the heater element and temperature controller to the sensor substrate.

  • Calibration and Measurement:

    • Evacuate the chamber to a high vacuum.

    • Heat the sensor to a specific temperature to desorb any adsorbed species and establish a baseline resistance.

    • Cool the sensor to the desired operating temperature and record the stable baseline resistance.

    • Introduce a known flux of this compound into the chamber (as measured by the reference sensor).

    • Monitor and record the change in the ZnO sensor's resistance over time as it is exposed to the AO.

    • After exposure, turn off the AO source and heat the sensor again to reset it for the next measurement.

    • Repeat the process for a range of AO fluxes to generate a calibration curve of resistance change versus AO flux.

  • Erosion Monitoring:

    • Once calibrated, the ZnO sensor can be used to monitor the AO flux in subsequent material erosion experiments.

Data Presentation:

ParameterSymbolUnitDescription
Baseline ResistanceR₀ΩThe resistance of the sensor in vacuum before AO exposure.
Resistance during ExposureR(t)ΩThe resistance of the sensor at time 't' during AO exposure.
Change in ResistanceΔRΩThe difference between R(t) and R₀.
Sensor ResponseS(Ω/s) / (atoms/cm²·s)The sensitivity of the sensor, relating the rate of resistance change to the AO flux.
Operating TemperatureT°C or KThe temperature at which the sensor is maintained during measurement.

Optical Techniques

Optical methods provide non-contact, in-situ monitoring of AO erosion by measuring changes in the optical properties of materials.

Application Note: Photovoltaic Cell-Based AO Sensors

Principle: A thin, semi-transparent layer of an AO-sensitive material is deposited onto the surface of a photovoltaic cell (solar cell).[1] As the AO erodes this coating, its transparency changes, leading to a change in the amount of light reaching the photovoltaic cell. This, in turn, alters the cell's output current or voltage.[1] By monitoring the electrical output of the cell, the erosion of the coating can be tracked in real-time.

Advantages:

  • Simplicity: Utilizes readily available components like solar cells.

  • Real-Time Monitoring: Provides a continuous electrical signal corresponding to the material's degradation.

  • Potential for On-Orbit Use: Can be integrated into existing satellite systems that already use solar cells.[15][16][17]

Limitations:

  • Indirect Measurement: The change in electrical output is an indirect measure of erosion and must be calibrated.

  • Coating Selection: The choice of the sensitive coating is critical and must have a known and repeatable erosion behavior.

  • Light Source Dependency: Requires a stable light source for accurate measurements.

Experimental Protocol: Monitoring AO Erosion with a Coated Photovoltaic Cell

Materials and Equipment:

  • Photovoltaic cell (e.g., silicon or gallium arsenide).

  • AO-sensitive coating material (e.g., amorphous carbon, Kapton®).

  • Deposition system for the coating (e.g., sputtering, spin coater).

  • Vacuum chamber with an AO source and a window for illumination.

  • Stable light source (e.g., solar simulator).

  • Precision multimeter or source meter to measure cell output (short-circuit current or open-circuit voltage).

  • Reference material (e.g., Kapton®) for AO fluence determination.

Procedure:

  • Sensor Preparation:

    • Characterize the initial current-voltage (I-V) curve of the uncoated photovoltaic cell under the stable light source.

    • Deposit a thin, uniform, semi-transparent layer of the AO-sensitive material onto the active surface of the cell.

  • System Setup:

    • Mount the coated photovoltaic cell in the vacuum chamber, facing the AO source.

    • Position the stable light source to illuminate the cell through the vacuum chamber window.

    • Place reference material samples in the same plane as the coated cell.

    • Connect the electrical leads of the cell to the multimeter/source meter outside the chamber.

  • Data Acquisition:

    • Evacuate the chamber.

    • Turn on the light source and begin recording the output of the photovoltaic cell (e.g., short-circuit current).

    • Initiate the AO source.

    • Continuously monitor and log the cell's output as the coating erodes. The output should increase as the coating becomes thinner and more transparent.

    • Simultaneously expose the reference material to the AO flux.

  • Post-Exposure Analysis:

    • Turn off the AO source and light source, and vent the chamber.

    • Perform mass loss measurements on the reference material to determine the total AO fluence.

    • Correlate the change in the photovoltaic cell's output over time with the AO fluence to determine the erosion rate of the coating.

Data Presentation:

ParameterSymbolUnitDescription
Initial Short-Circuit CurrentIsc₀AThe short-circuit current of the coated cell before AO exposure.
Short-Circuit CurrentIsc(t)AThe short-circuit current at time 't' during AO exposure.
Change in CurrentΔIscAThe difference between Isc(t) and Isc₀.
Coating ThicknessdnmThe thickness of the AO-sensitive coating.
This compound FluenceΦatoms/cm²The total number of AO atoms impacting the surface per unit area.

Mass Spectrometry

Mass spectrometry can be used as an in-situ technique to identify and quantify the gaseous products evolved from a material's surface during AO erosion.

Application Note: In-Situ Mass Spectrometry of Erosion Products

Principle: A material sample is placed in a vacuum chamber and exposed to a beam of this compound. A mass spectrometer, often a quadrupole mass spectrometer, is positioned to sample the species desorbing or scattering from the material's surface.[14] By analyzing the mass-to-charge ratio of the detected ions, the chemical composition of the erosion products (e.g., CO, CO₂, H₂O) can be determined. The intensity of the signal for each product is related to its rate of formation.

Advantages:

  • Direct Measurement of Products: Provides direct information about the chemical pathways of the erosion process.

  • High Specificity: Can distinguish between different gaseous erosion products.

  • Mechanistic Insights: Helps in understanding the fundamental mechanisms of AO-material interactions.

Limitations:

  • Complex Setup: Requires a sophisticated vacuum system and a calibrated mass spectrometer.

  • Line-of-Sight Requirement: The mass spectrometer must have a direct line of sight to the sample surface.

  • Quantitative Challenges: Quantifying the absolute erosion rate can be challenging and often requires careful calibration.

Experimental Protocol: Analysis of AO Erosion Products by Mass Spectrometry

Materials and Equipment:

  • Ultra-high vacuum (UHV) chamber.

  • This compound source (e.g., laser detonation source, RF plasma source).

  • Sample manipulator for positioning the material sample.

  • Quadrupole mass spectrometer with a line-of-sight to the sample.

  • Ionization source for the mass spectrometer (typically electron impact).

  • Data acquisition system for the mass spectrometer.

Procedure:

  • System Preparation:

    • Mount the material sample on the manipulator in the UHV chamber.

    • Position the mass spectrometer to directly sample the species coming from the sample surface.

    • Evacuate the chamber to UHV conditions to minimize background gases.

    • Perform a background mass scan of the chamber before introducing the AO beam.

  • Data Acquisition:

    • Direct the AO beam onto the sample surface.

    • Begin acquiring mass spectra of the species desorbing from the surface.

    • Monitor the evolution of specific mass peaks corresponding to expected erosion products (e.g., m/z = 18 for H₂O, 28 for CO, 44 for CO₂).

    • Vary parameters such as AO beam energy or sample temperature to study their effects on the erosion products.

  • Data Analysis:

    • Subtract the background mass spectrum from the spectra obtained during AO exposure to isolate the signals from the erosion products.

    • Identify the erosion products based on their mass-to-charge ratios.

    • Analyze the relative intensities of the product signals to understand the branching ratios of different reaction pathways.

    • If the mass spectrometer is calibrated, the partial pressures of the erosion products can be used to estimate their production rates.

Data Presentation:

ParameterMass-to-Charge Ratio (m/z)IdentitySignal Intensity (Arbitrary Units or Partial Pressure)
Water18H₂O
Carbon Monoxide28CO
Carbon Dioxide44CO₂
Other fragments......

Laser-Based Techniques

Laser-based techniques, such as laser-induced fluorescence (LIF), offer non-intrusive, in-situ diagnostics of the species involved in the AO erosion process.

Application Note: Laser-Induced Fluorescence (LIF) for Erosion Diagnostics

Principle: LIF is a spectroscopic technique used to probe the concentration and temperature of specific atomic or molecular species.[18][19][20] A tunable laser is used to excite a specific electronic transition in the atoms or molecules of interest (e.g., sputtered material atoms or erosion products) near the material surface. The excited species then fluoresce, emitting light at a characteristic wavelength. The intensity of this fluorescence is proportional to the number density of the species being probed.

Advantages:

  • Non-intrusive: Does not disturb the erosion process being measured.

  • High Sensitivity and Selectivity: Can detect very low concentrations of specific species.[20]

  • Spatially and Temporally Resolved: Can provide 2D maps of species concentration with high temporal resolution.[18][20]

Limitations:

  • Complex and Expensive Equipment: Requires a tunable laser system and sensitive detection optics.

  • Requires Accessible Transitions: The species of interest must have a known and accessible absorption transition.

  • Quenching Effects: The fluorescence signal can be affected by collisions with other species (quenching), which needs to be accounted for in quantitative measurements.[19]

Experimental Protocol: LIF for Measuring Sputtered Atom Density

This protocol describes the use of LIF to measure the density of atoms sputtered from a material surface due to energetic particle bombardment, which is analogous to the physical sputtering component of AO erosion.

Materials and Equipment:

  • Vacuum chamber with an AO or ion source.

  • Material target.

  • Tunable pulsed laser system (e.g., dye laser or OPO).

  • Optics for forming the laser beam into a sheet (for planar LIF).

  • ICCD (Intensified Charge-Coupled Device) camera with appropriate filters.

  • Timing and synchronization electronics (delay generator).

Procedure:

  • System Setup:

    • Mount the material target in the vacuum chamber.

    • Position the AO or ion source to bombard the target.

    • Align the laser beam to pass parallel to and just above the target surface. For planar LIF (PLIF), use cylindrical lenses to form the beam into a thin sheet.[21]

    • Position the ICCD camera perpendicular to both the laser beam and the target normal to collect the fluorescence signal.[21]

    • Use a narrow bandpass filter in front of the camera to isolate the fluorescence wavelength from scattered laser light and plasma emission.

  • Data Acquisition:

    • Evacuate the chamber.

    • Initiate the AO/ion source.

    • Fire the laser and trigger the ICCD camera to capture the fluorescence signal. The timing between the laser pulse and the camera gate is critical.

    • Acquire a series of images and average them to improve the signal-to-noise ratio.

    • Acquire background images with the laser off to subtract plasma emission.

    • Acquire images with the laser tuned off-resonance to account for scattered laser light.

  • Data Analysis:

    • Correct the raw fluorescence images by subtracting the background and scattered light images.

    • The resulting image represents the spatial distribution of the relative density of the sputtered atoms.

    • To obtain absolute densities, the LIF system must be calibrated, for example, by using Rayleigh scattering from a gas with a known density.[18]

Data Presentation:

ParameterDescription
2D Fluorescence Intensity MapA false-color image representing the spatial distribution of the sputtered atom density near the target surface.
Relative Density ProfileA plot of fluorescence intensity as a function of distance from the target surface.
Absolute Number DensityThe calibrated number of sputtered atoms per unit volume (atoms/cm³).

Quantitative Data Summary

The following tables summarize the this compound erosion yields for various materials, compiled from multiple sources. It is important to note that erosion yields can vary depending on the AO energy, flux, fluence, and the presence of other environmental factors like UV radiation.[9][12]

Table 1: this compound Erosion Yields of Common Polymers
MaterialTrade Name / AbbreviationErosion Yield (x 10⁻²⁴ cm³/atom)Reference
PolyimideKapton® H3.0[22]
Fluorinated Ethylene PropyleneTeflon® FEP0.336[22]
PolyethylenePE3.3[22]
PolytetrafluoroethyleneTeflon® PTFE<0.05[22]
PolyetheretherketonePEEK2.1[23]
Polysulfone2.5[23]
PolyoxymethyleneDelrin®9.14[17]
SiliconeDC 93-5000.00381[17]
Table 2: this compound Erosion Yields of Other Materials
MaterialErosion Yield (x 10⁻²⁴ cm³/atom)Reference
Pyrolytic Graphite1.2 - 2.1[9][23]
Amorphous Carbon~3.0[1]
Silver0.012[22]
Copper0.0015[22]
Aluminum~0[22]
Titanium0.0039[22]
Tungsten0.00044[22]

Diagrams

Experimental Workflow for QCM-based AO Erosion Monitoring

QCM_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase (In-Situ) cluster_analysis Analysis Phase (Ex-Situ) prep_qcm Prepare & Coat QCM Crystal setup Mount QCM & Samples in Vacuum Chamber prep_qcm->setup prep_samples Prepare Test & Reference Samples prep_samples->setup evacuate Evacuate Chamber setup->evacuate monitor_freq Start QCM Frequency Monitoring evacuate->monitor_freq expose Initiate AO Source (Expose Samples) monitor_freq->expose measure_mass Measure Mass Loss of Samples expose->measure_mass After Exposure correlate Correlate Δf to AO Flux expose->correlate calc_fluence Calculate AO Fluence (from Reference) measure_mass->calc_fluence calc_yield Calculate Erosion Yield of Test Samples calc_fluence->calc_yield correlate->calc_yield

Caption: Workflow for QCM-based in-situ monitoring of AO erosion.

Logical Relationship of Semiconductor Sensor Calibration and Use

Semiconductor_Sensor_Logic cluster_fab Sensor Fabrication cluster_cal Calibration Cycle (In-Situ) cluster_use Measurement Use fab_sensor Deposit Semiconductor (e.g., ZnO) on Substrate heat_reset Heat to Reset (Establish Baseline R₀) fab_sensor->heat_reset expose_known Expose to Known AO Flux (from Ref.) heat_reset->expose_known measure_R Measure ΔR expose_known->measure_R generate_curve Generate Calibration Curve (ΔR vs. AO Flux) measure_R->generate_curve use_sensor Use Calibrated Sensor in Experiment generate_curve->use_sensor Calibration Data measure_unknown Measure ΔR use_sensor->measure_unknown determine_flux Determine Unknown AO Flux measure_unknown->determine_flux

Caption: Logic for semiconductor sensor fabrication, calibration, and use.

Workflow for Optical Monitoring using a Photovoltaic Cell

PV_Cell_Workflow cluster_prep Preparation cluster_exp In-Situ Experiment cluster_analysis Analysis coat_pv Coat Photovoltaic Cell with AO-Sensitive Layer setup_pv Mount in Chamber coat_pv->setup_pv illuminate Illuminate with Stable Light Source setup_pv->illuminate monitor_output Start Monitoring Cell Output (e.g., Isc) illuminate->monitor_output expose_ao Expose to AO monitor_output->expose_ao analyze_output Analyze Change in Cell Output vs. Time expose_ao->analyze_output End of Exposure correlate_fluence Correlate Output Change to AO Fluence analyze_output->correlate_fluence determine_rate Determine Coating Erosion Rate correlate_fluence->determine_rate

Caption: Workflow for optical monitoring of AO erosion using a coated cell.

References

Application Notes and Protocols for Quantitative Analysis of Atomic Oxygen Flux and fluence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of atomic oxygen (AO) flux and fluence. Understanding the concentration and total exposure to this compound is critical in various fields, including materials science in low Earth orbit (LEO), plasma processing, and sterilization, where AO is a dominant and highly reactive species.[1][2][3] These protocols are designed to offer standardized methodologies for accurate and reproducible measurements.

Introduction to this compound Measurement

This compound is a highly reactive chemical species that can significantly impact materials and biological systems. In the LEO environment, AO is the predominant atmospheric component and a major cause of material degradation for spacecraft.[2][3][4] Ground-based simulation facilities are therefore essential for studying these effects.[5][6] Accurate measurement of AO flux (the number of atoms passing through a unit area per unit time) and fluence (the total flux integrated over time) is crucial for predicting material lifetimes and understanding reaction kinetics.[2][7]

Several techniques have been developed for the quantitative analysis of this compound, each with its own advantages and limitations. These include gravimetric methods using quartz crystal microbalances, direct measurement with mass spectrometers, optical methods like laser-induced fluorescence, and dosimetry using witness materials.[1]

Key Experimental Techniques and Protocols

This section details the experimental protocols for the most common and reliable methods of AO flux and fluence determination.

Quartz Crystal Microbalance (QCM)

The QCM technique is a highly sensitive method for measuring mass changes in the nanogram range.[8] By coating a quartz crystal with a material that reacts with this compound, the change in the crystal's resonant frequency can be directly related to the mass gain (e.g., oxidation of silver) or mass loss (e.g., erosion of a polymer).[8][9][10]

Experimental Protocol:

  • Sensor Preparation:

    • Select a quartz crystal with a specific resonant frequency (typically around 6 MHz).[10]

    • Deposit a thin film of a reactive material onto the crystal surface. Common coatings include silver, carbon, or specific polymers.[8][9][10][11] The coating can be applied via techniques like RF sputtering or spin-coating.[8]

  • Experimental Setup:

    • Mount the coated QCM sensor in the vacuum chamber or plasma asher where the AO exposure will occur.

    • Connect the QCM to a frequency counter to monitor the resonant frequency in real-time.

  • Measurement Procedure:

    • Record the initial resonant frequency of the coated crystal before AO exposure.

    • Initiate the this compound source.

    • Continuously record the change in frequency as a function of time.

    • For materials that erode, the frequency will increase, while for materials that oxidize, the frequency will decrease.

  • Data Analysis:

    • The change in mass (Δm) is related to the change in frequency (Δf) by the Sauerbrey equation: Δf = - (2 * f₀² / (A * sqrt(ρ_q * μ_q))) * Δm, where f₀ is the initial resonant frequency, A is the active crystal area, ρ_q is the density of quartz, and μ_q is the shear modulus of quartz.

    • The this compound flux (J_AO) can be calculated from the rate of mass change ( dm/dt ) using the following relationship for an erosion process: J_AO = ( dm/dt ) / (ρ * A * E_y), where ρ is the density of the coating material and E_y is its erosion yield (volume of material removed per incident oxygen atom). For an oxidation process, the stoichiometry of the reaction must be considered.

Quantitative Data from QCM Measurements

Coating MaterialThis compound Flux (atoms/cm²/s)Experimental ConditionsReference
Polymer6.93 x 10¹³Inductively Coupled Plasma (ICP)[8][12]
Silver-Electron Cyclotron Resonance Microwave Plasma[9]
Silver-Downstream Microwave Asher[10]
Silver2.4 x 10¹⁴Laser-induced Detonation Source[11]
Mass Spectrometry

Mass spectrometry provides a direct method for identifying and quantifying the flux of neutral species, including this compound.[13][14][15] A mass spectrometer with a quasi-open ion source can be used to directly measure the incident AO flux.[13]

Experimental Protocol:

  • Instrument Setup:

    • Position a neutral mass spectrometer with a direct line-of-sight to the this compound source. The ion source should be designed to minimize the recombination of this compound on its surfaces.[13] Using materials with low recombination coefficients, such as gold, is recommended.[13]

  • Calibration:

    • Calibrate the mass spectrometer for molecular oxygen (O₂) using a known pressure of O₂ gas.

    • Determine the relative sensitivity of the instrument to this compound. This can be challenging and may require a calibrated AO source or theoretical calculations.

  • Measurement Procedure:

    • With the AO source active, record the mass spectrum, focusing on the signals at mass-to-charge ratios of 16 (O) and 32 (O₂).

    • It is crucial to distinguish between ambient this compound and that generated by the fragmentation of O₂ within the ion source.

  • Data Analysis:

    • The this compound flux is proportional to the measured ion current at m/z = 16, corrected for any contributions from O₂ fragmentation.

    • The molecular oxygen density can be determined from the m/z = 32 signal.[13]

Laser-Induced Fluorescence (LIF)

LIF is a non-intrusive optical technique that can provide spatially and temporally resolved measurements of this compound concentration.[16][17] The most common approach for detecting ground-state this compound is two-photon absorption LIF.[16][17][18]

Experimental Protocol:

  • Excitation Scheme:

    • Use a tunable laser system to generate radiation at 226 nm. This wavelength excites this compound from its ground state (2p³P) to an excited state (3p³P) via a two-photon absorption process.[16][17][18]

  • Experimental Setup:

    • Direct the laser beam through the region of interest containing this compound.

    • Use appropriate optics to collect the resulting fluorescence at a right angle to the laser beam.

    • The fluorescence is typically detected at 845 nm, corresponding to the 3p³P → 3s³S decay.[16][18] A collision-induced fluorescence at 777 nm can also be monitored.[17]

  • Signal Detection:

    • Use a sensitive photodetector, such as a photomultiplier tube (PMT), to measure the fluorescence signal.[19] An interference filter should be used to isolate the fluorescence wavelength from background light.[19]

  • Calibration and Data Analysis:

    • The LIF signal intensity is proportional to the this compound number density.

    • Absolute calibration can be achieved by comparing the LIF signal from this compound to that from a known concentration of a noble gas, such as xenon, which has a two-photon transition at a similar wavelength.[19][20]

    • Care must be taken to account for potential interferences, such as photochemical production of oxygen atoms by the laser beam itself.[16][18]

Witness Coupons and Dosimetry

This method relies on the erosion of a material with a well-characterized erosion yield when exposed to this compound. Kapton polyimide is a commonly used witness material for this purpose.[5][6][21][22]

Experimental Protocol:

  • Sample Preparation:

    • Prepare witness coupons of a known material, such as Kapton H or HN, with a defined surface area and thickness.[22]

    • Clean the coupons and measure their initial mass with high precision (at least 0.1 mg).[22]

  • Exposure:

    • Place the witness coupons in the this compound environment alongside the materials being tested.

    • Expose the coupons for a predetermined duration.

  • Post-Exposure Analysis:

    • Carefully remove the coupons and measure their final mass.

    • The mass loss (Δm) is used to calculate the this compound fluence (F) using the formula: F = Δm / (ρ * A * E_y), where ρ is the density of the witness material, A is the exposed surface area, and E_y is the known erosion yield.[4]

  • Spectrophotometric Analysis for Long-Duration Exposure:

    • For long-duration tests where significant erosion of traditional witness coupons occurs, durable, infrared-transparent materials can be used.[5][21]

    • The change in the infrared transmittance spectrum of these materials upon AO exposure can be correlated with the AO fluence.[5][21] This method has the potential for in-situ measurements.[5]

Quantitative Data from Witness Coupon Measurements

Witness MaterialErosion Yield (cm³/atom)Application EnvironmentReference
Kapton H/HN3.00 x 10⁻²⁴Low Earth Orbit (LEO)[4][22]
Kapton-Ground Simulation Facilities[6]

Visualizing Experimental Workflows and Principles

The following diagrams, generated using Graphviz (DOT language), illustrate the workflows and fundamental principles of the described techniques.

QCM_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_crystal Select Quartz Crystal coat_crystal Deposit Reactive Coating prep_crystal->coat_crystal e.g., Ag, Polymer mount_qcm Mount in Chamber prep_crystal->mount_qcm measure_f0 Measure Initial Frequency (f₀) mount_qcm->measure_f0 expose_ao Expose to this compound measure_f0->expose_ao record_f Record Frequency Change (Δf) expose_ao->record_f calc_flux Calculate AO Flux/Fluence expose_ao->calc_flux sauerbrey Calculate Mass Change (Δm) via Sauerbrey Eq. sauerbrey->calc_flux

Caption: Workflow for AO measurement using a Quartz Crystal Microbalance.

LIF_Principle cluster_levels Energy Levels of this compound ground Ground State (2p³P) excited Excited State (3p³P) ground->excited Two-Photon Absorption intermediate Intermediate State (3s³S) excited->intermediate Fluorescence fluorescence 845 nm Fluorescence laser 226 nm Laser

Caption: Principle of two-photon laser-induced fluorescence for AO detection.

Witness_Coupon_Workflow cluster_pre Pre-Exposure cluster_exp Exposure cluster_post Post-Exposure & Analysis prep_coupon Prepare Witness Coupon (e.g., Kapton) measure_m0 Measure Initial Mass (m₀) prep_coupon->measure_m0 expose_ao Expose to this compound measure_m0->expose_ao measure_mf Measure Final Mass (m_f) expose_ao->measure_mf calc_loss Calculate Mass Loss (Δm) measure_mf->calc_loss calc_fluence Calculate AO Fluence calc_loss->calc_fluence

Caption: Workflow for AO fluence measurement using witness coupons.

References

Application Notes and Protocols for Studying Atomic Oxygen-Material Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atomic oxygen (AO) is the most prevalent atmospheric species in low Earth orbit (LEO), at altitudes ranging from 160 to 650 km.[1] Spacecraft orbiting in this region travel at very high velocities (approximately 7.8 km/s), resulting in collisions with AO at energies between 4.5 and 5 eV.[2][3] This hyperthermal AO is highly reactive and can cause significant degradation of spacecraft materials, particularly polymers and composites.[4][5] The resulting erosion can alter the physical, chemical, and optical properties of materials, impacting the performance and longevity of spacecraft.[5][6]

These application notes provide a comprehensive overview of the experimental setups and protocols for studying the effects of this compound on materials. The methodologies described are essential for material selection, qualification, and the development of AO-resistant coatings for space applications.

Experimental Setups

The study of this compound-material interactions is conducted through both ground-based simulation facilities and on-orbit experiments.

Ground-Based Simulation Facilities

Ground-based facilities aim to replicate the LEO environment to accelerate material testing.[7] A typical setup consists of three main components: an this compound source, a vacuum chamber, and in-situ diagnostic tools.

  • This compound Source: The source generates a beam of neutral this compound with energies comparable to those in LEO. Common methods for AO generation include:

    • Laser Detonation: A high-power pulsed laser (e.g., CO2 laser) is focused on a small amount of pure oxygen gas introduced into a nozzle.[8][9] This creates a plasma that expands and dissociates the molecular oxygen into a high-velocity atomic beam.[8][9]

    • Electron Cyclotron Resonance (ECR) Plasma: Microwaves are used to generate a plasma in a low-pressure oxygen environment within a magnetic field, producing a high flux of low-energy oxygen ions that can be neutralized.[7]

    • Radio-Frequency (RF) Plasma Ashers: An RF field is used to create a plasma from air or oxygen, resulting in a high concentration of this compound.[2]

  • Vacuum Chamber: The interaction studies are performed in a high-vacuum chamber to simulate the low-pressure conditions of space and prevent contamination.[8] The chamber houses the material samples, the AO source, and diagnostic equipment.

  • In-situ Diagnostics: Many facilities are equipped with instruments for real-time analysis of the interaction. This can include:

    • Mass Spectrometers: To analyze the composition of the AO beam and identify reaction products.[9]

    • X-ray Photoelectron Spectroscopy (XPS): To study changes in the surface chemistry of the material during exposure.[10][11]

    • Quartz Crystal Microbalances (QCMs): To measure mass loss in real-time.

On-Orbit Experiments

On-orbit experiments provide the most accurate data on material degradation in the actual space environment. The Materials International Space Station Experiment (MISSE) is a prime example of a facility that exposes a wide variety of materials to the LEO environment on the exterior of the International Space Station (ISS).[1] Samples are mounted on trays facing different directions (ram, wake, zenith) to experience varying levels of AO and other environmental factors like UV radiation.[1] After a predetermined duration, the samples are returned to Earth for detailed post-flight analysis.[1]

Experimental Protocols

Ground-Based Testing Protocol

This protocol outlines a typical procedure for evaluating material resistance to this compound in a ground-based facility.

Objective: To determine the erosion yield and changes in surface morphology of a material upon exposure to a simulated LEO this compound environment.

Materials and Equipment:

  • Test material samples (e.g., 2.5 x 2.5 cm coupons)

  • Reference material (e.g., Kapton® H)[12]

  • Analytical balance (microgram sensitivity)

  • Vacuum oven

  • This compound exposure facility

  • Surface analysis instrumentation (AFM, SEM, XPS)

Procedure:

  • Pre-Exposure Characterization:

    • Clean the test and reference samples to remove any surface contaminants.

    • Place the samples in a vacuum oven to remove absorbed moisture until a stable mass is achieved.[13]

    • Measure the "dry" mass of each sample using a high-precision analytical balance.[13]

    • Characterize the pristine surface of a representative sample using techniques like Atomic Force Microscopy (AFM) for surface roughness and X-ray Photoelectron Spectroscopy (XPS) for surface composition.

  • This compound Exposure:

    • Mount the test and reference samples in the vacuum chamber of the AO facility.

    • Evacuate the chamber to a high vacuum (e.g., < 10^-6 Torr).

    • Expose the samples to a controlled beam of this compound. The key parameters to control and monitor are:

      • AO Flux: The number of oxygen atoms impinging on the surface per unit area per unit time (atoms/cm²·s).

      • AO Fluence: The total number of oxygen atoms that have impacted the surface over the exposure duration (atoms/cm²).

      • AO Energy: Typically around 5 eV.

      • Angle of Incidence: The angle at which the AO beam strikes the sample surface.

  • Post-Exposure Analysis:

    • After the desired AO fluence is reached, vent the chamber and carefully remove the samples.

    • Place the exposed samples in a vacuum oven to remove any absorbed species.

    • Measure the final "dry" mass of the exposed samples.

    • Characterize the exposed surface using AFM to measure changes in surface roughness and Scanning Electron Microscopy (SEM) to observe morphological changes.[1][4] XPS can be used to analyze the chemical changes on the surface.

  • Data Analysis:

    • Calculate Mass Loss: Mass Loss (Δm) = Initial Mass (m_i) - Final Mass (m_f)

    • Calculate Volume Loss: Volume Loss (ΔV) = Mass Loss (Δm) / Density (ρ)

    • Determine this compound Fluence: The AO fluence (F) is often determined by the mass loss of the reference material (e.g., Kapton® H), for which the erosion yield is well-known (typically 3.0 x 10⁻²⁴ cm³/atom).[13] Fluence (F) = Volume Loss of Kapton / Erosion Yield of Kapton

    • Calculate Erosion Yield of Test Material: Erosion Yield (E_y) = Volume Loss of Test Material / Fluence (F) The erosion yield is a critical parameter for predicting the long-term performance of a material in LEO.[14]

On-Orbit Experiment Protocol (based on MISSE)

Objective: To evaluate the long-term effects of the LEO space environment on material properties.

Procedure:

  • Pre-Flight Preparation:

    • Prepare test samples according to the specifications of the flight hardware.

    • Thoroughly clean and characterize the samples as described in the ground-based protocol (mass, surface roughness, composition). Flight-duplicate samples are often kept in a controlled environment on the ground for later comparison.[1]

  • On-Orbit Exposure:

    • Integrate the samples into the MISSE carrier.

    • Launch the carrier to the ISS and have it installed on the exterior by astronauts.

    • The samples are exposed to the LEO environment for an extended period (months to years). Environmental data (AO flux, UV radiation, temperature cycles) are often recorded by onboard sensors.

  • Post-Flight Analysis:

    • Retrieve the sample carrier from the ISS and return it to Earth.

    • Carefully de-integrate the samples in a cleanroom environment.

    • Perform the same detailed post-exposure analysis as for the ground-based tests (mass loss, surface roughness, chemical analysis).

Data Presentation

Quantitative data from this compound-material interaction studies are best presented in tabular format for clear comparison.

Table 1: this compound Erosion Yields of Various Materials

MaterialDensity (g/cm³)AO Fluence (atoms/cm²)Mass Loss (mg)Erosion Yield (x 10⁻²⁴ cm³/atom)Reference
Kapton® H (Reference)1.421.8 x 10²¹-3.00[13]
Kapton® CR--0.648< 0.03[4][5]
Kapton® CRC--1.0620.03[5]
Kapton® EN--20.7231.18[5]
Mylar® RSXR951--0.4080.02[5]
Kevlar® EXO™---Completely Eroded[4][5]
Densified CNT---Completely Eroded[4][5]
Epoxy/Silica (5 wt%)-1.97 x 10²¹-0.18[15]
7.0 wt% Si₈O₁₂ MC POSS PI-1.80 x 10²⁰-0.14[15]

Table 2: Change in Surface Roughness of Polymers After AO Exposure

MaterialPristine RMS Roughness (µm)AO-Exposed RMS Roughness (µm)Reference
Kapton® H---
Kapton® CRC3.0 ± 2.3664.5 ± 56.4[5]
Kapton® EN4.4 ± 2.6542.7 ± 97.1[5]
Kapton® EKJ-Significant Reduction[5]
Melinex® 453-Significant Reduction[5]
BEDS0.9116.9[5]
Mylar® RSXR95115.2 ± 5.3-[5]

Visualizations

Experimental_Workflow cluster_pre_exposure Pre-Exposure Characterization cluster_exposure This compound Exposure cluster_post_exposure Post-Exposure Analysis cluster_data_analysis Data Analysis p1 Sample Preparation (Cleaning & Drying) p2 Initial Mass Measurement p1->p2 p3 Pristine Surface Analysis (AFM, XPS) p2->p3 e1 Mount Samples in Vacuum Chamber p3->e1 e2 Ground-Based Simulation (AO Beam Exposure) e1->e2 e3 On-Orbit Exposure (e.g., MISSE) e1->e3 a1 Final Mass Measurement e2->a1 e3->a1 a2 Exposed Surface Analysis (AFM, SEM, XPS) a1->a2 d1 Calculate Mass Loss a2->d1 d2 Calculate Erosion Yield d1->d2 d3 Quantify Surface Roughness Change d1->d3

Caption: Experimental workflow for studying AO-material interactions.

AO_Interaction_Pathway cluster_effects Interaction Effects AO This compound (AO) ~5 eV Material Material Surface (e.g., Polymer) AO->Material Impacts Erosion Surface Erosion Material->Erosion Leads to Chemical Surface Chemistry Change Material->Chemical Reacts with MassLoss Mass Loss Erosion->MassLoss Roughness Surface Roughening Erosion->Roughness Optical Change in Optical Properties Roughness->Optical

Caption: Pathway of this compound interaction with a material surface.

References

Application Notes and Protocols for Testing Material Durability Against Atomic Oxygen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for testing the durability of materials against atomic oxygen (AO), a critical consideration for materials used in the Low Earth Orbit (LEO) environment. The protocols are based on established standards and practices to ensure consistency and comparability of results.

This compound is the most prevalent atmospheric species in LEO, at altitudes ranging from 200 to 700 km.[1] Spacecraft traveling at orbital velocities of approximately 7.8 km/s collide with these oxygen atoms, resulting in a high-energy impact of about 5 eV.[1][2] This energy is sufficient to break chemical bonds in many materials, particularly polymers, leading to surface erosion, degradation of mechanical and optical properties, and a shortened operational lifetime for spacecraft components.[2][3][4] Therefore, rigorous testing of material durability against AO is essential for the selection and qualification of materials for space applications.

The standard practice for ground laboratory evaluation of this compound interaction with materials for space applications is outlined in ASTM E2089.[5][6][7][8][9] These practices are designed to minimize variability in test results and facilitate comparison between different facilities and with in-space exposure data.[5][6][7][8]

Key Concepts and Terminology
  • This compound (AO): A highly reactive form of oxygen consisting of a single oxygen atom.

  • Low Earth Orbit (LEO): The region of space around Earth at altitudes between 200 and 2000 km.

  • This compound Fluence: The total number of this compound atoms impacting a unit area of a surface over a period of time, typically expressed in atoms/cm².

  • This compound Flux: The rate at which this compound atoms impact a unit area of a surface, typically expressed in atoms/(cm²·s).[1]

  • Erosion Yield (Eγ): The volume of a material eroded per incident oxygen atom, typically expressed in cm³/atom.[2][10] It is a key metric for quantifying a material's susceptibility to AO degradation.

Experimental Protocols

This section provides detailed methodologies for conducting this compound durability testing in a ground-based facility.

Test Specimen Preparation

Proper preparation of test specimens is crucial for obtaining accurate and reproducible results.

  • Sample Requirements:

    • Test samples should be solid and a minimum of three identical specimens from the same batch should be tested.[1]

    • For erosion yield determination, samples are typically round (diameter ≥ 5mm) or square (side length ≥ 5mm).[1]

    • The surface condition of the test samples should be representative of their intended use in space.[1]

  • Witness Samples:

    • Kapton H or Kapton HN are commonly used as witness samples to determine the this compound fluence of the test facility due to their well-characterized erosion yield of 3.00 × 10⁻²⁴ cm³/atom.[1]

    • Witness samples are typically 0.05mm thick and have dimensions similar to the test samples.[1]

  • Cleaning and Handling:

    • Samples should be handled with clean, lint-free gloves to avoid contamination.

    • Cleaning procedures should be carefully considered, as wiping or washing can alter the surface properties of some materials.[11] If cleaning is necessary, it should be done with a non-reactive solvent and the procedure should be documented.

  • Dehydration and Pre-exposure Weighing:

    • Non-metallic samples should be dehydrated in a vacuum desiccator to remove absorbed moisture, which can affect mass measurements.[11]

    • After dehydration, the initial mass of each test sample (m₀) and control sample (mc₀) should be accurately measured using a microbalance with an accuracy of at least 0.1 mg.[1]

This compound Exposure

The exposure of test specimens to this compound is conducted in a specialized ground-based simulation facility.

  • Facility Requirements:

    • This compound Energy: Should be approximately 5.0 eV to simulate LEO conditions.[1]

    • This compound Flux: Typically in the range of 10¹⁴ to 10¹⁶ atoms/(cm²·s).[1]

    • Flux Uniformity: The variation in AO flux across the sample exposure area should not exceed ±10%.[1]

    • Vacuum Environment: The base pressure in the test chamber (without the AO beam) should be less than 1 × 10⁻³ Pa.[1]

  • Exposure Procedure:

    • Mount the test samples, witness samples, and control samples in the sample holder. Control samples should be shielded from the AO beam.

    • Evacuate the test chamber to the required base pressure.

    • Introduce high-purity oxygen gas and activate the this compound source.

    • Expose the samples to the AO beam for the predetermined duration or until the desired fluence is achieved.

    • Continuously monitor and record key test parameters such as chamber pressure, sample temperature, and AO flux.

    • After the exposure period, turn off the AO source and vent the chamber to atmospheric pressure.

    • Carefully remove the samples from the chamber.

Post-Exposure Analysis

After exposure, the samples are analyzed to quantify the extent of material degradation.

  • Mass Loss Measurement:

    • Dehydrate the exposed test samples (m₁) and control samples (mc₁) in a vacuum desiccator.

    • Weigh the samples using the same microbalance as for the pre-exposure measurements.

  • Calculation of this compound Fluence (F):

    • The AO fluence is determined from the mass loss of the Kapton witness sample using the following equation:

      • F = Δmₖ / (ρₖ * Aₖ * Eγₖ)

      • Where:

        • Δmₖ is the mass loss of the Kapton witness sample.

        • ρₖ is the density of Kapton (1.42 g/cm³).

        • Aₖ is the exposed surface area of the Kapton witness sample.

        • Eγₖ is the erosion yield of Kapton (3.0 × 10⁻²⁴ cm³/atom).

  • Calculation of Erosion Yield (Eγ) of the Test Material:

    • The erosion yield of the test material is calculated using the following equation:

      • Eγ = Δm / (ρ * A * F)

      • Where:

        • Δm is the mass loss of the test sample (corrected for any mass change in the control sample).

        • ρ is the density of the test material.

        • A is the exposed surface area of the test sample.

        • F is the calculated this compound fluence.

  • Surface Characterization:

    • The surface morphology of the exposed samples should be examined using techniques such as Scanning Electron Microscopy (SEM) to observe changes in texture and the formation of erosion patterns.

    • Changes in surface roughness can be quantified using Atomic Force Microscopy (AFM) or profilometry.

    • Changes in optical properties, such as solar absorptance and thermal emittance, can also be measured if relevant to the material's application.

Data Presentation

Quantitative data from this compound durability testing is most effectively presented in tabular format for easy comparison between different materials.

Table 1: this compound Erosion Yield of Common Spacecraft Materials

MaterialTypeDensity (g/cm³)Erosion Yield (x 10⁻²⁴ cm³/atom)Reference
Kapton® H/HNPolyimide1.423.00[1][2]
Mylar®Polyester1.393.39[12]
Teflon® FEPFluoropolymer2.15<0.05[2]
Teflon® PTFEFluoropolymer2.17<0.05[12]
PolyethylenePolymer0.943.70[2]
PolycarbonatePolymer1.202.80[12]
SiliconePolymerVaries<0.05[2]
Graphite (fiber direction)Carbon2.251.70[12]
Carbon Fiber CompositeCompositeVaries2.10[12]
AluminumMetal2.70<0.0005[12]
SilverMetal10.491.10[12]
TitaniumMetal4.510.0039[2]
TungstenMetal19.250.00044[2]

Visualizations

Logical Relationship: Effect of this compound on Spacecraft Materials in LEO

LEO_AO_Effects cluster_LEO Low Earth Orbit Environment cluster_Spacecraft Spacecraft Interaction cluster_Material Material Degradation cluster_Consequences System-Level Consequences LEO High Vacuum Solar Radiation This compound Spacecraft Spacecraft at Orbital Velocity (~7.8 km/s) LEO->Spacecraft Contains Collision High-Energy Impact (~5 eV) Spacecraft->Collision Leads to Degradation Surface Erosion Mass Loss Changes in Properties Collision->Degradation Causes Consequences Reduced Component Lifespan Compromised Mission Performance Degradation->Consequences Results in

Caption: Logical flow of this compound effects in LEO.

Experimental Workflow: this compound Durability Testing

AO_Testing_Workflow cluster_Preparation 1. Sample Preparation cluster_Exposure 2. AO Exposure cluster_Analysis 3. Post-Exposure Analysis cluster_Reporting 4. Reporting A Select & Clean Test & Witness Samples B Dehydrate Samples (Vacuum Desiccator) A->B C Pre-Exposure Mass Measurement B->C D Mount Samples in Test Chamber C->D E Evacuate Chamber & Initiate AO Beam D->E F Expose to Predetermined AO Fluence E->F G Dehydrate Samples F->G H Post-Exposure Mass Measurement G->H I Calculate Mass Loss, Fluence & Erosion Yield H->I J Surface Characterization (SEM, AFM) H->J K Tabulate Data & Generate Report I->K J->K

Caption: Workflow for AO durability testing.

References

Application Notes and Protocols for Atomic Oxygen in Semiconductor Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of atomic oxygen in key semiconductor manufacturing processes. This compound, a highly reactive species, plays a critical role in photoresist stripping, surface cleaning and preparation, low-temperature silicon dioxide growth, and the etching of low-k dielectric materials.

Photoresist Stripping (Ashing)

This compound is widely used for the complete and clean removal of photoresist materials after lithography and etching processes. This dry process, often referred to as plasma ashing, is favored over wet chemical stripping due to reduced chemical waste and lower risk of damaging sensitive device structures.[1][2]

Principle of Operation

In a plasma environment, molecular oxygen (O₂) is dissociated into highly reactive this compound radicals (O•). These radicals react with the organic polymer-based photoresist, breaking it down into volatile byproducts such as carbon dioxide (CO₂), carbon monoxide (CO), and water (H₂O), which are then evacuated from the chamber.[1]

Experimental Protocol: Plasma Ashing of Photoresist

This protocol describes a typical process for stripping a standard positive photoresist from a silicon wafer using an inductively coupled plasma (ICP) asher.

1. Wafer Loading:

  • Load the silicon wafer with the photoresist layer into the plasma asher chamber.

  • Ensure the wafer is centered on the chuck for uniform processing.

2. Chamber Purge and Pump-Down:

  • Purge the chamber with nitrogen (N₂) to remove ambient air and moisture.

  • Pump the chamber down to a base pressure of approximately 10 mTorr.

3. Process Gas Introduction:

  • Introduce high-purity oxygen (O₂) gas into the chamber at a controlled flow rate.

4. Plasma Ignition and Photoresist Stripping:

  • Ignite the plasma by applying RF power to the ICP source.

  • The this compound generated in the plasma reacts with and removes the photoresist.

  • The wafer may be heated to enhance the stripping rate.[3]

5. Endpoint Detection:

  • Monitor the plasma emission spectrum for the disappearance of CO and OH emission lines, indicating the complete removal of the photoresist.[1]

  • Alternatively, use a timed process based on predetermined stripping rates.

6. Over-Ash and Chamber Purge:

  • Continue the process for a short period (e.g., 10-20% of the main ash time) to ensure all residues are removed.

  • Turn off the RF power and stop the O₂ flow.

  • Purge the chamber with N₂ to remove any remaining reactive species and byproducts.

7. Wafer Unloading:

  • Vent the chamber to atmospheric pressure with N₂.

  • Unload the clean wafer.

Quantitative Data: Photoresist Stripping
ParameterValueReference
Typical Ashing Rate 1,600 Å/min (for a load of 25 wafers)[4]
RF Power 100 - 500 W (for single-wafer tools)[1]
Pressure 0.25 - 2.0 Torr[1]
Temperature 100 - 200 °C[1]
O₂ Flow Rate 50 - 200 sccm[2]

Experimental Workflow: Photoresist Stripping

G cluster_prep Preparation cluster_process Processing cluster_completion Completion wafer_loading Wafer Loading pump_down Chamber Pump-Down wafer_loading->pump_down Place wafer in chamber gas_intro O₂ Gas Introduction pump_down->gas_intro Evacuate chamber plasma_ignition Plasma Ignition & Ashing gas_intro->plasma_ignition Introduce O₂ endpoint Endpoint Detection plasma_ignition->endpoint Monitor plasma emission over_ash Over-Ash endpoint->over_ash Photoresist cleared purge N₂ Purge over_ash->purge Ensure complete removal wafer_unloading Wafer Unloading purge->wafer_unloading Remove reactive species

Workflow for photoresist stripping using this compound.

Surface Cleaning and Preparation

This compound is highly effective for removing organic contaminants from wafer surfaces, a critical step before subsequent processing like thin film deposition or gate oxide growth. This cleaning process ensures a pristine surface, leading to improved film adhesion and device performance.[5][6]

Principle of Operation

Similar to photoresist stripping, this compound radicals generated in a plasma react with organic residues (hydrocarbons, etc.) on the wafer surface. This reaction converts the contaminants into volatile compounds that are subsequently pumped out of the vacuum chamber, leaving a clean, and often hydrophilic, silicon surface.[5]

Experimental Protocol: Silicon Wafer Surface Cleaning

This protocol outlines a procedure for the surface cleaning of a silicon wafer using a remote plasma source to minimize potential ion-induced damage.

1. Wafer Handling and Loading:

  • Handle the wafer with clean, non-contaminating tweezers.

  • Load the wafer into the load-lock of the plasma cleaning system.

2. Transfer and Pump-Down:

  • Transfer the wafer into the main processing chamber.

  • Pump the chamber down to a high vacuum base pressure (< 1 mTorr).

3. Process Gas Flow:

  • Introduce a mixture of high-purity oxygen (O₂) and argon (Ar) into the remote plasma source. Argon is often used to stabilize the plasma.

4. Remote Plasma Generation and Surface Cleaning:

  • Apply microwave or RF power to the remote plasma source to generate this compound.

  • The reactive species are directed towards the wafer surface, where they react with and remove organic contaminants.

  • The wafer is typically kept at or near room temperature.

5. Process Termination and Purge:

  • After the specified cleaning time, turn off the power to the plasma source and stop the gas flow.

  • Purge the chamber with high-purity nitrogen.

6. Wafer Unloading:

  • Vent the chamber with nitrogen and transfer the wafer back to the load-lock.

  • Remove the clean wafer from the system for immediate further processing.

Quantitative Data: Surface Cleaning
ParameterValueReference
Typical Cleaning Time 30 - 60 seconds[6]
Microwave Power 300 W[7]
Pressure 4.0 x 10⁻¹ mbar[7]
Gas Composition O₂ / Ar mixture
Resulting Surface Hydrophilic[5]

Logical Relationship: Surface Contamination Removal

G O2 Molecular Oxygen (O₂) Plasma RF/Microwave Plasma O2->Plasma Dissociation Atomic_O This compound (O•) Plasma->Atomic_O Contaminants Organic Surface Contaminants (CₓHᵧ) Atomic_O->Contaminants Oxidation Reaction Volatile_Products Volatile Byproducts (CO₂, CO, H₂O) Contaminants->Volatile_Products Clean_Surface Clean Wafer Surface Contaminants->Clean_Surface Removal leads to Vacuum_Pump Vacuum Pump Volatile_Products->Vacuum_Pump Evacuation G Ozone Ozone (O₃) UV_Light UV Light (hν) Ozone->UV_Light Photodissociation Atomic_O This compound (O•) UV_Light->Atomic_O Silicon Silicon (Si) Surface Atomic_O->Silicon Oxidation SiO2 Silicon Dioxide (SiO₂) Film Silicon->SiO2 Forms G cluster_prep Preparation cluster_process Etching Process cluster_completion Completion wafer_loading Load Masked Wafer pump_down Chamber Pump-Down wafer_loading->pump_down gas_intro Introduce CF₄/O₂/Ar pump_down->gas_intro plasma_etch ICP-RIE Plasma Etch gas_intro->plasma_etch endpoint Endpoint Detection plasma_etch->endpoint post_etch_clean Post-Etch Cleaning endpoint->post_etch_clean wafer_unloading Unload Wafer post_etch_clean->wafer_unloading

References

Application Notes & Protocols for Studying the Effects of Atomic Oxygen on Composite Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the effects of atomic oxygen (AO) on composite materials. This information is critical for the development and qualification of materials used in low Earth orbit (LEO) environments where this compound is a significant contributor to material degradation.

Introduction to this compound Effects on Composites

In the low Earth orbit (LEO) environment, from approximately 200 to 700 km in altitude, this compound is the predominant atmospheric species.[1] Spacecraft orbiting in LEO collide with these oxygen atoms at high velocities, resulting in kinetic energies of about 4.5 to 5.0 eV.[1][2] This energy is sufficient to break chemical bonds in polymeric materials, which are common matrices for composites.[2][3]

The primary effect of AO on polymer matrix composites is erosive degradation.[4][5] The AO chemically reacts with the organic components of the composite, leading to mass loss, changes in surface morphology, and degradation of mechanical and thermal properties.[5][6][7] Reinforcing fibers, such as carbon or glass, may also be affected, though often at different rates than the matrix.[4][8] Understanding these effects is crucial for predicting the long-term durability of composite materials in space.

Experimental Workflow for AO Effects Studies

A typical study on the effects of this compound on composite materials follows a structured workflow, from initial material preparation to post-exposure analysis. This workflow ensures systematic and reproducible results.

AO_Workflow cluster_pre Pre-Exposure cluster_exp Exposure cluster_post Post-Exposure Analysis cluster_data Data Analysis & Reporting A Material Selection & Preparation B Initial Characterization (Mass, Surface, Mechanical) A->B C This compound Exposure (Ground-Based Facility) B->C D Control Sample Handling E Mass Loss Measurement D->E F Surface Morphology Analysis E->F G Surface Composition Analysis F->G H Mechanical Property Testing G->H I Calculation of Erosion Yield H->I J Comparison with Control I->J K Reporting of Findings J->K

Caption: Experimental workflow for studying this compound effects.

Key Experimental Protocols

Detailed and standardized protocols are essential for obtaining reliable and comparable data on the effects of this compound. The following protocols are based on established practices, including the ASTM E2089 standard.[9][10][11][12][13][14]

Protocol for Sample Preparation and Pre-Exposure Characterization
  • Sample Preparation :

    • Cut composite material samples to standard dimensions (e.g., 2.5 cm x 2.5 cm). The thickness should be representative of the intended application.

    • Clean the samples to remove any surface contaminants. A gentle wipe with a lint-free cloth dampened with a non-reactive solvent like isopropanol (B130326) is often sufficient.

    • Condition the samples by placing them in a vacuum chamber overnight to desorb any absorbed atmospheric moisture.[5][15] This is crucial for accurate initial mass measurements.

  • Initial Mass Measurement :

    • Use a high-precision microbalance (accuracy of at least 0.1 mg) to measure the initial mass of each conditioned sample.[1]

    • Record the mass measurements over a short period after removal from the vacuum to account for any rapid moisture absorption. A linear regression of these measurements can be used to determine the dry mass at the moment of removal.[5]

  • Initial Surface Characterization :

    • Surface Morphology : Analyze the pristine surface of a representative sample using Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) to document the initial surface topography and roughness.[6][16]

    • Surface Composition : Use X-ray Photoelectron Spectroscopy (XPS) to determine the elemental composition of the surface.[16]

  • Control Samples :

    • Designate a set of control samples that will not be exposed to this compound but will undergo all other handling and environmental conditions. This helps to isolate the effects of AO from other potential factors like thermal cycling or outgassing.

Protocol for this compound Exposure in a Ground-Based Facility

Ground-based simulation facilities are used to accelerate the exposure to this compound.[17][18] These facilities typically use an energy source, such as an electron-cyclotron resonance (ECR) plasma source or a pulsed laser, to generate a beam of this compound.[17][19]

  • Facility Setup :

    • The facility should be capable of generating a neutral this compound beam with an energy of approximately 5 eV.[1][18]

    • The AO flux should be in the range of 10¹⁴ to 10¹⁶ atoms/(cm²·s).[1]

    • The base pressure in the vacuum chamber should be less than 1x10⁻³ Pa before introducing the oxygen source gas.[1]

  • Sample Mounting :

    • Mount the test samples on a sample holder within the vacuum chamber, ensuring they are perpendicular to the AO beam for normal incidence exposure.

    • Include "witness" samples of a well-characterized material like Kapton H® alongside the test samples. These are used to calculate the actual AO fluence received by the samples.[5][15]

  • Exposure Procedure :

    • Evacuate the chamber to the required base pressure.

    • Introduce high-purity oxygen gas and activate the AO source.

    • Expose the samples for a predetermined duration to achieve the target AO fluence. The total fluence is the flux multiplied by the exposure time.

    • Continuously monitor the chamber pressure and AO source parameters during the exposure.

    • After the exposure is complete, deactivate the AO source and vent the chamber to atmospheric pressure.

Protocol for Post-Exposure Analysis
  • Mass Loss Measurement :

    • Carefully remove the exposed samples and the control samples from the chamber.

    • Condition the samples in a vacuum chamber overnight to remove any absorbed species.

    • Measure the final mass of both the exposed and control samples using the same procedure as the initial mass measurement.

    • The mass loss due to AO is the difference between the initial and final dry masses, corrected for any mass change observed in the control samples.

  • Calculation of Erosion Yield :

    • The erosion yield (Ey) is a critical parameter that quantifies the material's susceptibility to AO erosion. It is calculated using the following formula[1][2]: Ey = ΔM / (A * ρ * F) Where:

      • ΔM is the mass loss of the sample (g)

      • A is the exposed surface area of the sample (cm²)

      • ρ is the density of the material (g/cm³)

      • F is the this compound fluence (atoms/cm²)

  • Surface Morphology Analysis :

    • Use SEM and AFM to examine the surface of the exposed samples.[6][16] Look for changes in texture, the formation of erosion patterns (e.g., cones, pits), and exposure of the reinforcing fibers.[4][5]

    • Quantify the change in surface roughness using optical profilometry or AFM.[2][5]

  • Surface Composition Analysis :

    • Perform XPS analysis on the exposed surfaces to identify changes in the elemental composition.[7][16] This can reveal the preferential erosion of certain elements and the formation of an oxidized surface layer.

  • Mechanical Property Testing :

    • If applicable, conduct mechanical tests such as three-point bending for flexural strength or tensile tests to evaluate the degradation of the bulk mechanical properties.[6][20][21]

Data Presentation

Quantitative data from these experiments should be summarized in a clear and structured format to facilitate comparison between different materials and exposure conditions.

Table 1: this compound Erosion Yield of Various Composite Materials

Composite MaterialMatrixReinforcementAO Fluence (atoms/cm²)Erosion Yield (x 10⁻²⁴ cm³/atom)Reference
Nextel 312 / poly(BAF-oda-fu)PolybenzoxazineAlumina FabricNot Specified4.32[14]
Nextel 312 / poly(BAF-oda-fu-POSS)POSS-PolybenzoxazineAlumina FabricNot Specified4.00[14]
Kapton H®PolyimideNone1-4 years in LEO3.0[5]
Carbon Fiber / EpoxyEpoxyCarbon Fiber3.82 x 10²⁰Not specified, but showed degradation[21]
Glass Fiber / Polyimide with nano-SiO₂PolyimideGlass FiberNot SpecifiedDecreased by 83.6% with filler[8]

Table 2: Changes in Surface Roughness of Materials Exposed to this compound

MaterialPristine RMS Roughness (µm)AO-Exposed RMS Roughness (µm)AO Fluence (atoms/cm²)Reference
Kapton® CRNot SpecifiedIncreasedNot Specified[5]
Mylar® RSXR951Not SpecifiedIncreasedNot Specified[5]
GFRPNot SpecifiedIncreased3.07 x 10²⁰[2]

Synergistic Effects

It is important to note that in the actual LEO environment, materials are exposed to a combination of factors, including this compound, vacuum ultraviolet (VUV) radiation, thermal cycling, and charged particles.[7][22] These factors can have synergistic effects, meaning their combined impact is greater than the sum of their individual effects.[7] Advanced ground-based facilities can simulate these combined environments to provide a more accurate prediction of material performance in space.[17][18][19]

Signaling Pathways and Logical Relationships

The degradation of composite materials by this compound involves a series of interconnected processes. The following diagram illustrates the logical relationships in the AO degradation process.

AO_Degradation_Pathway cluster_environment LEO Environment cluster_interaction Material Interaction cluster_effects Observable Effects cluster_consequences Performance Consequences A This compound (5 eV) D Surface Reaction (Oxidation of Polymer Matrix) A->D B VUV Radiation B->D C Thermal Cycling C->D E Mass Loss D->E F Surface Roughening D->F G Formation of Volatile Byproducts (CO, CO2, H2O) D->G H Fiber Exposure D->H I Degradation of Mechanical Properties E->I F->I J Changes in Thermal & Optical Properties F->J H->I

Caption: AO degradation pathway in composite materials.

References

Troubleshooting & Optimization

challenges in accurately simulating the LEO atomic oxygen environment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the accurate simulation of the Low Earth Orbit (LEO) atomic oxygen (AO) environment. It is intended for researchers, scientists, and professionals working on materials and drug development for space applications.

Frequently Asked Questions (FAQs)

Q1: Why are the material erosion results from my ground-based simulator inconsistent with actual spaceflight data?

A1: This is a common and complex issue. Discrepancies often arise because ground-based facilities cannot perfectly replicate all conditions of the LEO environment simultaneously. Key factors that differ include:

  • Synergistic Effects: In LEO, materials are exposed to AO, vacuum ultraviolet (VUV) radiation, thermal cycling, and charged particles concurrently.[1][2][3] The combined effect of these factors can accelerate material degradation in ways that single-factor ground tests cannot predict.[1][4][5] For example, VUV radiation can weaken polymer chemical bonds, making them more susceptible to subsequent AO attack.[5][6]

  • AO Beam Characteristics: Ground facilities may produce AO with different energy distributions, directionality, and purity compared to the LEO environment.[7] While LEO AO has a directed energy of approximately 5 eV, many simulators produce AO with a broader energy range or a more isotropic (less directional) flux.[7][8]

  • Facility-Specific Byproducts: Simulators can introduce unintended reactive species, ions, or significant VUV radiation that are not characteristic of LEO, complicating the interpretation of results.[9][10][11] Laser detonation sources, for instance, can be accompanied by high levels of VUV.[10][12]

Q2: My experiment is showing accelerated degradation. How can I determine if it's caused by this compound or the VUV radiation from my simulator?

A2: Decoupling the effects of AO and VUV is a critical challenge. Here are several strategies:

  • VUV Filtering: Some advanced facilities incorporate methods to mitigate VUV radiation, such as using selective reflection systems, to provide a purer AO beam.[10] Inquire with your facility operator about such capabilities.

  • Sequential Exposures: Conduct experiments where samples are exposed to VUV radiation alone, AO alone, and then both simultaneously or sequentially.[13][14] While this doesn't perfectly capture synergistic effects, it can help isolate the primary cause of degradation.

  • Witness Samples: Use materials with well-characterized responses to both AO and VUV. For example, Kapton® HN is highly sensitive to AO erosion, while materials with SiO2 coatings are more resistant to AO but can still be affected by VUV. Comparing their degradation can provide clues.

  • In-situ Diagnostics: Employ diagnostic tools like mass spectrometers to characterize the beam's composition and identify the presence of VUV photons and ionic species.[15][16]

Q3: What are the primary differences between the main types of ground-based this compound simulators?

A3: AO simulators are diverse, each with inherent advantages and limitations. The main types include laser detonation, plasma-based systems (RF and low-frequency), and ion beam sources. Their key characteristics are summarized below.

FeatureLaser Detonation SourceRF Plasma Asher (e.g., 13.56 MHz)Low-Frequency Plasma Asher (e.g., 30-35 kHz)Ion Beam with Neutralizer
AO Kinetic Energy ~5 eV (LEO equivalent)[8][9]Thermal (~0.04 eV)[7]Hyperthermal (0.3 - 0.9 eV)[17]Tunable, can achieve 5 eV
Energy Spread Can be broadNarrow, thermalBroader than thermalNarrow, well-defined
Beam Directionality Highly directed pulsed beam[18]Isotropic (non-directional)[7]More directed than RF plasma[7][17]Highly directed
Typical Byproducts VUV radiation, ions, metastables[10][16]VUV radiation, ionsVUV radiation, ionsPotential for incomplete neutralization
Primary Use Case LEO simulation, accelerated testing[9]Material screening, surface cleaningBetter LEO erosion prediction than RF[17]Research, precise energy studies

Q4: How can I ensure the this compound flux and fluence values in my experiment are accurate and calibrated?

A4: Accurate flux and fluence measurement is essential for comparing results across different facilities and with spaceflight data.

  • Use of Witness Samples: The most common method is to use a witness sample of a well-characterized material, such as Kapton® H polyimide.[11][19] The mass loss of the Kapton sample is measured, and its known erosion yield (typically 3.0 × 10⁻²⁴ cm³/atom in LEO) is used to calculate the total AO fluence.[19]

  • Standardized Procedures: Follow established standards for AO testing, such as ASTM E2089.[20][21] These practices are designed to minimize variability and improve the comparability of results between different facilities.[22][23][24]

  • Facility Calibration: The facility operator should provide documentation on the calibration of their AO source, including flux distribution maps across the sample exposure area.[15][25] Flux can be non-uniform, so understanding the exposure profile is crucial.[15]

  • In-situ Flux Monitors: Some advanced facilities may use in-situ measurement tools like catalytic probes or quadrupole mass spectrometers (QMS) to monitor the AO flux in real-time.[15]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your simulation experiments.

Issue 1: Unexpectedly High Erosion of AO-Resistant Coatings (e.g., SiO₂)

  • Possible Cause: Synergistic damage from VUV radiation or contamination in the AO beam. While silica (B1680970) is resistant to AO, VUV can alter its properties or the properties of the underlying material.

  • Troubleshooting Steps:

    • Request a characterization of the VUV spectrum and intensity from your facility operator.

    • Analyze the sample surface using techniques like X-ray Photoelectron Spectroscopy (XPS) to detect unexpected chemical changes or contaminants.

    • Expose a coated sample to VUV radiation alone to isolate its effect.

Issue 2: Material Surface Shows a Different Morphology (e.g., cone formation) than Expected from Spaceflight.

  • Possible Cause: The directionality and energy of the ground-based AO beam differ significantly from LEO. Isotropic plasma ashers tend to produce a different surface texture than the highly directional 5 eV AO experienced in orbit.[7] The presence of inorganic pigments can also lead to different shielding effects under directed versus isotropic attack.[7]

  • Troubleshooting Steps:

    • Review the specifications of the AO source. A directed beam source (e.g., laser detonation) is more likely to replicate LEO-like surface texturing.

    • Use Scanning Electron Microscopy (SEM) to compare your sample's surface with images from materials returned from space missions like the LDEF or MISSE.[5][21]

Issue 3: Inconsistent Results Between Different Test Runs in the Same Facility.

  • Possible Cause: Fluctuation in the AO source's performance, variations in vacuum chamber conditions, or sample contamination.

  • Troubleshooting Steps:

    • Always run a witness sample (e.g., Kapton) with every exposure to normalize the results.

    • Follow a strict, documented protocol for sample handling and preparation to avoid introducing surface contaminants.

    • Review the facility's operational logs to check for any variations in parameters like chamber pressure, power to the AO source, or gas flow rates.

Visualizations and Protocols

Logical Diagram: The Challenge of LEO Environment Replication

This diagram illustrates the key environmental factors in LEO and why they are difficult to simulate simultaneously and accurately in a ground-based facility.

LEO_Simulation_Challenges Challenges in Simulating the LEO Environment cluster_LEO True LEO Environment cluster_Ground Ground-Based Simulation cluster_Challenges LEO Key LEO Factors AO 5 eV this compound VUV VUV Radiation (<200 nm) TC Thermal Cycling (-100°C to +100°C) VAC High Vacuum SIM Simulated Factors AO_Sim AO Source VUV_Sim VUV Lamps TC_Sim Heater/Cooler VAC_Sim Vacuum Pumps C1 Energy Mismatch: Most sources are not 5 eV AO_Sim->C1 Energy C2 Synergy Lost: Difficult to combine all factors accurately AO_Sim->C2 Synergy C3 Byproducts: Sources add ions, metastables, extra VUV AO_Sim->C3 Purity C4 Directionality: Isotropic plasma vs. directed LEO flux AO_Sim->C4 Direction VUV_Sim->C2 TC_Sim->C2

Caption: Key LEO factors and the challenges in their ground-based replication.

Experimental Workflow: Troubleshooting Material Erosion Discrepancies

This workflow provides a systematic approach for researchers to diagnose why their experimental results may not align with expected in-space performance.

Troubleshooting_Workflow Workflow for Troubleshooting Erosion Discrepancies cluster_synergy Synergy Analysis cluster_beam Beam Analysis cluster_protocol Protocol Review start Discrepancy Observed: Ground test ≠ Space data check_synergy 1. Assess Synergistic Effects start->check_synergy check_beam 2. Characterize AO Beam start->check_beam check_protocol 3. Review Experimental Protocol start->check_protocol synergy_vuv Is VUV a factor? check_synergy->synergy_vuv synergy_tc Is thermal cycling a factor? check_synergy->synergy_tc beam_energy Verify AO Energy (~5 eV) check_beam->beam_energy beam_flux Calibrate Flux/Fluence check_beam->beam_flux beam_purity Check for ions/VUV check_beam->beam_purity protocol_handling Check Sample Handling check_protocol->protocol_handling protocol_measurement Verify Mass Loss Measurement check_protocol->protocol_measurement protocol_standard Compare to ASTM E2089 check_protocol->protocol_standard conclusion Identify Primary Cause of Discrepancy synergy_vuv->conclusion synergy_tc->conclusion beam_energy->conclusion beam_flux->conclusion beam_purity->conclusion protocol_handling->conclusion protocol_measurement->conclusion protocol_standard->conclusion

Caption: A step-by-step workflow to diagnose material erosion discrepancies.

Experimental Protocol: Mass Loss Measurement for AO Erosion (Based on ASTM E2089)

This section provides a detailed methodology for a key experiment: determining the this compound erosion yield of a material via mass loss measurement. This protocol is adapted from the principles outlined in the ASTM E2089 standard.[20][21]

1. Objective: To quantify the this compound erosion yield (Eᵧ) of a test material by measuring its mass loss after exposure in a ground-based simulation facility and comparing it to the mass loss of a reference material (Kapton® H).

2. Materials & Equipment:

  • Test material samples (typically 1x1 inch squares).

  • Reference material: Kapton® H film of known thickness.

  • Analytical balance with a precision of ±10 µg or better.

  • Vacuum chamber / desiccator for pre- and post-exposure conditioning.

  • AO simulation facility.

  • Non-serrated, clean forceps for sample handling.

  • Sample holder compatible with the AO facility.

3. Methodology:

  • Step 1: Pre-Exposure Sample Preparation & Measurement

    • Clean all samples (test and reference) with a gentle stream of nitrogen gas to remove surface particulates. Avoid solvents unless specified for your material.

    • Place samples in a vacuum desiccator for at least 24 hours to remove adsorbed water and other volatile species.

    • After conditioning, measure the initial mass (Mᵢ) of each sample using the analytical balance. Record the mass to the highest precision possible. Repeat the measurement three times for an average.

    • Measure the surface area (A) of each sample that will be exposed to the AO beam.

  • Step 2: Mounting and Exposure

    • Using clean forceps, mount the test samples and at least one Kapton® H reference sample in the sample holder. Ensure the reference sample is placed in a location representative of the flux experienced by the test samples.

    • Load the sample holder into the AO simulation facility.

    • Evacuate the chamber to the required base pressure (typically < 10⁻⁵ torr).[11]

    • Expose the samples to the this compound beam for the desired duration or until a target fluence is achieved. Record all facility operational parameters (e.g., source power, chamber pressure, exposure time).

  • Step 3: Post-Exposure Measurement & Analysis

    • After the exposure is complete, vent the chamber and carefully remove the sample holder.

    • Place the exposed samples back into the vacuum desiccator for 24 hours to allow for outgassing of any trapped species and to ensure a consistent conditioning state before the final mass measurement.

    • Measure the final mass (Mᶠ) of each sample using the same analytical balance.

    • Calculate the total mass loss (ΔM) for each sample: ΔM = Mᵢ - Mᶠ .

  • Step 4: Calculation of Erosion Yield

    • Calculate AO Fluence (F): Use the mass loss of the Kapton® H reference sample to determine the total this compound fluence.

      F (atoms/cm²) = ΔMₖₐₚₜₒₙ / (Aₖₐₚₜₒₙ * ρₖₐₚₜₒₙ * Eₖₐₚₜₒₙ) Where:

      • ΔMₖₐₚₜₒₙ = Mass loss of Kapton (g)

      • Aₖₐₚₜₒₙ = Exposed area of Kapton (cm²)

      • ρₖₐₚₜₒₙ = Density of Kapton (1.42 g/cm³)[19]

      • Eₖₐₚₜₒₙ = Erosion yield of Kapton (3.0 x 10⁻²⁴ cm³/atom)[19]

    • Calculate Test Material Erosion Yield (Eᵧ): Use the calculated fluence and the mass loss of your test material to find its erosion yield.

      Eᵧ (cm³/atom) = ΔMₜₑₛₜ / (Aₜₑₛₜ * ρₜₑₛₜ * F) Where:

      • ΔMₜₑₛₜ = Mass loss of the test material (g)

      • Aₜₑₛₜ = Exposed area of the test material (cm²)

      • ρₜₑₛₜ = Density of the test material (g/cm³)

      • F = Calculated AO fluence from the Kapton sample (atoms/cm²)

4. Reporting: Report the calculated erosion yield for the test material, the total AO fluence of the exposure, and a full description of the AO facility and exposure parameters used. Include any observations from SEM or other surface analysis techniques.

References

Technical Support Center: Mitigating Atomic Oxygen Erosion on Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to mitigate the erosive effects of atomic oxygen (AO) on polymeric materials.

Troubleshooting Guides

Problem: My polymer sample is showing higher than expected erosion after AO exposure.

Possible Cause Troubleshooting Step
Inaccurate AO Fluence Calculation: The actual this compound fluence in your test environment may be higher than estimated.Action: Recalibrate your AO source or use a Kapton® witness sample with a known erosion yield to accurately determine the AO fluence. The erosion yield of Polyimide Kapton H is a well-characterized standard at 3.0 x 10⁻²⁴ cm³/atom for LEO 4.5 eV this compound.[1]
Presence of Contaminants: Surface contaminants on the polymer can accelerate AO erosion.Action: Ensure rigorous cleaning and handling protocols for your polymer samples before AO exposure. Use appropriate solvents and techniques to remove any organic or inorganic residues.
Synergistic Effects with UV Radiation: Simultaneous exposure to Ultraviolet (UV) radiation can enhance the erosive effects of AO on some polymers.Action: If your experimental setup involves a UV source, consider performing a control experiment with AO exposure alone to isolate the effect of UV radiation.
Incorrect Material Specification: The polymer you are using may have a naturally higher erosion yield than anticipated.Action: Verify the exact grade and composition of your polymer. Consult material datasheets and literature for its known AO erosion characteristics.

Problem: My protective coating is delaminating or failing prematurely.

Possible Cause Troubleshooting Step
Poor Adhesion: The coating did not adhere properly to the polymer substrate.Action: Optimize your deposition process. This may involve surface pre-treatment of the polymer (e.g., plasma cleaning) to improve adhesion.
High Internal Stress: Thick coatings can develop internal stresses, leading to cracking and delamination, especially under thermal cycling.[2]Action: Consider using thinner, pinhole-free coatings. Atomic Layer Deposition (ALD) can produce very thin (~35 Å) and effective protective layers of materials like Al₂O₃.[2]
Defects and Pinholes: Microscopic defects in the coating can allow AO to penetrate and attack the underlying polymer, leading to undercutting and subsequent coating failure.[3][4]Action: Characterize your coating for defects using techniques like scanning electron microscopy (SEM). Optimize deposition parameters to minimize pinhole formation.
Surface Roughness of the Substrate: A rough polymer surface can lead to a protective coating with a higher defect density.[3][4]Action: Ensure the polymer substrate is as smooth as possible before coating deposition to achieve a low-defect-density protective layer.[4]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern for polymers in Low Earth Orbit (LEO)?

A1: this compound is the most abundant species in the LEO environment, from altitudes of 160km to 650km.[5] Spacecraft traveling at orbital velocities collide with these oxygen atoms at high energies (around 4.5 ± 1 eV).[5] This energy is sufficient to break the chemical bonds in most organic polymers, leading to oxidation and subsequent erosion of the material.[5] This erosion can degrade the physical, chemical, and optical properties of the polymer, potentially compromising spacecraft components.[5]

Q2: How can I protect my polymer-based components from this compound erosion?

A2: There are two primary strategies for protecting polymers from AO erosion:

  • Protective Coatings: Applying a thin layer of an AO-resistant material is a common and effective method.[6] Inorganic materials like silicon dioxide (SiO₂) and aluminum oxide (Al₂O₃) are frequently used.[2][7] These are typically applied via methods like plasma-enhanced chemical vapor deposition (PECVD) or atomic layer deposition (ALD).[2][7]

  • Surface Modification: This involves altering the surface of the polymer to make it more resistant to AO. Techniques include ion implantation and the incorporation of AO-resistant species like Polyhedral Oligomeric Silsesquioxanes (POSS) into the polymer matrix.[5][8] Upon exposure to AO, POSS-containing polymers form a protective, passive silica (B1680970) (SiO₂) layer on the surface.[5]

Q3: What are the advantages of using Atomic Layer Deposition (ALD) for protective coatings?

A3: ALD offers several advantages for creating protective coatings on polymers:

  • Pinhole-Free Films: ALD can produce highly conformal and pinhole-free coatings, which is crucial for preventing AO from reaching the underlying polymer.[2]

  • Precise Thickness Control: The ALD process allows for angstrom-level control over the coating thickness, enabling the deposition of very thin yet effective protective layers.[2]

  • Flexibility: Thin ALD coatings are more flexible and less prone to cracking during handling or thermal cycling compared to thicker coatings deposited by other methods.[2]

Q4: My experiment involves both this compound and vacuum ultraviolet (VUV) radiation. How does this combination affect polymers?

A4: The combination of AO and VUV radiation can have a synergistic effect on polymer degradation. VUV radiation can break chemical bonds in the polymer, making it more susceptible to AO attack. However, for some specialized materials like polysiloxane-polyimide, pre-exposure to VUV can actually decrease susceptibility to AO erosion through a process known as the Photosil™ effect, which forms a protective silicon, carbon, and oxygen-rich surface layer.[8]

Q5: How do I measure the erosion yield of my polymer sample?

A5: The erosion yield (Ey), which is the volume of material lost per incident oxygen atom (cm³/atom), is a key parameter for quantifying AO resistance.[9] The most common method for determining erosion yield is through mass loss measurements.[10] The formula for calculating erosion yield from mass loss is:

  • E_y = Δm / (A * ρ * F)

    • Δm: mass loss of the sample (g)

    • A: surface area of the sample exposed to this compound (cm²)

    • ρ: density of the sample (g/cm³)

    • F: fluence of this compound (atoms/cm²)[10]

For experiments with low AO fluence where mass loss may be difficult to measure accurately, recession depth measurements using atomic force microscopy (AFM) can be used.[10]

Quantitative Data Summary

Table 1: this compound Erosion Yield of Various Polymers

PolymerErosion Yield (x 10⁻²⁴ cm³/atom)Reference
Polyimide Kapton® H3.0[1]
Teflon® FEP~0.05 - 0.2[9]
Polyethylene~3.7[11]
Polystyrene~4.0[9]
Cellulose Acetate6.8[9]

Table 2: Effectiveness of Protective Coatings

Coating MaterialDeposition MethodSubstrateKey FindingReference
Al₂O₃Atomic Layer Deposition (ALD)PolyimideA ~35 Å thick film provided effective protection from erosion.[2]
SiO₂Plasma Enhanced Chemical Vapor Deposition (PECVD)Kapton®A 1300 Å thick coating exhibited an erosion yield as low as ~0.1-0.2% of unprotected Kapton®.[2]
GrapheneVacuum Filtering and TransferringKapton®Reduced mass loss to 3.73% and erosion yield to 3.67% of uncoated Kapton®.[12]

Experimental Protocols

Protocol 1: Ground-Based this compound Exposure Using a Plasma Asher

  • Sample Preparation:

    • Cut polymer samples to the desired dimensions.

    • Clean the samples using appropriate solvents (e.g., isopropanol) in an ultrasonic bath to remove surface contaminants.

    • Thoroughly dry the samples in a vacuum oven to remove any absorbed water.

    • Measure the initial mass of each sample using a microbalance.

    • Measure the surface area of the samples that will be exposed to the plasma.

  • Plasma Asher Setup:

    • Place the prepared polymer samples and a Kapton® H witness sample in the plasma asher chamber.

    • Evacuate the chamber to the desired base pressure (typically in the mTorr range).

    • Introduce a controlled flow of the source gas (e.g., air or pure oxygen).

  • This compound Exposure:

    • Generate the plasma by applying radio-frequency (RF) power (e.g., 100 W at 13.56 MHz).[11]

    • Expose the samples for the predetermined duration.

    • Monitor the chamber pressure and RF power throughout the experiment.

  • Post-Exposure Analysis:

    • Vent the chamber and carefully remove the samples.

    • Measure the final mass of the polymer samples and the Kapton® witness sample.

    • Calculate the mass loss for each sample.

    • Calculate the this compound fluence based on the mass loss of the Kapton® witness sample.

    • Calculate the erosion yield of the test polymers using the formula provided in the FAQs.

    • Characterize the surface morphology of the exposed samples using techniques like SEM or AFM to observe changes in roughness and texture.[13]

Visualizations

Experimental_Workflow_for_AO_Mitigation cluster_prep 1. Preparation cluster_mitigation 2. Mitigation Strategy cluster_exposure 3. AO Exposure cluster_analysis 4. Analysis cluster_outcome 5. Outcome start Define Polymer and Application char Characterize Pristine Polymer (Mass, Surface Roughness) start->char select_strat Select Mitigation Strategy char->select_strat coating Apply Protective Coating (e.g., ALD, PECVD) select_strat->coating Coating surface_mod Perform Surface Modification (e.g., POSS incorporation) select_strat->surface_mod Modification ao_exp Expose to this compound (Ground-based or LEO) coating->ao_exp surface_mod->ao_exp post_char Post-Exposure Characterization (Mass Loss, SEM, AFM) ao_exp->post_char calc_ey Calculate Erosion Yield post_char->calc_ey eval Evaluate Effectiveness calc_ey->eval success Successful Mitigation eval->success Meets Requirements fail Revise Strategy eval->fail Does Not Meet Requirements fail->select_strat

Caption: Experimental workflow for selecting and evaluating an this compound mitigation strategy.

AO_Protection_Mechanism cluster_unprotected Unprotected Polymer cluster_protected Protected Polymer AO1 This compound (AO) Polymer1 Polymer Substrate AO1->Polymer1 Impacts Erosion Erosion & Volatile Products (CO, H₂O, etc.) Polymer1->Erosion Reacts to form AO2 This compound (AO) Coating Protective Coating (e.g., Al₂O₃, SiO₂) AO2->Coating Impacts Polymer2 Polymer Substrate Coating->Polymer2 Protects Reflection AO is Reflected or Forms Stable Oxide Coating->Reflection Interaction

Caption: Mechanism of this compound attack on unprotected vs. protected polymers.

References

troubleshooting common issues in atomic oxygen generation systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Atomic oxygen generation systems. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial problems when setting up an this compound generation system?

A1: The most frequent initial challenges include achieving and maintaining the required vacuum level, issues with plasma ignition, and ensuring a stable gas flow. It's crucial to perform a thorough leak check of your vacuum system, verify all gas connections, and confirm that your RF or microwave power supply is functioning correctly and is properly matched to the plasma source.[1][2]

Q2: My plasma won't ignite. What should I check first?

A2: First, confirm that the gas supply is on and the pressure inside the chamber is within the optimal range for ignition. For RF systems, ensure the RF generator is powered on and there are no fault indicators. Check that the impedance matching network is properly tuned to minimize reflected power.[3][4] For ECR systems, verify the microwave frequency matches the resonant frequency required for plasma ignition and that the magnetic field is correctly aligned.[1] Also, check for any damage or misalignment in the waveguides.[1]

Q3: The plasma is unstable and flickers. What could be the cause?

A3: Plasma instability can be caused by several factors. Check for pressure fluctuations in the vacuum chamber, which could indicate a leak or an issue with the gas flow controller. In RF systems, an impedance mismatch between the generator and the plasma load can cause instability.[5][6] Power supply fluctuations or issues with the RF generator itself can also lead to an unstable plasma.[5]

Q4: I'm observing a very low this compound flux. What are the potential reasons?

A4: Low this compound flux can result from several issues. An insufficient input power from your RF generator or microwave source will result in lower dissociation of molecular oxygen. The gas pressure is also a critical parameter; pressures that are too high or too low can reduce the efficiency of this compound production. Contamination within the plasma chamber can also react with and consume this compound, reducing the effective flux at your sample.[7]

Q5: How can I confirm that I am generating this compound?

A5: Several methods can be used to detect and quantify this compound. Optical Emission Spectroscopy (OES) can be used to identify the characteristic emission lines of this compound in the plasma. Mass spectrometry can also be used to detect this compound in the gas phase. For a quantitative measurement of the this compound flux, a common method is to use a witness sample, such as a Kapton film, and measure its mass loss over time. The erosion rate of Kapton due to this compound is well-characterized.[8]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter with your this compound generation system.

Issue 1: Vacuum System Problems

Symptom: Unable to reach the desired base pressure or pressure rises too quickly after pumping.

Possible Cause Troubleshooting Steps
Leak in the vacuum chamber 1. Perform a leak check using a helium leak detector for the most accurate results. 2. If a leak detector is unavailable, pressurize the chamber slightly with a gas like nitrogen and apply a soap solution to welds, seals, and feedthroughs to look for bubbles. 3. Check and tighten all flanges and fittings. 4. Inspect all O-rings and gaskets for damage or debris and replace if necessary.
Outgassing from chamber walls or components 1. Bake out the vacuum chamber by heating it to an elevated temperature (typically 150-200°C) for several hours under vacuum to desorb water vapor and other volatile contaminants. 2. Ensure all materials inside the chamber are vacuum-compatible and have low outgassing rates.
Malfunctioning vacuum pump 1. Check the pump oil level and condition for rotary vane pumps; change the oil if it appears cloudy or discolored. 2. Verify that the pump is receiving the correct voltage and is running smoothly. 3. For turbomolecular pumps, ensure it has reached its full operational speed.
Issue 2: RF Power and Plasma Generation Problems

Symptom: No plasma ignition, unstable plasma, or high reflected power on the RF generator.

Possible Cause Troubleshooting Steps
Impedance Mismatch 1. Adjust the tuning and loading capacitors on the matching network to minimize the reflected power. The goal is to get the reflected power as close to zero as possible.[3][4] 2. Inspect the coaxial cable and connectors between the RF generator, matching network, and plasma source for any damage or loose connections.[4]
Faulty RF Generator 1. Check the RF generator for any error or fault indicators. 2. Verify the input power to the generator. 3. If possible, test the generator with a 50-ohm dummy load to confirm it is outputting power correctly.
Incorrect Gas Pressure 1. Ensure the gas pressure in the chamber is within the manufacturer's recommended range for plasma ignition and stable operation. 2. Check the gas flow controller for proper operation.
Plasma Arcing 1. Inspect the inside of the plasma chamber for any sharp points or areas of contamination on the electrodes or chamber walls that could lead to arcing.[2] 2. Ensure all components inside the chamber are properly grounded. 3. Reduce the RF power and/or adjust the gas pressure to find a more stable operating point.[2]
Issue 3: ECR Source Problems

Symptom: Failure to ignite plasma or low ion beam current.

Possible Cause Troubleshooting Steps
Incorrect Microwave Frequency or Power 1. Verify that the microwave generator is set to the correct frequency for the ECR condition based on the magnetic field strength.[1] 2. Ensure the microwave power is sufficient for plasma ignition.[1]
Magnetic Field Misalignment 1. Check the alignment of the magnetic field coils or permanent magnets to ensure proper plasma confinement.[1] 2. Verify the current supplied to the electromagnets is correct.
Waveguide Issues 1. Inspect the microwave waveguide for any physical damage, loose connections, or misalignment.[1] 2. Check for any obstructions within the waveguide.

Experimental Protocols

Protocol 1: General Operation of an RF Plasma this compound Source

This protocol outlines the basic steps for operating a laboratory-scale RF plasma source to generate this compound for material exposure studies.

1. System Preparation:

  • Ensure the vacuum chamber is clean and all internal components are properly installed.
  • Load the material samples into the chamber, ensuring they are positioned at the desired distance from the plasma source.
  • Close and seal the vacuum chamber.

2. Vacuum Pump Down:

  • Start the roughing pump to evacuate the chamber to its crossover pressure (typically around 100 mTorr).
  • Open the high-vacuum valve and start the turbomolecular or diffusion pump to bring the chamber to the desired base pressure (e.g., < 1 x 10-5 Torr).

3. Gas Introduction:

  • Introduce high-purity oxygen (O₂) into the chamber using a mass flow controller.
  • Adjust the flow rate to achieve the desired operating pressure for plasma generation (typically in the range of 10-500 mTorr).

4. Plasma Ignition and Operation:

  • Turn on the RF generator and set the initial power to a low level (e.g., 20-50 W).
  • Carefully adjust the matching network to minimize the reflected power.
  • Once the plasma ignites, slowly increase the RF power to the desired operating level.
  • Continuously monitor the reflected power and make minor adjustments to the matching network as needed to maintain a stable plasma.

5. Experiment and Shutdown:

  • Expose the samples to the this compound for the predetermined duration.
  • After the experiment, ramp down the RF power and turn off the generator.
  • Turn off the oxygen gas flow.
  • Allow the system to cool down before venting the chamber.
  • Vent the chamber slowly with a dry, inert gas like nitrogen.
  • Remove the samples for analysis.

Protocol 2: Exposure of Cell Cultures to this compound for Oxidative Stress Studies

This protocol provides a general guideline for exposing adherent cell cultures to a controlled dose of this compound to study cellular responses to oxidative stress.

1. Cell Culture Preparation:

  • Seed cells in appropriate culture dishes (e.g., glass-bottom dishes compatible with vacuum) and grow to the desired confluency.
  • Just before exposure, aspirate the culture medium and wash the cells once with phosphate-buffered saline (PBS).
  • Remove all liquid from the dish, leaving only the adherent cell layer.

2. System Setup and Sample Loading:

  • Place the cell culture dish inside the vacuum chamber of the this compound generation system. Ensure the dish is securely positioned.
  • Seal the chamber and begin the pump-down procedure. Note: A slower pump-down rate may be necessary to prevent damage to the cells.

3. Exposure to this compound:

  • Establish a low-pressure oxygen environment (e.g., 100-300 mTorr).
  • Ignite the plasma at a low power setting to generate this compound. The exposure time will need to be optimized based on the specific cell type and the desired level of oxidative stress. Short exposure times (seconds to a few minutes) are typical.[9][10]

4. Post-Exposure and Analysis:

  • After exposure, turn off the plasma and gas flow.
  • Vent the chamber with a sterile, filtered inert gas.
  • Immediately add fresh, pre-warmed culture medium to the cells.
  • Return the cells to the incubator for a specified recovery period.
  • Analyze the cells for markers of oxidative stress (e.g., ROS production assays), DNA damage, apoptosis, or changes in specific signaling pathways.

Data Presentation

The following tables summarize typical operating parameters for common laboratory-scale this compound generation systems. These values are intended as a general guide; optimal parameters will vary depending on the specific system and experimental requirements.

Table 1: Typical Operating Parameters for RF Plasma this compound Sources

ParameterTypical RangeUnits
Operating Pressure 10 - 500mTorr
RF Power 50 - 600W
Gas Flow Rate (O₂) 10 - 100sccm
This compound Flux 10¹⁴ - 10¹⁷atoms/cm²·s

Table 2: Typical Operating Parameters for ECR this compound Sources

ParameterTypical RangeUnits
Operating Pressure 0.1 - 10mTorr
Microwave Power 100 - 1000W
Microwave Frequency 2.45GHz
Gas Flow Rate (O₂) 5 - 50sccm
This compound Flux 10¹⁵ - 10¹⁷atoms/cm²·s

Visualizations

Troubleshooting Workflow for Plasma Ignition Failure

Plasma_Ignition_Failure start Plasma Fails to Ignite check_power Check Power Supplies (RF/Microwave, DC) start->check_power power_ok Power OK? check_power->power_ok check_gas Check Gas Supply (Flow Rate, Pressure) power_ok->check_gas Yes troubleshoot_power Troubleshoot Power Supply power_ok->troubleshoot_power No gas_ok Gas OK? check_gas->gas_ok check_matching Check Impedance Matching (Minimize Reflected Power) gas_ok->check_matching Yes troubleshoot_gas Troubleshoot Gas Delivery gas_ok->troubleshoot_gas No matching_ok Matching OK? check_matching->matching_ok check_vacuum Check Vacuum System (Base Pressure, Leaks) matching_ok->check_vacuum Yes troubleshoot_matching Troubleshoot Matching Network matching_ok->troubleshoot_matching No vacuum_ok Vacuum OK? check_vacuum->vacuum_ok troubleshoot_vacuum Troubleshoot Vacuum System vacuum_ok->troubleshoot_vacuum No contact_support Contact Technical Support vacuum_ok->contact_support Yes troubleshoot_power->check_power troubleshoot_gas->check_gas troubleshoot_matching->check_matching troubleshoot_vacuum->check_vacuum

Caption: A logical workflow for troubleshooting plasma ignition failures.

Signaling Pathway: this compound-Induced Oxidative Stress Response

Oxidative_Stress_Pathway AO This compound (O) Cell Cell Membrane AO->Cell ROS Increased Intracellular Reactive Oxygen Species (ROS) Cell->ROS Oxidative_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Oxidative_Damage MAPK MAPK Signaling Cascade (JNK, p38) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB Apoptosis Apoptosis Oxidative_Damage->Apoptosis MAPK->Apoptosis Gene_Expression Altered Gene Expression (Inflammation, Survival) MAPK->Gene_Expression NFkB->Gene_Expression

Caption: A simplified signaling pathway of cellular responses to this compound.

Safety Precautions

Working with this compound generation systems requires adherence to strict safety protocols.

  • High Voltage and RF/Microwave Radiation: These systems operate at high voltages and generate RF or microwave radiation. Ensure all shielding is in place and follow proper lockout/tagout procedures before performing any maintenance.[11]

  • Vacuum Safety: Always wear safety glasses when working with vacuum systems. Inspect glassware for any cracks or defects before use. Vent chambers slowly to avoid sudden pressure changes.

  • Gas Handling: Use and store compressed oxygen cylinders in a well-ventilated area, away from flammable materials. Ensure all gas lines and fittings are appropriate for oxygen service.[11]

  • Emergency Procedures: Be familiar with the emergency shutdown procedures for your system. In case of a significant leak or other emergency, evacuate the area and follow your institution's safety protocols.[11]

References

Technical Support Center: Optimization of Atomic Oxygen Exposure Parameters for Material Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with atomic oxygen (AO) exposure for material testing. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Troubleshooting Guides

Issue: Inconsistent Erosion Yield Results for the Same Material

Question: Why am I observing significant variations in the erosion yield (Ey) for the same material across different experiments or facilities?

Answer: Discrepancies in erosion yield are a common challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Environmental Parameters:

    • Facility-to-Facility Differences: Ground-based testing facilities can have inherent differences in their AO generation methods, energy levels, and accompanying vacuum ultraviolet (VUV) radiation, all ofwhich can influence erosion rates. It is recommended to adhere to standardized practices, such as those outlined in ASTM E2089, to minimize inter-facility variability.[1][2][3][4]

    • Synergistic Effects: The simultaneous exposure of materials to AO and UV radiation can lead to synergistic effects that accelerate material degradation beyond the impact of each factor individually.[5][6] Ensure that the UV radiation environment in your facility is well-characterized and consistent between tests.

    • Temperature Fluctuations: The erosion yield of some materials, like Kapton, can be temperature-dependent.[7] Above 100°C, the erosion yield of Kapton H shows an Arrhenius-like temperature dependence.[7] Monitor and control the sample temperature throughout the exposure to ensure consistency.

  • Fluence Determination:

    • Witness Sample Accuracy: The accurate determination of AO fluence is critical for calculating erosion yield. Kapton is a commonly used witness material due to its well-characterized erosion yield in Low Earth Orbit (LEO) (approximately 3.0 x 10⁻²⁴ cm³/atom).[7][8][9][10] However, the degradation of Kapton witness coupons can be rapid in some ground-based facilities, necessitating the use of sequential coupons for long-duration tests.[11]

    • Contamination: Contamination of witness samples or test articles can shield the material from AO attack, leading to artificially low erosion measurements.[12][13] Silicon-based contaminants are particularly problematic as they can form a protective silicate (B1173343) layer upon exposure to AO.[12][13]

  • Material Handling and Measurement:

    • Moisture Absorption: Many polymeric materials are hygroscopic and can absorb moisture from the atmosphere, affecting mass measurements.[10] It is crucial to dehydrate samples in a vacuum desiccator before and after exposure to obtain accurate mass loss measurements.[10][14]

    • Sample Holder Geometry: The geometry of the sample holder can influence the flux of this compound reaching the sample surface due to scattering effects, potentially leading to non-uniform erosion and inaccurate yield calculations.[12][13]

Troubleshooting Workflow for Inconsistent Erosion Yield

start Inconsistent Erosion Yield Observed check_env Review Environmental Parameters start->check_env check_fluence Verify Fluence Calculation start->check_fluence check_handling Assess Material Handling & Measurement start->check_handling facility_diff Facility-to-Facility Variability? check_env->facility_diff synergistic_effects Synergistic UV Effects? check_env->synergistic_effects temp_control Inadequate Temperature Control? check_env->temp_control witness_accuracy Witness Sample Issues? check_fluence->witness_accuracy contamination Contamination Present? check_fluence->contamination moisture Moisture Absorption? check_handling->moisture holder_geometry Sample Holder Effects? check_handling->holder_geometry standardize Standardize Protocols (ASTM E2089) facility_diff->standardize characterize_uv Characterize UV Environment synergistic_effects->characterize_uv control_temp Implement Temperature Control temp_control->control_temp calibrate_witness Calibrate/Replace Witness Samples witness_accuracy->calibrate_witness clean_samples Implement Cleaning Procedures contamination->clean_samples dehydrate Dehydrate Samples Pre/Post Exposure moisture->dehydrate redesign_holder Redesign/Standardize Sample Holders holder_geometry->redesign_holder end Consistent Erosion Yield Achieved standardize->end characterize_uv->end control_temp->end calibrate_witness->end clean_samples->end dehydrate->end redesign_holder->end

Caption: Troubleshooting workflow for inconsistent this compound erosion yield results.

Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal this compound fluence for my material test?

A1: The optimal AO fluence depends on the material being tested and the intended application. For screening materials for low Earth orbit applications, the fluence should be representative of the expected on-orbit exposure.[4] A common approach is to use a witness sample, such as Kapton H, to determine the effective fluence.[15] The mass loss of the Kapton witness is measured, and its known erosion yield (approximately 3.0 x 10⁻²⁴ cm³/atom) is used to calculate the total AO fluence.[9][10][11]

Q2: What is the standard procedure for conducting ground-based this compound exposure tests?

A2: The ASTM E2089 standard provides practices for ground laboratory this compound interaction evaluation of materials for space applications.[1][2][3][4][16] Adhering to this standard helps to minimize variability in results and allows for better comparison between different facilities.[1][2][3] The standard covers aspects such as sample preparation, exposure conditions, and data analysis.

Q3: How does temperature affect this compound erosion, and at what temperature should I conduct my experiments?

A3: The effect of temperature on AO erosion is material-dependent. For Kapton H, the erosion yield is relatively independent of temperature below 100°C.[7] However, above this temperature, the erosion rate increases significantly.[7] For missions where materials will be exposed to elevated temperatures, such as missions to Venus, high-temperature AO testing is necessary.[17] It is recommended to conduct experiments at temperatures relevant to the material's intended operational environment.

Q4: Can I predict the in-space erosion of a material based solely on ground-based test results?

A4: While ground-based testing is essential for screening materials, caution should be exercised when predicting in-space behavior.[2][4] Differences in the exposure environment, such as the energy of the this compound and the presence of synergistic effects like VUV radiation, can lead to discrepancies between ground and space results.[2]

Q5: My material is gaining mass after this compound exposure. Is this possible?

A5: Yes, some materials, particularly silicones, can gain mass upon exposure to this compound.[18] This is because they do not erode in the same way as organic polymers. Instead, they form a hardened, oxidized silicate surface layer.[18] For these materials, mass loss is not a suitable metric for determining AO degradation. Alternative methods, such as measuring changes in surface hardness, can be used to determine the effective AO fluence.[18]

Data Presentation

Table 1: this compound Erosion Yield for Various Materials

MaterialErosion Yield (x 10⁻²⁴ cm³/atom)Notes
Kapton® H/HN3.0Commonly used as a reference material.[7][8][9]
Kapton® XC2.93 (stressed), 0.701 (unstressed)Erosion yield can be stress-dependent.[19]
Mylar®Higher than Kapton® HMore susceptible to AO-induced erosion.[8]
Graphene Coated Kapton~0.11Graphene coatings can significantly reduce erosion.[9]
Siloxane Coated Kapton~0.00539Siloxane coatings offer substantial protection.[7]

Note: Erosion yields can vary depending on the specific experimental conditions.

Experimental Protocols

Methodology for Determining this compound Erosion Yield

This protocol is a summary based on practices described in the literature and aligned with the principles of ASTM E2089.

  • Sample Preparation:

    • Clean samples to remove any surface contaminants. Avoid wiping or washing that could alter the surface.

    • Mask a portion of the sample surface with a thin, removable material to create a step for post-exposure profilometry.

    • Place the samples in a vacuum desiccator to remove absorbed moisture until a stable mass is achieved. This is the pre-exposure dry mass.

  • Witness Sample Integration:

    • Place Kapton H witness samples in close proximity to the test samples to measure the effective AO fluence.

  • This compound Exposure:

    • Mount the samples in the AO exposure facility, ensuring they are at the desired temperature and orientation relative to the AO source.

    • Expose the samples to the desired AO flux and for the duration required to achieve the target fluence.

    • Monitor and record environmental parameters such as pressure, temperature, and AO flux throughout the exposure.

  • Post-Exposure Analysis:

    • Remove the samples from the facility and immediately place them in a vacuum desiccator to prevent moisture re-absorption.

    • Measure the post-exposure dry mass of the samples and witness coupons.

    • Calculate the mass loss for both the test samples and the witness coupons.

  • Calculations:

    • Effective Fluence (Φ):

      • Φ = (ΔM_k) / (A_k * ρ_k * E_yk)

      • Where:

        • ΔM_k = Mass loss of the Kapton witness sample

        • A_k = Exposed area of the Kapton witness sample

        • ρ_k = Density of Kapton (1.42 g/cm³)

        • E_yk = Erosion yield of Kapton (3.0 x 10⁻²⁴ cm³/atom)

    • Erosion Yield of Test Material (E_yt):

      • E_yt = (ΔM_t) / (A_t * ρ_t * Φ)

      • Where:

        • ΔM_t = Mass loss of the test sample

        • A_t = Exposed area of the test sample

        • ρ_t = Density of the test material

        • Φ = Calculated effective fluence

Experimental Workflow for AO Material Testing

start Start: Material Testing prep 1. Sample Preparation (Clean, Mask, Dehydrate) start->prep witness 2. Integrate Witness Samples (e.g., Kapton H) prep->witness expose 3. This compound Exposure witness->expose post_analysis 4. Post-Exposure Analysis (Dehydrate, Weigh) expose->post_analysis calc 5. Calculations post_analysis->calc fluence_calc Calculate Effective Fluence from Witness Sample calc->fluence_calc ey_calc Calculate Erosion Yield of Test Material fluence_calc->ey_calc end End: Report Results ey_calc->end

Caption: A generalized workflow for this compound material testing experiments.

References

Technical Support Center: Overcoming Limitations of Ground-Based Atomic Oxygen Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during ground-based atomic oxygen (AO) testing for materials destined for Low Earth Orbit (LEO).

Frequently Asked Questions (FAQs)

Q1: Why don't my material's erosion rates in the ground-based facility perfectly match in-space results?

A1: Discrepancies between ground-based and in-space erosion rates are common and arise from the inherent limitations of simulating the complex LEO environment. Key factors include:

  • Energy and Species Purity: Ground facilities may not perfectly replicate the ~5 eV energy of AO in LEO and can introduce other reactive species like ions and metastables.[1][2][3][4]

  • Synergistic Effects: The space environment involves simultaneous exposure to AO, vacuum ultraviolet (VUV) radiation, thermal cycling, and micrometeoroids.[5][6][7] Ground facilities often struggle to replicate these synergistic effects accurately, and some facilities have high levels of VUV that can accelerate material degradation beyond what pure AO would cause.[2][5][8]

  • Flux Acceleration: To reduce testing time, ground facilities use accelerated AO fluxes. This can sometimes lead to different material degradation mechanisms than those occurring under the lower flux in space.

Q2: I'm observing unexpected damage to my material, even in areas not directly exposed to the AO beam. What could be the cause?

A2: This is likely due to scattered this compound. AO atoms can reflect off the sample holder or the chamber walls and strike the sample from various angles, causing erosion in areas not in the direct line of sight of the beam.[9][10] This can lead to non-uniform erosion, particularly around the edges of your sample. Consider the design of your sample holder to minimize these scattering effects.

Q3: My mass loss measurements are inconsistent, especially for polymer samples. How can I improve their accuracy?

A3: Inconsistent mass loss measurements for polymers are often due to their hygroscopic nature, meaning they absorb moisture from the atmosphere.[11] To ensure accurate and repeatable measurements, it is crucial to:

  • Dehydrate your samples in a vacuum desiccator before the initial mass measurement.

  • Store samples in a desiccated environment before and after testing.

  • Perform post-exposure mass measurements immediately after removing the sample from the vacuum chamber and allowing it to reach thermal equilibrium in a desiccator.

Q4: How can I differentiate between degradation caused by this compound and VUV radiation in a combined exposure facility?

A4: Decoupling the effects of AO and VUV is a significant challenge.[2][8] Here are a few approaches:

  • Sequential Exposures: If the facility allows, expose a set of samples to VUV only and another set to AO only (if possible). A third set can be exposed to the combined environment. Comparing the results can help elucidate the contribution of each component.

  • Reference Materials: Use well-characterized materials like Kapton HN, for which the individual and synergistic effects of AO and VUV are better understood, as a reference.[2][8]

  • Surface Analysis: Techniques like X-ray Photoelectron Spectroscopy (XPS) can help identify changes in surface chemistry that may be specific to either AO-induced oxidation or VUV-induced bond-breaking.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem Possible Causes Troubleshooting Steps
Higher-than-expected erosion rate 1. Presence of VUV radiation causing synergistic effects.[2][5][8] 2. Inaccurate AO flux calibration. 3. Contamination on the sample surface.[9][10][11]1. Consult the facility specifications to understand the VUV output. If possible, use filters to reduce VUV exposure or use a different facility. 2. Verify the AO flux using a reference material like Kapton HN.[12] 3. Ensure proper sample cleaning and handling procedures to avoid contamination.
Non-uniform erosion across the sample surface 1. Scattering of AO from the sample holder.[9][10] 2. Inhomogeneous AO beam profile.1. Use a sample holder with a beveled edge or a design that minimizes surfaces perpendicular to the beam. 2. Request a beam profile map from the facility operator. If the beam is non-uniform, consider rotating the sample during exposure if the facility allows.
Discoloration or changes in optical properties without significant mass loss 1. VUV radiation effects.[2] 2. Surface contamination reacting with AO to form a protective (or darkening) layer.[9] 3. Formation of a stable oxide layer on the material's surface.1. Shield a portion of the sample from VUV to isolate its effects. 2. Analyze the surface for contaminants using techniques like XPS or Auger spectroscopy. 3. Characterize the surface layer using microscopy (SEM, AFM) and spectroscopy.
Material cracking or crazing 1. Conversion of the surface layer to a brittle material (e.g., silicones converting to silica).[11] 2. Internal stresses in the material being relieved or exacerbated by the exposure.1. Analyze the surface composition to identify chemical changes. 2. Consider pre-annealing the material to relieve internal stresses before exposure.

Quantitative Data Summary

The following tables summarize key parameters of different ground-based AO generation techniques and the erosion yields of common spacecraft materials.

Table 1: Comparison of Ground-Based this compound Source Characteristics

Source Type Typical AO Energy (eV) Typical Flux (atoms/cm²·s) Purity/Contaminants VUV Presence
Electron Cyclotron Resonance (ECR) < 30 (ions), thermal (neutrals)10¹⁵ - 10¹⁷Ions, metastables, O₂Present
Laser Detonation 5 - 1010¹⁴ - 10¹⁵Ions, neutralsHigh
RF Plasma (Inductively Coupled) 5 - 2510¹⁵ - 10¹⁶Neutrals (~99%), O₂Present
Microwave Plasma Thermal to a few eV10¹⁴ - 10¹⁶High dissociation fractionPresent

Note: Values are approximate and can vary significantly between facilities.

Table 2: this compound Erosion Yields for Common Spacecraft Materials

Material Erosion Yield (10⁻²⁴ cm³/atom) Notes
Kapton® HN 3.0Commonly used as a reference material.[11]
Mylar® 3.4
Teflon® FEP < 0.05Highly resistant to AO erosion.
Silicone (e.g., RTV-511) VariableForms a protective silica (B1680970) layer.[9][10]
Carbon Fiber Reinforced Polymer (CFRP) VariableErosion depends on the resin and fiber orientation.
Silver HighForms a spalling oxide, leading to continued erosion.[11]

Data compiled from various sources, including NASA and ESA databases.[11]

Experimental Protocols

Protocol 1: Accurate Mass Loss Measurement for Polymer Samples

  • Pre-Exposure Preparation: a. Clean the samples according to standard procedures to remove any surface contaminants. b. Place the samples in a vacuum desiccator for at least 24 hours to remove absorbed moisture. c. Weigh each sample using a microbalance with a resolution of at least 10⁻⁵ g. Record this as the initial mass (mᵢ).

  • AO Exposure: a. Mount the samples in the test facility, ensuring they are securely fastened and properly aligned with the AO beam. b. Run the exposure for the desired duration or fluence.

  • Post-Exposure Measurement: a. Remove the samples from the facility and immediately place them back into a vacuum desiccator. b. Allow the samples to cool to room temperature while under vacuum. c. Weigh each sample again using the same microbalance. Record this as the final mass (m₟).

  • Calculation of Mass Loss: a. Calculate the mass loss (Δm) as Δm = mᵢ - m₟.

Protocol 2: Determination of Effective AO Fluence using a Kapton® HN Witness Sample

  • Co-exposure: Place a Kapton® HN sample of known area (A) and thickness alongside your test samples in the AO facility.

  • Mass Loss Measurement: Follow Protocol 1 to determine the mass loss (Δm) of the Kapton® HN sample.

  • Calculation of Fluence: Use the following formula to calculate the effective AO fluence (F):

    F = Δm / (ρ * E * A)

    Where:

    • Δm = mass loss of the Kapton® HN sample (g)

    • ρ = density of Kapton® HN (1.42 g/cm³)

    • E = erosion yield of Kapton® HN (3.0 x 10⁻²⁴ cm³/atom)[11]

    • A = exposed area of the Kapton® HN sample (cm²)

Visualizations

Experimental_Workflow cluster_pre Pre-Exposure cluster_exp Exposure cluster_post Post-Exposure cluster_analysis Data Analysis pre1 Sample Cleaning pre2 Vacuum Dehydration (24h) pre1->pre2 pre3 Initial Mass Measurement (m_i) pre2->pre3 exp1 Mount Sample in Facility pre3->exp1 exp2 This compound Exposure exp1->exp2 post1 Vacuum Desiccation (Cooling) exp2->post1 post2 Final Mass Measurement (m_f) post1->post2 post3 Surface Analysis (SEM, XPS, etc.) post2->post3 an1 Calculate Mass Loss (Δm) post2->an1 an2 Calculate Erosion Yield an1->an2 end end an2->end Final Report

Caption: Workflow for accurate material erosion studies.

Troubleshooting_Logic start Unexpected Experimental Result q1 Is the erosion rate higher than expected? start->q1 q2 Is the erosion non-uniform? q1->q2 No a1 Check for VUV synergistic effects. Verify AO flux calibration. Investigate surface contamination. q1->a1 Yes q3 Are there optical changes without mass loss? q2->q3 No a2 Investigate AO scattering from sample holder. Check AO beam homogeneity. q2->a2 Yes a3 Isolate VUV effects. Analyze for surface contamination layer. Check for stable oxide formation. q3->a3 Yes end Resolution q3->end No a1->end a2->end a3->end

Caption: Logic for troubleshooting common AO testing issues.

References

addressing defects and failures in atomic oxygen resistant materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with atomic oxygen (AO) resistant materials.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue: Rapid Erosion or Mass Loss of a Supposedly AO-Resistant Material

Q1: My polymer film, which is supposed to be this compound resistant, is showing significant mass loss and erosion in my ground-based testing facility. What could be the cause?

A1: Several factors could be contributing to the unexpected degradation of your AO-resistant material. A primary reason for the failure of otherwise resistant materials is the presence of defects in protective coatings.[1][2] Even microscopic scratches or pinholes can provide a pathway for this compound to attack the underlying polymer.[1] This can lead to a phenomenon known as "undercutting," where the erosion spreads out from the defect site, lifting the protective coating.

Another possibility is that the material itself has inherent vulnerabilities. For instance, while some materials are designed to form a protective passivation layer (e.g., a silica (B1680970) layer in POSS-containing polymers), the initial exposure to this compound will still result in some mass loss as this layer is formed. If the exposure is short, this initial mass loss may appear significant.

Troubleshooting Steps:

  • Surface Inspection: Carefully inspect the material's surface before and after exposure using techniques like Scanning Electron Microscopy (SEM) to identify any pre-existing defects or the formation of new ones.

  • Coating Integrity Check: If you are using a coated material, verify the integrity and uniformity of the coating. Techniques like applying a leveling coating prior to the protective layer can reduce defect density.

  • Material Composition Verification: Confirm the composition of your material. For instance, POSS-polyimides are known to be highly resistant to this compound, with erosion yields as low as 1% of that of standard Kapton, due to the formation of a protective silica layer.[1]

  • Review Test Conditions: Ensure your test conditions, such as AO flux and energy, are appropriate for the material being tested and are consistent with standard practices like ASTM E2089.[3][4][5][6]

Issue: Appearance of Pits, Cones, or Increased Surface Roughness

Q2: After exposure to this compound, the surface of my material has become significantly rougher, with visible pits and cone-like structures. Is this normal, and how can I mitigate it?

A2: An increase in surface roughness is a common effect of this compound exposure, particularly for polymeric materials.[7][8] This occurs because this compound randomly impacts the surface, leading to localized erosion.[8] The formation of pits and cones can be influenced by the presence of contaminants or variations in the material's composition. For example, a metallic contaminant particle can shield the underlying material, resulting in a cone-like structure as the surrounding polymer erodes.

Mitigation Strategies:

  • Surface Cleanliness: Ensure the material surface is scrupulously clean before exposure to minimize contaminant-induced cone formation.

  • Protective Coatings: Applying a uniform, defect-free protective coating, such as silicon dioxide (SiO₂) or coatings incorporating POSS, can significantly reduce surface roughening.

  • Material Selection: Inherently resistant materials, like some POSS-copolymers, are designed to form a smooth, protective passivation layer that limits further roughening.

Issue: Failure of Protective Coatings (Cracking, Delamination, Undercutting)

Q3: The protective coating on my polymer substrate is cracking and delaminating after this compound exposure. What is causing this and how can I prevent it?

A3: Coating failure is a critical issue that can expose the underlying substrate to severe this compound erosion. Several factors can contribute to this:

  • Internal Stresses: Thin film coatings can have internal stresses that lead to cracking and delamination, especially under thermal cycling.

  • Poor Adhesion: Inadequate adhesion between the coating and the substrate can result in peeling or flaking.

  • Undercutting: As mentioned previously, defects in the coating can allow this compound to penetrate and erode the substrate underneath the coating, leading to its eventual detachment.[1]

  • Substrate Roughness: A rough substrate surface can lead to a higher density of defects in the deposited coating, making it more susceptible to undercutting.

Preventative Measures:

  • Surface Preparation: Ensure the substrate surface is smooth and clean before coating deposition. Surface-leveling coatings can be applied to rough substrates to reduce defect density.

  • Coating Material and Process: Select coating materials and deposition processes known to produce dense, adherent, and low-stress films. For example, polysiloxane coatings have shown good resistance to cracking.

  • Multi-layer Coatings: In some cases, multi-layer coating systems can provide enhanced protection and durability.

Frequently Asked Questions (FAQs)

Q4: What is the standard method for testing the this compound resistance of materials in a laboratory setting?

A4: The standard practice for ground laboratory evaluation of materials for this compound interaction is outlined in ASTM E2089.[3][4][5][6] This standard provides procedures to ensure consistency and comparability of results between different facilities. It covers aspects like sample preparation, exposure conditions, and data analysis.

Q5: How is the erosion yield of a material determined?

A5: The erosion yield (Ey) is a key parameter used to quantify a material's resistance to this compound. It is defined as the volume of material lost per incident oxygen atom and is typically expressed in cm³/atom. The most common method for determining erosion yield is through mass loss measurements.[9] The mass of the material is measured before and after exposure to a known fluence of this compound. The mass loss is then converted to volume loss using the material's density.

Q6: What are some of the most effective materials for this compound resistance?

A6: Materials that form a stable, non-volatile oxide layer upon exposure to this compound are generally the most resistant. Examples include:

  • POSS-containing polymers: These materials incorporate silicon and oxygen into their structure, which forms a protective silica (SiO₂) layer.[1]

  • Polysiloxanes: These polymers also form a protective silica layer and have shown excellent resistance to cracking.

  • Inorganic Coatings: Thin films of metal oxides like silicon dioxide (SiO₂) and aluminum oxide (Al₂O₃) are commonly used to protect underlying materials.

Q7: How does surface roughness change with this compound exposure, and why is it important?

A7: For many polymers, surface roughness tends to increase with this compound exposure due to the random nature of the erosion process.[7][8] This is important because a change in surface roughness can alter the thermal and optical properties of the material, which can be critical for spacecraft applications. For instance, increased roughness can lead to changes in solar absorptance and thermal emittance.

Data Presentation

Table 1: this compound Erosion Yield of Various Polymers

MaterialPolymer AbbreviationLEO MISSE 2 Erosion Yield (cm³/atom)
Acrylonitrile butadiene styreneABS1.09E-24
Cellulose acetateCA5.05E-24
Poly-(p-phenylene terephthalamide)PPDT (Kevlar)6.28E-25
PolyethylenePE>3.74E-24
Polyvinyl fluoridePVF (clear Tedlar)2.13E-24
PolyimideKapton H3.00E-24

Source: MISSE 2 PEACE Polymers Experiment[10]

Table 2: Ground-Based Atomic-Oxygen Erosion Testing Results for a Fluorinated Benzoxazine Composite

MaterialAverage Atomic-Oxygen Erosion Yield (cm³/atom x 10⁻²⁴)
Nextel 312/poly(BAF-oda-fu)4.32
Nextel 312/poly(BAF-oda-fu-POSS)4.00

Source: Development of an Atomic-Oxygen-Erosion-Resistant, Alumina-Fiber-Reinforced, Fluorinated Polybenzoxazine Composite[3]

Table 3: Mass Loss and Erosion Yield of Pristine and Coated Kapton

SampleTotal AO Exposure Fluence (atoms cm⁻²)Mass Loss (mg cm⁻²)Erosion Yield (cm³ atom⁻¹)
Pristine Kapton1.5 x 10²¹6.53 x 10⁻²⁴
PHPS Coated Kapton1.5 x 10²¹0.0625.13 x 10⁻²⁶

Source: The this compound Erosion Resistance Effect and Mechanism of the Perhydropolysilazane-Derived SiOx Coating[11]

Experimental Protocols

Experimental Protocol 1: Ground-Based this compound Exposure Testing (Based on ASTM E2089)

  • Sample Preparation:

    • Clean samples to remove any surface contaminants. Avoid using solvents that may alter the surface chemistry.

    • For mass loss measurements, dehydrate the samples in a vacuum desiccator for at least 24 hours to remove absorbed water.[12]

    • Accurately measure the initial mass of the dehydrated samples using a microbalance.

    • Mask a portion of the sample surface if recession depth measurements are to be performed.

  • Exposure:

    • Mount the samples in the this compound exposure facility. Include a witness sample of a well-characterized material, such as Kapton H, to determine the effective AO fluence.[12][13]

    • Evacuate the chamber to the required base pressure.

    • Introduce a controlled flow of high-purity oxygen.

    • Generate the this compound plasma or beam according to the facility's operating procedures.

    • Expose the samples to the desired this compound fluence. Monitor and control the sample temperature during exposure.

  • Post-Exposure Analysis:

    • After exposure, bring the chamber back to atmospheric pressure.

    • Carefully remove the samples.

    • For mass loss measurements, immediately place the samples back into a vacuum desiccator to dehydrate them before weighing.

    • Measure the final mass of the dehydrated samples.

    • Calculate the mass loss and erosion yield.

    • Perform surface characterization using techniques like SEM, AFM, and XPS to analyze changes in morphology, roughness, and chemical composition.

Experimental Protocol 2: Surface Morphology Analysis using Scanning Electron Microscopy (SEM)

  • Sample Preparation:

    • Ensure the sample is clean and dry.

    • Mount the sample on an SEM stub using conductive adhesive tape or carbon paint.

    • If the sample is non-conductive, apply a thin conductive coating (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.

  • Imaging:

    • Load the sample into the SEM chamber and evacuate to high vacuum.

    • Apply an appropriate accelerating voltage and select a suitable electron detector (e.g., secondary electron detector for topographical imaging).

    • Focus the electron beam on the area of interest.

    • Adjust magnification, brightness, and contrast to obtain clear images of the surface features, such as erosion patterns, pits, cones, or cracks.

    • Capture images at various magnifications to document the surface morphology.

Experimental Protocol 3: Surface Roughness Measurement using Atomic Force Microscopy (AFM)

  • Sample Preparation:

    • Mount the sample on a flat, rigid substrate.

    • Ensure the sample surface is clean.

  • Imaging:

    • Mount the sample in the AFM.

    • Select an appropriate AFM cantilever and tip for the expected surface features and material hardness.

    • Engage the tip with the sample surface.

    • Optimize the scanning parameters, such as scan size, scan rate, and feedback gains, to obtain a high-quality topographical image.

    • Scan the desired area of the surface.

  • Data Analysis:

    • Use the AFM software to analyze the topographical data.

    • Calculate surface roughness parameters, such as the root mean square (RMS) roughness (Sq) and the average roughness (Sa).[14][15][16]

    • Generate 2D and 3D images of the surface topography.

Experimental Protocol 4: Surface Chemical Analysis using X-ray Photoelectron Spectroscopy (XPS)

  • Sample Preparation:

    • Ensure the sample is compatible with the ultra-high vacuum environment of the XPS instrument.

    • Mount the sample on the XPS sample holder.

  • Analysis:

    • Load the sample into the XPS instrument and evacuate to ultra-high vacuum.

    • Acquire a survey spectrum to identify the elements present on the surface.

    • Acquire high-resolution spectra for the elements of interest to determine their chemical states (e.g., oxidation states, bonding environments).[17][18][19]

    • If necessary, perform depth profiling by sputtering the surface with an ion beam to analyze the composition as a function of depth.

  • Data Analysis:

    • Use XPS software to process the spectra, including peak fitting and quantification.

    • Determine the elemental composition and chemical states of the surface layer.

Visualizations

Troubleshooting_Workflow start Start: Material Fails AO Test check_defects Visually Inspect for Pre-existing Defects (SEM) start->check_defects defect_present Defect Found check_defects->defect_present no_defect No Obvious Defects defect_present->no_defect No undercutting Analyze for Undercutting at Defect Sites defect_present->undercutting Yes analyze_composition Analyze Material Composition (XPS) no_defect->analyze_composition review_coating Review Coating Process and Substrate Smoothness undercutting->review_coating improve_coating Action: Improve Coating Process / Use Leveling Coating review_coating->improve_coating retest Retest Material improve_coating->retest composition_off Composition Incorrect analyze_composition->composition_off composition_ok Composition Correct composition_off->composition_ok No verify_material Action: Verify Material Source and Synthesis composition_off->verify_material Yes review_test_params Review AO Test Parameters (ASTM E2089) composition_ok->review_test_params verify_material->retest params_incorrect Parameters Incorrect review_test_params->params_incorrect params_ok Parameters Correct params_incorrect->params_ok No adjust_params Action: Adjust Test Parameters params_incorrect->adjust_params Yes params_ok->retest adjust_params->retest

Caption: Troubleshooting workflow for identifying the cause of material failure during this compound testing.

Experimental_Workflow start Start: AO Resistance Evaluation sample_prep Sample Preparation (Cleaning, Dehydration, Initial Mass) start->sample_prep ao_exposure This compound Exposure (ASTM E2089) sample_prep->ao_exposure post_exposure_mass Post-Exposure Mass Measurement (Dehydrated) ao_exposure->post_exposure_mass calc_erosion Calculate Mass Loss and Erosion Yield post_exposure_mass->calc_erosion surface_analysis Surface Characterization calc_erosion->surface_analysis sem SEM (Morphology) surface_analysis->sem afm AFM (Roughness) surface_analysis->afm xps XPS (Composition) surface_analysis->xps data_synthesis Synthesize Data and Report Findings sem->data_synthesis afm->data_synthesis xps->data_synthesis

Caption: General experimental workflow for evaluating the this compound resistance of materials.

References

techniques for reducing uncertainty in atomic oxygen erosion measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce uncertainty in their atomic oxygen (AO) erosion measurements.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of uncertainty in this compound erosion measurements?

A1: Uncertainty in this compound erosion measurements can arise from various sources, which can be broadly categorized as instrumental, environmental, procedural, and human errors.[1] Key sources include:

  • This compound Fluence Measurement: Inaccurate determination of the total number of oxygen atoms impinging on the material surface is a major source of error.[2][3]

  • Mass and Thickness Loss Measurements: The precision of balances used for mass loss measurements and the accuracy of instruments like atomic force microscopy (AFM) for recession depth analysis are critical.[3][4] For materials with low erosion yields or for short exposure durations, mass loss measurements can have unacceptable uncertainties.[3][4]

  • Sample Contamination: Contaminants on sample surfaces, such as silicones, can react with this compound to form protective silicate (B1173343) layers, which can adversely alter the experimental outcome.[5][6]

  • Inconsistent Dehydration: Polymers can absorb water, and failure to consistently dehydrate samples before pre-flight and post-flight mass measurements can obscure the actual mass loss due to AO erosion.[7]

  • Environmental Factors: Differences between ground-based testing facilities and the actual low Earth orbit (LEO) environment, such as the presence of vacuum ultraviolet (VUV) radiation, charged particles, and different AO kinetic energies, can lead to significant discrepancies in erosion yields.[8][9]

  • Scattering Effects: this compound can scatter from surfaces and cause erosion in areas not directly exposed to the primary AO beam, which can complicate the analysis.[10]

Q2: How can I properly calibrate my this compound source?

A2: Calibrating your this compound source is crucial for obtaining accurate erosion yield data. Different types of AO sources may have varying kinetic energies, oxidation levels, and may also produce other species like VUV radiation.[8] A common calibration procedure involves:

  • Using Reference Materials: Expose a well-characterized material with a known erosion yield, such as Kapton H polyimide, alongside your test samples.[7][11] The measured erosion of this "witness" sample is used to calculate the effective AO fluence.

  • Flux Measurement: Employ sensors to directly measure the this compound flux. This can be done using mass spectrometers or solid electrolyte sensors.[12]

  • Standardized Practices: Follow established standards like ASTM E2089, which provide procedures to minimize variability in results and facilitate comparison between different facilities.[13][14]

Q3: What is the standard methodology for conducting an AO erosion experiment?

A3: The ASTM E2089 standard provides practices for ground laboratory this compound interaction evaluation of materials.[13][15] A typical workflow involves:

  • Sample Preparation: Samples are cleaned and thoroughly dehydrated in a vacuum to remove absorbed water.[11] Pre-exposure mass is measured using a microbalance.

  • Exposure: Samples, along with witness materials like Kapton H, are mounted on a sample plate and placed in a vacuum chamber.[11] They are then exposed to a controlled beam of this compound.

  • Post-Exposure Analysis: After exposure, samples are again placed in a vacuum to desorb any absorbed moisture before their final mass is recorded.[11] The mass loss is then used to calculate the erosion yield.

  • Erosion Yield Calculation: The erosion yield (E) is calculated, typically in cm³/atom, based on the mass loss of the sample, its density, the exposed area, and the this compound fluence determined from the witness sample.[16]

Q4: Why do my ground-based facility results differ from in-space (LEO) measurements?

A4: Discrepancies between ground-based and LEO measurements are common and can be attributed to several factors. Ground facilities may not perfectly replicate the complex LEO environment.[14] Key differences include:

  • Synergistic Effects: In many ground facilities, materials are exposed to both this compound and vacuum ultraviolet (VUV) radiation, which can lead to different erosion yields compared to AO exposure alone.[9]

  • Energy and Species: The kinetic energy of the this compound, as well as the presence of ions and other reactive species in ground-based plasma sources, can differ significantly from the LEO environment.[8][9]

  • Contamination: Outgassing from materials within the vacuum chamber can lead to contamination that is not present in the LEO environment.[5]

It is crucial to understand the specific characteristics of your ground-based facility and how they might influence the erosion process for your particular material.[9]

Troubleshooting Guides

Problem: My mass loss measurements are inconsistent and show high variability.

Possible Cause Troubleshooting Step
Incomplete Dehydration Ensure all samples (both pre- and post-exposure) are placed in a vacuum chamber overnight to remove absorbed water before weighing. Record mass at multiple time points after removal from the vacuum to estimate the 'dry' mass accurately.[11]
Balance Inaccuracy Verify the calibration of your microbalance. Use a certified weight set to check for accuracy and precision.
Sample Contamination Handle samples with clean, non-outgassing tools (e.g., stainless steel tweezers). Clean samples according to a validated procedure before the initial weighing.
Static Charge Use an anti-static gun or ionizer on the samples and the balance to eliminate static electricity, which can interfere with mass readings.

Problem: My calculated erosion yield is significantly different from published values for the same material.

Possible Cause Troubleshooting Step
Inaccurate Fluence Calculation Verify the erosion yield of your witness sample. Ensure the witness samples are placed near the test samples to accurately reflect the local AO fluence.[11] Check for any degradation or contamination of the witness sample itself.
Facility-Specific Effects Characterize the environment in your AO facility. Measure the presence of VUV radiation, ions, and other species that could cause synergistic effects not accounted for in the literature values.[8][9]
Material Batch Variation Obtain a certificate of analysis for your material batch. Different batches of the same polymer can have slight variations in their chemical structure or additives that may affect their erosion yield.
Scattering and Geometric Effects Examine the sample holder and chamber geometry. This compound can scatter off surfaces, leading to additional, unquantified exposure. Ensure the sample holder design does not obstruct or reflect the AO beam in an unintended way.[6][10]

Quantitative Data Summary

Table 1: Common Sources of Error and Methods for Reduction

Error SourcePotential Impact on Erosion YieldMitigation Technique
AO Fluence Uncertainty HighUse of well-characterized witness samples (e.g., Kapton H); direct flux measurement with calibrated sensors.[2][11]
Mass Measurement Error Medium to HighUse of a calibrated microbalance; strict dehydration protocols; control for static electricity.[7][11]
Sample Contamination HighProper cleaning and handling procedures; use of clean vacuum systems to minimize outgassing.[5][6]
Synergistic Environmental Effects (VUV, ions) HighCharacterize the exposure environment; use facilities that can isolate environmental components.[9]
Recession Depth Measurement (AFM) Low to MediumUse of selective protection on samples to create sharp steps for measurement; proper calibration of the AFM.[4]

Experimental Protocols

Detailed Methodology: Mass Loss Measurement for Erosion Yield Calculation (Based on ASTM E2089)

  • Sample Preparation & Pre-Weighing:

    • Clean the test sample and a witness sample (e.g., Kapton H polyimide) using a standard procedure.

    • Place both samples in a vacuum chamber at a pressure below 10⁻⁴ Torr for at least 24 hours to ensure complete dehydration.

    • Transfer the samples to a microbalance. To account for moisture reabsorption, record the mass at several intervals (e.g., 1, 2, 5 minutes) and extrapolate back to t=0 to determine the initial dry mass (Mᵢ).[11]

  • This compound Exposure:

    • Mount the samples in the exposure chamber, ensuring the surface to be tested is facing the AO source. Position the witness sample in close proximity to the test sample.

    • Evacuate the chamber to the desired pressure.

    • Expose the samples to the this compound beam for the planned duration.

  • Post-Exposure Weighing:

    • After exposure, return the samples to the vacuum chamber for another 24-hour dehydration period.

    • Repeat the weighing procedure from step 1 to determine the final dry mass (Mƒ).

  • Calculation of Erosion Yield:

    • Step 4.1: Calculate Mass Loss (ΔM):

      • ΔM_test = Mᵢ_test - Mƒ_test

      • ΔM_witness = Mᵢ_witness - Mƒ_witness

    • Step 4.2: Calculate AO Fluence (F) from the witness sample:

      • F = ΔM_witness / (A_witness * ρ_witness * E_witness)

      • Where A is the exposed area, ρ is the density, and E is the known erosion yield of the witness material.

    • Step 4.3: Calculate Erosion Yield of the Test Sample (E_test):

      • E_test = ΔM_test / (A_test * ρ_test * F)

Visualizations

Experimental_Workflow cluster_pre Pre-Exposure cluster_exp Exposure cluster_post Post-Exposure & Analysis Prep Sample Preparation (Cleaning & Dehydration) Weigh1 Initial Mass Measurement (Extrapolate to Dry Mass) Prep->Weigh1 Mount Mount Samples & Witness Material Weigh1->Mount Expose This compound Exposure Mount->Expose Dehydrate2 Post-Exposure Dehydration Expose->Dehydrate2 Weigh2 Final Mass Measurement Dehydrate2->Weigh2 Calculate Calculate Fluence & Erosion Yield Weigh2->Calculate Uncertainty_Sources center_node Total Measurement Uncertainty cat1 Facility Environment cat1->center_node cat2 Sample Measurement cat2->center_node cat3 Material Properties cat3->center_node s1_1 AO Energy s1_1->cat1 s1_2 VUV Radiation s1_2->cat1 s1_3 Ion Content s1_3->cat1 s1_4 AO Flux Stability s1_4->cat1 s2_1 Mass Measurement s2_1->cat2 s2_2 Area Measurement s2_2->cat2 s2_3 Dehydration State s2_3->cat2 s2_4 Contamination s2_4->cat2 s3_1 Density s3_1->cat3 s3_2 Homogeneity s3_2->cat3

References

Technical Support Center: Optimizing Atomic Oxygen Surface Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during atomic oxygen (AO) surface functionalization experiments.

Troubleshooting Guide

Users may encounter various issues during the process of this compound surface functionalization. This guide provides a structured approach to identifying and resolving these common problems.

Observed ProblemPotential Cause(s)Recommended Solutions / Troubleshooting Steps
Inconsistent or non-uniform surface treatment 1. Non-uniform plasma distribution across the sample.[1] 2. Inconsistent gas flow or pressure within the chamber.[2] 3. "Shadowing" effects from sample mounting or complex sample geometry. 4. Contamination on the substrate surface prior to treatment.[1]1. Ensure the plasma system provides uniform plasma across all sample areas.[1] Calibrate the system to confirm consistent plasma density. 2. Optimize and stabilize operating pressure and gas flow rates.[2] 3. Adjust sample placement and mounting to ensure all surfaces are equally exposed. Consider sample rotation if available. 4. Implement a pre-cleaning step. An oxygen plasma can be used to remove organic contaminants, sometimes followed by an argon plasma cycle.[1]
Excessive material erosion or damage (over-etching) 1. This compound fluence or flux is too high. 2. Treatment duration is too long.[3] 3. Plasma power level is excessive.[2] 4. Material is highly susceptible to this compound.[4][5]1. Reduce the AO fluence or the flux. Start with lower values and incrementally increase. 2. Decrease the exposure time. For some materials, changes in properties like hydrophilicity occur rapidly with very short exposures.[6] 3. Lower the RF power to reduce the energy of the plasma species.[2] 4. For highly sensitive materials like certain polymers, use shorter, pulsed exposures. If possible, incorporate AO-resistant materials like silicones or use protective coatings.[4][7]
Poor or no change in surface properties (e.g., hydrophilicity) 1. Insufficient this compound fluence or exposure time.[6] 2. Contamination on the surface is inhibiting the reaction. 3. The material is inherently resistant to this compound (e.g., fluorinated polymers, metals with stable oxides).[5][6] 4. Incorrect gas mixture used.[1]1. Gradually increase the exposure time or AO fluence.[6] 2. Ensure the substrate is thoroughly cleaned before treatment.[1] 3. For resistant materials, higher power or longer exposure may be needed. Alternatively, a different surface modification technique might be required. Note that some fluorinated polymers may become more hydrophobic.[6] 4. Confirm that pure oxygen or an appropriate gas mixture is being used. Small amounts of other gases can alter the plasma chemistry.[1]
Cracking or delamination of the functionalized layer or protective coating 1. High intrinsic stress in the deposited layer. 2. Poor adhesion between the coating and the substrate. 3. Substrate surface is too rough, leading to high defect density in the coating.[8][9][10][11] 4. Shrinkage of the material upon oxidation (e.g., conversion of silicones to SiO2).1. Optimize deposition parameters for the protective coating to reduce stress. 2. Improve substrate cleaning and preparation to enhance adhesion. Plasma activation itself can improve adhesion.[12] 3. Use smoother substrates or apply a surface-leveling polymer layer before depositing the protective coating.[10] 4. Account for material shrinkage in the process design.
Undercutting of protected materials at defect sites 1. Scratches, pinholes, or other defects in the protective coating allow AO to penetrate and erode the underlying polymer.[8][9] 2. High surface roughness of the polymer leads to a high density of coating defects.[10][11]1. Use high-quality, low-defect-density coatings. Sputter-deposited SiO2 is often more effective than vacuum-deposited aluminum.[11] 2. Ensure the polymer surface is as smooth as possible before coating application to minimize defect formation.[10]

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of this compound surface functionalization?

This compound is a highly reactive species that can break chemical bonds on material surfaces, particularly in organic polymers.[4] The process involves oxidation, which can remove surface material (erosion) and introduce oxygen-containing functional groups (like epoxy, ethers, hydroxyls, and carboxyls).[12][13] These new functional groups alter the surface chemistry, which in turn changes properties like surface energy, wettability (hydrophilicity), and adhesion.[7][12]

2. How do I control the extent of functionalization?

The key parameters to control are:

  • This compound (AO) Fluence: The total number of oxygen atoms impacting the surface per unit area. Higher fluence generally leads to more significant changes, including increased erosion.[4]

  • AO Flux: The rate at which oxygen atoms impact the surface.

  • Exposure Time: The duration of the treatment. For many polymers, a significant change in hydrophilicity can occur with very short exposure times.[6]

  • Plasma Power: In plasma systems, higher power increases the production and energy of reactive species, but excessive power can cause surface damage.[2]

  • Operating Pressure: This affects the plasma temperature and the mean free path of reactive species.[2]

3. Why does my polymer surface become rougher after treatment?

Isotropic (uniform from all directions) or directed this compound exposure causes microscopic erosion of polymer surfaces. For many carbon-based polymers, this results in the formation of microscopic cones or sharp-edged craters, which increases the overall surface roughness.[4][7] The degree of roughening often increases with higher AO fluence.[4]

4. Can I functionalize any material with this compound?

While AO is highly reactive, its effectiveness varies with the material.

  • Polymers: Most hydrocarbon-based polymers are highly susceptible to AO, leading to erosion and functionalization.[5]

  • Fluorinated Polymers: These are generally more resistant to AO, and their change in water contact angle is significantly less than non-fluorinated polymers.[6]

  • Metals: Metals will oxidize, forming a surface oxide layer. This can be a protective passivation layer (e.g., aluminum oxide) or a layer that can be eroded away.[5]

  • Ceramics and Glasses: Materials that are already fully oxidized, like silicon dioxide (SiO2), are highly resistant to further reaction with this compound.[5]

5. How can I verify that the surface has been successfully functionalized?

Several surface analysis techniques can be used:

  • Water Contact Angle (WCA) Measurement: This is a simple and common method to assess changes in surface wettability (hydrophilicity/hydrophobicity).[7][14] A decrease in contact angle for non-fluorinated polymers typically indicates successful oxidation.[7]

  • X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the chemical composition of the surface, allowing for the direct detection of newly introduced oxygen-containing functional groups.[12][13]

  • Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM): These microscopy techniques are used to visualize changes in surface morphology, such as increased roughness, texturing, or the formation of microscopic craters.[7][12]

6. My process requires a protective coating. What should I use?

The choice of coating depends on the application. Thin films of silicon dioxide (SiO2) are very effective as they are resistant to AO erosion.[4] These can be applied via sputter deposition. Polyhedral oligomeric silsesquioxane (POSS) incorporated into polyimides can also form a protective SiO2 surface layer upon exposure to AO.[4] The quality of the coating is critical; it must have a low density of defects like pinholes or scratches to prevent undercutting of the polymer beneath.[8][9]

Data Presentation: Effects of this compound Exposure

The following tables summarize quantitative data on how this compound affects various materials, providing a baseline for expected experimental outcomes.

Table 1: Change in Surface Roughness (RMS) After this compound Exposure

MaterialPristine RMS Roughness (nm)AO-Exposed RMS Roughness (nm)AO Fluence (atoms/cm²)Reference
Kapton® CRNot specifiedSignificant rougheningNot specified[15]
Kapton® CRCNot specifiedSignificant rougheningNot specified[15]
Melinex® 454 (PET)Not specifiedDecrease observedNot specified[4]
General TrendLowerIncreases with fluenceVariable[4]

Note: Surface roughness can be influenced by AO-resistant fillers within a polymer matrix and other environmental factors in space applications.[4][15]

Table 2: Change in Water Contact Angle (WCA) for Various Polymers

Polymer TypePristine WCA (degrees)Post-AO Exposure WCA (degrees)Key ObservationReference
Non-Fluorinated Polymers (general)Hydrophobic (>90°)Significantly more hydrophilic (<90°)Most of the change occurs at very low AO fluence.[6][6][7]
Polypropylene (PP)95°~20° (after 5 min plasma)Rapid decrease in WCA, indicating increased hydrophilicity.[14]
Fluorinated Polymers (general)VariableChange is significantly less; some may become more hydrophobic.More resistant to AO-induced chemical changes.[6]
Natural RubberNot specifiedDecreasedBecomes more hydrophilic.[7]
PolystyreneNot specifiedDecreasedBecomes more hydrophilic.[7]

Experimental Protocols & Workflows

Detailed Protocol: Plasma-Based this compound Functionalization

This protocol outlines a general procedure for modifying a polymer surface using a low-pressure oxygen plasma system.

1. Substrate Preparation & Cleaning: a. Clean the polymer substrate ultrasonically in acetone, followed by isopropyl alcohol, and finally deionized water (5-10 minutes each). b. Dry the substrate thoroughly with a stream of dry nitrogen gas. c. Place the substrate into the plasma chamber on a clean sample holder.

2. Plasma System Setup & Treatment: a. Evacuate the chamber to a base pressure, typically below 10⁻³ Torr. b. Introduce high-purity (99.999%) oxygen gas into the chamber, maintaining a constant flow rate (e.g., 100 sccm) to achieve a stable working pressure.[16] c. Allow the pressure to stabilize for several minutes. d. Apply radio frequency (RF) power (e.g., 50-150 W) to ignite the plasma.[16] e. Expose the substrate to the oxygen plasma for the desired treatment time (can range from 30 seconds to several minutes).[14][16] f. After the specified time, turn off the RF power and the oxygen gas flow. g. Allow the chamber to vent to atmospheric pressure before removing the sample.

3. Post-Treatment Characterization: a. Water Contact Angle (WCA): Immediately measure the WCA to assess the change in hydrophilicity. The effect of plasma treatment can diminish over time as the surface ages, so prompt measurement is crucial. b. Surface Morphology (AFM/SEM): Analyze the surface topography to observe changes in roughness and microstructure. c. Chemical Analysis (XPS): Perform XPS analysis to confirm the incorporation of oxygen functional groups on the surface.

Experimental Workflow Diagram

G cluster_prep 1. Preparation Phase cluster_treat 2. Treatment Phase cluster_char 3. Characterization Phase sub_clean Substrate Cleaning (e.g., Sonication) sub_dry Drying (Nitrogen Gas) sub_clean->sub_dry sub_load Load into Chamber sub_dry->sub_load evac Evacuate Chamber (Base Pressure) sub_load->evac gas_in Introduce O2 Gas (Working Pressure) evac->gas_in plasma Ignite Plasma (Apply RF Power) gas_in->plasma expose Expose Sample (Set Duration) plasma->expose vent Vent Chamber expose->vent wca WCA Measurement (Wettability) vent->wca microscopy AFM / SEM (Morphology) wca->microscopy xps XPS Analysis (Chemistry) wca->xps

Caption: General workflow for this compound surface functionalization experiments.

Mandatory Visualizations

Troubleshooting Logic Diagram

This diagram provides a logical decision-making flow for troubleshooting unexpected experimental outcomes.

G start Experiment Complete: Evaluate Results check_success Results as Expected? start->check_success success Process Optimized. Document & Conclude. check_success->success Yes problem_id Identify Primary Issue check_success->problem_id No no_change No/Insufficient Change in Surface Properties problem_id->no_change over_etch Excessive Erosion or Damage problem_id->over_etch non_uniform Non-Uniform Treatment problem_id->non_uniform sol_no_change1 Increase Fluence, Time, or Power no_change->sol_no_change1 sol_no_change2 Verify Gas Purity & Pre-Cleaning no_change->sol_no_change2 sol_over_etch1 Decrease Fluence, Time, or Power over_etch->sol_over_etch1 sol_over_etch2 Check Material Susceptibility over_etch->sol_over_etch2 sol_non_uniform1 Check Plasma Uniformity non_uniform->sol_non_uniform1 sol_non_uniform2 Adjust Sample Placement/Mounting non_uniform->sol_non_uniform2

Caption: A decision tree for troubleshooting common AO functionalization issues.

References

Technical Support Center: Strategies for Preventing Contamination in Atomic Oxygen Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and mitigating contamination in atomic oxygen (AO) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of contamination in this compound experiments?

A1: The primary sources of contamination in this compound experiments are outgassing of materials within the vacuum chamber, fingerprints, and residues from cleaning agents.[1][2] Outgassing is the release of trapped gases from materials, which is accelerated in a vacuum environment.[1] Common outgassed species include water vapor, solvents, and plasticizers. Silicone-based materials are a significant concern as they can outgas, deposit on surfaces, and form a silica (B1680970) (silicon dioxide) layer upon exposure to this compound, which can interfere with experiments.[3][4] Hydrocarbon contamination from oils, greases, and skin oils is also a major issue.[2][5]

Q2: How can I select appropriate materials for my experimental setup to minimize contamination?

A2: Material selection is crucial for minimizing contamination. Choose materials with low outgassing rates and high compatibility with this compound. Metals like stainless steel and aluminum are generally good choices for vacuum chamber construction.[6][7] For polymers, select those with low erosion yields and minimal outgassing, such as certain polyimides (like Kapton®), fluoropolymers, and specialized coatings designed for space applications.[8][9][10] It is essential to consult outgassing databases for specific material properties.[11][12][13][14][15]

Q3: What are the recommended cleaning procedures for the vacuum chamber and components?

A3: A multi-step cleaning process is recommended. This typically involves:

  • Initial Wipe-Down: Use cleanroom wipes dampened with a solvent like isopropyl alcohol to remove gross contaminants.

  • Ultrasonic Cleaning: For smaller components, ultrasonic cleaning in a suitable solvent can be very effective.

  • Plasma Cleaning: An oxygen plasma can be used to remove organic residues from surfaces.[16] This process uses a low-pressure oxygen gas energized by an electromagnetic field to create a plasma that reacts with and removes contaminants.[16]

  • Bake-out: Heating the vacuum chamber and its components under vacuum (a process called bake-out) helps to accelerate the outgassing of volatile species, which are then pumped away.[5]

Q4: How can I verify the cleanliness of my system before starting an experiment?

A4: Several methods can be used to verify system cleanliness. A Residual Gas Analyzer (RGA) can be used to identify and quantify the partial pressures of different gases inside the vacuum chamber, helping to detect contaminants. A Quartz Crystal Microbalance (QCM) can measure the deposition of molecular contaminants on a surface in real-time. Witness samples (e.g., clean silicon wafers) can be placed in the chamber during a test run and then analyzed using surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) or Fourier-Transform Infrared Spectroscopy (FTIR) to identify any deposited contaminants.

Troubleshooting Guides

Issue 1: Unexpectedly high erosion or reaction rates of the sample material.

  • Possible Cause: Synergistic effects of this compound and other contaminants. For example, certain contaminants can enhance the reactivity of the sample material with this compound.

  • Troubleshooting Steps:

    • Analyze Residual Gas: Use an RGA to check for unexpected gases in the chamber. High levels of water vapor or hydrocarbons can indicate a leak or insufficient cleaning.

    • Inspect for Contamination Sources: Check for any materials in the chamber that may not be vacuum-compatible or have high outgassing rates.

    • Review Cleaning Procedures: Ensure that all components were thoroughly cleaned and that proper handling procedures (e.g., wearing powder-free gloves) were followed.

    • Perform a Blank Run: Run the experiment without the sample to see if contamination deposits on a witness plate. Analyze the witness plate to identify the contaminant.

Issue 2: Deposition of a thin film on the sample or witness plates.

  • Possible Cause: Outgassing from a component within the vacuum chamber or a contaminated gas supply. Silicone-based materials are a common source of such films.[3][4]

  • Troubleshooting Steps:

    • Identify the Film: Use surface analysis techniques (XPS, FTIR) to determine the chemical composition of the film. The presence of silicon and oxygen may indicate a silicone source.

    • Locate the Source: Carefully inspect all materials inside the vacuum chamber, including seals, feedthroughs, and any experimental apparatus, for potential sources of the identified contaminant.

    • Clean and Bake-out: Thoroughly clean the chamber and all components. A high-temperature bake-out can be effective in removing volatile contaminants.

    • Purify Gas Supply: If the contaminant is suspected to be from the gas supply, use a gas purifier or trap.

Issue 3: Inconsistent or non-reproducible experimental results.

  • Possible Cause: Intermittent contamination events, such as small leaks or temperature fluctuations affecting outgassing rates.

  • Troubleshooting Steps:

    • Monitor Vacuum Pressure: Look for any unusual pressure fluctuations during the experiment which could indicate a leak.

    • Monitor Temperature: Ensure that the temperature of all components within the chamber is stable, as temperature changes can significantly affect outgassing.

    • Implement Controls: Use positive and negative control samples in your experiments to help differentiate between experimental effects and contamination.[17]

    • Keep Detailed Logs: Maintain a thorough record of all experimental parameters, including pump-down times, bake-out temperatures, and any observations made during the experiment.

Data Presentation

Table 1: Outgassing Data for Common Materials Used in Vacuum Environments

MaterialManufacturer/GradeTotal Mass Loss (TML) %Collected Volatile Condensable Material (CVCM) %Water Vapor Regained (WVR) %
Aluminum6061-T6< 0.01< 0.010.00
Stainless Steel304< 0.01< 0.010.00
Kapton® HNDuPont0.280.010.15
Teflon®, TFEDuPont0.020.000.00
Vespel® SP-1DuPont0.230.010.16
Viton® ADuPont0.190.010.02
Arathane 5753Armstrong0.290.02Not Measured
Scotchweld 22163M0.650.03Not Measured

Data sourced from publicly available NASA outgassing databases.[11][12][13][14][15] TML and CVCM values are critical indicators of a material's suitability for use in high-vacuum environments where contamination is a concern.

Experimental Protocols

Protocol 1: Standard Vacuum Chamber Cleaning Procedure

  • Initial Mechanical Cleaning:

    • Vent the chamber to atmospheric pressure with a dry, inert gas like nitrogen.

    • Wearing powder-free nitrile gloves, remove all internal components.

    • Wipe down the interior surfaces of the chamber and all components with cleanroom-grade wipes dampened with isopropyl alcohol (99.5% or higher purity). Use a two-wipe method (one for initial cleaning, a second with fresh alcohol and a new wipe for final rinsing).

  • Solvent Cleaning (for components):

    • For components that can be submerged, use an ultrasonic cleaner with a sequence of solvents, for example, acetone, followed by isopropyl alcohol, and then a final rinse with deionized water.

    • Ensure components are thoroughly dried in a clean environment, preferably in a vacuum oven at a moderate temperature (e.g., 60-80 °C).

  • In-situ Bake-out:

    • Reassemble the clean and dry components inside the vacuum chamber.

    • Pump the chamber down to its base pressure.

    • Heat the chamber walls to the specified bake-out temperature (typically 120-200 °C for stainless steel chambers). The exact temperature and duration will depend on the chamber materials and the level of cleanliness required.

    • Maintain the bake-out for an extended period (24-72 hours) while continuously pumping.

    • Monitor the residual gas composition with an RGA. The bake-out is considered complete when the partial pressures of water and hydrocarbons have reached a stable, low level.

  • Cool Down:

    • Turn off the heating elements and allow the chamber to cool down slowly to room temperature while still under vacuum.

    • Once at room temperature, the chamber is ready for the experiment.

Visualizations

Contamination_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Diagnosis cluster_3 Corrective Actions cluster_4 Verification Start Unexpected Experimental Results (e.g., high erosion, film deposition) Check_RGA Analyze Residual Gas with RGA Start->Check_RGA Inspect_Hardware Visually Inspect Chamber and Components Start->Inspect_Hardware High_Water High Water Vapor? Check_RGA->High_Water High_Hydrocarbons High Hydrocarbons? Check_RGA->High_Hydrocarbons Visible_Residue Visible Residue? Inspect_Hardware->Visible_Residue High_Water->High_Hydrocarbons No Leak_Check Perform Leak Check High_Water->Leak_Check Yes High_Hydrocarbons->Visible_Residue No Bakeout Perform/Repeat Chamber Bake-out High_Hydrocarbons->Bakeout Yes Clean_Components Reclean Components Visible_Residue->Clean_Components Yes Verify_Cleanliness Verify Cleanliness (RGA, QCM, Witness Plate) Visible_Residue->Verify_Cleanliness No Leak_Check->Bakeout Bakeout->Verify_Cleanliness Identify_Source Identify and Replace Outgassing Material Clean_Components->Identify_Source Identify_Source->Bakeout End Resume Experiment Verify_Cleanliness->End Contamination_Prevention_Strategy cluster_design Experiment Design Phase cluster_preparation Pre-Experiment Preparation cluster_execution Experiment Execution cluster_outcome Outcome Material_Selection Material Selection (Low Outgassing & AO Compatible) Component_Design Component Design (Minimize Surface Area, Avoid Trapped Volumes) Material_Selection->Component_Design Cleaning Thorough Cleaning of Chamber and Components Component_Design->Cleaning Bakeout System Bake-out Cleaning->Bakeout Handling Proper Handling (Gloves, Clean Tools) Bakeout->Handling Monitoring In-situ Monitoring (RGA, QCM) Handling->Monitoring Verification Post-Experiment Surface Analysis Monitoring->Verification Success Minimized Contamination, Valid Experimental Data Verification->Success

References

Technical Support Center: Refining Models for Predicting Atomic Oxygen Erosion of Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on refining models for predicting atomic oxygen (AO) erosion of materials.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental work and data analysis.

Issue: Discrepancy between Predicted and Experimental Erosion Yields

Question: My predictive model for this compound erosion yield (Ey) is showing a significant deviation from my experimental results. What are the potential causes and how can I troubleshoot this?

Answer: Discrepancies between predicted and experimental erosion yields are a common challenge. Several factors during the experimental process can influence the results. Here is a step-by-step guide to troubleshoot the issue:

  • Verify Experimental Conditions:

    • Contamination: The presence of contaminants, such as silicones from outgassing of nearby materials, can form a protective silicate (B1173343) layer on your sample, leading to lower-than-expected erosion.[1][2] Review your experimental setup for potential sources of contamination. X-ray photoelectron spectroscopy (XPS) can be used to analyze the surface of your samples for unexpected elements.[3]

    • This compound Fluence Accuracy: The accurate determination of the total amount of this compound your sample was exposed to (fluence) is critical. Use of a witness sample, typically Kapton H or HN polyimide with a well-characterized erosion yield, is recommended to accurately calculate the effective AO fluence.[4][5][6]

    • Scattering Effects: The geometry of the sample holder can cause this compound to scatter off its surfaces and onto the sample, leading to localized increases in fluence and non-uniform erosion.[1][2] Consider the design of your sample holder and its potential to influence the AO flux.

  • Review Sample Preparation and Handling Protocol:

    • Dehydration: Polymers can absorb moisture from the atmosphere, which can affect pre- and post-exposure mass measurements.[7][8] Ensure that samples are thoroughly dehydrated in a vacuum environment before both initial and final mass measurements to distinguish between mass loss due to erosion and water desorption.[4][6]

    • Cleaning: Avoid wiping or washing samples as this may alter their surface properties.[4] Handle samples with lint-free gloves to prevent contamination.[4]

  • Refine Your Predictive Model:

    • Material Properties: The accuracy of your predictive model heavily relies on the input data for the material's chemical structure, density, and fractional ash content.[3][7][9] Ensure these values are accurate. For particle-filled polymers, the surface may be resin-rich; consider abrading the surface to expose the bulk material for testing.[3][7]

    • Model Parameters: Early predictive models for erosion yield sometimes produced negative values for certain polymers.[3] More recent models have been refined using extensive flight data from missions like the Materials International Space Station Experiment (MISSE).[3][7][9] Compare your model's assumptions with established predictive tools.

Issue: Inconsistent Erosion Measurements Across a Single Sample

Question: I am observing non-uniform erosion across the surface of my material sample. What could be causing this?

Answer: Non-uniform erosion is often an indication of inconsistencies in the experimental environment or the material itself.

  • Scattering from Sample Holder: As mentioned previously, the geometry of the sample holder can lead to increased this compound flux at the perimeter of the sample, causing a "picture frame" effect of higher erosion.[1][2]

  • Non-Uniform AO Beam: In ground-based facilities, the this compound beam may not be perfectly uniform. It is crucial to ensure the un-uniformity of the this compound flux is no greater than ±10%.[5]

  • Surface Contamination: Localized contamination on the sample surface can shield the underlying material from AO attack, resulting in uneven erosion.

  • Material Inhomogeneity: For composite materials, ensure the distribution of filler materials is uniform throughout the sample.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is this compound (AO) and why is it a concern for spacecraft materials?

A1: this compound is the most abundant species in the Low Earth Orbit (LEO) environment, at altitudes ranging from 200 to 700 km.[5] It is formed by the photodissociation of molecular oxygen (O2) by solar ultraviolet radiation.[10] Spacecraft orbiting in LEO collide with these oxygen atoms at high velocities (around 8 km/s), resulting in an impact energy of about 4.5-5 eV.[5][11] This energy is sufficient to break chemical bonds in many materials, particularly polymers, leading to oxidation and gradual erosion of the material.[3][7][12][13] This erosion can degrade the structural, thermal, and optical properties of spacecraft components.[10][12]

Q2: What is the this compound erosion yield (Ey)?

A2: The this compound erosion yield (Ey) is a measure of a material's susceptibility to AO erosion. It is defined as the volume of material removed per incident oxygen atom and is typically measured in cm³/atom.[3][7][12]

Experimental Procedures

Q3: What is the standard procedure for preparing a polymer sample for an AO erosion experiment?

A3: A typical sample preparation workflow involves cleaning, masking, dehydration, and weighing. It is critical to avoid introducing contaminants during this process.

G cluster_exposure AO Exposure cluster_post Post-Exposure Analysis node_expose 5. This compound Exposure (Ground-based facility or space) node_dehydrate_post 6. Post-Exposure Dehydration node_expose->node_dehydrate_post node_weigh_post 7. Post-Exposure Weighing node_analyze 8. Surface Analysis (e.g., SEM, AFM) node_calc 9. Calculate Erosion Yield node_weigh node_weigh node_weigh->node_expose

Q4: Why is dehydration of samples so important?

A4: Many non-metallic materials, especially polymers, are hygroscopic, meaning they absorb moisture from the air. This absorbed water can significantly affect the mass of the sample.[4][7] If samples are not in a consistent state of dehydration during pre- and post-flight mass measurements, it becomes difficult to distinguish mass loss due to AO erosion from changes in absorbed water content.[3][7][8] This is particularly problematic for short-duration missions or for materials with low erosion yields where the mass change due to erosion is small.[7][8]

Data Interpretation and Modeling

Q5: How does the chemical structure of a polymer influence its this compound erosion yield?

A5: The chemical composition of a polymer has a direct impact on its erosion yield. For example, polymers containing a high proportion of fluorine and/or chlorine atoms, such as fluorinated ethylene (B1197577) propylene (B89431) (FEP), tend to have low erosion yields.[3][7] Conversely, polymers with significant amounts of oxygen in their backbone, like polyoxymethylene, exhibit much higher erosion yields.[3][7] Predictive models for erosion yield often use the number and types of chemical bonds within the polymer's repeating unit as key input parameters.[3][7]

G

Q6: Does this compound exposure affect the surface roughness of materials?

A6: Yes, this compound erosion typically leads to an increase in the surface roughness of most polymers.[11] The random impact of this compound on the material surface creates pits and cones, leading to a textured surface.[11] This increased roughness can alter the optical properties of the material, such as increasing its diffuse reflectance.[11]

Data Tables

Table 1: this compound Erosion Yields of Various Polymers from MISSE Missions

MaterialMissionAO Fluence (atoms/cm²)Erosion Yield (Ey) (cm³/atom)
Polyoxymethylene (POM)MISSE 28.43 x 10²¹9.14 x 10⁻²⁴
DC 93-500 SiliconeMISSE 84.62 x 10²¹3.81 x 10⁻²⁷
Kapton® HMISSE (reference)-3.00 x 10⁻²⁴
Triton TORTM LMMISSE 42.15 x 10²¹Mass Gain

Data sourced from NASA Technical Reports Server.[12]

Table 2: Change in Surface Roughness of Materials from MISSE-16

MaterialPre-Exposure RMS Roughness (nm)Post-Exposure RMS Roughness (nm)
Kapton® XC15.6134.1
Kapton® DR920.3129.5
Zenite®22.4114.3
Melinex® 45425.118.2

Data sourced from a study on MISSE-16 flight samples.[11]

Experimental Protocols

Protocol: Determination of this compound Erosion Yield by Mass Loss

This protocol outlines the key steps for determining the erosion yield of a polymer sample using the mass loss measurement technique.

  • Sample Preparation:

    • Clean the sample using a method appropriate for the material that does not alter its surface.[4]

    • If required, mask a portion of the sample to serve as an unexposed reference area.[4]

    • Place the test samples, along with a Kapton witness sample, in a desiccator under vacuum (pressure lower than 2x10⁻¹ Pa) for 48 hours to remove absorbed moisture.[5][6]

  • Pre-Exposure Measurement:

    • Remove the samples from the desiccator and immediately weigh them using a microbalance (accuracy ≤ 0.1 mg).[5] Record this as the initial dry mass (m₀).[5]

    • Measure the surface area of the sample that will be exposed to this compound (Aₛ).

  • This compound Exposure:

    • Mount the samples in the exposure facility, ensuring they are oriented correctly relative to the AO source.

    • Expose the samples to a known or measured flux of this compound for a specified duration. In ground-based facilities, typical AO flux is in the range of 10¹⁴ to 10¹⁶ atoms/(cm²·s).[5]

  • Post-Exposure Measurement:

    • After exposure, return the samples to the desiccator under the same vacuum conditions for 48 hours to ensure a consistent dehydrated state.[5]

    • Weigh the samples again using the same microbalance to determine the final dry mass (mբ).

  • Calculation of Erosion Yield:

    • Calculate the mass loss of the test sample (Δmₛ = m₀ - mբ) and the Kapton witness sample (Δmₖ).

    • Determine the this compound fluence (F) from the mass loss of the Kapton witness sample using its known erosion yield (Eₖ = 3.00 x 10⁻²⁴ cm³/atom) and density (ρₖ).[5][14]

      • F = Δmₖ / (Aₖ * ρₖ * Eₖ)

    • Calculate the erosion yield of the test sample (Eₛ) using its mass loss, exposed area (Aₛ), and density (ρₛ).[14]

      • Eₛ = Δmₛ / (Aₛ * ρₛ * F)

  • Surface Analysis (Optional but Recommended):

    • Examine the surface of the exposed and unexposed areas using techniques such as Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM) to observe changes in morphology and measure surface roughness.[6][11]

References

enhancing the performance of sensors for atomic oxygen detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the performance of sensors for atomic oxygen detection.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound sensors.

Question: My this compound sensor is providing unstable or drifting readings. What are the possible causes and how can I troubleshoot this?

Answer:

Unstable or drifting readings are a common issue that can stem from several factors. Follow these steps to diagnose and resolve the problem:

  • Environmental Stability: Ensure that the experimental environment is stable. Fluctuations in temperature, pressure, and humidity can significantly impact sensor output, particularly for electrochemical and partial pressure-based sensors.[1][2]

    • Action: Isolate the experimental setup from drafts and direct sunlight. Use a temperature-controlled chamber if possible. Record environmental parameters alongside your sensor readings to identify any correlations.

  • Power Supply: Verify that the power supply to the sensor is stable and within the manufacturer's specified range. Electrical noise can interfere with the sensor's signal.

    • Action: Use a regulated DC power supply. Check for any loose connections or damaged cables.

  • Sensor Contamination: The sensor surface can become contaminated over time, especially when exposed to outgassing materials or certain chemicals.[3][4] Silicone contamination, for example, can poison the sensor element.[3][5][6]

    • Action: Inspect the sensor head for any visible deposits or discoloration.[4] If contamination is suspected, refer to the manufacturer's instructions for cleaning procedures. In some cases, the sensor may need to be replaced.[4]

  • Heater Circuit Malfunction (for heated sensors): Many AO sensors utilize a heater circuit to maintain an optimal operating temperature. A faulty heater can lead to inconsistent performance.[3][7]

    • Action: Use a multimeter to check the resistance of the heater circuit and compare it to the manufacturer's specifications.[7]

  • Exhaust Leaks (for in-situ measurements): If you are measuring AO in a vacuum system, leaks can introduce atmospheric gases and affect the readings.

    • Action: Perform a leak check of your vacuum chamber.

A logical workflow for troubleshooting unstable readings can be visualized as follows:

TroubleshootingWorkflow Start Start: Unstable Readings EnvCheck Check Environmental Stability (Temp, Pressure) Start->EnvCheck PowerCheck Verify Power Supply Stability EnvCheck->PowerCheck Stable EnvIssue Stabilize Environment EnvCheck->EnvIssue Unstable ContaminationCheck Inspect for Sensor Contamination PowerCheck->ContaminationCheck Stable PowerIssue Correct Power Supply PowerCheck->PowerIssue Unstable HeaterCheck Test Heater Circuit (if applicable) ContaminationCheck->HeaterCheck Clean ContaminationIssue Clean or Replace Sensor ContaminationCheck->ContaminationIssue Contaminated LeakCheck Check for System Leaks (if applicable) HeaterCheck->LeakCheck OK HeaterIssue Repair/Replace Sensor HeaterCheck->HeaterIssue Faulty Resolve Issue Resolved LeakCheck->Resolve No Leaks LeakIssue Fix Leaks LeakCheck->LeakIssue Leaks Found EnvIssue->Resolve PowerIssue->Resolve ContaminationIssue->Resolve HeaterIssue->Resolve LeakIssue->Resolve

Troubleshooting workflow for unstable sensor readings.

Question: The sensor's response seems slow or sluggish. How can I improve the response time?

Answer:

A slow response time can be detrimental to experiments requiring real-time monitoring. Consider the following points:

  • Operating Temperature: Ensure the sensor is at its optimal operating temperature. For heated sensors, allow sufficient warm-up time. Cold temperatures can significantly slow down the response of some electrochemical sensors.[2]

  • Diffusion Limitation: The design of the sensor and its housing can limit the diffusion of this compound to the sensing element.

    • Action: Ensure that the path to the sensor is not obstructed. For some applications, a sensor with a more exposed sensing element might be necessary.

  • Sensor Type: Different sensor types have inherently different response times. For instance, some solid-state sensors offer very fast response times.[8]

  • Data Acquisition: Check your data acquisition system. A slow sampling rate can manifest as a slow sensor response.

Question: I suspect my sensor's sensitivity has decreased. What could be the cause and what are the remedies?

Answer:

A decrease in sensitivity is often due to the aging of the sensor or exposure to harsh conditions.

  • Sensor Aging: Over time, the materials in the sensor can degrade, leading to a loss of sensitivity. This is a natural process for many sensor types.

  • Contamination: As mentioned earlier, contamination can block active sensing sites and reduce sensitivity.[3]

  • Recalibration: A loss of sensitivity can often be compensated for by recalibrating the sensor.[9] Regular calibration is crucial for maintaining accuracy.[9]

  • Surface Modification: For some advanced sensors, the surface properties can be modified to enhance sensitivity. For example, using nano-porous substrates can dramatically increase the surface area and, consequently, the sensitivity of phosphorescence-based optical oxygen sensors.[10]

Frequently Asked Questions (FAQs)

Q1: How often should I calibrate my this compound sensor?

A1: The calibration frequency depends on the sensor type, the application's criticality, and the experimental environment. As a general guideline, it is good practice to calibrate the sensor before each critical experiment or set of measurements.[9] For long-duration experiments, periodic recalibration is recommended to correct for any drift.[9]

Q2: What are the key performance metrics I should consider when selecting an AO sensor?

A2: The most important performance metrics include:

  • Sensitivity: The sensor's ability to detect small changes in this compound concentration.

  • Response Time: How quickly the sensor responds to a change in AO concentration.

  • Limit of Detection (LOD): The lowest concentration of AO that the sensor can reliably detect.

  • Operating Range: The range of AO concentrations the sensor can accurately measure.

  • Selectivity: The sensor's ability to detect this compound without being influenced by other gases.

  • Stability: The sensor's ability to maintain a consistent output over time.

Q3: What is the difference between a two-point and a multi-point calibration?

A3: A two-point calibration typically involves a "zero" point (in an oxygen-free environment) and a "span" point (at a known oxygen concentration).[9][11] This is suitable for sensors with a linear response. A multi-point calibration uses several known concentrations to create a calibration curve, which is necessary for sensors with a non-linear response across their measurement range.[9]

Data Presentation: Sensor Performance Comparison

The following table summarizes the performance of different types of this compound sensors based on available data.

Sensor TypeKey Performance MetricTypical Value/RangeReference
Phosphorescence-based Optical Sensitivity (I₀/I)~400 - ~500 in 100% O₂[10]
Electrochemical Detection Range0 - 25% vol[12]
Response Time (T90)≤ 15 s[12]
Resistance-type (DiMO) Sensitivity10⁻¹⁴ to 10⁻¹⁵ Ω∙O-atoms⁻¹∙cm²[8]
AO Fluence RangeUp to 2×10²⁰ O-atoms∙cm⁻²[8]
Coherent Anti-Stokes Raman Scattering (CARS) Detection Limit~1 × 10¹⁶ cm⁻³[13]

Experimental Protocols

Protocol 1: Two-Point Calibration of an Electrochemical AO Sensor

This protocol outlines the steps for a standard two-point calibration.

  • Preparation:

    • Ensure the sensor is clean and free from any visible contaminants.[11]

    • Connect the sensor to the data acquisition system and allow it to warm up and stabilize according to the manufacturer's instructions.

    • Prepare a zero-oxygen environment (e.g., by flowing high-purity nitrogen) and a known concentration of oxygen for the span calibration.

  • Zero Point Calibration:

    • Introduce the sensor to the zero-oxygen environment.

    • Allow the sensor reading to stabilize. This may take several minutes.[11]

    • Once stable, record the sensor output as the zero-point value.

  • Span Point Calibration:

    • Introduce the sensor to the known concentration of oxygen.

    • Allow the sensor reading to stabilize.

    • Record the sensor output as the span-point value.

  • Calibration Curve:

    • Use the zero and span points to generate a linear calibration curve (or input these values into the sensor's software).

The general workflow for a two-point calibration is as follows:

CalibrationWorkflow Start Start Calibration Prep Prepare Sensor and Calibration Gases Start->Prep ZeroCal Perform Zero Point Calibration (0% Oxygen) Prep->ZeroCal SpanCal Perform Span Point Calibration (Known O₂ Concentration) ZeroCal->SpanCal GenerateCurve Generate Calibration Curve SpanCal->GenerateCurve End Calibration Complete GenerateCurve->End

Workflow for a two-point sensor calibration.

Protocol 2: Ground-Based this compound Exposure Test

This protocol provides a general methodology for testing the effects of this compound on materials using a ground-based facility.

  • Sample Preparation:

    • Clean and weigh the test samples and control samples using a high-precision balance. Record the initial masses (m₀).[14]

    • Mount the samples in the sample holder. Protect the control samples from AO exposure.[14]

  • Facility Setup:

    • Place the sample holder in the vacuum chamber.

    • Evacuate the chamber to a base pressure of less than 1x10⁻³ Pa.[14]

    • Set the this compound source parameters (e.g., energy ~5.0 eV, flux 10¹⁴ - 10¹⁶ atoms/(cm²·s)).[14]

  • Exposure:

    • Introduce oxygen gas and initiate the this compound beam. Record the start time (t₀).[14]

    • Continuously monitor the test parameters and expose the samples until the desired AO fluence is reached.[14]

    • Turn off the AO source and record the end time (t₁).[14]

  • Post-Exposure Analysis:

    • Vent the chamber and remove the samples.

    • Weigh the test and control samples again to determine mass loss.

    • Analyze the samples for changes in surface morphology, chemical composition, and other properties.

    • The test report should include all test parameters, data, and analysis of the results.[14]

References

Technical Support Center: Improving the Adhesion of Atomic Oxygen Protective Coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the application and testing of atomic oxygen (AO) protective coatings.

Troubleshooting Guides

This section is designed to help you quickly identify and resolve common problems with coating adhesion.

Problem: Coating delamination or peeling after deposition.

QuestionPossible CauseSuggested Solution
Q1: Was the substrate surface adequately cleaned before coating? Residual organic contaminants (oils, grease), dust particles, or native oxide layers on the substrate can act as a barrier, preventing a strong bond between the coating and the substrate.[1]Implement a multi-stage cleaning protocol. This should include gross cleaning to remove large contaminants, followed by ultrasonic cleaning in appropriate solvents (e.g., acetone, isopropyl alcohol), a thorough rinse with deionized water, and drying with high-purity nitrogen gas. For optimal adhesion, an in-situ plasma etching or ion cleaning step just before deposition is highly recommended to remove any remaining microscopic contaminants and oxide layers.[2]
Q2: Is the surface roughness of the substrate appropriate? An overly smooth surface may not provide sufficient mechanical interlocking for the coating, while an excessively rough surface can create voids and stress concentration points, leading to poor adhesion.Optimize the substrate's surface roughness. For many applications, a slight increase in roughness can enhance adhesion by increasing the surface area for bonding.[3][4] Techniques like controlled micro-honing or wet blasting can achieve the desired texture. However, the ideal roughness is application-dependent and may require empirical determination.[5]
Q3: Was a suitable surface activation technique used? Many polymers, such as Kapton®, have low surface energy, making them difficult to wet and bond to.Employ a surface activation technique like plasma treatment (e.g., with argon or oxygen plasma) to increase the surface energy of the substrate.[6][7] This process introduces polar functional groups on the surface, which promotes better chemical bonding with the coating material.[8]
Q4: Are the deposition parameters optimized? Incorrect deposition parameters, such as substrate temperature, deposition rate, and chamber pressure, can lead to high residual stress in the coating, causing it to peel off.[1][9]Optimize the deposition process parameters. Ensure the deposition temperature is within the substrate's tolerance. Adjust the chamber pressure and deposition rate to achieve a dense and well-adhered coating. For PVD processes, using an appropriate substrate bias voltage during the initial stages of deposition can also improve adhesion.[1][9]

Problem: Inconsistent adhesion across the substrate.

QuestionPossible CauseSuggested Solution
Q5: Is the distance between the source and the substrate uniform? In PVD processes, an uneven distance between the target/evaporation source and the substrate can lead to variations in coating thickness and, consequently, adhesion.[9]Ensure a consistent distance between the source and all parts of the substrate. For complex geometries, consider using a rotating sample holder to promote uniform coating deposition.[9]
Q6: Is the gas flow within the deposition chamber uniform? Non-uniform gas flow can cause localized variations in the deposition rate and coating properties.Optimize the gas flow dynamics in the chamber. This may involve adjusting the positions of the gas inlet and outlet or installing baffles to ensure a more uniform distribution of the process gas.[9]

Frequently Asked Questions (FAQs)

Q: What is the most common cause of poor adhesion for AO protective coatings?

A: The most frequently cited cause of poor adhesion is inadequate surface preparation.[1][2] Contaminants on the substrate surface, even at the microscopic level, can significantly weaken the bond between the coating and the substrate.

Q: How can I quantitatively measure the adhesion of my coating?

A: Several standardized tests can be used to measure adhesion quantitatively. The most common are the pull-off test (ASTM D4541), which measures the tensile force required to detach the coating, and the scratch test (ASTM C1624), which determines the critical load at which the coating fails.[10][11]

Q: What is the difference between cohesive and adhesive failure?

A: Adhesive failure occurs when the coating delaminates from the substrate, indicating a weak bond at the interface. Cohesive failure happens when the coating itself fractures, while the bond to the substrate remains intact, suggesting that the adhesion strength is greater than the internal strength of the coating material.[12]

Q: Can the choice of coating material affect adhesion?

A: Yes, the compatibility between the coating material and the substrate is crucial. For instance, some studies suggest that alumina (B75360) (Al2O3) may exhibit stronger adhesion to polyimides than silica (B1680970) (SiO2) due to stronger acidic sites on the alumina surface that can interact with the substrate.[13]

Q: Does coating thickness influence adhesion?

A: Yes, coating thickness can impact residual stress. Thicker coatings can sometimes have higher internal stresses, which may lead to a higher likelihood of delamination. It is important to find an optimal thickness that provides adequate AO protection without compromising adhesion.

Data Presentation

Table 1: this compound Erosion Yield of Common Spacecraft Materials and Coatings
MaterialErosion Yield (cm³/atom)Reference
Kapton® H (Polyimide)3.0 x 10⁻²⁴[6]
Graphene-coated Kapton®3.67% of naked Kapton's E_y[14]
PHPS-derived SiOx on Kapton5.13 x 10⁻²⁶[15]
Kapton®/Al2O3 composite~1.0 x 10⁻²⁴ (initial)[16]
MIL-53(Al)-coated PI4.386 x 10⁻²⁵[17]
Teflon® FEPLow (comparative)[9]
PolyethyleneHigh (comparative)[9]
Table 2: Adhesion Strength of Coatings on Various Substrates with Different Surface Treatments
Coating/SubstrateSurface TreatmentAdhesion Strength (MPa)Failure ModeReference
Epoxy on TC4 Ti AlloyC8HO3Si chemical treatment (Ra ~63 µm)8.01Cohesive[18]
Epoxy on TC4 Ti AlloyMAO treatment (Ra ~62 µm)7.91Cohesive[18]
Epoxy on TC4 Ti AlloyH2O2 treatment (Ra ~16 µm)2.57Adhesive[18]
Polyurea on SteelBlasted to SA 2.5~3.03-[19]
Epoxy on Mild SteelCrCl3 treatment~4.12-[20]

Note: Adhesion strength values can vary significantly based on the specific test method and parameters used.

Experimental Protocols

Surface Preparation for Coating Deposition

A meticulous multi-stage cleaning protocol is critical for achieving good adhesion.

  • Gross Cleaning: Manually wipe the substrate to remove any visible, large-scale contaminants.

  • Ultrasonic Cleaning:

    • Submerge the substrate in a beaker containing a suitable solvent (e.g., acetone).

    • Place the beaker in an ultrasonic bath and sonicate for 15-20 minutes.

    • Repeat the process with a second solvent (e.g., isopropyl alcohol) to remove any residual organic films.

  • Final Rinse and Drying:

    • Thoroughly rinse the substrate with deionized (DI) water to remove any detergent or solvent residue.

    • Dry the substrate using a high-purity nitrogen gas gun or by placing it in a vacuum oven to prevent recontamination.[2]

  • In-Situ Plasma Etching (Optional but Recommended):

    • Place the cleaned and dried substrate into the deposition chamber.

    • Before initiating the coating process, perform an in-situ plasma etch using an inert gas like Argon.

    • This step removes the final few atomic layers of contaminants and any native oxide layers, creating a pristine and activated surface for optimal adhesion.[2][20]

Adhesion Testing Methodologies

1. Pull-Off Adhesion Test (ASTM D4541)

This test measures the tensile stress required to detach the coating from the substrate.

  • Sample Preparation: Select a flat, clean, and dry area on the coated surface.

  • Dolly Preparation: Clean the surface of the loading fixture (dolly) with a suitable solvent.

  • Adhesive Application: Mix the two-part adhesive and apply a uniform layer to the dolly surface.

  • Dolly Attachment: Press the dolly firmly onto the coated surface to be tested. Ensure no adhesive squeezes out around the dolly, or carefully remove any excess.

  • Curing: Allow the adhesive to cure according to the manufacturer's specifications (typically 24 hours).

  • Testing:

    • Attach the pull-off adhesion tester's actuator to the dolly.

    • Apply a perpendicular tensile force at a steady rate until the dolly is pulled off the surface.[7]

    • Record the pull-off force at which failure occurred.

  • Analysis: The adhesion strength is calculated as the pull-off force divided by the surface area of the dolly. Note the nature of the failure (adhesive or cohesive).

2. Scratch Test (ASTM C1624)

This method assesses adhesion by applying a progressively increasing load to a stylus as it moves across the coated surface.

  • Sample Preparation: Securely mount the coated sample on the tester's stage.

  • Test Parameters:

    • Select a stylus with a specific geometry (e.g., Rockwell C diamond with a 200 µm radius).

    • Define the test parameters: starting load, final load, loading rate, and scratch length.[10]

  • Testing:

    • Initiate the test. The stylus will be drawn across the coating surface with a progressively increasing normal force.[21]

  • Analysis:

    • Use an optical microscope to examine the scratch track for specific failure events (e.g., cracking, delamination).

    • The load at which a specific failure mode occurs is defined as the critical load (Lc). This value is used as a measure of adhesion.[10]

3. Cross-Hatch Adhesion Test (ASTM D3359)

This is a qualitative test to assess the adhesion of coatings by applying and removing pressure-sensitive tape over cuts made in the coating.

  • Sample Preparation: Select a clean, dry area on the coated surface.

  • Cutting the Lattice:

    • Using a sharp blade or a special cross-hatch cutter, make a series of parallel cuts through the coating down to the substrate.

    • Make a second series of cuts perpendicular to the first, creating a lattice pattern. The spacing of the cuts depends on the coating thickness.[14][15]

  • Tape Application:

    • Remove any debris from the cut area with a soft brush.

    • Apply a piece of specified pressure-sensitive tape over the lattice and smooth it down firmly.

  • Tape Removal: Within 90 seconds of application, remove the tape by pulling it off rapidly at a 180° angle.

  • Analysis:

    • Inspect the grid area for any removed coating.

    • Rate the adhesion according to the ASTM D3359 classification scale (from 5B, no peeling, to 0B, severe peeling).[15]

Visualizations

TroubleshootingWorkflow start Start: Poor Coating Adhesion q1 Is the substrate clean? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is surface roughness optimized? a1_yes->q2 sol1 Implement multi-stage cleaning protocol a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was surface activation performed? a2_yes->q3 sol2 Modify surface roughness (e.g., micro-honing) a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Are deposition parameters correct? a3_yes->q4 sol3 Apply plasma treatment or other activation method a3_no->sol3 sol3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end_node Adhesion Improved a4_yes->end_node sol4 Optimize temperature, pressure, and rate a4_no->sol4 sol4->end_node

Caption: Troubleshooting workflow for poor coating adhesion.

AdhesionFactors sub Substrate Properties sub_clean Cleanliness sub->sub_clean sub_rough Surface Roughness sub->sub_rough sub_energy Surface Energy sub->sub_energy coat Coating Properties coat_mat Material Choice coat->coat_mat coat_thick Thickness coat->coat_thick coat_stress Internal Stress coat->coat_stress proc Process Parameters proc_temp Temperature proc->proc_temp proc_rate Deposition Rate proc->proc_rate proc_press Pressure proc->proc_press adhesion Coating Adhesion sub_clean->adhesion sub_rough->adhesion sub_energy->adhesion coat_mat->adhesion coat_thick->adhesion coat_stress->adhesion proc_temp->adhesion proc_rate->adhesion proc_press->adhesion

Caption: Key factors influencing coating adhesion.

References

Validation & Comparative

A Comparative Guide to Validating Atomic Oxygen Erosion Models with In-Orbit Flight Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals in the Aerospace and Materials Science Fields.

The accurate prediction of material degradation due to atomic oxygen (AO) is critical for the design and longevity of spacecraft operating in Low Earth Orbit (LEO). This guide provides a comparative overview of prominent this compound erosion models and the invaluable flight experiment data used for their validation. Detailed experimental protocols and quantitative data are presented to offer a clear comparison for researchers in the field.

This compound Erosion Models and Validating Flight Experiments

Predictive models for this compound erosion are essential for spacecraft design and material selection. The accuracy of these models is heavily reliant on validation against data obtained from materials exposed to the actual space environment. Two primary modeling approaches are the physics-based models and semi-empirical models.

Physics-based models , such as the Monte Carlo (MC) method, simulate the interaction of individual oxygen atoms with a material surface. These models can account for complex geometries and various interaction parameters.[1][2][3]

Semi-empirical models , like the this compound Interaction Model (ATOMOX), utilize erosion yield values derived from flight data to calculate material loss.[4][5] These models are widely used for mission planning and material lifetime assessments.

The validation of these models is an iterative process that relies on a rich history of in-space experiments. The table below summarizes key this compound erosion models and the flight experiments that have provided crucial data for their validation.

Erosion Model Model Type Key Principles Validating Flight Experiments
This compound Interaction Model (ATOMOX) Semi-empiricalCalculates AO flux and fluence based on atmospheric models (e.g., NRLMSISE-00) and spacecraft orbital parameters. Material erosion is determined using erosion yields established from flight data.[4][5]Materials International Space Station Experiment (MISSE) series, Space Shuttle experiments (e.g., EOIM-III), Long Duration Exposure Facility (LDEF).[4][6]
Monte Carlo (MC) Models Physics-basedSimulates the trajectories and interactions of individual oxygen atoms with a material surface. Interaction parameters are optimized to replicate erosion patterns observed in flight experiments.[1][2][3]Long Duration Exposure Facility (LDEF), Materials International Space Station Experiment (MISSE) series.[1]

Experimental Data from In-Orbit Exposure

The cornerstone of validating any this compound erosion model is the extensive database of material erosion yields obtained from flight experiments. These experiments involve exposing a wide variety of materials to the LEO environment for extended periods and then conducting detailed post-flight analysis. The Materials International Space Station Experiment (MISSE) has been a particularly fruitful series of experiments, providing a wealth of data on numerous materials.[7][8][9][10] Earlier missions like the Long Duration Exposure Facility (LDEF) and various Space Shuttle experiments also laid the groundwork for our current understanding.[10][11][12]

The following table presents a compilation of this compound erosion yield data for several key spacecraft materials, as measured in various flight experiments. Kapton®, a polyimide film, is often used as a reference material in these studies.[1][13]

Material Flight Experiment This compound Fluence (atoms/cm²) Erosion Yield (Eγ) (x 10⁻²⁴ cm³/atom)
Kapton® H (Polyimide)MISSE 28.43 x 10²¹3.00
Kapton® H (Polyimide)MISSE 61.45 years exposure~3.00 (used as witness sample)[11]
Kapton® HN (Polyimide)EOIM-III (STS-46)2.6 x 10²⁰3.00 (reference)[14][15]
Teflon® FEPMISSE 28.43 x 10²¹0.054
PolyethyleneMISSE 28.43 x 10²¹3.59
Pyrolytic GraphiteMISSE 28.43 x 10²¹1.25
DC 93-500 SiliconeMISSE 84.62 x 10²¹0.00381[7][9]
Polyoxymethylene (POM)MISSE 28.43 x 10²¹9.14[7][9]
Kapton® XCMISSE-166 months exposureOn the order of 3.0[16]
Zenite®MISSE-166 months exposureLower than Kapton® H[16]

Note: Erosion yield can be influenced by factors such as AO fluence and solar exposure, leading to variations in reported values across different missions.[7][9]

Experimental Protocols

The determination of this compound erosion yields from flight experiments follows a well-established, albeit meticulous, protocol.

1. Pre-Flight Preparation:

  • Material Selection: A diverse range of materials, including polymers, composites, and coatings, are selected for exposure.[16][17]

  • Sample Preparation: Samples are precisely measured for their initial mass and dimensions. For some missions, flight-duplicate samples are created and kept in a controlled environment on Earth to serve as a baseline.[16]

  • Integration: The samples are mounted onto experiment carriers, such as the Passive Experiment Carriers (PECs) used in the MISSE program.[7][11]

2. In-Orbit Exposure:

  • Deployment: The experiment carriers are transported to the International Space Station (ISS) or another orbital platform and installed on the exterior, typically in a ram-facing direction to ensure maximum AO exposure.[11][16][17]

  • Duration: The exposure duration can range from weeks to several years, allowing for the study of both short-term and long-term erosion effects.[11][12][17]

3. Post-Flight Analysis:

  • Retrieval: The experiment carriers are retrieved and returned to Earth for detailed analysis.

  • Mass Loss Measurement: The primary method for determining erosion is by measuring the mass loss of the exposed samples compared to their pre-flight mass or the mass of the flight-duplicate samples.[16][17]

  • Recession Depth Measurement: The change in thickness of the material is measured to determine the recession depth.[17]

  • Surface Analysis: Techniques such as scanning electron microscopy (SEM) are used to characterize the changes in surface morphology and roughness due to AO erosion.[16][18]

  • Calculation of Erosion Yield: The erosion yield (Eγ) is calculated as the volume of material lost per incident oxygen atom. The total this compound fluence for the mission is determined from witness samples (typically Kapton® H) with a well-characterized erosion yield.[7][11]

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for validating this compound erosion models using flight data.

G cluster_flight Flight Experiment Cycle cluster_model Erosion Model Validation pre_flight Pre-Flight Material Preparation & Characterization in_orbit In-Orbit Exposure to LEO Environment pre_flight->in_orbit Launch & Deployment post_flight Post-Flight Analysis (Mass Loss, Recession) in_orbit->post_flight Retrieval flight_data Quantitative Flight Data (Erosion Yields) post_flight->flight_data comparison Comparison of Prediction vs. Flight Data flight_data->comparison Input for Comparison model_dev AO Erosion Model Development (e.g., ATOMOX, Monte Carlo) prediction Model Prediction of Material Erosion model_dev->prediction prediction->comparison validation Model Validation & Refinement comparison->validation Discrepancy Analysis validation->model_dev Iterative Refinement

Caption: Workflow for validating this compound erosion models.

References

comparative analysis of atomic oxygen and molecular oxygen reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the reactivity of atomic oxygen (O(³P)) versus molecular oxygen (O₂), providing researchers, scientists, and drug development professionals with a comprehensive guide supported by experimental data.

In the realm of chemical reactivity, both atomic and molecular oxygen play pivotal roles as oxidizing agents. However, their intrinsic electronic structures dictate vastly different behaviors in chemical reactions. This guide provides a comparative analysis of their reactivity, supported by quantitative data, detailed experimental protocols, and visual representations of key reaction pathways.

Fundamental Differences in Electronic Structure and Reactivity

This compound in its ground state, O(³P), is a diradical with two unpaired electrons in its 2p orbitals.[1] This electronic configuration makes it an exceptionally reactive species, readily participating in reactions such as hydrogen abstraction, addition to double bonds, and insertion into C-H bonds.[2] In stark contrast, molecular oxygen (O₂) in its ground state (³Σg⁻) is also a diradical, but the strong double bond (bond dissociation energy of 498 kJ/mol) renders it kinetically stable and significantly less reactive than this compound.[1] Consequently, reactions involving molecular oxygen often require activation through catalysts, high temperatures, or photochemical means.

Quantitative Comparison of Reaction Rates

The disparity in reactivity is starkly illustrated by comparing the rate constants for their reactions with various organic substrates. This compound reacts with many organic molecules at rates that are orders of magnitude faster than those of molecular oxygen under similar conditions. The following tables summarize key kinetic data for these reactions.

Table 1: Reaction Rate Constants of this compound (O(³P)) with Selected Organic Compounds

SubstrateTemperature (K)Rate Constant (cm³ molecule⁻¹ s⁻¹)Activation Energy (kJ/mol)Reference
Methane (CH₄)2981.1 x 10⁻¹⁸35.6[3]
Ethane (C₂H₆)2986.8 x 10⁻¹⁵23.0[3]
Ethylene (B1197577) (C₂H₄)2988.1 x 10⁻¹³6.7[3]
Propylene (C₃H₆)2984.0 x 10⁻¹²2.5[3]
Polystyrene-High Reactivity (Erosion)-
Polyimide (Kapton)-High Reactivity (Erosion)-

Table 2: Reaction Rate Constants of Molecular Oxygen (O₂) with Selected Organic Compounds (Uncatalyzed)

SubstrateTemperature (K)Rate Constant (cm³ molecule⁻¹ s⁻¹)Activation Energy (kJ/mol)Reference
Methane (CH₄)> 700Very Slow~230[4]
Ethane (C₂H₆)> 600Very Slow~220[5]
Ethylene (C₂H₄)> 500Very Slow~160-200[6]
Propylene (C₃H₆)> 450Very Slow~150[7]
PolystyreneAmbientNegligible-[8]
Polyimide (Kapton)AmbientNegligible-

Experimental Protocols

Precise measurement of the reactivity of atomic and molecular oxygen requires specialized experimental setups. Below are detailed methodologies for key experiments cited in this guide.

Generation and Detection of this compound for Reactivity Studies

Objective: To produce a controlled flux of this compound and measure its concentration to study its reaction kinetics.

Methodology:

  • Generation:

    • Microwave Discharge: Gaseous molecular oxygen (O₂) is passed through a quartz tube subjected to a microwave discharge (e.g., 2.45 GHz). The high-energy electrons in the plasma dissociate the O₂ molecules into this compound.[9]

    • Photolysis: Molecular oxygen or ozone (O₃) can be photolyzed using a suitable light source (e.g., a mercury lamp or a laser) at a wavelength that induces dissociation (e.g., < 242 nm for O₂).[10]

  • Detection and Quantification:

    • Titration with Nitrogen Dioxide (NO₂): this compound reacts rapidly with NO₂ to produce NO and O₂. The endpoint of the titration, where the characteristic green chemiluminescence of the O + NO reaction disappears, allows for the determination of the initial O atom concentration.[8]

    • Resonance Fluorescence: A light source excites ground-state oxygen atoms to a higher electronic state, and the subsequent fluorescence is detected. The intensity of the fluorescence is proportional to the this compound concentration.

    • Actinometry: The emission intensity of an excited oxygen atom line in a plasma is compared to the emission from a known concentration of an inert gas (e.g., Argon) to determine the relative concentration of this compound.[11]

Studying Gas-Phase Reactions of this compound

Objective: To determine the rate constant of the reaction between this compound and a gaseous organic compound.

Methodology: Discharge-Flow System

  • Apparatus: A cylindrical flow tube reactor is used, typically made of Pyrex or quartz. A carrier gas (e.g., Helium or Argon) flows through the tube at a controlled rate.

  • Reactant Introduction: this compound, generated as described above, is introduced into the main flow. The organic reactant is introduced through a movable injector at various points along the flow tube.

  • Reaction and Detection: The reaction occurs as the gases mix and flow down the tube. The concentration of this compound is monitored at a fixed point downstream of the injector using a detection method like resonance fluorescence or mass spectrometry.

  • Kinetic Analysis: By measuring the decay of the this compound concentration as a function of the injector position (and therefore reaction time), the pseudo-first-order rate constant can be determined. Knowing the concentration of the organic reactant allows for the calculation of the second-order rate constant.[12]

Catalytic Oxidation with Molecular Oxygen: The Wacker Process

Objective: To study the palladium-catalyzed oxidation of ethylene to acetaldehyde (B116499) by molecular oxygen.

Methodology:

  • Reactor Setup: A stirred batch reactor or a continuous flow reactor is used. The reactor is equipped with temperature and pressure controls.

  • Reactants and Catalyst: The reactor is charged with an aqueous solution of the catalyst system, typically palladium(II) chloride (PdCl₂) and a co-catalyst, copper(II) chloride (CuCl₂).[13]

  • Reaction Conditions: Ethylene and oxygen are bubbled through the catalyst solution at a controlled rate and pressure. The reaction is typically carried out at temperatures between 50-130°C and pressures of 1-10 atm.

  • Product Analysis: The product, acetaldehyde, is volatile and can be continuously removed from the reactor and collected in a cold trap. The concentration of acetaldehyde and any byproducts can be analyzed using techniques such as gas chromatography (GC).

  • Kinetic Monitoring: The rate of reaction can be determined by monitoring the consumption of ethylene or the formation of acetaldehyde over time.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate key reaction pathways for both atomic and molecular oxygen.

Atomic_Oxygen_Reaction_Pathways cluster_atomic_oxygen This compound (O) cluster_substrate Organic Substrate (e.g., Alkane) cluster_products Reaction Products This compound This compound Alkyl Radical Alkyl Radical This compound->Alkyl Radical H Abstraction Hydroxyl Radical Hydroxyl Radical This compound->Hydroxyl Radical Alkane Alkane Alkane->Alkyl Radical Alcohol Alcohol Alkyl Radical->Alcohol + OH

Caption: Reaction pathway for hydrogen abstraction from an alkane by this compound.

Wacker_Process_Catalytic_Cycle cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products Ethylene Ethylene Pd(II) Pd(II) Ethylene->Pd(II) H2O H2O H2O->Pd(II) O2 O2 Cu(I) Cu(I) O2->Cu(I) Pd(0) Pd(0) Pd(II)->Pd(0) Acetaldehyde Acetaldehyde Pd(II)->Acetaldehyde Oxidation Pd(0)->Pd(II) Re-oxidation Pd(0)->Cu(I) Cu(II) Cu(II) Cu(II)->Pd(0) Cu(I)->Cu(II) Re-oxidation

Caption: Simplified catalytic cycle of the Wacker process for ethylene oxidation.

Fenton_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products H2O2 H2O2 Hydroxyl Radical (•OH) Hydroxyl Radical (•OH) H2O2->Hydroxyl Radical (•OH) catalyzed by Fe(II) Fe(II) Fe(II) Fe(III) Fe(III) Fe(II)->Fe(III) + H2O2 Oxidized Substrate Oxidized Substrate Hydroxyl Radical (•OH)->Oxidized Substrate H2O H2O Hydroxyl Radical (•OH)->H2O Organic Substrate Organic Substrate Organic Substrate->Oxidized Substrate

Caption: Fenton's reaction for the generation of hydroxyl radicals from hydrogen peroxide.

Conclusion

The evidence overwhelmingly demonstrates that this compound is a significantly more reactive species than molecular oxygen. Its diradical nature and the absence of a strong intramolecular bond allow it to readily react with a wide range of organic molecules, often with low activation energies and high reaction rates. In contrast, the kinetic stability of molecular oxygen necessitates activation, typically through catalysis or other energetic means, to achieve appreciable reactivity. This fundamental difference in reactivity has profound implications in various fields, from materials science in low Earth orbit, where this compound is a major cause of degradation, to industrial chemical synthesis, where catalysts are engineered to harness the oxidizing power of molecular oxygen in a controlled manner. Understanding these differences is crucial for predicting reaction outcomes, designing new materials, and developing efficient catalytic processes.

References

A Comparative Analysis of Atomic Oxygen Resistant Polymers for Aerospace Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals operating in the aerospace sector, the selection of materials capable of withstanding the harsh environment of Low Earth Orbit (LEO) is paramount. Atomic oxygen (AO) is a primary cause of material degradation in LEO, leading to erosion and a decline in the performance of spacecraft components. This guide provides a comparative study of different polymers engineered for AO resistance, supported by experimental data and detailed methodologies to aid in the selection of optimal materials for specific applications.

Performance Comparison of this compound Resistant Polymers

The resistance of a polymer to this compound is primarily quantified by its erosion yield (Eᵧ), which is the volume of material lost per incident oxygen atom, typically expressed in cm³/atom. A lower erosion yield indicates higher resistance to AO. This section compares the erosion yields of several key polymers used in aerospace applications.

PolymerTrade Name/TypeTesting EnvironmentAO Fluence (atoms/cm²)Erosion Yield (Eᵧ) (cm³/atom)Reference
PolyimideKapton® HNLEO (MISSE 2)8.43 x 10²¹2.81 x 10⁻²⁴[1][2]
PolyimideKapton® HGround-based8.0 x 10¹⁹3.0 x 10⁻²⁴[3]
POSS-Polyimide7 wt% Si₈O₁₂ SCGround-based3.53 x 10²⁰1.17 x 10⁻²⁵ (3.3% of Kapton H)[4]
POSS-Polyimide7 wt% Si₈O₁₁ MCGround-based4.10 x 10²⁰1.56 x 10⁻²⁵ (3.8% of Kapton H)[4]
POSS-PolyimidePOSS-PI-30Ground-based2.51 x 10²¹1.64 x 10⁻²⁶[5]
Fluorinated Ethylene PropyleneTeflon® FEPLEO (LDEF)High Fluence3.64 x 10⁻²⁵[6]
Fluorinated Ethylene PropyleneTeflon® FEPLEO (MISSE 2)8.43 x 10²¹2.00 x 10⁻²⁵[1]
Polysiloxane/POSS Hybrid Coating on Kapton-Ground-based1.5 x 10²¹5.13 x 10⁻²⁶[7]
Al₂O₃ Coated POSS-Polyimide-Ground-based-Essentially zero[8]

Key Observations:

  • Kapton® polyimide , a widely used material in spacecraft construction, serves as a baseline for comparison and exhibits a relatively high erosion yield.[1][2][3]

  • Polyhedral Oligomeric Silsesquioxane (POSS) modified polyimides demonstrate significantly improved AO resistance. The incorporation of POSS into the polyimide matrix leads to the formation of a protective silica (B1680970) (SiOₓ) passivation layer upon exposure to this compound, which dramatically reduces the erosion yield by up to two orders of magnitude compared to neat Kapton®.[4][5][9][10] The level of AO resistance in POSS-polyimides is dependent on the POSS loading concentration.[4][5]

  • Teflon® FEP (Fluorinated Ethylene Propylene) , another commonly used spacecraft material, inherently possesses a higher resistance to this compound than Kapton®.[1][6]

  • Protective coatings , such as polysiloxane/POSS hybrids and aluminum oxide (Al₂O₃) applied via atomic layer deposition, offer exceptional protection against this compound, with erosion yields approaching zero in the case of Al₂O₃ coatings.[7][8]

Experimental Protocols

A standardized approach to testing the this compound resistance of materials is crucial for obtaining comparable and reliable data. The following protocols are based on established methods and standards, such as ASTM E2089.[11][12][13][14][15]

This compound Exposure

Objective: To expose material samples to a controlled flux of this compound that simulates the LEO environment.

Methodology:

  • Facility: The exposure is conducted in a high-vacuum chamber equipped with an this compound source. Common sources include plasma ashers, ion sources, and laser detonation sources.

  • Sample Preparation:

    • Samples are cut to a standard size (e.g., 1-inch diameter discs).

    • Prior to exposure, samples are thoroughly cleaned to remove any surface contaminants.

    • The initial mass of each sample is precisely measured using a microbalance after a dehydration process (e.g., vacuum baking) to ensure a consistent hydration state.[16][17]

  • Exposure Conditions:

    • This compound Energy: Typically around 5 eV to simulate the orbital velocity of spacecraft.

    • This compound Flux: The rate of this compound arrival at the sample surface, usually in the range of 10¹⁴ to 10¹⁶ atoms/(cm²·s).

    • Fluence: The total number of this compound atoms impacting the sample surface over the exposure duration. This is a critical parameter and is often determined using a Kapton® H witness sample with a known erosion yield.[18]

    • Vacuum: The background pressure in the chamber is maintained at a high vacuum to minimize contamination.

  • Procedure:

    • Mount the prepared samples and a Kapton® H witness sample in the exposure chamber.

    • Evacuate the chamber to the required base pressure.

    • Activate the this compound source and expose the samples for a predetermined duration to achieve the target fluence.

    • Continuously monitor and record the exposure parameters.

    • After exposure, vent the chamber and carefully remove the samples.

Mass Loss Measurement

Objective: To quantify the amount of material eroded by this compound.

Methodology:

  • Instrumentation: A high-precision microbalance is used for all mass measurements.

  • Procedure:

    • After AO exposure, the samples are again subjected to the same dehydration process used for the pre-exposure mass measurement to ensure consistency.

    • The final mass of each dehydrated sample is measured.

    • The mass loss (ΔM) is calculated as the difference between the initial and final masses.

Calculation of Erosion Yield (Eᵧ)

Objective: To determine the volume of material lost per incident oxygen atom.

Methodology:

The erosion yield is calculated using the following formula:

Eᵧ = ΔM / (A * ρ * F)

Where:

  • ΔM is the mass loss of the sample (g).

  • A is the exposed surface area of the sample (cm²).

  • ρ is the density of the sample material (g/cm³).

  • F is the this compound fluence (atoms/cm²), determined from the mass loss of the Kapton® H witness sample.

Surface Analysis Techniques

Objective: To characterize the morphological and chemical changes on the polymer surface after AO exposure.

  • Scanning Electron Microscopy (SEM): Used to visualize the surface topography and identify features such as erosion cones, pitting, and cracking.

  • X-ray Photoelectron Spectroscopy (XPS): Employed to determine the elemental composition of the surface and to confirm the formation of protective passivation layers (e.g., SiOₓ on POSS-polyimides).

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the this compound resistance of polymers.

G cluster_pre Pre-Exposure cluster_exp Exposure cluster_post Post-Exposure Analysis cluster_calc Calculation SamplePrep Sample Preparation (Cleaning & Dehydration) InitialMass Initial Mass Measurement SamplePrep->InitialMass AO_Exposure This compound Exposure (in Vacuum Chamber) InitialMass->AO_Exposure PostDehydration Post-Exposure Dehydration AO_Exposure->PostDehydration SurfaceAnalysis Surface Analysis (SEM, XPS) AO_Exposure->SurfaceAnalysis FinalMass Final Mass Measurement PostDehydration->FinalMass ErosionYield Erosion Yield Calculation FinalMass->ErosionYield G AO This compound (AO) Impacts Surface POSS_Polyimide POSS-Polyimide Matrix (Organic & POSS components) AO->POSS_Polyimide Organic_Erosion Erosion of Organic Components POSS_Polyimide->Organic_Erosion POSS_Migration Migration & Reaction of POSS Cages POSS_Polyimide->POSS_Migration Passivation_Layer Formation of Protective Silica (SiOₓ) Layer Organic_Erosion->Passivation_Layer POSS_Migration->Passivation_Layer AO_Block AO Blockage Passivation_Layer->AO_Block Reduced_Erosion Reduced Erosion of Underlying Polymer AO_Block->Reduced_Erosion

References

correlation between ground-based and in-space atomic oxygen exposure results

Author: BenchChem Technical Support Team. Date: December 2025

A critical analysis of the correlation between terrestrial and orbital atomic oxygen exposure results for material degradation studies.

For researchers, scientists, and drug development professionals, understanding the impact of this compound (AO) on materials is paramount for ensuring the longevity and reliability of spacecraft and external equipment. This guide provides a comprehensive comparison of ground-based and in-space this compound exposure testing, highlighting the key differences, correlation factors, and experimental considerations.

This compound, the predominant atmospheric species in low Earth orbit (LEO), is a significant threat to spacecraft materials, particularly polymers, leading to erosion and degradation of their physical and optical properties.[1][2] To predict the in-space durability of these materials, ground-based simulation facilities are widely used. However, significant discrepancies often exist between the results obtained from these terrestrial simulators and the actual effects observed in space. This guide delves into the nuances of these differences, providing valuable data and methodologies to aid in the accurate interpretation of ground-based testing.

Key Differences Between Ground-Based and In-Space AO Exposure

Several fundamental differences between LEO and ground-based simulation environments contribute to the observed variations in material degradation. These include:

  • This compound Energy: In LEO, spacecraft collide with AO at orbital velocities, resulting in impact energies of approximately 4.5 eV.[1][3] In contrast, many ground-based facilities, such as RF plasma ashers, generate AO with much lower thermal energies, around 0.05 eV.[1][3]

  • AO Flux and Directionality: The AO flux in LEO is highly directional, arriving as a sweeping or directed ram.[1] Ground-based plasma ashers, however, typically produce an isotropic (non-directional) AO exposure.[1]

  • Presence of Other Species and Radiation: The LEO environment consists predominantly of ground-state this compound.[1] Air-operated ground facilities can contain a mix of species, including diatomic nitrogen and oxygen, and monatomic nitrogen in various energy states.[1] Furthermore, the vacuum ultraviolet (VUV) radiation environment in space differs significantly from that in many simulators, which can lead to synergistic effects that alter erosion rates.[4]

Quantitative Comparison of Erosion Yields

The erosion yield (Ey), defined as the volume of material lost per incident oxygen atom (cm³/atom), is a critical parameter for quantifying material degradation. The following table summarizes the erosion yields of various polymers from in-space experiments (MISSE 2) and ground-based RF plasma asher testing.

MaterialIn-Space Erosion Yield (Ey) (x 10⁻²⁴ cm³/atom)Ground-Based (Asher) Erosion Yield (Ey) (x 10⁻²⁴ cm³/atom)Asher to In-Space Erosion Yield Ratio
Kapton H3.003.001.0
Teflon FEP0.201.226.1
Polyethylene (PE)3.755.631.5
Kevlar (woven fabric)0.051.2024.0
White Tedlar0.114.0837.1

Data sourced from the Polymer Erosion and Contamination Experiment (PEACE) on MISSE 2.[1]

As the data indicates, the erosion yields in the ground-based asher are consistently higher than those observed in space, with the ratio varying significantly between materials. This highlights the importance of understanding these correlation factors for accurately predicting in-space performance based on ground-test data. Hyperthermal ground-based facilities, which produce higher energy this compound, have been shown to be more reliable predictors of LEO erosion yields for many polymers, with the notable exception of fluorocarbons.[5][6]

Experimental Protocols

Accurate and reproducible data relies on well-defined experimental protocols. The following outlines a general methodology for determining this compound erosion yields in both in-space and ground-based settings.

In-Space Exposure (e.g., Materials International Space Station Experiment - MISSE)
  • Sample Preparation: Material samples of known dimensions and mass are prepared. For polymers, this often involves thin films. Pristine (unexposed) samples are retained as controls.[2]

  • Flight Mounting: Samples are mounted in trays on the exterior of the International Space Station (ISS) or another spacecraft. Witness samples, typically Kapton H polyimide with a well-characterized erosion yield in LEO, are included to determine the total AO fluence.[7][8]

  • Exposure: Samples are exposed to the LEO environment for an extended period, often several years.[3]

  • Post-Flight Analysis: Upon return to Earth, the samples are re-weighed to determine mass loss. The surface morphology and optical properties are often characterized using techniques such as scanning electron microscopy (SEM) and spectrophotometry.[2]

  • Erosion Yield Calculation: The erosion yield is calculated using the following formula:

    • Ey = ΔM / (A * ρ * F)

      • ΔM = Mass loss of the sample (g)

      • A = Exposed surface area of the sample (cm²)

      • ρ = Density of the sample (g/cm³)

      • F = this compound fluence (atoms/cm²), determined from the Kapton H witness sample.[3]

Ground-Based Exposure (e.g., RF Plasma Asher)
  • Sample Preparation: Similar to in-space experiments, samples of known mass and dimensions are prepared.

  • Facility Calibration: The ground-based facility is calibrated using a reference material, typically Kapton H, to determine the "effective" AO fluence that produces the same erosion as a known LEO fluence.[7]

  • Exposure: Samples are placed in the vacuum chamber of the plasma asher. The chamber is evacuated, and a feed gas (commonly air) is introduced. An RF field is applied to generate the plasma containing this compound.[1]

  • Post-Exposure Analysis: After exposure, the samples are removed and their mass loss is measured. Surface analysis techniques may also be employed.

  • Erosion Yield Calculation: The erosion yield is calculated using the same formula as for in-space exposure, with the fluence being the effective fluence determined during calibration.

Logical Workflow for Correlating Ground and Space Data

The process of correlating ground-based and in-space this compound exposure results can be visualized as a logical workflow. This involves a series of steps from initial material selection to the final determination of a correlation factor that can be used for more accurate in-space durability predictions.

Correlation_Workflow cluster_space In-Space Testing (LEO) cluster_ground Ground-Based Testing Space_Sample_Prep Sample Preparation MISSE_Exposure LEO Exposure (e.g., MISSE) Space_Sample_Prep->MISSE_Exposure Space_Post_Analysis Post-Flight Analysis MISSE_Exposure->Space_Post_Analysis Space_Ey Calculate In-Space Erosion Yield (Ey_space) Space_Post_Analysis->Space_Ey Correlation Determine Correlation Factor (Ey_ground / Ey_space) Space_Ey->Correlation Ground_Sample_Prep Sample Preparation Asher_Exposure Ground Facility Exposure (e.g., Plasma Asher) Ground_Sample_Prep->Asher_Exposure Ground_Post_Analysis Post-Exposure Analysis Asher_Exposure->Ground_Post_Analysis Ground_Ey Calculate Ground Erosion Yield (Ey_ground) Ground_Post_Analysis->Ground_Ey Ground_Ey->Correlation Prediction Improved In-Space Durability Prediction Correlation->Prediction

Caption: Logical workflow for correlating ground-based and in-space this compound exposure data.

Conclusion

While ground-based this compound testing is an indispensable tool for the preliminary assessment of material durability for space applications, it is crucial to recognize its limitations. The significant differences in AO energy, directionality, and the presence of synergistic factors like VUV radiation can lead to substantial discrepancies between ground and space results. By understanding these differences, employing well-defined experimental protocols, and establishing clear correlation factors for various materials, researchers can leverage ground-based facilities to make more accurate and reliable predictions of in-space performance. This comparative approach is essential for the design and development of robust and long-lasting materials for the harsh environment of low Earth orbit.

References

A Comparative Guide to Atomic Oxygen Generation Sources for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in materials science and aerospace engineering, the selection of an appropriate atomic oxygen (AO) source is critical for accurately simulating low Earth orbit (LEO) conditions and conducting materials degradation studies. This guide provides a comparative overview of various AO generation sources, detailing their performance characteristics and the experimental protocols for their evaluation.

This compound, the predominant species in the LEO environment, is highly reactive and can cause significant erosion and degradation of spacecraft materials.[1][2] Therefore, ground-based simulation facilities equipped with reliable AO sources are essential for testing the durability of materials destined for space applications.[3] The ideal AO source should generate a stable, high-flux beam of neutral this compound with a kinetic energy distribution that closely mimics that experienced in LEO (typically around 4.5-5 eV).[4][5]

Performance Benchmarks of this compound Generation Sources

The performance of an AO source is primarily characterized by its this compound flux, kinetic energy, and the purity of the generated beam (i.e., the percentage of neutral this compound versus ions and other species). The table below summarizes the key performance parameters of several common AO generation techniques based on available experimental data.

Generation Method Typical AO Flux (atoms/cm²/s) AO Kinetic Energy (eV) Ion Content (%) Key Features & Considerations
Laser Detonation 10¹⁵ - 10¹⁶ (pulsed)[6]; >10¹⁸ atoms/pulse[7][8]2 - 18 (tunable)[6][9]< 1[7]Produces high-flux, nearly monoenergetic AO beams. Ideal for accelerated testing.[7] Requires a high-power pulsed laser.[8]
RF Inductively Coupled Plasma (ICP) ~10¹⁵ - 10¹⁷[5][10]Typically thermal (<1), but can be acceleratedVariableCan produce stable, long-lasting, and pure oxygen plasma.[10] Energy is often lower than LEO conditions unless ions are accelerated.[11]
Glow Discharge Plasma ~10⁸ cm⁻³ (excited-state concentration)[12]Thermal (<1)VariableEnables continuous and stable generation of AO.[12] Lower flux and energy compared to other methods.
Photolysis of Ozone Dependent on UV intensity and ozone concentrationProduces O(¹D) and O(³P) states[13][14]Essentially zeroGenerates specific excited states of this compound.[13] Can be complex to control and may have lower flux.
Electron Stimulated Desorption (ESD) ~1 x 10¹²[15]2.4 - 5.4[15]Generates both ions and neutralsCan produce AO with relevant energies for LEO simulation.[15] Typically results in lower fluxes.
Thermal Cracking Dependent on temperature and pressureThermal (<1)Essentially zeroProduces a source free of metastable energetic species. Limited to low, thermal energies.

Experimental Protocols

Accurate characterization of the AO beam is crucial for the validation of experimental results. The following are key experimental methodologies employed in the evaluation of AO sources.

Measurement of this compound Flux

The flux of the this compound beam is a critical parameter for determining the rate of material degradation. Common techniques for flux measurement include:

  • Mass Spectrometry: A quadrupole mass spectrometer can be used to measure the relative concentrations of different species in the beam.

  • Kapton® HN Erosion: The erosion rate of a Kapton® HN witness sample, which has a well-characterized erosion yield (3.00 x 10⁻²⁴ cm³/atom at 5 eV), can be used to calculate the average AO flux.[3]

  • Silver-Film Resistor: The change in electrical resistance of a thin silver film as it oxidizes upon exposure to this compound can provide a direct measurement of the AO flux.[3]

Measurement of this compound Kinetic Energy

The kinetic energy of the this compound significantly influences its reactivity with materials. The primary method for measuring the energy distribution of the AO beam is:

  • Time-of-Flight (TOF) Analysis: This technique measures the time it takes for the AO atoms to travel a known distance. By analyzing the arrival times of the atoms at a detector, the velocity and, consequently, the kinetic energy distribution can be determined.[3]

Material Erosion and Characterization

To evaluate the effects of this compound on materials, the following experimental procedures are typically followed:

  • Sample Preparation: The material samples are cleaned and their initial mass is precisely measured using a microbalance.[5]

  • Exposure: The samples are placed in a vacuum chamber and exposed to the this compound beam for a predetermined duration to achieve a specific fluence (total number of atoms per unit area).[5]

  • Post-Exposure Analysis: After exposure, the samples are re-weighed to determine mass loss. The surface morphology is often examined using techniques like Scanning Electron Microscopy (SEM) to observe changes in texture and identify erosion patterns.[1][7]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of processes in this compound generation and material testing experiments.

Experimental_Workflow_AO_Generation cluster_source This compound Source cluster_beam_formation Beam Formation & Characterization cluster_exposure Material Exposure Gas_Inlet O₂ Gas Inlet Generation_Chamber Generation Chamber (Plasma/Detonation) Gas_Inlet->Generation_Chamber Energy_Input Energy Input (e.g., Laser, RF Power) Energy_Input->Generation_Chamber Nozzle_Skimmer Nozzle/Skimmer Generation_Chamber->Nozzle_Skimmer Beam_Characterization Beam Characterization (TOF, Mass Spec) Nozzle_Skimmer->Beam_Characterization Sample_Holder Sample Holder Beam_Characterization->Sample_Holder Vacuum_Chamber High Vacuum Chamber Material_Testing_Workflow Start Start Sample_Prep Sample Preparation (Cleaning, Pre-weight) Start->Sample_Prep AO_Exposure This compound Exposure (Controlled Fluence) Sample_Prep->AO_Exposure Post_Weight Post-Exposure Weight Measurement AO_Exposure->Post_Weight Surface_Analysis Surface Analysis (SEM, etc.) Post_Weight->Surface_Analysis Data_Analysis Data Analysis (Erosion Yield Calculation) Surface_Analysis->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to Accelerated Atomic Oxygen Testing Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with materials intended for use in low Earth orbit (LEO), understanding the impact of atomic oxygen (AO) is critical. Accelerated ground-based testing protocols are essential for predicting the in-space durability of materials. However, the variety of available testing facilities and methods can make it challenging to select the most appropriate protocol and to compare data across different studies. This guide provides an objective comparison of common accelerated this compound testing protocols, supported by experimental data, to aid in the selection and validation of these crucial tests.

Comparison of Accelerated this compound Testing Protocols

The selection of an accelerated AO testing protocol depends on the specific material and the desired fidelity of the LEO environment simulation. Different facilities produce AO with varying energy levels, fluxes, and accompanying environmental factors, which can significantly influence material erosion rates. The following table summarizes the key characteristics of common accelerated AO testing protocols.

Protocol/Facility Type Typical AO Energy Typical AO Flux (atoms/cm²·s) Beam/Exposure Type Key Advantages Key Disadvantages
RF Plasma Asher (Isotropic) Thermal (~0.04 eV)10¹⁵ - 10¹⁷Isotropic (uniform exposure from all directions)High flux allows for rapid testing; relatively low cost and simple operation.AO energy is much lower than in LEO (~4.5 eV); may not accurately predict in-space erosion rates for all materials due to different reaction mechanisms.[1][2]
Directed Hyperthermal RF Plasma Asher Hyperthermal (~1-10 eV)10¹⁵ - 10¹⁶Directed BeamMore closely simulates the directional impact and energy of AO in LEO compared to isotropic ashers.[3]Can have a non-uniform flux distribution across the sample area; potential for ion and VUV radiation contamination.
Ion Beam Source (with neutralization) Hyperthermal (tunable, ~5-100 eV)10¹⁴ - 10¹⁶Directed Ion/Neutral BeamGood control over AO energy; can be used to study the effect of impact angle.Complex and expensive; neutralization of the ion beam is critical to avoid charge-related effects.[2]
Laser Detonation Source Hyperthermal (~5 eV)10¹⁵ - 10¹⁸ (pulsed)Pulsed, Directed BeamProduces a neutral AO beam with an energy spectrum very similar to LEO.Pulsed nature may introduce different material degradation effects compared to continuous exposure; can be complex to operate.[4]
Flowing Afterglow Thermal (~0.04 eV)10¹⁴ - 10¹⁶Diffuse FlowProduces a "clean" source of thermal AO with minimal ions or VUV radiation.Low AO energy; may not be suitable for simulating LEO erosion for many materials.

Experimental Protocol: Validation of Accelerated AO Testing

Validating that a ground-based accelerated testing protocol accurately reflects the effects of the LEO environment is crucial for reliable material lifetime predictions. This is typically achieved by comparing the erosion of materials in the ground facility to data from space flight experiments, such as the Materials International Space Station Experiment (MISSE).[3][5][6] The following protocol outlines the key steps for such a validation.

1. Material Selection and Preparation:

  • Test Specimens: Select a range of well-characterized polymers for testing. At a minimum, this should include a reference material with well-known in-space erosion behavior, such as Kapton® HN polyimide.[1][7]

  • Witness Coupons: Utilize witness coupons of the reference material (e.g., Kapton®) to be exposed alongside the test specimens. These are used to determine the effective AO fluence of the exposure.[7]

  • Pre-Exposure Characterization:

    • Clean all specimens to remove any surface contaminants.

    • Dehydrate the specimens in a vacuum desiccator until a stable mass is achieved.

    • Measure the pre-exposure mass of each specimen using a high-precision microbalance.

    • Characterize the pre-exposure surface morphology and roughness using techniques such as Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM).

2. This compound Exposure:

  • Mount the test specimens and witness coupons in the sample holder of the accelerated AO facility.

  • Expose the samples to a controlled AO environment. The target fluence should be comparable to that experienced in relevant space flight experiments.

  • Monitor and record all key exposure parameters, including AO flux, energy, chamber pressure, and sample temperature.

3. Post-Exposure Analysis:

  • Mass Loss Measurement: After exposure, dehydrate the specimens again to a stable mass and measure their post-exposure mass. The mass loss is used to calculate the erosion yield.

  • Erosion Yield Calculation: The erosion yield (Ey) is calculated using the following formula:

    Ey = Δm / (A * ρ * F)

    Where:

    • Δm = mass loss of the material

    • A = exposed surface area

    • ρ = density of the material

    • F = effective AO fluence (determined from the mass loss of the witness coupon)

  • Surface Characterization: Re-characterize the surface morphology and roughness of the exposed specimens to assess changes due to AO interaction.

4. Comparison with In-Space Data:

  • Obtain AO erosion yield data for the same materials from a relevant space flight experiment (e.g., MISSE).

  • Compare the erosion yields obtained from the ground-based facility with the in-space erosion yields.

  • Calculate a correlation factor for each material, which is the ratio of the in-space erosion yield to the ground-based erosion yield. This factor can then be used to better predict the in-space performance of new materials based on accelerated ground testing.[1]

Validation Workflow

The following diagram illustrates the logical workflow for validating an accelerated this compound testing protocol.

ValidationWorkflow cluster_pre_exposure Pre-Exposure cluster_exposure Exposure cluster_post_exposure Post-Exposure Analysis cluster_validation Validation A Select & Prepare Materials B Initial Mass Measurement A->B C Initial Surface Characterization B->C D Accelerated AO Exposure in Ground Facility C->D F Final Mass Measurement D->F E In-Space AO Exposure (e.g., MISSE Data) I Compare Ground vs. In-Space Data E->I G Final Surface Characterization F->G H Calculate Ground Erosion Yield F->H H->I J Determine Correlation Factor I->J

Workflow for the validation of accelerated this compound testing protocols.

References

A Comparative Guide to Inter-Laboratory Assessment of Atomic Oxygen Effects on Materials

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the effects of atomic oxygen (AO) on various materials, drawing data from inter-laboratory studies and comparisons between ground-based testing facilities and in-space experiments. The information is intended for researchers, scientists, and professionals involved in materials science and spacecraft engineering, offering insights into the durability of materials in the low Earth orbit (LEO) environment.

Executive Summary

This compound is the predominant atmospheric species in low Earth orbit and its high reactivity poses a significant threat to the longevity of spacecraft materials, particularly polymers. To assess the durability of these materials, ground-based simulation facilities are widely used. However, discrepancies often exist between data generated in these facilities and the actual performance of materials in space. This guide presents a compilation of comparative data from various studies to highlight these differences and provide a clearer understanding of material erosion yields under different AO exposure conditions. The data is primarily sourced from NASA-led studies and the Materials International Space Station Experiment (MISSE).

Data Presentation: Comparative Erosion Yields

The following tables summarize the this compound erosion yields for a variety of materials tested in different environments. The erosion yield (Ey) is a critical parameter representing the volume of material lost per incident oxygen atom, typically measured in cm³/atom.

Table 1: Comparison of this compound Erosion Yields in Hyperthermal Ground Facilities and Low Earth Orbit (LEO) [1][2]

MaterialAbbreviationDensity (g/cm³)LEO Erosion Yield (cm³/atom)Hyperthermal Asher Erosion Yield (cm³/atom)
White TedlarPVF1.6242.32 ± 0.041.48
White TedlarPVF1.6242.33 ± 0.041.54
White TedlarPVF1.6242.27 ± 0.041.67
Kapton HPI (H)1.4273.00 ± 0.033.00
Polyvinyl chloridePVC1.345.15 ± 0.031.74
PolyethylenePE0.918-2.51 ± 0.03
PolymethylpentenePMP0.833-3.12 ± 0.03
PolyethersulfonePES1.37-3.05 ± 0.03
Al-FEP-2.1443.90 ± 0.031.81
Kapton HNPI(HN)1.4353.014.41

Table 2: Comparison of Surface Roughness of Materials Before and After this compound Exposure [3][4]

MaterialPre-Exposure RMS Surface Roughness (μm)Post-Exposure RMS Surface Roughness (μm)
Kapton® HN0.08 ± 0.010.45 ± 0.04
Kapton® CR0.12 ± 0.010.49 ± 0.05
Kapton® CS0.10 ± 0.010.42 ± 0.04
Kapton® WS0.11 ± 0.010.47 ± 0.05
Kapton® TF0.09 ± 0.010.43 ± 0.04
Mylar® M0210.07 ± 0.010.38 ± 0.03
Melinex® 4540.15 ± 0.020.12 ± 0.01

Experimental Protocols

The data presented in this guide is derived from experiments conducted in various ground-based facilities and in-space platforms. The following sections detail the methodologies employed in these key experiments.

Ground-Based Hyperthermal this compound Exposure

Objective: To determine the this compound erosion yield of materials in a simulated LEO environment using directed hyperthermal this compound.[1][2]

Apparatus:

  • Plasma Ashers: The experiments utilized two different directed hyperthermal RF plasma ashers: a 35 kHz, LF-5 Axic plasma asher and a 30 kHz MCS, Model LF-6 plasma asher, both operated on air.[1]

  • Sample Mounting: Material samples were mounted on a sample plate for exposure.

Procedure:

  • Flux Mapping: A flux map of the plasma asher was created using Kapton H witness samples to determine the this compound flux at each sample location.

  • Sample Exposure: The material samples were exposed to the hyperthermal this compound beam for a specified duration (e.g., 70.2 hours or 190.3 hours).[1]

  • Fluence Calculation: The this compound fluence (atoms/cm²) for each sample was calculated based on the mass loss of the surrounding Kapton H witness samples, using the known density and LEO erosion yield of Kapton H.

  • Mass Loss Measurement: The mass of each material sample was measured before and after exposure to determine the mass loss.

  • Erosion Yield Calculation: The erosion yield of each material was calculated from its mass loss, density, exposed surface area, and the calculated this compound fluence.

In-Space this compound Exposure (Materials International Space Station Experiment - MISSE)

Objective: To determine the this compound erosion yield of materials by exposing them to the actual LEO environment on the exterior of the International Space Station (ISS).[3][4]

Apparatus:

  • MISSE Flight Facility (MISSE-FF): A facility mounted on the exterior of the ISS for exposing material samples to the space environment.

  • Sample Holders: Samples were mounted in trays on the ram (forward-facing), zenith (upward-facing), and wake (rear-facing) sides of the ISS.

Procedure:

  • Pre-Flight Characterization: Although not performed for all MISSE missions, ideally, the mass and surface properties of the material samples are characterized before launch.

  • On-Orbit Exposure: The samples were exposed to the LEO environment for an extended period (e.g., six months for MISSE-16).[3]

  • Post-Flight Analysis: After being returned to Earth, the samples underwent post-flight analysis.

  • Erosion Yield Determination: The erosion yield was determined following a methodology as close as possible to the ASTM E2089 standard for ground-based testing.[4] This involves measuring changes in mass and thickness.

  • Surface Roughness Measurement: The root mean square (rms) surface roughness of the materials was measured before and after exposure to quantify the effects of AO-induced erosion.[3]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

Ground_Based_AO_Testing_Workflow cluster_pre_exposure Pre-Exposure cluster_exposure Exposure cluster_post_exposure Post-Exposure Analysis prep Sample Preparation & Initial Mass Measurement mount Mount Samples & Witness Samples on Plate prep->mount flux_map Flux Mapping with Witness Samples mount->flux_map ao_exposure This compound Exposure in Plasma Asher flux_map->ao_exposure post_mass Final Mass Measurement ao_exposure->post_mass fluence_calc Calculate AO Fluence from Witness Samples ao_exposure->fluence_calc ey_calc Calculate Erosion Yield post_mass->ey_calc fluence_calc->ey_calc

Ground-Based this compound Testing Workflow.

In_Space_AO_Testing_Workflow cluster_pre_flight Pre-Flight cluster_on_orbit On-Orbit cluster_post_flight Post-Flight pre_char Pre-Flight Sample Characterization (Mass, Surface) integration Integration into MISSE Flight Facility pre_char->integration launch Launch & Installation on ISS integration->launch space_exposure Long-Duration Exposure to LEO Environment launch->space_exposure retrieval Sample Retrieval & Return to Earth space_exposure->retrieval post_analysis Post-Flight Analysis (Mass Loss, Surface Roughness) retrieval->post_analysis ey_determination Erosion Yield Determination (ASTM E2089) post_analysis->ey_determination

In-Space this compound Testing Workflow (MISSE).

References

A Comparative Evaluation of Coatings for Atomic Oxygen Protection in Low Earth Orbit

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals operating in the harsh environment of Low Earth Orbit (LEO), the persistent threat of atomic oxygen (AO) poses a significant challenge to the longevity and reliability of spacecraft materials. This guide provides an objective comparison of various protective coatings, supported by experimental data, to aid in the selection of optimal materials for space applications.

This compound, the most abundant species in LEO, possesses sufficient kinetic energy (approximately 4.5 to 5 eV) to cause significant erosion and degradation of a wide range of materials, particularly polymers and composites commonly used in spacecraft construction.[1][2] Protective coatings are therefore essential to shield sensitive surfaces and extend mission lifetimes. This guide evaluates the performance of several key coating technologies, including inorganic oxides, silicone-based polymers, and advanced materials incorporating additives like Polyhedral Oligomeric Silsesquioxanes (POSS).

Performance of this compound Protective Coatings

The primary metric for evaluating the effectiveness of a protective coating is its this compound erosion yield (Eᵧ), which quantifies the volume of material lost per incident oxygen atom. A lower erosion yield signifies greater resistance to AO degradation. The following tables summarize the erosion yield data for various coatings compared to unprotected Kapton, a commonly used polyimide film in spacecraft applications.

Coating MaterialSubstrateThis compound (AO) Fluence (atoms/cm²)Erosion Yield (Eᵧ) (cm³/atom)Reference
Inorganic Coatings
Al₂O₃-doped TiO₂Polyimide1.4 x 10²²2.4 x 10⁻²⁶[3][4][5]
SiO₂KaptonNot Specified~0.1–0.2% of unprotected Kapton[6]
Polymer-Based Coatings
PolysiloxaneKapton/Al2.5 x 10²⁶ (atoms/m²)5.39 x 10⁻²⁷[7]
Perhydropolysilazane (PHPS)-derived SiOₓKapton1.5 x 10²¹5.13 x 10⁻²⁶[8]
Coatings with Additives
POSS-Polyimide-1.97 x 10²¹~1% of Kapton[1]
MIL-53(Al)Polyimide4.35 x 10²⁰4.386 x 10⁻²⁵[9][10]
Unprotected Material
Kapton (Polyimide)-Not Specified3.0 x 10⁻²⁴[8]

Experimental Protocols

The data presented in this guide is derived from ground-based simulation testing, which aims to replicate the harsh LEO environment. A standardized approach to this testing is crucial for the comparability of results.

Ground-Based this compound Simulation

A common methodology for evaluating AO resistance is through the use of ground-based simulation facilities. These facilities typically consist of a vacuum chamber equipped with a source capable of generating a hyperthermal beam of this compound directed at material samples. Key experimental parameters include:

  • This compound Energy: Typically around 5 eV to simulate orbital impact velocities.[1]

  • This compound Flux: The number of this compound atoms impacting a unit area per unit time. This is often in the range of 10¹⁴ to 10¹⁶ atoms/(cm²·s) for accelerated testing.

  • Total Fluence: The total number of this compound atoms that impact the sample surface over the duration of the test.

  • Vacuum Conditions: A high vacuum is maintained to prevent unwanted reactions with other atmospheric components.

The ASTM E2089 standard provides a comprehensive set of practices for conducting ground laboratory this compound interaction evaluations of materials for space applications.[11][12][13][14][15] This standard helps to ensure consistency and comparability of data across different facilities and studies.

Material Characterization

The primary method for quantifying AO erosion is by measuring the mass loss of the material sample before and after exposure. The erosion yield (Eᵧ) is then calculated using the following formula:

Eᵧ = Δm / (A * ρ * F)

Where:

  • Δm is the mass loss of the sample.

  • A is the exposed surface area.

  • ρ is the density of the material.

  • F is the total this compound fluence.

In addition to mass loss, other analytical techniques are employed to characterize the effects of AO exposure, including:

  • Scanning Electron Microscopy (SEM): To observe changes in surface morphology, such as roughening, cracking, or the formation of protective layers.[8]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the material's surface and identify chemical changes, such as the formation of a silicon dioxide (SiO₂) passivation layer.

  • Atomic Force Microscopy (AFM): To quantify surface roughness at the nanoscale.[9][10]

Mechanisms of this compound Interaction and Protection

The interaction of this compound with materials is a complex process that can lead to degradation or, in the case of some coatings, the formation of a protective barrier. The following diagrams illustrate these mechanisms.

AO_Interaction_Unprotected_Polymer AO This compound (AO) Polymer Polymer Surface (e.g., Kapton) AO->Polymer Impact & Reaction Volatile_Products Volatile Products (CO, CO₂, H₂O) Polymer->Volatile_Products Chemical Degradation Erosion Surface Erosion & Mass Loss Volatile_Products->Erosion AO_Protection_Silicone AO This compound (AO) Silicone_Coating Silicone-based Coating AO->Silicone_Coating Initial Impact SiO2_Layer Protective SiO₂ Layer (Passivation) AO->SiO2_Layer Further Impact (Blocked) Silicone_Coating->SiO2_Layer Oxidation & Conversion Substrate Underlying Substrate SiO2_Layer->Substrate Protection AO_Degradation_Defects cluster_coating Protective Coating Coating_Surface Coating Surface Defect Pinholes / Cracks Substrate Polymer Substrate Defect->Substrate Undercutting Undercutting Erosion Substrate->Undercutting Lateral Erosion AO This compound (AO) AO->Coating_Surface AO->Defect Penetration Delamination Coating Delamination Undercutting->Delamination

References

Assessing the Synergistic Versus Individual Effects of Atomic Oxygen and Radiation: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate interplay between environmental factors at the molecular and cellular level is paramount. In specialized environments, such as low Earth orbit (LEO), materials and biological systems are subjected to a unique combination of stressors, including atomic oxygen (AO) and various forms of radiation. This guide provides a comparative analysis of the individual and synergistic effects of these two potent environmental factors, drawing upon experimental data from materials science and discussing the implications for biological research.

While extensive research has illuminated the effects of AO and radiation on spacecraft materials, the biological ramifications, particularly concerning drug development and cellular pathways, remain a burgeoning field of inquiry. This guide aims to bridge this knowledge gap by presenting established data from materials science as an analog and highlighting the critical need for further investigation into the biological consequences.

Effects on Material Integrity: A Data-Driven Comparison

The aerospace industry has long grappled with the degrading effects of the LEO environment on spacecraft materials. Polymers and composites, in particular, are susceptible to erosion and changes in their thermo-optical properties upon exposure to AO and ultraviolet (UV) radiation. The simultaneous exposure to both often results in synergistic effects, where the combined damage exceeds the sum of the individual effects.[1]

Data Summary: Material Degradation Under this compound and UV Radiation

The following table summarizes the quantitative data from various studies on the mass loss and erosion yield of different materials when exposed to AO alone, UV radiation alone, and combined AO and UV radiation.

MaterialExposure ConditionThis compound Fluence (atoms/cm²)UV Exposure (Equivalent Sun Hours)Mass Loss (g)Erosion Yield (cm³/atom)Reference
Kapton HN AO + UV1.1 x 10²¹1080.029 ± 0.0033.0 x 10⁻²⁴ (calculated)[2]
AO only1.1 x 10²¹-0.023 ± 0.0022.3 x 10⁻²⁴ (calculated)[2]
Kapton 500HN AO + UV1.1 x 10²¹1080.029 ± 0.003-[2]
AO only1.1 x 10²¹-0.025 ± 0.003-[2]
Aluminized Beta Cloth AO + UV~1.1 x 10²¹108Negligible-[2]
AO only~1.1 x 10²¹-Negligible-[2]
ITO Coated Kapton AO + UV~1.1 x 10²¹108Negligible-[2]
AO only~1.1 x 10²¹-Negligible-[2]
Carbon/Carbon Composite AO + UV7.6 x 10¹⁹11Higher mass loss than AO alone-[3]
AO only7.6 x 10¹⁹---[3]
AOR Kapton AO after UV exposure--Improved durability (less mass loss)-[4][5]
Teflon AO + UV--Erosion yield: 0.36 x 10⁻²⁴-[6]
AO only--Erosion yield: < 0.05 x 10⁻²⁴-[6]

Experimental Protocols: Ground-Based Simulation of LEO Environment

The data presented above were generated in ground-based facilities that simulate the harsh environment of low Earth orbit. A typical experimental setup involves a vacuum chamber equipped with an this compound source and a source of radiation (e.g., a deuterium (B1214612) lamp for VUV).

Experimental Workflow for Material Testing

G cluster_prep Sample Preparation cluster_exposure Exposure Protocol cluster_analysis Post-exposure Analysis s1 Material Sample Selection (e.g., Kapton, C/C Composite) s2 Pre-exposure Characterization (Mass, Surface Morphology - SEM) s1->s2 e1 Mounting in Vacuum Chamber s2->e1 e2 Individual Exposure: - this compound Source - Radiation Source (e.g., UV Lamp) e1->e2 e3 Synergistic Exposure: Simultaneous AO and Radiation e1->e3 a1 Post-exposure Characterization (Mass Loss, SEM, Reflectance) e2->a1 e3->a1 a2 Data Analysis (Erosion Yield Calculation) a1->a2

A generalized workflow for assessing material degradation from this compound and radiation.

Biological Effects: An Emerging Frontier

The study of the combined effects of this compound and radiation on biological systems is significantly less mature than in materials science. However, the existing knowledge of their individual effects provides a foundation for understanding potential synergistic interactions.

Individual Effects of this compound on Biological Systems:

This compound is a highly reactive species that can interact with organic molecules, leading to oxidation and degradation.[7] This property is harnessed for the sterilization of medical equipment.[8] The primary mechanisms of AO-induced biological damage are believed to involve:

  • Protein Degradation: AO can abstract hydrogen atoms from protein backbones, leading to chain breaks and the formation of volatile compounds.[9]

  • Lipid Peroxidation: The double bonds in unsaturated fatty acids within cell membranes are susceptible to attack by reactive oxygen species, including AO.

  • DNA Damage: While less studied than radiation-induced DNA damage, it is plausible that AO can directly or indirectly cause lesions in DNA.

Individual Effects of Radiation on Biological Systems:

Ionizing and non-ionizing radiation can induce a range of biological effects, primarily through damage to DNA.[10] This can occur directly, through the deposition of energy in the DNA molecule, or indirectly, through the radiolysis of water and the generation of reactive oxygen species (ROS). The "oxygen effect" in radiobiology describes the increased radiosensitivity of cells in the presence of molecular oxygen, as oxygen can "fix" radiation-induced DNA damage, making it more difficult to repair.[11][12]

Potential Synergistic Effects and Signaling Pathways:

While direct experimental evidence for synergistic effects of AO and radiation on biological systems is limited, it is hypothesized that their combined action could lead to enhanced cellular damage. The generation of ROS by both AO and radiation suggests a common pathway for synergistic damage amplification.

Hypothesized Synergistic Damage Pathway

G cluster_cellular Cellular Environment AO This compound ROS Increased Reactive Oxygen Species (ROS) AO->ROS Rad Radiation Rad->ROS DNA DNA Damage (Strand Breaks, Base Modifications) ROS->DNA Protein Protein Oxidation & Degradation ROS->Protein Lipid Lipid Peroxidation (Membrane Damage) ROS->Lipid CellularDamage Enhanced Cellular Damage & Apoptosis DNA->CellularDamage Protein->CellularDamage Lipid->CellularDamage

A simplified model of potential synergistic cellular damage from AO and radiation.

Key signaling pathways that are known to be activated by radiation and oxidative stress, and could therefore be implicated in the response to combined AO and radiation exposure, include:

  • DNA Damage Response (DDR) Pathway: Activated by DNA strand breaks and other lesions, leading to cell cycle arrest, DNA repair, or apoptosis.

  • NF-κB Signaling Pathway: A key regulator of inflammation, immunity, and cell survival, which can be activated by ROS.

  • MAPK Signaling Pathways (e.g., JNK, p38): Involved in cellular stress responses, including those induced by oxidative stress and DNA damage.

Experimental Protocols for Biological Studies:

Investigating the synergistic effects of AO and radiation on biological systems requires specialized experimental setups that can deliver controlled doses of both stressors to cell cultures, tissues, or animal models.

Proposed Experimental Workflow for Biological Testing

G cluster_prep Sample Preparation cluster_exposure Exposure Protocol cluster_analysis Post-exposure Analysis s1 Cell Culture / Tissue Sample s2 Baseline Characterization (Viability, DNA integrity, Protein expression) s1->s2 e1 Controlled Environment Chamber s2->e1 e2 Individual Exposure: - this compound Source - Radiation Source e1->e2 e3 Synergistic Exposure: Simultaneous AO and Radiation e1->e3 a1 Cell Viability Assays e2->a1 a2 DNA Damage Quantification (e.g., Comet Assay, γ-H2AX staining) e2->a2 e3->a1 e3->a2 a3 Analysis of Signaling Pathways (e.g., Western Blot, RT-PCR) a1->a3 a2->a3

A conceptual workflow for studying the biological effects of this compound and radiation.

Implications for Drug Development and Future Research

The potential for synergistic damage from AO and radiation has significant implications for drug development, particularly for therapies intended for use in environments where these stressors are prevalent, such as space medicine.

  • Development of Radioprotective and Antioxidant Drugs: A deeper understanding of the synergistic mechanisms could guide the development of more effective countermeasures to protect astronauts and sensitive biological payloads.

  • Novel Sterilization Techniques: The combined use of AO and radiation could lead to more efficient and effective sterilization methods for medical devices and pharmaceuticals.

  • Cancer Therapy: The principles of synergistic damage could potentially be harnessed to develop novel cancer therapies that selectively target tumor cells.

Future Research Directions:

The significant knowledge gap in the biological effects of combined AO and radiation exposure presents numerous opportunities for future research:

  • In vitro and in vivo studies: To systematically investigate the synergistic effects on various cell types, tissues, and animal models.

  • -Omics analyses: To identify the specific genes, proteins, and metabolic pathways that are altered by combined exposure.

  • Development of standardized experimental protocols: To ensure the reproducibility and comparability of data across different research groups.

By leveraging the knowledge gained from materials science and embarking on a focused exploration of the biological consequences, the scientific community can unlock a deeper understanding of the complex interplay between this compound and radiation, paving the way for new discoveries and innovations in both space exploration and terrestrial medicine.

References

validating the accuracy of in-situ atomic oxygen measurement techniques

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to In-Situ Atomic Oxygen Measurement Techniques

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of prevalent in-situ this compound (AO) measurement techniques. The following sections detail the operational principles, experimental validation data, and key performance metrics of each method to assist researchers in selecting the most appropriate technique for their specific application.

Introduction to this compound Measurement

This compound, a highly reactive species, plays a crucial role in various chemical and physical processes, from atmospheric science and plasma physics to materials science and sterilization. Accurate in-situ measurement of AO concentration is paramount for understanding and controlling these processes. This guide focuses on the validation and comparison of leading techniques used for real-time, on-site AO detection.

Two-Photon Absorption Laser-Induced Fluorescence (TALIF)

TALIF is a non-intrusive optical diagnostic technique that offers high sensitivity and spatial resolution for detecting atomic species like oxygen.[1][2] It is widely used in challenging environments such as flames and high-enthalpy plasma flows.[3][4]

Principle of Operation:

The fundamental principle of TALIF involves the simultaneous absorption of two photons by an this compound atom, exciting it to a higher electronic state.[4] This is followed by the radiative decay of the excited atom, which emits a fluorescence photon at a different wavelength. The intensity of this fluorescence is proportional to the this compound concentration. A common excitation scheme for this compound uses 226 nm laser radiation to excite the 3p³P state, with subsequent fluorescence detection at 845 nm.[3][5]

Experimental Protocol: A Typical TALIF Setup

A standard TALIF experimental setup consists of a pulsed laser system, beam delivery optics, a detection system, and a data acquisition system.[6]

  • Laser System: A tunable dye laser pumped by a Nd:YAG or excimer laser is commonly used to generate the required 226 nm wavelength.[1] Femtosecond lasers have also been employed and offer advantages such as reduced photolytic interference and higher signal-to-noise ratios compared to nanosecond lasers.[7]

  • Beam Delivery: The laser beam is focused into the measurement volume using a lens system. Prisms may be used to steer the beam.[6]

  • Fluorescence Collection: The fluorescence emitted from the excited oxygen atoms is collected at a right angle to the laser beam using a lens system.[6]

  • Detection: A photomultiplier tube (PMT) is used to detect the fluorescence signal. An interference filter is placed before the PMT to selectively transmit the fluorescence wavelength (e.g., 845 nm) and block scattered laser light.[6]

  • Data Acquisition: The signal from the PMT is processed by a gated integrator or a boxcar averager and recorded by a computer.

Validation and Calibration:

Absolute calibration of the TALIF signal is crucial for obtaining quantitative AO density measurements. A widely accepted calibration method involves comparing the AO TALIF signal with the TALIF signal from a known concentration of a noble gas, typically xenon (Xe) or krypton (Kr).[6][8][9] This method is often preferred as it reduces the number of experimental parameters that need to be taken into account.[6]

Key Performance Metrics:

ParameterTypical Value/RangeReference
Sensitivity High, capable of detecting low concentrations[1]
Spatial Resolution High, enabling 2D imaging[1][9]
Temporal Resolution Dependent on laser repetition rate and pulse duration (ns to fs)[2][7]
Accuracy Can be high with proper calibration; potential for systematic errors[6]
Non-intrusiveness High, as it is an optical technique[1]

Potential Sources of Error:

  • Photolytic Interference: The high-intensity laser beam can dissociate other molecules (like O₂) in the measurement volume, artificially creating this compound and leading to erroneously high measurements.[3][5]

  • Collisional Quenching: At higher pressures, the excited oxygen atoms can be de-excited through collisions with other particles, reducing the fluorescence signal. This effect needs to be accounted for in the data analysis.[2]

  • Laser Energy Dependence: The TALIF signal has a near-quadratic dependence on the laser pulse energy. Deviations from this can indicate the presence of interfering processes.[3]

TALIF_Workflow cluster_laser Laser System cluster_optics Beam Delivery cluster_detection Detection System Pump_Laser Pump Laser (e.g., Nd:YAG) Dye_Laser Dye Laser Pump_Laser->Dye_Laser Frequency_Conversion Frequency Conversion Dye_Laser->Frequency_Conversion Prisms Prisms Frequency_Conversion->Prisms 226 nm beam Focusing_Lens Focusing Lens Prisms->Focusing_Lens Measurement_Volume Measurement Volume (Gas/Plasma) Focusing_Lens->Measurement_Volume Collection_Lens Collection Lens Measurement_Volume->Collection_Lens 845 nm Fluorescence Interference_Filter Interference Filter Collection_Lens->Interference_Filter PMT PMT Interference_Filter->PMT Data_Acquisition Data Acquisition System PMT->Data_Acquisition

Diagram of a typical TALIF experimental workflow.

Catalytic Probes

Catalytic probes are a type of thermal sensor used for in-situ this compound measurements, particularly in atmospheric and plasma science.[10][11] They offer a relatively simple and robust method for determining AO flux.

Principle of Operation:

The operation of a catalytic probe is based on the exothermic recombination of this compound on a catalytic surface.[10] The probe consists of two surfaces with different catalytic efficiencies for AO recombination. The surface with higher catalytic activity will experience a greater temperature increase due to the heat released from the recombination reaction. This temperature difference between the two surfaces is proportional to the incident this compound flux.[10] Nickel is a commonly used material for the catalytic surface.[11][12]

Experimental Protocol: Catalytic Probe Measurement

  • Probe Design: A typical probe consists of a thermocouple with its hot end coated with a catalytic material (e.g., nickel).[12] A reference non-catalytic surface is also required.

  • Exposure: The probe is inserted into the environment containing this compound.

  • Temperature Measurement: The temperatures of the catalytic and reference surfaces are measured.

  • Data Analysis: The this compound flux is determined from the temperature difference, the known recombination coefficient of the catalytic material, and the heat of recombination. The this compound density can then be calculated based on the thermal velocity of the atoms.[11]

Validation and Calibration:

Catalytic probes can be calibrated against other established techniques. For instance, a comparative study has been conducted between a fiber optics catalytic probe (FOCP) and the NO titration method, showing similar results.[12] The accuracy of the measurements is highly dependent on the knowledge of the recombination coefficient of the catalytic material, which can be influenced by surface morphology, temperature, and pressure.[11]

Key Performance Metrics:

ParameterTypical Value/RangeReference
Sensitivity Dependent on the catalytic material and probe design[10]
Spatial Resolution Point measurement[1]
Temporal Resolution Generally slower response time compared to optical methods-
Accuracy Estimated to be around 30% in some studies[12]
Intrusiveness Intrusive, as it requires the insertion of a physical probe[1]

Potential Sources of Error:

  • Uncertainty in Recombination Coefficient: The recombination coefficient of the catalytic surface can change over time due to surface contamination or modification, leading to calibration drift.[11]

  • Heat Transfer Effects: Accurate determination of the heat transfer from the probe to the surrounding environment is crucial for correct data interpretation.

  • Other Heat Sources: In plasmas, other sources of heating, such as ion bombardment and radiation, can contribute to the probe temperature and need to be accounted for.[12]

Catalytic_Probe_Logic AO_Flux This compound Flux Catalytic_Surface Catalytic Surface (e.g., Nickel) AO_Flux->Catalytic_Surface Reference_Surface Reference Surface (Non-Catalytic) AO_Flux->Reference_Surface Recombination Heterogeneous Recombination Catalytic_Surface->Recombination Temp_Reference Temperature of Reference Surface (Tr) Reference_Surface->Temp_Reference Heat_Release Heat Release (Exothermic) Recombination->Heat_Release Temp_Catalytic Temperature of Catalytic Surface (Tc) Heat_Release->Temp_Catalytic Temp_Difference Temperature Difference (ΔT = Tc - Tr) Temp_Catalytic->Temp_Difference Temp_Reference->Temp_Difference AO_Concentration Calculated Atomic Oxygen Concentration Temp_Difference->AO_Concentration

Logical flow of a catalytic probe measurement.

Mass Spectrometry

Mass spectrometry is a versatile analytical technique that can be used for the in-situ detection and quantification of this compound, particularly in low-pressure environments like the upper atmosphere and vacuum facilities.[13][14]

Principle of Operation:

A mass spectrometer measures the mass-to-charge ratio of ions. To detect neutral this compound, it must first be ionized. This is typically done through electron impact ionization within the ion source of the mass spectrometer. The resulting O⁺ ions are then separated from other ions based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole) and detected. The measured ion current is proportional to the partial pressure or density of this compound in the ion source.

Experimental Protocol: In-Situ Mass Spectrometry

  • Sampling: Gas from the environment is introduced into the ion source of the mass spectrometer. In space applications, the instrument is directly exposed to the atmosphere.[13]

  • Ionization: The sampled gas is bombarded with electrons of a specific energy to create ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer where they are separated by their mass-to-charge ratio.

  • Detection: An ion detector measures the abundance of ions at each mass-to-charge ratio.

  • Data Analysis: The signal at m/z = 16 is used to determine the this compound concentration. Fragmentation of other molecules (like O₂) in the ion source can also contribute to this signal and must be corrected for.

Validation and Calibration:

Calibration of mass spectrometers for this compound can be challenging due to the high reactivity of AO. Calibration is often performed in specialized facilities that can generate a well-characterized beam of this compound.[13] Mass spectrometers are also used as a reference for calibrating other in-situ sensors, such as solid electrolyte sensors.[10]

Key Performance Metrics:

ParameterTypical Value/RangeReference
Sensitivity High, capable of detecting low partial pressures[15]
Specificity High, due to mass-to-charge ratio separation[13]
Temporal Resolution Can be fast, depending on the instrument and setup-
Accuracy Requires careful calibration to be accurate[13]
Intrusiveness Semi-intrusive, as it requires sampling of the gas-

Potential Sources of Error:

  • Surface Interactions: this compound can react with the surfaces of the mass spectrometer, leading to signal loss and inaccurate measurements.

  • Ion Source Fragmentation: Electron impact ionization can break apart molecules like O₂ and CO₂, creating O⁺ fragments that interfere with the measurement of this compound.

  • Calibration Difficulty: Calibrating the instrument for a highly reactive species like this compound is non-trivial.[13]

Summary Comparison of Techniques

TechniquePrincipleAdvantagesDisadvantages
TALIF Two-photon absorption followed by fluorescenceNon-intrusive, high spatial and temporal resolution, high sensitivityComplex and expensive setup, potential for photolytic interference and quenching effects
Catalytic Probes Catalytic recombination and heat measurementSimple, robust, relatively low costIntrusive, point measurement, accuracy depends on recombination coefficient, slower response
Mass Spectrometry Ionization and mass-to-charge ratio separationHigh sensitivity and specificitySemi-intrusive, potential for surface interactions and fragmentation, requires vacuum

This guide provides a foundational understanding of the leading in-situ this compound measurement techniques. The choice of the most suitable method will depend on the specific requirements of the experiment, including the measurement environment, desired spatial and temporal resolution, and budget constraints. For quantitative and high-resolution measurements in complex environments like plasmas and flames, TALIF is often the preferred method, provided its complexities can be managed. For robust, long-term monitoring where spatial resolution is not critical, catalytic probes offer a simpler alternative. Mass spectrometry excels in low-pressure environments where high sensitivity and specificity are required.

References

Comparison Guide: Experimental Data vs. Monte Carlo Simulations of Atomic Oxygen Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison between in-space experimental data and Monte Carlo (MC) simulation results for the interaction of atomic oxygen (AO) with spacecraft materials. It is intended for researchers, scientists, and engineering professionals working on materials for space applications, particularly in the Low Earth Orbit (LEO) environment. The focus is on the erosion of polymeric materials, a critical factor in spacecraft durability.

Experimental and Computational Methodologies

To ensure the durability of spacecraft in LEO, it is crucial to understand how materials degrade upon exposure to this compound.[1][2] This is assessed through two primary methodologies: direct experimental measurement from spaceflight missions and ground-based facilities, and computational modeling using Monte Carlo methods.[3][4] The goal of the computational models is to replicate in-space results, which allows for the predictive modeling of material durability under various conditions.[3][5]

In-space experiments provide the most accurate data on material performance in the complex LEO environment. A prominent example is the Materials International Space Station Experiment (MISSE) series, which exposes material samples to the exterior of the International Space Station (ISS).[6]

  • Sample Preparation: Materials, such as the common spacecraft polymer Kapton H, are prepared in various configurations. For instance, samples may consist of a single thick layer or multiple thin layers stacked with or without spacers to investigate geometric effects on erosion.[6][7]

  • Space Exposure: The experiment trays are mounted on the ISS and oriented to receive direct (ram) exposure to this compound for an extended duration.[6] For example, the MISSE 2 PEACE Polymers experiment exposed materials for 3.95 years.[8]

  • Data Collection & Analysis: After retrieval, the primary method for quantifying material degradation is measuring mass loss. This data is used to calculate the this compound erosion yield (Ey), typically expressed in cm³/atom, which represents the volume of material lost per incident oxygen atom.[4][8] Surface analysis techniques are also used to study changes in morphology, such as the development of surface texturing.[1][2]

Monte Carlo simulations are computational models that predict the erosion of materials by simulating the trajectories and interactions of individual oxygen atoms.[3][9] These models are essential for understanding the physical mechanisms of interaction and for extrapolating experimental findings to different scenarios.

  • Model Geometry: The simulation space is defined, often as a two-dimensional model, where the material is divided into a grid of millions of cells. This allows for the simulation of complex geometries, such as undercutting erosion at defect sites in protective coatings.[3][10]

  • Atom Injection: A large number of virtual oxygen atoms (e.g., 400,000) are injected into the model.[7] The initial conditions, including energy, angle of attack, and flux, are set to replicate the specific environment being studied (e.g., LEO ram conditions).[3]

  • Interaction Physics: When an atom strikes a surface, one of several outcomes is randomly chosen based on a set of probabilities:

    • Reaction: The atom reacts with the material, leading to erosion of that cell. The probability of reaction can be dependent on the atom's energy and its angle of impact.[3][11]

    • Recombination: The atom recombines with another to form O₂, which then leaves the surface.[3]

    • Scattering: The atom scatters off the surface, retaining a fraction of its energy. The scattering can be specular (mirror-like) or diffuse (random).[3]

  • Parameter Tuning: The probabilities and energy loss fractions for these interactions are key parameters in the model. These values are often optimized by "tuning" them until the simulation's output—such as the erosion yield or the shape of an eroded cavity—closely matches the results from in-space experiments.[3][7][9]

Workflow for Comparison and Validation

The experimental and computational approaches are complementary. Data from spaceflight experiments serve as the benchmark for validating and refining the Monte Carlo models. The validated models can then be used to predict the performance of new materials or existing materials in different orbital environments, reducing the need for costly and time-consuming flight tests.

G cluster_0 Experimental Measurement cluster_1 Computational Simulation cluster_2 Validation & Prediction exp_prep Sample Preparation (e.g., Kapton H Films) exp_exposure In-Space Exposure (e.g., MISSE on ISS) exp_prep->exp_exposure exp_analysis Post-Flight Analysis (Mass Loss Measurement) exp_exposure->exp_analysis exp_result Measured Erosion Yield (Ey) exp_analysis->exp_result compare Comparison & Analysis exp_result->compare mc_setup Model Setup (Geometry, Cell Grid) mc_params Define Interaction Parameters (Reaction, Scattering, etc.) mc_setup->mc_params mc_run Run Monte Carlo Simulation (Inject Virtual AO Atoms) mc_params->mc_run mc_result Predicted Erosion Yield (Ey) mc_run->mc_result mc_result->compare validate Model Validation & Parameter Tuning compare->validate validate->mc_params Refine Parameters predict Predictive Modeling for New Materials/Scenarios validate->predict

Caption: Workflow comparing experimental and Monte Carlo methods for AO interaction analysis.

Quantitative Data Comparison

The primary metric for comparing experimental and simulation results is the this compound erosion yield (Ey). The data below, derived from the MISSE 6 experiment and corresponding computational studies, compares the measured and predicted erosion yields for Kapton H polyimide in different physical configurations.[6][7] The Monte Carlo simulation was tuned to match the experimental results, demonstrating a strong agreement, particularly for the multi-layer samples with spacers.[7]

Table 1: Comparison of Measured vs. Monte Carlo Predicted this compound Erosion Yields for Kapton H

Sample Configuration (In-Space Experiment) Measured Erosion Yield (cm³/atom) Monte Carlo Model Configuration Predicted Erosion Yield (cm³/atom)
One thick layer 3.00 ± 0.07 x 10⁻²⁴ One thick layer 3.00 ± 0.07 x 10⁻²⁴
10 thin layers with no spacers 3.08 ± 0.07 x 10⁻²⁴ 4 thin layers with 0.056 mil spacers 3.205 ± 0.08 x 10⁻²⁴
10 thin layers with 14 mil spacers 3.25 ± 0.07 x 10⁻²⁴ 4 thin layers with 14 mil spacers 3.253 ± 0.08 x 10⁻²⁴

(Data sourced from NASA/TM—2014-218411)[6][7]

The success of the Monte Carlo prediction relies on the careful selection of interaction parameters. These parameters are physical constants that define the behavior of this compound upon collision with a surface. Table 2 lists the key parameters used in the simulation to achieve the agreement shown in Table 1.

Table 2: Optimized Monte Carlo Interaction Parameters for Simulating AO on Kapton H

Interaction Parameter Value
Activation energy for energy-dependent reaction probability 0.26 eV
Angular dependence of reaction probability exponent 0.5
Probability of AO recombination upon impact with polymer 0.35
Fractional energy loss upon impact with protective coating 0.28
Scattering factor for protective coating (1=specular, 0=diffuse) 0.045
Scattering factor for polymer (1=specular, 0=diffuse) 0.5

(Data sourced from NASA/TM—2014-218411)[6]

Conclusion

The comparison between in-space experimental data and Monte Carlo simulations demonstrates a powerful, synergistic relationship for studying this compound interactions. Experimental results from missions like MISSE provide essential ground-truth data for validating computational models.[6][7] Well-tuned Monte Carlo simulations can accurately replicate the erosion behavior observed in space, including complex geometric effects.[3][7] This validated modeling capability is indispensable for predicting the long-term durability of spacecraft materials, optimizing designs for AO resistance, and reducing the reliance on expensive flight experiments for material qualification.

References

evaluating the performance of novel vs. traditional atomic oxygen resistant materials

Author: BenchChem Technical Support Team. Date: December 2025

In the harsh environment of Low Earth Orbit (LEO), spacecraft are subjected to a barrage of environmental factors, with atomic oxygen (AO) being a primary cause of material degradation. For researchers, scientists, and professionals in drug development utilizing space-based platforms, understanding the performance of materials resistant to AO is critical for mission success and experimental integrity. This guide provides an objective comparison of novel and traditional this compound resistant materials, supported by experimental data, detailed methodologies, and visual representations of degradation and protection mechanisms.

Data Presentation: A Quantitative Comparison

The performance of various materials under this compound exposure can be quantified through several key metrics, primarily the erosion yield (Ey), which measures the volume of material lost per incident oxygen atom. A lower erosion yield signifies greater resistance to this compound. The following tables summarize the erosion yield and other relevant performance data for traditional and novel materials.

Table 1: Performance of Traditional this compound Resistant Materials

MaterialTypeErosion Yield (cm³/atom)Key Findings
Kapton® HNPolyimide Film (Uncoated)3.0 x 10⁻²⁴Serves as a common baseline for AO erosion studies.[1] Experiences significant mass loss and surface roughening upon exposure.
Black Kapton® XCPolyimide Film (Carbon-filled)2.93 x 10⁻²⁴ (stressed)Erosion rate can be higher under tensile stress.
Teflon® FEPFluorinated Ethylene Propylene<0.05 x 10⁻²⁴Highly resistant but can be susceptible to cracking.
SiO₂ Coated Kapton®Coated PolyimideVariable (depends on coating quality)Offers good protection, but defects like pinholes or cracks in the coating can lead to undercutting and erosion of the underlying Kapton®.
Al₂O₃ Coated Kapton®Coated PolyimideVariableSimilar to SiO₂, provides a protective barrier, but coating integrity is crucial for long-term durability.

Table 2: Performance of Novel this compound Resistant Materials

MaterialTypeErosion Yield (cm³/atom)Key Findings
POSS-PolyimideNanocompositeAs low as 0.03 x 10⁻²⁴Forms a self-passivating silica (B1680970) (SiO₂) layer upon AO exposure, offering significantly improved protection over traditional Kapton®.[2] Erosion yields can be as little as 1% of Kapton®.[2][3]
Graphene Coated Kapton®Coated Polyimide0.11 x 10⁻²⁴A thin graphene coating can reduce the erosion yield of Kapton® by over 96%.[4][5] The graphene is slowly oxidized, protecting the underlying polymer.
Polysiloxane/POSS Hybrid CoatingsHybrid Coating1.3 x 10⁻²⁶Demonstrates two orders of magnitude lower erosion than pristine polyimide.[6] Forms a continuous protective SiO₂ layer without cracking.[6]
Kapton®/Al₂O₃ Nanocomposite FilmNanocomposite FilmLower than Kapton® (initially)The Al₂O₃ layer inhibits AO diffusion, but prolonged exposure can lead to degradation of the underlying Kapton® matrix.[7]
Siloxane CoatingsPolymer Coating5.39 x 10⁻²⁷Can be three orders of magnitude lower than uncoated Kapton®, with performance dependent on coating thickness.[8]

Experimental Protocols

The following protocols outline the standardized methods for evaluating the this compound resistance of materials.

This protocol is based on the principles outlined in the ASTM E2089 standard for ground laboratory this compound interaction evaluation.[2][5][7][9]

  • Objective: To simulate the this compound environment of LEO and measure its effect on material samples.

  • Apparatus: A ground-based AO effects simulation facility, typically a vacuum chamber equipped with an this compound source (e.g., plasma asher, ion source).

  • Procedure:

    • Sample Preparation: Samples of both the test material and a reference material (typically Kapton® HN) are cut to standard dimensions. The initial mass of each sample is measured using a microbalance after a dehydration process (e.g., overnight in a vacuum chamber) to remove absorbed water.[8]

    • Mounting: Samples are mounted in the vacuum chamber on a sample holder, ensuring the surface to be exposed is facing the AO source.

    • Exposure: The chamber is evacuated to a high vacuum. The AO source is activated, exposing the samples to a controlled flux of this compound. Key parameters such as AO energy, flux, and exposure duration are monitored and recorded. For example, an AO flux of 7.09 x 10²⁰ atoms/cm² might be used to simulate a specific duration in LEO.[4]

    • Post-Exposure Analysis: After exposure, the samples are removed from the chamber. The final mass is measured after another dehydration cycle. The change in mass is used to calculate the erosion yield.

  • Objective: To quantify the volume of material lost per incident oxygen atom.

  • Formula:

    • Ey = Δm / (A * ρ * F)

    • Where:

      • Δm = mass loss of the sample (g)

      • A = exposed surface area of the sample (cm²)

      • ρ = density of the material (g/cm³)

      • F = this compound fluence (atoms/cm²)

  • Procedure:

    • The mass loss (Δm) is determined by subtracting the final mass from the initial mass.

    • The exposed area (A) and material density (ρ) are known parameters.

    • The this compound fluence (F) is typically determined by the mass loss of a co-exposed Kapton® witness sample, for which the erosion yield is well-characterized (3.0 x 10⁻²⁴ cm³/atom).[1][8] The fluence can be calculated as: F = Δm_kapton / (A_kapton * ρ_kapton * Ey_kapton).

  • Objective: To observe changes in the surface morphology and chemical composition of the materials after AO exposure.

  • A. Scanning Electron Microscopy (SEM)

    • Purpose: To visualize the surface topography and identify features such as erosion patterns, cracks, and surface roughening.

    • Sample Preparation:

      • The exposed sample is carefully mounted on an SEM stub using conductive adhesive tape or paint.[10][11]

      • For non-conductive polymer samples, a thin conductive coating (e.g., gold, platinum) is typically applied via sputter coating to prevent charging under the electron beam.[12]

    • Analysis: The sample is placed in the SEM chamber, and the surface is scanned with a focused electron beam to generate high-resolution images.

  • B. X-ray Photoelectron Spectroscopy (XPS)

    • Purpose: To determine the elemental and chemical composition of the material's surface. This is particularly useful for confirming the formation of protective oxide layers (e.g., SiO₂ on POSS-containing materials).

    • Sample Preparation: The sample is placed in the XPS ultra-high vacuum chamber. No special coating is required.

    • Analysis: The sample surface is irradiated with X-rays, causing the emission of photoelectrons. The kinetic energy of these electrons is measured to identify the elements present and their chemical states. For insulating polymer samples, a charge neutralizer is used to prevent surface charging that can distort the spectra.[13]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the mechanisms of material interaction with this compound.

Experimental_Workflow cluster_pre_exposure Pre-Exposure cluster_exposure Exposure cluster_post_exposure Post-Exposure Sample_Prep Sample Preparation (Cutting & Dehydration) Initial_Mass Initial Mass Measurement Sample_Prep->Initial_Mass Initial_Surface Initial Surface Analysis (SEM, XPS) Sample_Prep->Initial_Surface AO_Exposure This compound Exposure (Ground-Based Simulator) Initial_Mass->AO_Exposure Erosion_Calc Erosion Yield Calculation Initial_Surface->AO_Exposure Final_Mass Final Mass Measurement AO_Exposure->Final_Mass Final_Surface Final Surface Analysis (SEM, XPS) AO_Exposure->Final_Surface Final_Mass->Erosion_Calc

Caption: Experimental workflow for evaluating this compound resistance.

Degradation_Protection_Mechanisms Degradation and Protection Mechanisms cluster_traditional Traditional Material (e.g., Kapton®) cluster_novel Novel Material (e.g., POSS-Polyimide) AO This compound (AO) Kapton Polyimide Surface AO->Kapton POSS_Polyimide POSS-Polyimide Surface AO->POSS_Polyimide Degradation Chemical Reaction (Bond Scission, Oxidation) Kapton->Degradation AO Impact Erosion Formation of Volatile Products (CO, CO₂, H₂O) Degradation->Erosion Mass_Loss Material Erosion & Mass Loss Erosion->Mass_Loss Reaction Initial Reaction with Organic Part & POSS Cage POSS_Polyimide->Reaction AO Impact Passivation Formation of a Dense, Protective Silica (SiO₂) Layer Reaction->Passivation Protection AO Shielding & Reduced Erosion Passivation->Protection

Caption: AO degradation of Kapton vs. POSS-Polyimide protection.

Graphene_Protection_Mechanism Graphene Coating Protection Mechanism cluster_protection Graphene-Coated Kapton® AO This compound (AO) Graphene Graphene Coating Kapton_Substrate Kapton® Substrate Reaction_Products Reaction with Graphene (Defects, Edges) Graphene->Reaction_Products AO_Impact->Graphene Blocks/Reacts Graphene_Erosion Slow Erosion of Graphene Layer Reaction_Products->Graphene_Erosion Kapton_Protection Kapton® Substrate is Shielded Graphene_Erosion->Kapton_Protection

Caption: How a graphene coating protects the underlying Kapton®.

References

cross-validation of different methods for measuring atomic oxygen fluence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in aerospace materials and drug development, the accurate measurement of atomic oxygen (AO) fluence is critical for assessing the durability of materials in low Earth orbit (LEO) and for understanding oxidative processes in various applications. This guide provides an objective comparison of common methods for measuring AO fluence, supported by experimental data and detailed protocols.

This compound, the predominant species in LEO at altitudes of 200-700 km, poses a significant threat to spacecraft materials due to its high reactivity.[1] The energy of impact, typically around 4.5 eV, is sufficient to break chemical bonds in many polymers, leading to surface erosion and degradation of material properties.[2] Therefore, accurately quantifying the AO fluence (the total number of AO atoms impinging on a surface per unit area) is essential for predicting the lifespan of spacecraft components and for developing AO-resistant materials. This guide details and compares several established techniques for this purpose.

Comparative Analysis of this compound Fluence Measurement Methods

The selection of an appropriate AO fluence measurement technique depends on several factors, including the expected fluence range, the required sensitivity, and whether real-time data is necessary. The following table summarizes the key performance characteristics of the most common methods.

MethodPrincipleTypical Fluence Range (atoms/cm²)Typical Accuracy/UncertaintyAdvantagesDisadvantages
Mass Loss of Witness Samples (e.g., Kapton) Measurement of mass lost from a reference material with a known erosion yield due to AO erosion.[3]10¹⁹ - 10²²±10-20%Simple, robust, widely accepted standard for calibration.[4]Post-exposure analysis only, not suitable for very low fluences, requires careful pre- and post-flight dehydration of samples.[3]
Atomic Force Microscopy (AFM) Recession Measurement Measurement of the surface recession of a partially shielded polymer sample.[5]10¹⁸ - 10²⁰Higher than mass loss for low fluences (e.g., half the uncertainty at 10¹⁹ atoms/cm²).[2]High sensitivity for low fluences, provides topographical information.[6][7]Post-exposure analysis only, complex sample preparation.[6]
Quartz Crystal Microbalance (QCM) Measurement of the frequency change of a quartz crystal as an AO-reactive coating (e.g., carbon or silver) erodes or oxidizes.[1][8]10¹⁴ - 10²¹High sensitivity (can detect mass changes of ~10⁻⁹ g/cm²).Real-time, in-situ measurements, high sensitivity.[1]Limited by the thickness of the coating, can be expensive to implement.[1]
Optical Methods (Photodiodes) Measurement of the change in light transmission through an eroding material (e.g., pyrolytic graphite (B72142) wedges) to a photodiode.[9][10]Up to >10²²Fractional uncertainty can be as low as 2.8% for high fluences.[11]Real-time, in-situ measurements, linear response over a wide range, suitable for long-duration missions.[9]Requires a light source (e.g., the sun), potential for changes in optical properties of materials due to UV radiation.[2]
Solid Electrolyte Sensors Amperometric measurement of the electric current generated by the flux of oxygen atoms onto an electrode.[12]Measures AO number density (can be correlated to flux).High resolution for identifying small-scale variations in AO concentration.[13]Real-time, in-situ measurements, high sensitivity.[12]Can be influenced by other species in the plasma, requires heating to ~700 K.[12]

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining reliable and comparable AO fluence data. The American Society for Testing and Materials (ASTM) has established standard practices for ground laboratory AO interaction evaluation, which serve as a foundational reference.[14][15][16]

Mass Loss of Witness Samples (based on ASTM E2089)
  • Sample Preparation:

    • Use a well-characterized witness material, typically Kapton® H or HN polyimide film.[17]

    • Cut samples to a known surface area.

    • Dehydrate the samples in a vacuum desiccator until a stable mass is achieved to avoid errors from absorbed water.[3]

  • Pre-Exposure Measurement:

    • Measure the initial mass of the dehydrated samples using a microbalance with an accuracy of at least 10⁻⁵ g.[18]

  • Exposure:

    • Mount the samples in the AO exposure facility (e.g., a plasma asher or a spaceflight experiment platform).

    • Record the duration and conditions of the exposure.

  • Post-Exposure Measurement:

    • After exposure, return the samples to a vacuum desiccator and dehydrate them to a stable mass.

    • Measure the final mass of the samples.

  • Fluence Calculation:

    • Calculate the mass loss (Δm).

    • Calculate the AO fluence (F) using the following equation:

      • F = Δm / (A * ρ * E)

      • Where:

        • A is the exposed surface area.

        • ρ is the density of the witness material.

        • E is the known erosion yield of the witness material (e.g., for Kapton H, E ≈ 3.0 x 10⁻²⁴ cm³/atom).[3][17]

Atomic Force Microscopy (AFM) Recession Measurement
  • Sample Preparation:

    • Before exposure, selectively protect small areas of the polymer sample surface. This can be done by salt-spraying, where salt crystals create protected "plateaus".[6][19]

  • Exposure:

    • Expose the prepared sample to the AO environment.

  • Post-Exposure Preparation:

    • After exposure, wash off the protective particles (e.g., dissolve the salt in water).

  • AFM Analysis:

    • Use an AFM to scan the surface of the sample.

    • Measure the height difference between the eroded areas and the protected plateaus to determine the recession depth.

  • Erosion Yield and Fluence Calculation:

    • The recession depth, along with the known AO fluence (determined by a collocated witness sample), can be used to calculate the erosion yield of the test material. Conversely, if the erosion yield is known, the recession depth can be used to calculate the AO fluence.

Quartz Crystal Microbalance (QCM)
  • Sensor Preparation:

    • A quartz crystal is coated with a thin film of an AO-reactive material, such as silver or carbon.[8]

  • Integration and Calibration:

    • The QCM is integrated into the experimental setup.

    • The initial resonant frequency of the crystal is measured.

  • Exposure and Data Acquisition:

    • During exposure to AO, the coating material is eroded or oxidized, causing a change in the mass of the crystal.

    • This mass change alters the resonant frequency of the crystal, which is monitored in real-time.

  • Fluence Calculation:

    • The change in frequency is related to the change in mass via the Sauerbrey equation.[20]

    • The rate of mass change is proportional to the AO flux. Integrating the flux over time gives the total AO fluence.

Cross-Validation Workflow and Signaling Pathways

To ensure the accuracy and reliability of AO fluence measurements, it is essential to cross-validate different methods. A typical cross-validation workflow involves the simultaneous exposure of multiple sensor types to the same AO environment. The data from each sensor can then be compared to assess their agreement and to identify any systematic discrepancies.

CrossValidationWorkflow cluster_exposure This compound Exposure Environment cluster_methods Measurement Methods cluster_analysis Data Analysis and Comparison Ground-Based Simulator Ground-Based Simulator Mass Loss (Kapton) Mass Loss (Kapton) Ground-Based Simulator->Mass Loss (Kapton) Expose Sample AFM Recession AFM Recession Ground-Based Simulator->AFM Recession Expose Sample QCM QCM Ground-Based Simulator->QCM Expose Sample Optical Sensor Optical Sensor Ground-Based Simulator->Optical Sensor Expose Sample Solid Electrolyte Sensor Solid Electrolyte Sensor Ground-Based Simulator->Solid Electrolyte Sensor Expose Sample Spaceflight Experiment Spaceflight Experiment Spaceflight Experiment->Mass Loss (Kapton) Expose Sample Spaceflight Experiment->AFM Recession Expose Sample Spaceflight Experiment->QCM Expose Sample Spaceflight Experiment->Optical Sensor Expose Sample Data Acquisition Data Acquisition Mass Loss (Kapton)->Data Acquisition AFM Recession->Data Acquisition QCM->Data Acquisition Optical Sensor->Data Acquisition Solid Electrolyte Sensor->Data Acquisition Fluence Calculation Fluence Calculation Data Acquisition->Fluence Calculation Comparative Analysis Comparative Analysis Fluence Calculation->Comparative Analysis Validated Fluence Data Validated Fluence Data Comparative Analysis->Validated Fluence Data

Caption: Workflow for cross-validating AO fluence measurement methods.

The signaling pathway for an optical sensor based on an eroding film over a photodiode illustrates the linear relationship between AO fluence and the sensor's output.

OpticalSensorPathway This compound Fluence This compound Fluence Erosion of Opaque/Semitransparent Film Erosion of Opaque/Semitransparent Film This compound Fluence->Erosion of Opaque/Semitransparent Film causes Increased Light Transmission Increased Light Transmission Erosion of Opaque/Semitransparent Film->Increased Light Transmission leads to Photodiode Photodiode Increased Light Transmission->Photodiode stimulates Increased Electrical Current Output Increased Electrical Current Output Photodiode->Increased Electrical Current Output generates Fluence Measurement Fluence Measurement Increased Electrical Current Output->Fluence Measurement is proportional to

Caption: Signaling pathway for an optical AO fluence sensor.

References

Safety Operating Guide

Navigating the Void: A Guide to the Safe Decommissioning of Atomic Oxygen Environments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with atomic oxygen, ensuring safe operational and disposal procedures is paramount. While this compound is not a substance stored on a shelf, its generation for applications such as materials testing and surface modification necessitates rigorous protocols for the safe termination of its production and the subsequent handling of exposed materials. This guide provides essential, step-by-step information for the proper decommissioning of this compound environments, ensuring the safety of laboratory personnel and the integrity of research.

This compound, a highly reactive allotrope of oxygen, is typically generated in a vacuum chamber using methods like plasma ashing. Its "disposal" is therefore a process of safely shutting down the generation equipment and managing any materials that have come into contact with this corrosive agent.

Immediate Safety and Logistical Information

The primary concern when working with this compound is its high reactivity, which can lead to the degradation of materials and poses a potential hazard if not properly controlled. The safe shutdown of an this compound generation system is a critical procedure that prevents unintended exposure and equipment damage.

General Laboratory Shutdown Procedures

In the event of an emergency or a planned shutdown of a laboratory where this compound is generated, a set of general safety measures should be followed. These procedures are designed to secure the laboratory and its contents, minimizing potential hazards.

Key Shutdown Steps:

  • Close the sashes on all chemical fume hoods.

  • Ensure all chemical containers are securely capped.

  • Turn off all non-essential electrical devices.

  • Ensure that refrigerators and freezers remain powered on and their doors are securely closed.

  • For systems requiring an inert gas blanket for reactive compounds, a low flow of gas may be maintained as part of a pre-approved standard operating procedure.

  • Terminate all ongoing reactions in a controlled and safe manner.

  • Close the main valves on all gas cylinders.[1][2]

Experimental Protocols: Decommissioning an this compound Environment

The following is a detailed methodology for the safe shutdown of a typical laboratory-scale this compound generation system, such as a plasma asher, and the subsequent handling of exposed samples.

I. Termination of this compound Generation
  • Cease Gas Flow: The first step is to stop the flow of the source gas, typically molecular oxygen (O₂), into the reaction chamber. This is achieved by closing the valve on the gas cylinder and any mass flow controllers in the gas delivery line.

  • Deactivate the Plasma Source: Immediately after stopping the gas flow, turn off the power supply to the plasma generator (e.g., the RF generator in a plasma asher). This will terminate the generation of this compound.

  • System Cooldown: Allow the system, particularly the plasma chamber, to cool down to a safe temperature before proceeding.

II. Chamber Venting and Sample Removal
  • Controlled Venting: The vacuum chamber must be brought back to atmospheric pressure in a controlled manner. This is typically done by slowly introducing an inert gas, such as nitrogen, into the chamber. Avoid rapid venting, which can disturb samples and potentially create airborne particulates.

  • Opening the Chamber: Once the chamber has reached atmospheric pressure, it can be safely opened.

  • Sample Handling:

    • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Use tweezers or other appropriate tools to handle samples that have been exposed to this compound.

    • Be aware that the surface properties of materials may have been altered, potentially making them more brittle or reactive.

III. Post-Exposure Material Handling and Disposal

Materials that have been exposed to this compound may have altered chemical and physical properties. The primary "disposal" concern is the safe management of these materials.

  • Characterization: Exposed materials should be carefully characterized to understand the extent of any degradation.

  • Storage: Store exposed samples in a clean, dry, and inert environment to prevent further reaction with atmospheric components.

  • Waste Disposal: Any waste materials generated from the process, such as used cleaning supplies or damaged samples, should be disposed of in accordance with standard laboratory hazardous waste procedures. If there is any uncertainty about the reactivity of the waste, it should be treated as hazardous.

Quantitative Data in this compound Exposure Experiments

The following table summarizes key quantitative parameters often involved in this compound exposure experiments. This data is crucial for understanding the extent of material degradation and for ensuring the reproducibility of experiments.

ParameterDescriptionTypical Value Range
This compound Fluence The total number of this compound atoms impacting a unit area of a surface over a specific time.10¹⁹ to 10²² atoms/cm²
Erosion Yield The volume of material eroded per incident oxygen atom.10⁻²⁴ to 10⁻²⁷ cm³/atom
Exposure Duration The total time a material is exposed to the this compound environment.Minutes to hundreds of hours
Oxygen Gas Flow Rate The rate at which molecular oxygen is introduced into the plasma chamber.10 to 500 sccm (standard cubic centimeters per minute)
RF Power The power supplied to the RF generator to create the plasma.50 to 1000 Watts
Chamber Pressure The pressure maintained within the vacuum chamber during the experiment.10⁻⁴ to 1 Torr

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper decommissioning of an this compound environment, from shutting down the generation system to the final disposition of exposed materials.

AtomicOxygenDisposalWorkflow cluster_shutdown System Shutdown cluster_sample_handling Sample Handling cluster_post_exposure Post-Exposure Procedures stop_gas 1. Stop O₂ Gas Flow power_off 2. Deactivate Plasma Source stop_gas->power_off cooldown 3. System Cooldown power_off->cooldown vent_chamber 4. Vent Chamber with Inert Gas cooldown->vent_chamber open_chamber 5. Open Chamber at Atmospheric Pressure vent_chamber->open_chamber remove_samples 6. Remove Exposed Samples open_chamber->remove_samples characterize 7. Characterize Exposed Materials remove_samples->characterize store_samples 8. Store Samples in Inert Environment characterize->store_samples dispose_waste 9. Dispose of Waste per Lab Protocol store_samples->dispose_waste

Workflow for decommissioning an this compound environment.

References

Personal Protective Equipment for Operations Involving Atomic Oxygen

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: A Comprehensive Safety and Operational Protocol

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with atomic oxygen. Adherence to these procedures is critical for ensuring personnel safety and maintaining the integrity of experimental outcomes. This compound, a highly reactive and corrosive species, is typically generated and contained within vacuum systems for applications such as materials science research and surface modification. Direct human contact with this compound is not a standard operational risk; however, significant hazards are associated with the equipment and processes used in its generation.

The following protocols address personal protective equipment (PPE), operational procedures, and disposal plans, offering a direct, step-by-step approach to mitigating risks in a laboratory setting.

Material Durability in this compound Environments

The selection of materials for use within and around this compound generation systems is critical to operational safety and longevity. The following table summarizes the erosion yield of various materials when exposed to this compound, providing a baseline for material selection in your experimental setup.

Material ClassMaterial Name/TypeErosion Yield (10⁻²⁴ cm³/atom)Key Considerations
Polymers Polyimide (Kapton® H)3.0Well-characterized reference material for erosion studies.[1][2]
Fluorinated Ethylene Propylene (FEP)<0.05High resistance to this compound.
Polytetrafluoroethylene (PTFE)<0.05High resistance, but can be prone to cracking.[3]
Polyethylene3.7High erosion rate, not suitable for direct exposure.
Mylar® M021 (PET)HighSusceptible to erosion.[4]
Melinex® 454 (PET)HighSusceptible to erosion.[4]
Metals AluminumLowForms a stable, protective oxide layer.
SilverHighOxide layer is not protective and can spall off.[1]
GoldLowGenerally resistant to this compound.
Stainless SteelLowForms a passivating oxide layer.
Other SiliconesVariableCan be converted to silica, leading to cracking.[1][2]
Fused SilicaVery LowHighly resistant.
Magnesium Fluoride (MgF₂)Very LowHighly resistant.

Experimental Protocols: A Step-by-Step Safety Workflow

The generation and use of this compound typically occur within a sealed vacuum chamber, often utilizing a plasma source. The primary hazards, therefore, are associated with the operation of this equipment.

Pre-Operation Checklist & PPE Donning
  • Risk Assessment: Before commencing any work, perform a thorough risk assessment of the entire experimental setup. This should include electrical, pressure, and chemical hazards.

  • Standard Laboratory Attire: At a minimum, a lab coat, long pants, and closed-toe shoes are mandatory.[5][6]

  • Eye and Face Protection: Due to the risk of implosion from vacuum equipment, safety glasses with side shields and a full-face shield are required.[2][7] If using a plasma source, ensure the face shield or welding helmet has the appropriate shade rating to protect against intense UV and IR radiation.[8][9]

  • Hand Protection:

    • For handling precursor gas cylinders (e.g., compressed oxygen), use leather or other appropriate work gloves.

    • When working with the vacuum chamber or potentially contaminated components, wear nitrile or neoprene gloves.[6] Ensure gloves are powder-free and oil-free when handling internal vacuum components to prevent contamination.[10]

  • Hearing Protection: Plasma generation can produce significant noise. Earmuffs or earplugs should be worn if noise levels exceed safe limits.[8]

  • Respiratory Protection: If there is a risk of inhaling toxic fumes from the process (e.g., from the degradation of certain materials), a respirator may be necessary.[9] All personnel using respirators must be properly trained and fit-tested.

Operational Phase
  • Ventilation: All operations involving the generation of this compound must be conducted in a well-ventilated area.[1] The use of a chemical fume hood is recommended for the overall system to contain any potential leaks of precursor gases.[5][6]

  • Handling Compressed Gas: Follow all standard procedures for the safe handling of compressed gas cylinders. Ensure cylinders are securely chained.[11] Never use oil or grease on oxygen fittings, as this can create an explosion hazard.[12]

  • System Operation:

    • Inspect all glassware and components for cracks or defects before placing them under vacuum.[2]

    • Use a blast shield around any glass components of the vacuum system.[2][7]

    • Ensure all connections are secure to prevent leaks.

    • Follow the specific start-up and shutdown procedures for your this compound generation system.

Post-Operation and Disposal
  • Venting the System: Vent the vacuum chamber with a dry, inert gas.

  • Handling Exposed Materials: Allow materials that have been exposed to this compound to return to ambient conditions before handling. While this compound itself will quickly dissipate upon venting, the surface of the material may have been altered and could be more reactive.

  • Decontamination: Clean the work area after use. Be aware that materials contaminated with strong oxidizers may pose a fire risk.[3][11] Do not use combustible materials like paper towels for cleaning up spills of oxidizing chemicals.[1][6]

  • Waste Disposal: Dispose of all waste, including used cleaning materials and samples, in accordance with institutional and local regulations for hazardous waste.

Logical Workflow for Safe Operation

The following diagram illustrates the critical steps and decision points for safely conducting experiments involving this compound.

G cluster_prep Preparation Phase cluster_op Operational Phase cluster_post Post-Operational Phase start Start: Experiment Planned risk_assessment Conduct Risk Assessment (Electrical, Pressure, Chemical) start->risk_assessment ppe_donning Don Appropriate PPE (Face Shield, Gloves, etc.) risk_assessment->ppe_donning system_inspection Inspect System Integrity (Glassware, Connections, Gas Lines) ppe_donning->system_inspection pump_down Pump Down Vacuum Chamber system_inspection->pump_down System OK gas_intro Introduce Precursor Gas (O₂) pump_down->gas_intro ao_generation Initiate this compound Generation (e.g., Plasma Source) gas_intro->ao_generation experiment Conduct Experiment ao_generation->experiment emergency Emergency Shutdown ao_generation->emergency System Failure ao_stop Terminate this compound Generation experiment->ao_stop vent_system Vent System with Inert Gas ao_stop->vent_system cool_down Allow System to Cool vent_system->cool_down sample_removal Remove Samples cool_down->sample_removal system_cleanup Clean Work Area & System sample_removal->system_cleanup waste_disposal Dispose of Waste Properly system_cleanup->waste_disposal end End waste_disposal->end emergency->vent_system Safe to Vent

Caption: Workflow for safe this compound experiments.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.